7-Epi-10-deacetyltaxol
Description
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVGQKNNUHXIP-DIYBZAJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559294 | |
| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78454-17-8, 111149-94-1 | |
| Record name | 7-epi-10-Deacetyltaxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78454-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-epi-3'-epi-10-Deacetyltaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Deacetyl-7-epipaclitaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78454-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-DEACETYL-7-EPIPACLITAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources and Isolation of 7-Epi-10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Epi-10-deacetyltaxol, a significant taxane diterpenoid and a close structural analog of the renowned anticancer drug paclitaxel (Taxol®), has garnered increasing interest within the scientific community. Its presence as a co-occurring impurity in paclitaxel preparations necessitates robust analytical and purification strategies. This technical guide provides an in-depth exploration of the natural sources of this compound, primarily within the Taxus genus, and offers a detailed exposition of the methodologies employed for its extraction, isolation, and purification. The intricate relationship between this compound and its C-7 epimer, 10-deacetyltaxol, presents unique separation challenges that are addressed herein through an examination of advanced chromatographic techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmaceutical development.
Introduction: The Significance of this compound
This compound is a naturally occurring taxane that shares the same complex diterpenoid core as paclitaxel. Its structural distinction lies in the epimerization at the C-7 position of the baccatin III core. While often considered an impurity in paclitaxel production, this compound exhibits its own biological activities, including potential anticancer and α-glucosidase inhibitory effects.[1] The accurate identification and separation of this compound are critical for ensuring the purity and efficacy of paclitaxel-based therapeutics. Furthermore, understanding its natural distribution and developing efficient isolation protocols are essential for comprehensive phytochemical studies and for exploring its potential as a standalone therapeutic agent or a precursor for semi-synthetic drug development.
Natural Occurrence: The Taxus Genus and Beyond
The primary natural reservoirs of this compound are various species of the yew tree (Taxus). This compound is biosynthesized alongside a complex mixture of other taxanes, including paclitaxel, cephalomannine, and 10-deacetylbaccatin III. The concentration of this compound can vary significantly depending on the Taxus species, the specific part of the plant (e.g., bark, needles, roots), geographical location, and seasonality.
Distribution within Taxus Species
Several species of the Taxus genus have been identified as sources of this compound. These include, but are not limited to:
-
Taxus wallichiana (Himalayan yew): The stem bark of this species has been reported to contain this compound.[1]
-
Taxus baccata (European yew): This species is a well-known source of various taxanes, and this compound is among the identified constituents.[2]
-
Taxus canadensis (Canadian yew): Needles of the Canadian yew have been found to contain a variety of taxoids, including this compound.[3]
-
Taxus yunnanensis : Extracts from the bark of this species have been subjected to separation techniques to isolate taxanes like this compound.[4]
-
Taxus chinensis : Research has indicated the presence of this compound in this species.[5]
-
Taxus brevifolia (Pacific yew): While primarily known for paclitaxel, its bark also contains a spectrum of related taxanes.[6][7]
-
Taxus × media : This hybrid species also serves as a source of various taxane compounds.[8]
Endophytic Fungi: An Emerging Source
In addition to the host plants, endophytic fungi residing within the tissues of Taxus species have emerged as a potential alternative source for taxane production. Some studies have reported the isolation of this compound from fungal endophytes, offering a promising avenue for biotechnological production that could circumvent the slow growth and limited resources of the yew trees.[9] For instance, the endophytic fungus Pestalotiopsis microspora has been shown to produce this compound.[1]
Quantitative Overview of Taxane Content
The following table provides a summary of the reported content of key taxanes in various Taxus species. It is important to note that these values can exhibit considerable variation.
| Plant Species | Plant Part | This compound Content | Paclitaxel Content | 10-Deacetylbaccatin III Content | Reference |
| Taxus brevifolia | Bark | Not explicitly quantified | 0.02-0.06% | 0.02-0.04% | [7] |
| Taxus baccata | Needles | Not explicitly quantified | 45 µg/g DW | 40 µg/g DW | [10] |
| Taxus × media | Leaves & Twigs | Not explicitly quantified | 0.02-0.04% | 0.08-0.15% | [8] |
| Taxus baccata | Bark & Needles | Not explicitly quantified | 11.19 µg/mg | 1.75 µg/mg | [11] |
Isolation and Purification: A Step-by-Step Technical Workflow
The isolation of this compound from its natural sources is a multi-step process that involves initial extraction followed by a series of chromatographic separations. The physicochemical properties of taxanes, particularly their hydrophobicity, are exploited in these procedures.
General Workflow Overview
The following diagram illustrates a typical workflow for the isolation and purification of this compound from Taxus biomass.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocol
This section outlines a representative protocol for the isolation of this compound, integrating insights from various published methods.
Step 1: Biomass Preparation and Extraction
-
Harvesting and Drying: Collect the desired plant material (e.g., bark, needles) from the chosen Taxus species. The material should be air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of the taxanes.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered biomass is extracted with a polar solvent, typically methanol, at room temperature for an extended period (e.g., 24-48 hours) with continuous stirring. This process is often repeated multiple times to ensure exhaustive extraction. The methanolic extracts are then combined and concentrated under reduced pressure.[11]
Step 2: Liquid-Liquid Partitioning
-
Solvent Partitioning: The concentrated crude extract is suspended in water and subjected to liquid-liquid partitioning with a non-polar solvent like dichloromethane or ethyl acetate.[11][12] The taxanes, being more hydrophobic, will preferentially partition into the organic phase. This step is crucial for removing highly polar impurities such as sugars and chlorophylls.
-
Solvent Evaporation: The organic phase is collected and the solvent is evaporated under vacuum to yield a crude taxane-rich extract.
Step 3: Initial Chromatographic Cleanup
-
Adsorption Chromatography: The crude taxane extract is often subjected to an initial chromatographic step to further remove impurities. This can be achieved using:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).[13]
-
Macroporous Resin Chromatography: Resins like Diaion® HP-20 can be used to capture the taxanes from the aqueous-methanolic extract, allowing for the removal of more polar impurities. The taxanes are then eluted with a higher concentration of methanol.[4][12]
-
Step 4: High-Performance Liquid Chromatography (HPLC) Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the high-resolution separation of individual taxanes.[14]
-
Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[14] More hydrophobic compounds, like the taxanes, interact more strongly with the stationary phase and thus have longer retention times.
-
Semi-preparative/Preparative HPLC: The partially purified taxane fraction is subjected to semi-preparative or preparative RP-HPLC. A gradient elution is commonly employed, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the separation of the complex mixture of taxanes.
-
Fraction Collection: The eluent is monitored using a UV detector (typically at 227 nm), and fractions corresponding to the different peaks are collected.[15] The peak corresponding to this compound is identified based on its retention time relative to standards or through subsequent analytical characterization.
-
Isocratic HPLC for Final Polishing: The collected fraction containing this compound may be subjected to further purification using isocratic HPLC (a constant mobile phase composition) to achieve high purity.
Causality Behind Experimental Choices
-
Choice of Methanol for Extraction: Methanol is an effective solvent for extracting a broad range of taxanes due to its polarity, which is suitable for disrupting plant cell walls and solubilizing these diterpenoids.
-
Liquid-Liquid Partitioning: This step is a critical and efficient method for the bulk removal of highly polar and non-polar impurities, thereby enriching the taxane content in the extract and reducing the load on subsequent chromatographic steps.
-
Reversed-Phase HPLC: The structural similarities among taxanes, particularly epimers like this compound and 10-deacetyltaxol, necessitate the high resolving power of RP-HPLC for their effective separation. The differential hydrophobicity arising from subtle stereochemical differences allows for their distinction on a C18 column.
Analytical Characterization
Once isolated, the identity and purity of this compound must be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These techniques are used to determine the purity of the isolated compound and to confirm its molecular weight.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isolated compound, confirming the stereochemistry at the C-7 position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular formula of the compound.
Conclusion and Future Perspectives
This compound, while often viewed as a minor taxane, holds significance in the broader context of taxane chemistry and pharmacology. The methodologies for its isolation from natural sources, primarily Taxus species, are well-established, relying on a combination of solvent extraction and multi-step chromatographic purification, with RP-HPLC playing a pivotal role. The continued exploration of alternative sources, such as endophytic fungi, and the optimization of isolation protocols will be crucial for advancing research into the biological activities of this compound and for improving the quality control of paclitaxel-based pharmaceuticals. The in-depth understanding of the natural sourcing and purification of this compound provided in this guide serves as a foundational resource for scientists and researchers dedicated to the field of natural products and drug development.
References
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- Haji-Ghassemi, O., & Smith, N. W. (2000). Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography. PubMed.
- MDPI. (2023). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI.
- Unknown. (n.d.). Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. Unknown Source.
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- ResearchGate. (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction.
- Zamir, L. O., Zhang, M., Wu, J., Sauriol, F., & Mamer, O. (2000). Taxoids from the needles of the Canadian yew. PubMed.
- ResearchGate. (n.d.). Isolation and Identification of a 10-Deacetyl Baccatin-III-Producing Endophyte from Taxus wallichiana.
- Chattopadhyay, S. K., Kulshrestha, M., Tripathi, V., Saha, G. C., Sharma, R. P., & Mehta, V. K. (1999). Studies on the Himalayan yew Taxus wallichiana: Part VII - The taxoids and phenolic constituents of the roots. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 38(6), 639-643.
- ResearchGate. (n.d.). Fatal poisoning with Taxus baccata. Quantification of Paclitaxel (taxol A), 10-Deacetyltaxol, Baccatin III, 10-Deacetylbaccatin III, Cephalomannine (taxol B), and 3,5-Dimethoxyphenol in Body Fluids by Liquid Chromatography-Tandem Mass Spectrometry.
- McLaughlin, J. L., Miller, R. W., Powell, R. G., & Smith, C. R., Jr. (1981). 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana. PubMed.
- ResearchGate. (n.d.). Determination of Paclitaxel, 10DAB, and Related Taxoids in Himalayan Yew Using Reverse Phase HPLC.
- Zocher, R., & Weckwerth, W. (1991). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. PubMed.
- ResearchGate. (n.d.). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III.
- Siddiqui, N., & Ahmad, S. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. PubMed.
- Rao, K. V. (1993). Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark. PubMed.
- ResearchGate. (n.d.). Structures of taxol (I), 10-deacetylbaccatin III (II).
- Google Patents. (n.d.). US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp.
- Oxford Academic. (n.d.). Fatal poisoning with Taxus baccata. Quantification of Paclitaxel (taxol A), 10-Deacetyltaxol, Baccatin III.
- National Center for Biotechnology Information. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. PMC.
- National Center for Biotechnology Information. (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. NIH.
- ResearchGate. (n.d.). Natural Sources of Taxol.
- S. K. Chattopadhyay, G. C. Saha, M. Kulshrestha, R. P. Sharma, & V. Kumar. (1996). Taxoid from the needles of the Himalayan yew Taxus wallichiana with cytotoxic and immunomodulatory activities. PubMed.
- National Center for Biotechnology Information. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. PMC.
- National Center for Biotechnology Information. (n.d.). 10-Deacetyltaxol. PubChem.
- Grobosch, T., Schwarze, B., Stoecklein, S., & Binscheck, T. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. PubMed.
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An In-depth Technical Guide to 7-Epi-10-deacetyltaxol: From Chemical Structure to Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Epi-10-deacetyltaxol, a naturally occurring taxane diterpenoid with significant scientific interest. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and biological aspects of this compound, offering insights grounded in established scientific literature.
Introduction: A Unique Isomer in the Taxane Family
This compound is a close structural analog of the renowned anticancer drug, Paclitaxel (Taxol®). As its name suggests, it is characterized by the epimerization of the hydroxyl group at the C-7 position and the absence of an acetyl group at the C-10 position of the baccatin III core.[1][2] This seemingly subtle stereochemical alteration distinguishes it from its parent compound and other taxanes, influencing its physicochemical properties and biological activity. Found in various species of the yew tree (Taxus), this compound is often isolated alongside other taxanes and is a subject of investigation for its own therapeutic potential as well as a precursor for the semi-synthesis of other taxane derivatives.[2][3]
Chemical Structure and Physicochemical Properties
The unique chemical architecture of this compound underpins its biological function.
Chemical Structure
The definitive two-dimensional structure of this compound is presented below.
Sources
Whitepaper: The Biosynthesis of 7-Epi-10-deacetyltaxol in Taxus Species
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Paclitaxel (Taxol®) is a cornerstone of modern chemotherapy, yet its supply is constrained by a complex biosynthesis within yew (Taxus) species. The metabolic pathway that produces paclitaxel is not a simple linear chain but a highly branched network, leading to the formation of hundreds of related taxoid compounds. Among these is 7-Epi-10-deacetyltaxol, a structural isomer whose formation represents a significant diversion of metabolic flux from the main paclitaxel pathway. This technical guide provides an in-depth analysis of the this compound biosynthetic pathway. We synthesize current knowledge on taxoid biosynthesis, propose the critical enzymatic steps leading to this C7 epimer, and detail the experimental methodologies required to fully elucidate this branch pathway. This document is intended for researchers, biochemists, and drug development professionals seeking to understand and engineer taxoid metabolism for enhanced paclitaxel production or the generation of novel therapeutic agents.
The Strategic Importance of Taxoid Isomers
The intricate structure of paclitaxel, a diterpenoid alkaloid, makes its chemical synthesis exceptionally challenging and commercially unviable for large-scale production.[1][2] Consequently, the pharmaceutical industry relies on semi-synthesis from advanced taxoid precursors, such as 10-deacetylbaccatin III (10-DAB), which are extracted from renewable Taxus needles.[3][4] However, Taxus cell cultures and plant tissues produce a vast array of over 400 distinct taxoids, many of which represent metabolic dead-ends or diversions from the paclitaxel endpoint.[5]
This compound is a prominent example of such a diversion. Its accumulation, along with related compounds like 7-epi-10-deacetylbaccatin, reduces the pool of precursors available for paclitaxel synthesis.[6] Therefore, understanding the enzymatic machinery responsible for its formation is critical for two key objectives:
-
Metabolic Engineering: To downregulate or knockout the genes responsible for this branch pathway, thereby redirecting metabolic flow towards higher yields of 10-DAB and, ultimately, paclitaxel.
-
Drug Discovery: To explore 7-epimerized taxoids as potential precursors for novel semi-synthetic paclitaxel analogs with potentially improved efficacy, solubility, or reduced side effects.
The Central Taxoid Biosynthetic Pathway: A Foundation for Diversification
The biosynthesis of all taxoids originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is produced via the plastidial methylerythritol phosphate (MEP) pathway.[5] The pathway can be broadly segmented into three major phases:
-
Formation of the Taxane Skeleton: The enzyme taxadiene synthase (TS) catalyzes the committed step, cyclizing the linear GGPP molecule into the complex tricyclic taxane core, primarily taxa-4(5),11(12)-diene.[3][5]
-
Core Oxygenation and Acylation: A series of cytochrome P450 (CYP450) monooxygenases and acyl-CoA-dependent transferases decorate the taxane skeleton. This phase involves at least eight hydroxylations and three acylations to produce the key intermediate, baccatin III.[5][7]
-
Side Chain Assembly and Attachment: In the final steps, the C13 side chain is synthesized and attached to the baccatin III core to yield paclitaxel.[1][2]
Caption: A simplified overview of the core biosynthetic pathway leading to Paclitaxel.
The Epimerization Branch: Biosynthesis of this compound
The formation of this compound represents a critical divergence from the main pathway. The prevailing hypothesis is that this branch originates from the key intermediate 10-deacetylbaccatin III (10-DAB). In the canonical pathway, the hydroxyl group at the C7 position of the taxane core is in the β-configuration. The formation of 7-epi taxoids requires its conversion to the α-configuration.
While a specific "taxoid 7-epimerase" has not yet been isolated and characterized, its existence is strongly inferred from the accumulation of 7-epimerized taxoids in Taxus species.[6] This conversion is the defining step of the branch pathway.
Putative Enzymatic Steps:
-
Formation of 10-deacetylbaccatin III (10-DAB): This is a well-established intermediate in the main paclitaxel pathway.
-
Epimerization at C7: A putative epimerase enzyme converts 10-DAB into 7-epi-10-deacetylbaccatin III. The exact mechanism is unknown but could involve a direct inversion or a two-step oxidation-reduction process.
-
C13 Side Chain Attachment: Following epimerization, the C13 side chain (phenylisoserine) is attached to the 7-epi-10-deacetylbaccatin III core. This reaction is likely catalyzed by an acyltransferase, possibly the same Baccatin III: 3-amino, 3-phenylpropanoyl Transferase (BAPT) enzyme from the main pathway or a related enzyme with relaxed substrate specificity.
Caption: The proposed biosynthetic pathway for this compound, diverging from the main paclitaxel pathway at the 10-DAB intermediate.
Technical Guide: Experimental Elucidation of the Pathway
Identifying the unknown enzymes in this branch pathway requires a systematic approach combining transcriptomics, molecular cloning, and biochemical characterization. Taxus cell suspension cultures, which can be induced to produce high levels of taxoids with elicitors like methyl jasmonate, are the ideal experimental system.[5][8]
Protocol: Candidate Gene Identification via Comparative Transcriptomics
Causality: The genes encoding enzymes for a specific metabolic pathway are often co-expressed, meaning their transcript levels rise and fall together under conditions that favor the pathway's activity. By comparing the transcriptomes of Taxus cell lines that produce high vs. low amounts of 7-epi taxoids, we can identify candidate genes.
Step-by-Step Methodology:
-
Cultivate and Elicit Taxus Cell Lines: Grow two distinct cell lines: one known to produce high levels of this compound and a low-producing line (control). Elicit taxoid biosynthesis using methyl jasmonate.
-
Harvest and Extract RNA: Harvest cells at the peak of taxoid production. Extract high-quality total RNA using a method optimized for tissues with high phenolic content.
-
RNA-Seq Library Preparation and Sequencing: Prepare cDNA libraries and perform deep sequencing (e.g., using an Illumina platform).
-
Bioinformatic Analysis:
-
Assemble the transcriptome and annotate the predicted genes against plant protein databases.
-
Perform differential expression analysis to identify genes significantly upregulated in the high-producing line.
-
Filter the list of differentially expressed genes for candidates with relevant annotations, such as "epimerase," "racemase," "oxidoreductase," or "acyltransferase."
-
Utilize gene co-expression analysis to find genes whose expression patterns correlate with known taxoid biosynthesis genes.[1][9]
-
Protocol: Functional Characterization of Candidate Enzymes
Causality: Identifying a candidate gene is insufficient; its function must be validated biochemically. This is achieved by expressing the gene in a heterologous host (like yeast or E. coli) that does not have a background of taxoid metabolism, and then testing the purified enzyme's activity with the predicted substrate.
Step-by-Step Methodology:
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequence of the candidate gene (e.g., the putative epimerase) from Taxus cDNA.
-
Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Transform the vector into the expression host and induce protein expression.
-
-
Enzyme Purification and Assay:
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for a His-tagged protein).
-
Set up an in vitro reaction containing:
-
The purified enzyme.
-
The substrate: 10-deacetylbaccatin III (10-DAB).
-
Appropriate buffer and any necessary cofactors (e.g., NAD(P)H for an oxidoreductase-based mechanism).
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.
-
-
Product Identification (Self-Validation):
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract using HPLC and LC-MS.
-
Validation: The formation of a new product peak that is absent in control reactions (e.g., no enzyme or boiled enzyme) and has the precise mass and retention time of an authentic 7-epi-10-deacetylbaccatin III standard confirms the enzyme's function.
-
Caption: A validated experimental workflow for the discovery and functional characterization of novel taxoid biosynthetic enzymes.
Data Summary and Expected Outcomes
The successful execution of these protocols will yield quantifiable data essential for metabolic engineering.
| Data Type | Parameter | Expected Outcome/Significance |
| Transcriptomics | Gene Expression Fold-Change | Candidate genes should show significant (>10-fold) upregulation in high-producing cell lines. |
| Enzyme Kinetics | Km (for 10-DAB) | Defines substrate affinity. A low µM value indicates a highly specific enzyme. |
| Enzyme Kinetics | kcat (turnover rate) | Measures catalytic efficiency. Provides a target for protein engineering or gene knockdown efficacy. |
| Metabolomics | Product Titer (mg/L) | Confirms enzyme activity in vitro and provides a baseline for measuring the impact of genetic modifications in vivo. |
Conclusion and Future Imperatives
The biosynthesis of this compound is a key branch point in taxoid metabolism that directly competes with the production of paclitaxel. While its existence is well-documented, the specific enzymatic machinery driving the critical C7-epimerization step remains a crucial knowledge gap. The integrated approach of comparative transcriptomics and heterologous functional characterization outlined in this guide provides a robust and field-proven strategy for identifying these missing genes.
The successful elucidation of this pathway will be transformative, enabling targeted metabolic engineering of Taxus cell lines to enhance paclitaxel yields. Furthermore, it opens the door to creating engineered microbial systems for the controlled production of specific taxoid isomers, providing a rich resource of novel precursors for the next generation of anticancer therapeutics.
References
- Liang, F., Xie, Y., Zhang, C. et al. (2024). Elucidation of the final steps in Taxol biosynthesis and its biotechnological production.
- Liang, F., Xie, Y., Zhang, C. et al. (2024). Elucidation of the final steps in Taxol biosynthesis and its biotechnological production. Pure and Applied Chemistry.
- McClune, C. J., et al. (2024). Multiplexed perturbations coupled with single-nucleus RNA sequencing reveal a gene set for taxol biosynthesis.
- Croteau, R., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews. [Link]
- Cui, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules. [Link]
- Lin, X., et al. (2003). The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. Journal of Organic Chemistry. [Link]
- iGEM Foundation. (2015). Biosynthesis of Taxol. iGEM 2015. [Link]
- Croteau, R., et al. (2006). Taxol Biosynthesis and Molecular Genetics.
- Zocher, R., et al. (1996). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata.
- De Klerk, A. (1995). SOME APPROACHES TO THE SYNTHESIS OF TAXOL AND ITS DERIVATIVES. Thesis, University of Nijmegen. [Link]
- Li, S., et al. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production.
- Chau, M., et al. (2004). Taxol biosynthesis: Molecular cloning and characterization of a cytochrome P450 taxoid 7 beta-hydroxylase. Chemistry & Biology. [Link]
- Hefner, J., et al. (1998). Early taxoid biosynthetic reaction steps identified by enzymatic assays of purified enzymes or microsomal fractions obtained from Taxus plant and plant cell culture.
- Zocher, R., et al. (2000). Profiling a Taxol pathway 10beta-acetyltransferase: assessment of the specificity and the production of baccatin III by in vivo acetylation in E. coli. Journal of Biotechnology. [Link]
- Zhang, C., et al. (2023). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules. [Link]
- Sattely, E. S., et al. (2024).
- Croteau, R., et al. (2003).
- Ghasemzadeh, A., et al. (2022). Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures. Scientific Reports. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 7-Epi-10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Epi-10-deacetyltaxol in Taxane Chemistry
This compound is a significant taxane diterpenoid, closely related to the highly successful anticancer drug Paclitaxel (Taxol). As an epimer and deacetylated analogue of Paclitaxel, it serves as a crucial reference compound in the analysis of Taxus species extracts, a potential impurity in semisynthetic Paclitaxel production, and a subject of interest for structure-activity relationship (SAR) studies in the quest for novel anticancer agents.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quantification, and for the rational design of new, more effective taxane-based therapeutics.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering insights into the structural nuances that define its chemical character.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
Molecular Ion and High-Resolution Mass Spectrometry (HRMS)
The nominal molecular weight of this compound, with the molecular formula C₄₅H₄₉NO₁₃, is 811.87 g/mol .[2] High-resolution mass spectrometry provides a more precise mass measurement, which is critical for confirming the elemental composition.
| Parameter | Value | Source |
| Molecular Formula | C₄₅H₄₉NO₁₃ | |
| Molecular Weight | 811.87 g/mol | |
| Exact Mass | 811.32039 g/mol |
Fragmentation Pathway
Experimental Protocol: Mass Spectrometry
A typical protocol for the MS analysis of taxanes is as follows:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
LC Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other components.
-
-
MS Parameters:
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI).
-
MS1 Scan Range: m/z 100-1000.
-
Data Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger fragmentation of the most abundant ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for assigning the complex structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment, and the coupling constants (J) reveal the connectivity and stereochemical relationships between neighboring protons. The key differentiating feature of the 7-epimer is the change in the chemical shift and coupling pattern of the H-7 proton.
While the full, officially published ¹H NMR data for this compound from a primary peer-reviewed source is not publicly available, data for the closely related 7-epi-Taxol provides a strong basis for interpretation. The absence of the acetyl group at C-10 in this compound would primarily affect the chemical shift of the H-10 proton.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts are sensitive to the hybridization and substitution of each carbon atom.
Similar to the ¹H NMR data, a complete, published ¹³C NMR dataset for this compound is not readily accessible. However, comparison with the data for 7-epi-Taxol allows for a reasonable prediction of the chemical shifts, with the most significant difference expected for the C-10 and adjacent carbons due to the deacetylation.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of taxanes is as follows:
-
Sample Preparation:
-
Ensure the sample is of high purity (>95%).
-
Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent, commonly chloroform-d (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Angle: 30-45°.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.
-
Structural Elucidation Workflow
The comprehensive structural assignment of this compound relies on the synergistic interpretation of all acquired spectroscopic data.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The spectroscopic data for this compound, while not fully detailed in publicly accessible literature, can be largely understood through the analysis of closely related taxane structures. The combination of mass spectrometry and a suite of 1D and 2D NMR experiments is indispensable for its unambiguous identification and characterization. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently work with this important taxane analogue. Further research to publish a complete and detailed spectroscopic dataset of this compound would be a valuable contribution to the field of natural product chemistry and drug development.
References
- Chmurny, G. N., Hilton, B. D., Brobst, S., Look, S. A., Witherup, K. M., & Beutler, J. A. (1992). ¹H- and ¹³C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine.
- Dang, P. H., Nguyen, H. X., Duong, T. T. T., Tran, T. K. T., Nguyen, P. T., Vu, T. K. T., ... & Nguyen, N. T. (2017). α-Glucosidase Inhibitory and Cytotoxic Taxane Diterpenoids from the Stem Bark of Taxus wallichiana. Journal of Natural Products, 80(4), 1087–1095. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 129317597, this compound.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with Taxol.
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An In-depth Technical Guide to the Mechanism of Action of 7-Epi-10-deacetyltaxol on Microtubules
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Epi-10-deacetyltaxol is a derivative of paclitaxel (Taxol®), a cornerstone of anticancer chemotherapy. Like its parent compound, its therapeutic efficacy is rooted in its profound impact on the microtubule cytoskeleton. This guide provides a detailed examination of the molecular mechanism by which this compound exerts its effects. We will explore its binding interaction with the tubulin polymer, its influence on microtubule polymerization and dynamic instability, and the downstream cellular consequences that culminate in mitotic arrest and apoptosis. This document synthesizes current knowledge and provides field-proven experimental protocols to enable researchers to rigorously investigate this and other microtubule-stabilizing agents.
Introduction: The Taxane Family and Microtubule Dynamics
Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, most critically, the formation of the mitotic spindle during cell division.[1] This dynamic instability is a tightly regulated process, making microtubules an effective target for therapeutic intervention in rapidly proliferating cancer cells.[2]
The taxane family of drugs, with paclitaxel as its progenitor, represents a class of microtubule-stabilizing agents.[2] Unlike other poisons such as colchicine or vinca alkaloids which inhibit tubulin polymerization, taxanes bind to the polymerized form of tubulin, effectively locking the microtubule in a stable state.[2][3] This suppression of microtubule dynamics leads to a cascade of cellular events, including centrosomal impairment, the formation of abnormal mitotic spindles, and ultimately, cell cycle arrest and apoptosis.[2][4] this compound, as a close structural analog of paclitaxel, operates through this same fundamental mechanism, though subtle structural differences may influence its binding affinity and overall potency.[5]
Core Mechanism: Interaction with the Tubulin Polymer
The action of this compound begins with its specific binding to the microtubule polymer.
The Taxane Binding Site on β-Tubulin
The binding site for taxanes is located within a deep hydrophobic pocket on the β-tubulin subunit, on the lumen-facing side of the microtubule.[6][7] This site is distinct from the binding sites of microtubule-destabilizing agents.[8] The interaction is non-covalent, involving a combination of hydrogen bonds and multiple hydrophobic contacts that anchor the drug molecule within the pocket.[6] Electron crystallography and photoaffinity labeling studies have identified key regions of β-tubulin that form this pocket, including helices H1, H6, H7, and the M-loop between β-strands B7 and H9.[9][10] The binding of a taxane molecule induces a conformational change in the tubulin dimer, promoting a "straight" conformation that is more favorable for incorporation into the microtubule lattice and strengthening the lateral contacts between protofilaments.[9][11]
Promotion of Polymerization and Hyper-stabilization
By binding to and stabilizing the polymerized form of tubulin, this compound shifts the equilibrium away from the free dimer state and towards the polymer state.[11] This has two major consequences:
-
Enhancement of Polymerization: The drug effectively lowers the critical concentration of tubulin required for assembly, promoting the formation of microtubules even under conditions that would normally favor disassembly (e.g., low temperature, absence of GTP).[9][12]
-
Suppression of Dynamics: Once formed, these drug-stabilized microtubules are remarkably resistant to depolymerization.[9] The normal dynamic instability—the stochastic switching between phases of growth and shrinkage—is severely dampened.[2] This renders the microtubules dysfunctional, unable to perform their roles in chromosome segregation.
The overall mechanism can be visualized as a process that locks tubulin into its assembled, polymeric state, thereby disrupting the delicate balance required for proper cellular function.
Cellular Consequences of Microtubule Stabilization
The hyper-stabilization of microtubules by this compound triggers a series of events within the cell, primarily impacting cell division.
-
Mitotic Arrest: The inability of the mitotic spindle microtubules to depolymerize prevents the proper segregation of chromosomes. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][4]
-
Microtubule Bundling: At higher concentrations, taxanes induce the formation of thick, stable bundles of microtubules throughout the cytoplasm.[9][13] These bundles disrupt the normal cytoskeletal architecture and further impair cellular processes.
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4][14] This is the primary mechanism by which taxanes eliminate cancer cells.
Experimental Protocols for Mechanistic Investigation
To characterize the activity of microtubule-targeting agents like this compound, several key assays are employed. Here, we detail the methodologies for an in vitro polymerization assay and a cell-based immunofluorescence assay.
In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules. The increase in microtubule polymer mass is monitored over time by measuring the increase in light scatter (turbidity) at 340 nm.[1][15]
Rationale for Methodological Choices:
-
Purified Tubulin: Using purified tubulin (>99%) ensures that the observed effects are due to a direct interaction with the target protein, free from confounding variables like microtubule-associated proteins (MAPs).
-
GTP: GTP is included as it is essential for the polymerization of tubulin into microtubules in vivo; its binding to β-tubulin promotes the straight conformation necessary for assembly.[11]
-
Temperature Control: The assay is run at 37°C because tubulin polymerization is a temperature-dependent process.[16] Keeping reagents on ice prior to the assay prevents premature polymerization.
-
Controls: Paclitaxel is used as a positive control for polymerization enhancement, while a vehicle control (DMSO) establishes the baseline polymerization rate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin to a stock concentration of 10 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.[1]
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve final desired assay concentrations. Prepare identical dilutions for paclitaxel (positive control).
-
Prepare a polymerization buffer consisting of general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.[1]
-
-
Assay Execution:
-
Use a clear, flat-bottom 96-well plate. Pre-warm the plate reader to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the appropriate wells.[1]
-
On ice, prepare the final tubulin polymerization mix by diluting the tubulin stock to a final concentration of 2-3 mg/mL in the polymerization buffer.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]
-
Correct for background by subtracting the absorbance at time zero from all subsequent readings.
-
Plot the change in absorbance versus time for each compound concentration.
-
Analyze the resulting curves to determine the maximum rate of polymerization (Vmax) and the final plateau, which corresponds to the total microtubule polymer mass. An increase in both parameters relative to the vehicle control indicates microtubule stabilization.
-
Immunofluorescence Visualization of Microtubule Architecture
This cell-based assay allows for the direct visualization of a compound's effect on the microtubule cytoskeleton within intact cells.[17]
Rationale for Methodological Choices:
-
Cell Line: A cancer cell line such as HeLa or MCF-7 is typically used due to its rapid proliferation and well-defined cytoskeleton.[17]
-
Fixation: Paraformaldehyde (PFA) is used to crosslink proteins, preserving the cellular architecture. A subsequent permeabilization step with a detergent (e.g., Triton X-100) is required to allow antibodies to access intracellular targets.
-
Antibodies: A primary antibody specific to α-tubulin is used to label the microtubules. A fluorescently-conjugated secondary antibody that binds to the primary antibody provides the visible signal.
-
Nuclear Counterstain: A DNA-binding dye like DAPI is used to stain the nucleus, allowing for correlation of cytoskeletal changes with cell cycle stage (e.g., condensed chromosomes in mitosis).[17]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle (DMSO) for a defined period (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a DAPI nuclear counterstain for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of the microtubule network (e.g., green channel) and nuclei (blue channel). Look for characteristic changes such as microtubule bundling and mitotic arrest (cells with condensed, disorganized chromosomes).[17]
-
Conclusion
This compound functions as a potent antimitotic agent by following the classic taxane mechanism of action. It binds to a specific site on β-tubulin within the microtubule polymer, leading to an unnatural stabilization of the structure. This suppression of essential microtubule dynamics disrupts the formation and function of the mitotic spindle, causing a cell cycle block at the G2/M phase, which ultimately results in apoptotic cell death. The experimental frameworks provided herein offer robust methods for quantifying this activity and visualizing its cellular impact, serving as critical tools for the continued research and development of microtubule-targeting therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Microtubule Polymerization Assay with Curacin A. BenchChem.
- BenchChem. (2025). Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic. BenchChem.
- Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol.
- (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate.
- Chaudhuri, A. R., et al. (2006). Insights into the mechanism of microtubule stabilization by Taxol. Proceedings of the National Academy of Sciences, 103(27), 10258-10263.
- Neto, J. B. P., et al. (2013). Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity. Journal of Molecular Graphics and Modelling, 40, 77-87.
- Parness, J., & Horwitz, S. B. (1981). Taxol binds to polymerized tubulin in vitro. The Journal of Cell Biology, 91(2 Pt 1), 479–487.
- Horwitz, S. B. (2017). Taxol®: The First Microtubule Stabilizing Agent. Pharmaceuticals, 10(4), 89.
- Chaudhuri, A. R., et al. (2006). Insights into the mechanism of microtubule stabilization by Taxol. PubMed, 103(27), 10258-10263.
- ResearchGate. Immunofluorescence assay. Microtubules and nuclear staining are shown.... ResearchGate.
- Al-Salihi, S., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 13(6), 724-734.
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- De Brabander, M., et al. (1980). Taxol Stabilizes Microtubules in Mouse Fibroblast Cells. Proceedings of the National Academy of Sciences, 77(3), 1561-5.
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- Ojima, I., et al. (1994). Relationship between the structures of taxane derivatives and their microtubule polymerization activity. Bioorganic & Medicinal Chemistry Letters, 4(21), 2631-2634.
- Foland, T. B., et al. (2005). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. Molecular Cancer Therapeutics, 4(7), 1035-1043.
- Larbouret, C., et al. (2025). Inhibiting microtubule polymerization with EAPB02303, a prodrug activated by catechol-O-methyl transferase, enhances paclitaxel effect in pancreatic cancer models. Cell Death & Disease, 16(1), 441.
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An In-Depth Technical Guide to the In Vitro Anticancer Activity of 7-Epi-10-deacetyltaxol
This guide provides a comprehensive technical overview of the in vitro anticancer properties of 7-Epi-10-deacetyltaxol, a taxane derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, cytotoxic effects against various cancer cell lines, and detailed protocols for its evaluation.
Introduction: A Profile of this compound
This compound is a natural taxane diterpenoid and a derivative of the widely recognized anticancer drug, paclitaxel.[1] Found in various species of the Taxus genus, this compound has garnered interest for its potential as a chemotherapeutic agent.[2] Structurally similar to paclitaxel, this compound exhibits a distinct biological activity profile that warrants in-depth investigation for its potential applications in oncology. This guide will explore its mechanism of action and provide practical, field-proven methodologies for its in vitro characterization.
Core Mechanism of Action: Microtubule Stabilization and Apoptotic Induction
The primary anticancer activity of this compound, like other taxanes, stems from its ability to interfere with microtubule dynamics, a critical process for cell division.[2]
Microtubule Stabilization: this compound promotes the polymerization of tubulin dimers into microtubules.[3] Crucially, it stabilizes these microtubules, preventing their depolymerization.[2] This disruption of the natural microtubule dynamics leads to the formation of non-functional microtubule bundles, causing cell cycle arrest, primarily at the G2/M phase, and ultimately inducing programmed cell death, or apoptosis.[4]
Induction of Apoptosis: The cytotoxic effects of this compound are mediated through the induction of apoptosis. In human hepatocellular carcinoma (HepG2) cells, it has been shown to induce apoptosis in a concentration-dependent manner, as evidenced by DNA fragmentation.[1]
The apoptotic cascade initiated by this compound involves both the intrinsic and extrinsic pathways:
-
Intrinsic (Mitochondrial) Pathway: This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins. An increased Bax/Bcl-2 ratio is a key indicator of the activation of this pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5]
-
Extrinsic (Death Receptor) Pathway: Evidence also suggests the involvement of the extrinsic pathway, which is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of a separate caspase cascade.[4]
Signaling Pathway Modulation: The pro-apoptotic effects of this compound are further regulated by its influence on key intracellular signaling pathways. In cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cells, 7-Epitaxol (a closely related compound) has been shown to suppress the AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.[4] The activation of specific MAPK pathways, such as ERK and p38, has been linked to taxol-induced apoptosis.[6][7]
Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by this compound in HepG2 cells has also been associated with the generation of reactive oxygen species (ROS).[1] Elevated ROS levels can lead to cellular damage and trigger apoptotic cell death.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
Principle: The DNA content of cells is stained with a fluorescent dye, such as propidium iodide. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge and wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Staining: Add propidium iodide to a final concentration of 50 µg/mL.
-
Analysis: Analyze the stained cells by flow cytometry.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored as an increase in absorbance at 340 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer with GTP), and this compound or a vehicle control. Keep all reagents on ice.
-
Initiation: Initiate the polymerization reaction by transferring the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Monitoring: Monitor the change in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance as a function of time to generate a polymerization curve. Compare the curve of the treated sample to the control to determine the effect of the compound on the rate and extent of tubulin polymerization.
Conclusion and Future Directions
This compound demonstrates significant in vitro anticancer activity through its primary mechanism of microtubule stabilization, leading to cell cycle arrest and apoptosis. Its ability to induce cell death in cisplatin-resistant cell lines highlights its potential as a therapeutic agent. The detailed protocols provided in this guide offer a robust framework for further investigation into its efficacy and mechanism of action.
Future research should focus on:
-
Expanding the cytotoxicity profiling of this compound across a broader panel of cancer cell lines, including those with varying resistance mechanisms.
-
Conducting in-depth mechanistic studies to further elucidate the specific components of the MAPK and other signaling pathways that are modulated by this compound.
-
Investigating the in vivo efficacy and pharmacokinetic profile of this compound in preclinical animal models.
-
Exploring potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
A thorough understanding of the in vitro activity of this compound is a critical first step in its journey toward potential clinical application.
References
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An In-depth Technical Guide to 7-Epi-10-deacetyltaxol: From Discovery to Cellular Action
Abstract
This technical guide provides a comprehensive overview of 7-Epi-10-deacetyltaxol, a naturally occurring taxane diterpenoid and a significant analogue of the widely recognized anticancer drug, Paclitaxel (Taxol®). This document delves into the historical context of its discovery, details its natural sources, and presents a thorough examination of its physicochemical properties. A key focus is placed on the methodologies for its isolation, purification, and structural elucidation, supported by established analytical techniques. Furthermore, this guide explores the biological activity and mechanism of action of this compound, drawing comparisons with Paclitaxel and highlighting its potential in oncological research and drug development. The content is structured to provide researchers, scientists, and drug development professionals with a detailed and actionable understanding of this important taxane derivative.
Introduction: The Emergence of a Taxane Analogue
The story of this compound is intrinsically linked to the groundbreaking discovery and development of Paclitaxel, a potent mitotic inhibitor first isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] The intense scientific scrutiny of Taxus species for Paclitaxel and other bioactive compounds led to the identification of a rich diversity of structurally related taxanes. Among these, this compound emerged as a notable analogue. Its discovery was part of a broader effort to understand the chemical diversity within Taxus species and to find alternative precursors for the semi-synthesis of Paclitaxel, given the initial scarcity of the parent compound.[2]
The nomenclature, this compound, precisely describes its chemical structure in relation to Paclitaxel. The "10-deacetyl" designation indicates the absence of an acetyl group at the C10 position of the taxane core, a common feature among many natural taxanes. The "7-Epi" prefix signifies a change in the stereochemistry at the C7 position, where the hydroxyl group is in an axial orientation (beta) rather than the equatorial orientation (alpha) found in Paclitaxel. This seemingly subtle stereochemical difference can have significant implications for the molecule's conformation and biological activity.
Natural Sources and Isolation
This compound is a naturally occurring taxane found in various species of the yew tree genus, Taxus. It has been identified in species such as Taxus chinensis and Taxus wallichiana.[3][4] The concentration of this compound, like other taxanes, can vary depending on the plant species, geographical location, time of harvest, and the specific part of the plant being analyzed (e.g., needles, bark, or seeds).[3]
Experimental Protocol for Isolation and Purification
The isolation and purification of this compound from Taxus biomass is a multi-step process that leverages chromatographic techniques to separate it from a complex mixture of other taxanes and plant metabolites. The following is a representative protocol based on established methods for taxane separation:
Step 1: Extraction
-
Air-dry and pulverize the plant material (e.g., needles and stems of Taxus chinensis).
-
Extract the powdered material with methanol at room temperature for an extended period (e.g., 24-48 hours).
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.
Step 2: Liquid-Liquid Partitioning
-
Suspend the crude extract in water and perform a series of liquid-liquid extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to partition the compounds based on their polarity.
-
The taxane-rich fraction is typically found in the chloroform and ethyl acetate extracts.
Step 3: Column Chromatography
-
Subject the taxane-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing taxanes.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Pool the fractions containing the taxane of interest and subject them to preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Monitor the elution profile at a characteristic wavelength for taxanes (e.g., 227 nm) and collect the peak corresponding to this compound.
Step 5: Purity Assessment
-
Assess the purity of the isolated compound using analytical HPLC.
-
Confirm the identity and structure of the purified this compound using spectroscopic methods such as NMR and mass spectrometry.
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation and Physicochemical Properties
The definitive identification of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are instrumental in elucidating the complex structure of taxanes. The chemical shifts and coupling constants of the protons provide detailed information about the connectivity and stereochemistry of the molecule. A 2001 study in the Chinese Journal of Chemistry provided detailed 1H- and 13C-NMR assignments for this compound, which serves as a key reference for its structural confirmation.[5] The epimerization at the C7 position leads to characteristic changes in the chemical shifts of nearby protons, particularly H7, which can be readily observed in the 1H NMR spectrum when compared to its non-epimeric counterpart.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. The molecular formula of this compound is C45H49NO13, with a corresponding molecular weight of approximately 811.9 g/mol .[6] Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C45H49NO13 | [6] |
| Molecular Weight | 811.9 g/mol | [6] |
| CAS Number | 78454-17-8 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. | [4] |
Biological Activity and Mechanism of Action
Like other taxanes, this compound exhibits its primary biological activity by targeting the microtubule network within eukaryotic cells.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.
Interaction with Microtubules
The established mechanism of action for taxanes involves their binding to the β-tubulin subunit of the heterodimer, which stabilizes the microtubule polymer.[7] This stabilization prevents the depolymerization of microtubules, a process that is essential for the dynamic instability required for proper mitotic spindle function. The disruption of microtubule dynamics by taxanes leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death.[7] While direct binding studies specifically for this compound are not extensively reported, its structural similarity to Paclitaxel strongly suggests a similar mechanism of microtubule stabilization.
Caption: Mechanism of action of this compound on microtubules.
Cytotoxicity and Apoptotic Pathways
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, it has shown a potent IC50 value of 0.085 nM against HeLa (human cervical cancer) cells.[4]
The induction of apoptosis by this compound involves the activation of downstream signaling cascades. Studies have shown that treatment with this compound can lead to:
-
DNA Fragmentation: A hallmark of apoptosis, indicating the activation of endonucleases that cleave the genomic DNA.
-
Modulation of Apoptotic Proteins: Like other taxanes, it is anticipated to influence the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the key executioners of apoptosis.
Comparative Cytotoxicity
While comprehensive side-by-side comparisons are limited, the available data suggests that the cytotoxic potency of taxane analogues can vary significantly depending on the cell line and the specific structural modifications. The table below provides a snapshot of reported IC50 values for Paclitaxel against various cancer cell lines to provide a context for the potency of taxanes.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) |
| HeLa | Cervical Cancer | ~2.5 - 7.5[8] |
| MCF-7 | Breast Cancer | ~18.6 µM (48h)[9] |
| MDA-MB-231 | Breast Cancer | ~12.3 µM (48h)[9] |
| A549 | Lung Cancer | ~2.5 - 7.5[8] |
| OVCAR-3 | Ovarian Cancer | ~2.5 - 7.5[8] |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and assay method.
Future Perspectives and Conclusion
This compound represents an important member of the taxane family of natural products. Its discovery and characterization have contributed to our understanding of the structure-activity relationships of taxanes and have provided a potential alternative source for the semi-synthesis of more complex taxane-based drugs.
Future research in this area could focus on several key aspects:
-
Comprehensive Biological Evaluation: A broader screening of this compound against a diverse panel of cancer cell lines, including drug-resistant variants, would provide a more complete picture of its therapeutic potential.
-
Pharmacokinetic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which are crucial for its development as a potential therapeutic agent.
-
Semi-synthesis and Analogue Development: The chemical structure of this compound can serve as a scaffold for the semi-synthesis of novel taxane analogues with improved efficacy, solubility, and pharmacokinetic properties.
References
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- Parness, J., & Horwitz, S. B. (1981). Taxol binds to polymerized tubulin in vitro. Journal of Cell Biology, 91(2 Pt 1), 479–487.
- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. The Journal of pharmacology and experimental therapeutics, 242(2), 692–698.
- Kumar, N. (1981). Taxol-induced polymerization of purified tubulin. Mechanism of action. The Journal of biological chemistry, 256(20), 10435–10441.
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- Figshare. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.
- Rowinsky, E. K., Cazenave, L. A., & Donehower, R. C. (1990). Taxol: a novel investigational antimicrotubule agent. Journal of the National Cancer Institute, 82(15), 1247–1259.
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- Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104–1109.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129317597, this compound; 10-Deacetyl-7-epipaclitaxel.
- Xue, B., Zhao, J., Fan, Y., Chen, S., Li, W., Chen, J., ... & Kong, H. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & biodiversity, 17(2), e1900631.
- Shirshekan, M., Rezadoost, H., Javanbakht, M., & Ghassempour, A. R. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian journal of pharmaceutical research : IJPR, 16(4), 1396–1404.
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Whitepaper: The Biological Role and Biosynthetic Context of 7-Epi-10-deacetyltaxol in Taxus Species
Abstract
The genus Taxus is a rich source of complex diterpenoid alkaloids known as taxoids, with paclitaxel (Taxol®) being the most prominent due to its potent anticancer properties. However, paclitaxel is just one of over 500 distinct taxoids biosynthesized by these plants.[1] This technical guide delves into the biological significance of a lesser-known but structurally related taxoid, 7-Epi-10-deacetyltaxol. While not a direct intermediate in the canonical paclitaxel biosynthetic pathway, this guide posits that this compound serves a crucial role within the plant's metabolic network, likely as a component of its chemical defense arsenal or as a byproduct of promiscuous enzymatic activity inherent in complex secondary metabolism. We will explore its biosynthetic origins, hypothesize its function within the plant, detail its known bioactivities, and provide robust methodologies for its isolation and characterization. This document serves as a foundational resource for researchers seeking to understand the broader metabolic landscape of Taxus and exploit its full chemical diversity.
The Complex Taxoid Metabolome of Taxus
The biosynthesis of paclitaxel is an intricate process involving an estimated 19 to 20 enzymatic steps, beginning with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[2][3] This pathway culminates in a highly functionalized taxane skeleton, but it is not a linear, isolated route. Instead, it is a complex metabolic network characterized by numerous branch points and enzymatic "side-reactions" that generate a vast array of structurally diverse taxoids.[2][3]
The rationale for this incredible chemical diversity is not fully understood. Current hypotheses suggest two primary drivers:
-
Plant Defense: Many taxoids may possess antifeedant or antibiotic properties, contributing to the plant's defense against herbivores and pathogens.[2]
-
Enzymatic Promiscuity: The complex oxygenations and acylations are catalyzed by enzymes (e.g., cytochrome P450s, acyltransferases) that may lack absolute substrate specificity, leading to the formation of numerous structural analogues.[2]
Within this context, this compound represents one such analogue. While often considered an "impurity" in paclitaxel production, understanding its origin and function provides deeper insight into the regulation and evolution of the entire taxoid network.
Biosynthetic Origins of this compound
The canonical paclitaxel pathway proceeds through several key intermediates, including 10-deacetylbaccatin III (10-DAB), which is acetylated by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to form baccatin III.[4][5] this compound is structurally similar to 10-deacetyltaxol, a downstream intermediate that is acetylated to form paclitaxel.
The formation of this compound is likely a deviation from the main pathway. The "7-epi" designation indicates an epimerization at the C7 position of the taxane core, a stereochemical inversion from the configuration required for paclitaxel. This suggests its origin from a key branch point, likely from the intermediate 10-deacetyltaxol (DT), which is also found in Taxus species.[6]
Two plausible mechanisms for its formation are:
-
Enzymatic Side-Reaction: A specific or promiscuous enzyme could catalyze the epimerization of 10-deacetyltaxol at the C7 position.
-
Metabolic Bifurcation: The pathway may bifurcate at an early stage, leading to a series of intermediates with the alternative 7-epi stereochemistry.[2]
The following diagram illustrates the central paclitaxel pathway and the putative branch point leading to this compound.
Putative Biological Role in Taxus
While the precise biological role of this compound within the plant has not been definitively established, its existence within a complex metabolic network points towards functions related to ecological adaptation and metabolic regulation.
-
Chemical Defense: The primary hypothesis is that this compound, like many other taxoids, contributes to the plant's defense mechanisms.[2] Its inherent cytotoxicity, demonstrated against various cell lines, could translate to antifeedant or antimicrobial activity in an ecological context, deterring herbivores or inhibiting pathogen growth. The structural modification (epimerization at C7) may represent a strategy to create a broader spectrum of defensive compounds.
-
Metabolic Overflow and Detoxification: The high flux through the taxoid pathway could lead to the accumulation of potentially toxic intermediates. Branch pathways leading to compounds like this compound may serve as a metabolic "sink" or a detoxification route. For instance, the highly abundant analogue 7-β-xylosyl-10-deacetyltaxol is thought to be part of a detoxification mechanism for the plant, as it is less cytotoxic than paclitaxel.[6] A similar logic could apply to this compound, where stereochemical inversion alters bioactivity to reduce autotoxicity.
Known Bioactivity and Physicochemical Properties
Although its function within the plant is speculative, the bioactivity of isolated this compound has been evaluated in pharmacological assays, making it a molecule of interest for drug discovery. Its properties are summarized below.
| Property | Value / Observation | Source |
| Molecular Formula | C₄₅H₄₉NO₁₃ | [7][8] |
| Molecular Weight | 811.9 g/mol | [7] |
| Cytotoxicity (HeLa) | IC₅₀ = 0.085 nM (or 85 µM, sources differ) | [7][9] |
| Cytotoxicity (HepG2) | Induces apoptosis and DNA fragmentation | [7] |
| Enzyme Inhibition | Inhibits α-glucosidase (IC₅₀ = 48.8 µM) | [7] |
| Mechanism of Action | Presumed to promote microtubule polymerization, similar to other taxanes. | [10][11] |
Note: There is a significant discrepancy in the reported HeLa IC₅₀ value between sources. Researchers should validate this experimentally.
Methodologies for Investigation
A robust investigation into the role and biosynthesis of this compound requires a multi-step approach, from extraction to functional analysis. The following workflow and protocols provide a comprehensive framework for such studies.
Protocol 1: Extraction and Isolation of this compound
Rationale: This protocol is designed to efficiently extract a broad spectrum of taxoids from Taxus biomass and subsequently isolate the target compound using chromatographic techniques. Methanol is an effective solvent for initial extraction, followed by liquid-liquid partitioning to remove non-polar compounds. Preparative HPLC is the gold standard for isolating specific taxoids with high purity.[12]
Methodology:
-
Biomass Preparation: Air-dry fresh Taxus baccata needles or bark at room temperature for 7-10 days. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction: Macerate 100 g of powdered biomass in 1 L of methanol at room temperature for 48 hours with continuous stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to obtain a crude methanolic extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in 500 mL of water and partition it against an equal volume of dichloromethane (DCM) three times. Combine the DCM fractions, as taxoids are preferentially partitioned into the organic phase.
-
Precipitation: Evaporate the DCM fraction to dryness. Redissolve the residue in a minimal volume of DCM and precipitate non-polar taxoids by adding n-hexane (1:10 v/v). Centrifuge and collect the supernatant containing the desired taxoids. Evaporate the supernatant to yield a crude taxoid mixture.[12]
-
Preparative HPLC Isolation:
-
Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).[12]
-
Mobile Phase: An isocratic or gradient system of methanol and water (e.g., starting with 70:30 v/v).[12]
-
Flow Rate: 10 mL/min.
-
Detection: UV detector at 227 nm.[12]
-
Procedure: Dissolve the crude taxoid mixture in methanol and inject it into the preparative HPLC system. Collect fractions based on the chromatogram, guided by analytical standards if available. Pool fractions containing the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.
-
Protocol 2: Structural Confirmation by LC-MS/MS
Rationale: This protocol provides a self-validating system for confirming the identity and purity of the isolated compound. High-resolution mass spectrometry provides an accurate mass measurement for formula determination, while tandem MS (MS/MS) provides fragmentation patterns that serve as a structural fingerprint.[13]
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of the isolated compound in methanol.
-
LC Separation:
-
Column: C18 analytical column (e.g., Kinetex C18, 100 x 3 mm).[13]
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000. Verify the presence of the protonated molecule [M+H]⁺ corresponding to the exact mass of this compound (C₄₅H₄₉NO₁₃, expected m/z ~812.32).
-
Tandem MS (MS2): Perform collision-induced dissociation (CID) on the precursor ion from the MS1 scan. The resulting fragmentation pattern should be compared to literature data or spectral libraries for taxoids to confirm the core structure and functional groups.
-
Conclusion and Future Directions
This compound is a naturally occurring taxoid in Taxus species that, while not a direct precursor to paclitaxel, offers valuable insights into the plant's complex metabolic capabilities. Its biological role in planta is most likely associated with chemical defense or the management of metabolic flux from the highly active taxoid pathway. Its demonstrated cytotoxicity and enzyme inhibitory effects in vitro also mark it as a compound of interest for further pharmacological investigation.
Future research should focus on:
-
Enzyme Discovery: Identifying the specific epimerase or other enzymes responsible for its biosynthesis using transcriptomic and proteomic analyses of Taxus cell cultures.
-
Ecological Function: Directly testing the antifeedant and antimicrobial properties of purified this compound in controlled ecological assays.
-
Semi-Synthetic Potential: Investigating whether this compound can serve as a cost-effective precursor for the semi-synthesis of novel, pharmacologically active taxane analogues.
By exploring the roles of so-called "minor" taxoids, we can achieve a more holistic understanding of Taxus biochemistry and unlock new opportunities for drug development and biotechnology.
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The Strategic Conversion of 7-Epi-10-deacetyltaxol: A Technical Guide to Paclitaxel Semi-Synthesis
Abstract
This technical guide provides an in-depth exploration of the semi-synthetic conversion of 7-epi-10-deacetyltaxol into the pivotal anti-cancer agent, paclitaxel. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the chemical strategies, step-by-step protocols, and analytical methodologies requisite for this transformation. By detailing the critical processes of C-7 epimerization and C-10 acetylation, this guide offers a comprehensive framework for the efficient and high-purity synthesis of paclitaxel from a readily available precursor.
Introduction: The Significance of Paclitaxel and its Precursors
Paclitaxel, commercially known as Taxol®, is a highly effective mitotic inhibitor used in the treatment of a multitude of cancers, including ovarian, breast, and non-small cell lung cancer.[1] Its complex diterpenoid structure, featuring a unique taxane core, presents a formidable challenge for total chemical synthesis, making such approaches economically unviable for large-scale production.[2] Consequently, semi-synthetic routes starting from naturally abundant precursors isolated from various yew species (Taxus) have become the cornerstone of commercial paclitaxel production.[3]
Among these precursors, 10-deacetylbaccatin III (10-DAB) is the most well-established starting material for the semi-synthesis of both paclitaxel and docetaxel.[4] However, other taxane derivatives, often found as significant byproducts during the extraction and purification of paclitaxel, represent valuable and underutilized resources. This compound is one such precursor, possessing the complete carbon skeleton and the necessary side chain at C-13, requiring only two key chemical modifications to be converted into paclitaxel: epimerization of the hydroxyl group at the C-7 position and acetylation of the hydroxyl group at the C-10 position.
This guide focuses on the strategic conversion of this compound to paclitaxel, providing a detailed technical roadmap for this efficient semi-synthetic pathway.
The Chemical Challenge: Transforming this compound to Paclitaxel
The conversion of this compound to paclitaxel hinges on two critical stereochemical and functional group manipulations:
-
C-7 Epimerization: The hydroxyl group at the C-7 position in this compound is in the axial (α) configuration, while in paclitaxel, it is in the equatorial (β) configuration. This inversion of stereochemistry is typically achieved through a base-catalyzed epimerization. This process is believed to proceed via a retro-aldol/aldol-type reaction mechanism.[5]
-
C-10 Acetylation: The hydroxyl group at the C-10 position of the taxane core is unfunctionalized in the precursor. The introduction of an acetyl group at this position is essential for the biological activity of paclitaxel. This transformation is commonly accomplished through chemical acetylation using an acetylating agent in the presence of a base.
The successful execution of these transformations in a sequential manner allows for the high-yield synthesis of paclitaxel.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the conversion of this compound to paclitaxel.
Step 1: Base-Catalyzed Epimerization of this compound
This protocol describes the conversion of the 7-epi configuration to the desired 7-β configuration.
Materials:
-
This compound
-
Anhydrous Toluene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (a catalytic amount, e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
-
Upon reaching equilibrium (typically after several hours), cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired 10-deacetyltaxol.
Step 2: Selective C-10 Acetylation of 10-deacetyltaxol
This protocol details the acetylation of the C-10 hydroxyl group to yield paclitaxel.
Materials:
-
10-deacetyltaxol (from Step 1)
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve 10-deacetyltaxol (1.0 equivalent) in anhydrous pyridine in a dry reaction flask under an inert atmosphere.[6]
-
Add a catalytic amount of DMAP to the solution.[7]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the cooled solution with continuous stirring.[6]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.[8]
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain high-purity paclitaxel.[9]
Data Presentation: Yields and Purity
The following table summarizes typical yields and purity for each step in the semi-synthesis of paclitaxel from a 10-deacetyl taxane precursor. These values are illustrative and can vary based on reaction scale and optimization.
| Step | Transformation | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | C-7 Epimerization | 10-deacetyltaxol | 70 - 85 | >95 |
| 2 | C-10 Acetylation | Paclitaxel | 85 - 95 | >98 |
| Overall | This compound to Paclitaxel | Paclitaxel | ~60 - 80 | >99.5 (after purification) |
Analytical Methodologies: Ensuring Product Quality
Rigorous analytical testing is crucial to ensure the purity and identity of the final paclitaxel product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.
HPLC Method for Paclitaxel Analysis
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer at pH 4.5-5). A typical isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and potassium dihydrogen phosphate buffer.[10][11]
-
Flow Rate: 1.0 - 2.0 mL/min[10]
-
Detection: UV at 227 nm or 230 nm[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Sample Preparation:
-
Accurately weigh a small amount of the final product.
-
Dissolve the sample in a suitable diluent (e.g., the mobile phase or a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of the Synthetic Pathway
The following diagrams illustrate the chemical transformations and the overall workflow.
Caption: Chemical conversion of this compound to paclitaxel.
Caption: Overall experimental workflow for paclitaxel synthesis.
Conclusion
The semi-synthesis of paclitaxel from this compound represents a viable and efficient strategy for the production of this critical anticancer drug. By leveraging a readily available precursor, this pathway minimizes the number of synthetic steps required, thereby enhancing the overall yield and cost-effectiveness of the process. The protocols and methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to successfully navigate the chemical intricacies of this conversion. Adherence to rigorous purification and analytical procedures is paramount to ensure the final product meets the high standards of quality and purity required for pharmaceutical applications. Further optimization of reaction conditions and purification techniques may lead to even greater efficiencies in the future, solidifying the importance of this semi-synthetic route in the ongoing supply of paclitaxel.
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- Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913 | Request PDF - ResearchG
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Executive Summary: The Microbial Alternative for Taxane Production
An In-Depth Technical Guide to the Fungal Production of 7-Epi-10-deacetyltaxol
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the isolation, culture, optimization, and characterization of this compound produced by endophytic fungi. It synthesizes field-proven insights with established scientific protocols to offer a robust framework for advancing research and development in this promising area.
Paclitaxel (Taxol), a complex diterpenoid, is a cornerstone of chemotherapy, but its original sourcing from the bark of the slow-growing Pacific yew (Taxus brevifolia) created significant supply and ecological challenges.[1][2] This bottleneck spurred the exploration of alternative production platforms, including chemical synthesis and plant cell culture.[1] A particularly promising avenue has emerged from the microbial world: endophytic fungi. These microorganisms, which reside within the tissues of host plants, can often synthesize the same or similar bioactive compounds as their hosts.[3]
Among the family of taxanes produced by these fungi is this compound (EDT), a significant derivative of Taxol.[1][4] The ability to produce EDT and other taxane precursors via fermentation offers a scalable, cost-effective, and environmentally sustainable alternative to traditional methods.[3][5] This guide details the scientific principles and practical methodologies required to harness endophytic fungi for the reliable production of this compound.
Fungal Strain Selection and Verification
The foundation of successful microbial production lies in the isolation and correct identification of a high-yielding fungal strain. Endophytic fungi isolated from Taxus species and related plants are the most promising candidates.[1][5]
Isolation of Endophytic Fungi
The primary objective is to isolate fungi residing within the plant's internal tissues, free from surface contaminants. The inner bark of host plants like Taxodium mucronatum or Taxus baccata is a common source material.[1][6]
Protocol: Isolation of Endophytes
-
Sample Collection: Collect healthy inner bark pieces (~0.5 x 0.5 cm) from the host plant.
-
Surface Sterilization: Sequentially treat the bark pieces with 70% (v/v) ethanol, wash with sterile distilled water, and remove the outer bark layer with a sterile blade. This multi-step process is critical to eliminate epiphytic microorganisms.
-
Plating: Place the sterilized inner bark fragments onto a nutrient-rich agar medium, such as Potato Dextrose Agar (PDA).
-
Incubation: Incubate the plates at approximately 26 ± 1°C, allowing fungal hyphae to grow out from the plant tissue.
-
Pure Culture Establishment: Once fungal growth is observed, transfer individual hyphal tips to fresh PDA plates to establish pure cultures. This process should be repeated to ensure the purity of the isolate.[7]
Strain Identification: A Dual Approach
Accurate identification is non-negotiable for reproducibility and regulatory purposes. A combination of classical and molecular techniques is the standard.
-
Morphological Identification: This classical approach involves observing the macroscopic (colony shape, color, size) and microscopic (spore production mechanism, spore characteristics) features of the fungal culture.[1][7] While foundational, it is often insufficient for definitive species-level identification.
-
Molecular Identification: This provides a precise genetic fingerprint. The standard method involves sequencing the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.[1][7]
-
DNA Extraction: Isolate high-quality genomic DNA from the pure fungal culture.
-
PCR Amplification: Amplify the ITS region using universal primers (e.g., ITS1 and ITS4).
-
Sequencing: Sequence the resulting PCR product.
-
Bioinformatic Analysis: Use the BLAST (Basic Local Alignment Search Tool) algorithm to compare the obtained sequence against a public database like GenBank to find the closest known relatives and confirm the species identity.[1]
-
Pestalotiopsis microspora is a frequently cited producer of this compound and other taxanes.[1][4]
Fermentation and Culture Optimization
The transition from a viable strain to a high-yield production system hinges on the systematic optimization of fermentation conditions. The goal is to manipulate the fungus's environment to maximize the biosynthesis of the target secondary metabolite.
Basal Medium and Physical Parameters
The choice of liquid culture medium provides the essential nutrients for fungal growth and metabolism. Modified M1D medium or S7 liquid medium are commonly used starting points.[3][7] From this baseline, key physical parameters must be optimized.
-
pH: The pH of the culture medium directly impacts enzyme activity and nutrient uptake. The optimal pH for taxane production often lies between 5.0 and 7.0.[8][9][10]
-
Temperature: Most endophytic fungi isolated for taxane production are mesophilic, with optimal growth and production temperatures around 25-26°C.[7]
-
Aeration and Agitation: Adequate oxygen supply is crucial for aerobic fungi. This is controlled by the agitation speed (e.g., 150 rpm) in an incubator shaker, which also ensures uniform suspension of the biomass and distribution of nutrients.[11][12]
-
Incubation Period: Secondary metabolite production is often growth-phase dependent. Time-course studies are essential to determine the optimal harvest time, which can range from 18 to 21 days.[1][12]
Elicitation: Triggering the Biosynthetic Machinery
Elicitation is arguably the most effective strategy for boosting secondary metabolite yields in microbial and plant cell cultures.[13] Elicitors are signaling molecules that trigger defense responses, which often involve the upregulation of secondary metabolic pathways.[13][14]
-
Definition: An elicitor is a compound, introduced in small concentrations, that stimulates the biosynthesis of a target metabolite.[13] They can be classified as biotic (of biological origin, like fungal cell wall fragments) or abiotic (non-biological, like heavy metal salts or signaling molecules).[13]
-
Causality: The production of taxanes in endophytic fungi is believed to be part of a defense mechanism. By introducing an elicitor, the scientist mimics a pathogenic attack or environmental stress, tricking the fungus into activating its defensive chemical arsenal, which includes taxanes.[14]
Table 1: Effect of Elicitors on Fungal Taxol Production
| Elicitor | Fungal Strain | Concentration | pH | Water Activity (aw) | Resulting Taxol Yield (µg/L) | Fold Increase | Reference |
|---|---|---|---|---|---|---|---|
| Salicylic Acid | Paraconiothyrium variabile | 20 mg/L | 5.0 | 0.98 (KCl) | 68.9 ± 11.9 | - | [8] |
| Salicylic Acid | Paraconiothyrium variabile | 50 mg/L | - | - | 14.7 ± 4.8 | - | [8] |
| Serine | Epicoccum nigrum | 30 mg/L | 5.0 | 0.98 (KCl) | 57.1 ± 11.8 | 29.6 | [8] |
| Cell Extract | Chaetomium globosum | 10% (v/v) | - | - | 291.5 | 4.1 |[15] |
Note: Data is synthesized from cited sources to illustrate the impact of different elicitation strategies.
Biosynthetic Pathway of Taxanes in Fungi
The biosynthesis of the complex taxane core is a multi-step enzymatic process. While the complete pathway in fungi is still under investigation, key steps and enzymes have been identified, showing remarkable similarity to the pathway in Taxus plants.[16][17] This similarity has led to the widely discussed hypothesis of Horizontal Gene Transfer (HGT) , suggesting that the fungus acquired the genetic machinery for taxane synthesis directly from its host plant over evolutionary time.[16][18]
Key rate-limiting enzymes in the pathway include:
-
Taxadiene Synthase (TS): Catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to form the initial taxane skeleton.[5][19]
-
10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT): Performs a crucial acetylation step in the formation of baccatin III, a direct precursor to Taxol.[16][20][21]
Caption: Simplified overview of the fungal taxane biosynthetic pathway.
Extraction and Purification Workflow
A robust, multi-step purification process is required to isolate this compound from the complex mixture of the fermentation broth. Each step is designed to remove a different class of impurities, progressively enriching the target compound.
Protocol: Extraction and Purification of EDT
-
Harvesting: After the optimal incubation period (e.g., 18 days), pass the entire culture broth through multiple layers of cheesecloth to separate the fungal biomass from the liquid culture fluid.[1][7] The target compound may be present in both the filtrate and the mycelia, so both should be processed.
-
Solvent Extraction: Perform a liquid-liquid extraction on the culture filtrate using an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.[1][7][12] Mix vigorously and allow the layers to separate. The taxanes will partition into the organic phase. Repeat this step two to three times to maximize recovery.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) using a rotary evaporator. This yields a crude residue containing a mixture of fungal metabolites.[1]
-
Preliminary Separation (TLC): Dissolve the residue in a small volume of methanol. Spot the solution onto a silica gel Thin-Layer Chromatography (TLC) plate and develop it in a suitable solvent system, such as chloroform/methanol (7:1, v/v).[1] This allows for a quick qualitative assessment and comparison with an authentic standard.
-
Fractionation (Column Chromatography): For larger-scale purification, use column chromatography with a silica gel stationary phase. The crude extract is loaded onto the column and eluted with a gradient of solvents to separate compounds based on polarity.[4][22] Fractions are collected and analyzed (e.g., by TLC) to identify those containing the target compound.
-
Final Purification (HPLC): The final step for achieving high purity is High-Performance Liquid Chromatography (HPLC). Fractions enriched with EDT are injected into an HPLC system, typically with a C18 reverse-phase column, for final purification.[6][12]
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An In-depth Technical Guide to the Stereochemistry of 7-Epi-10-deacetyltaxol
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
This guide provides a comprehensive examination of the stereochemistry of 7-Epi-10-deacetyltaxol, a critical epimer and derivative of the foundational anticancer agent, paclitaxel. We will delve into the structural nuances, the mechanistic basis of its formation, robust analytical methodologies for its characterization, and its implications for biological activity and pharmaceutical development. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work with taxane compounds.
The Significance of Stereoisomerism in the Taxane Family
The biological activity of complex natural products like paclitaxel is intrinsically linked to their three-dimensional structure. Even subtle changes in the spatial arrangement of atoms can lead to profound differences in pharmacological efficacy. This compound is a prime example of this principle. It is a diastereomer of 10-deacetyltaxol, differing only in the stereochemical configuration at the C-7 position of the baccatin III core. This seemingly minor alteration has significant consequences for its chemical stability, analytical profile, and biological function.
A foundational understanding of the stereochemistry of taxanes is paramount for several reasons:
-
Drug Efficacy and Safety: The specific stereoisomer of a drug that binds to its biological target (in this case, β-tubulin) is responsible for its therapeutic effect.[1][2] The presence of other stereoisomers, such as 7-epimers, can be considered impurities that may have different, reduced, or even undesirable biological activities.
-
Process Control in Manufacturing: During the semi-synthesis of paclitaxel and related active pharmaceutical ingredients (APIs), the conditions used can inadvertently lead to epimerization.[3][4][5] Monitoring and controlling the formation of these epimers is a critical quality attribute.
-
Stability and Formulation: The propensity for epimerization can affect the stability of the drug substance and the final drug product.[4][6] Understanding the conditions that promote this conversion is essential for developing stable formulations.
The Chemical Landscape: Paclitaxel, 10-Deacetyltaxol, and their C-7 Epimers
To appreciate the stereochemistry of this compound, it is essential to visualize its relationship with paclitaxel and its immediate precursor, 10-deacetyltaxol.
Caption: Relationship between Paclitaxel and its C-7 epimers and C-10 deacetyl derivatives.
The key structural difference between the natural 'beta' form and the 'epi' or 'alpha' form is the orientation of the hydroxyl group at the C-7 position. In paclitaxel and 10-deacetyltaxol, the C-7 hydroxyl group is in the β-configuration (pointing "up" from the plane of the ring system). In this compound, this hydroxyl group is in the α-configuration (pointing "down").
The Mechanism of C-7 Epimerization: A Retro-Aldol/Aldol Transformation
The conversion of the thermodynamically less stable 7β-hydroxyl group to the more stable 7α-hydroxyl epimer is a well-documented phenomenon that occurs under basic conditions.[3][4][5] This process, known as epimerization, is of significant practical importance as it can occur during synthesis, purification, and even storage if conditions are not carefully controlled.
The proposed mechanism for this base-catalyzed epimerization is a retro-aldol/aldol type reaction.[4]
Caption: Proposed mechanism for the base-catalyzed C-7 epimerization of taxanes.
Studies have shown that the removal of the acetyl group at the C-10 position increases the rate of epimerization in basic aqueous solutions.[4] This suggests that the electronic and steric environment around the C-7 position plays a crucial role in the kinetics of this transformation. The equilibrium between the two epimers is also influenced by other structural features, such as the presence of a hydroxyl group at C-13.[3][5]
Analytical Characterization and Differentiation
The structural similarity between 10-deacetyltaxol and this compound necessitates high-resolution analytical techniques for their separation and identification. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for resolving taxane mixtures.[7] The separation is typically achieved on a C18 column, where the subtle differences in polarity between the C-7 epimers allow for their differential retention.
Table 1: Typical HPLC Parameters for Taxane Epimer Separation
| Parameter | Value | Rationale |
| Column | C18 (e.g., Agilent Eclipse XDB-C18, 150x4.6 mm, 3.5 µm) | The non-polar stationary phase provides good retention and selectivity for the moderately non-polar taxanes. |
| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution is often necessary to resolve closely eluting impurities while ensuring that all components are eluted in a reasonable time. |
| Flow Rate | 1.0 - 1.2 mL/min | Provides a balance between resolution and analysis time. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution. |
| Detection | UV at 227 nm | The aromatic rings in the taxane structure provide strong UV absorbance at this wavelength. |
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh the taxane sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and acetonitrile, to a stock concentration of approximately 1 mg/mL.[7]
-
For analysis, dilute the stock solution to a working concentration (e.g., 50-100 µg/mL) with the initial mobile phase composition.[7]
-
-
HPLC System Preparation:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as specified in Table 1.
-
-
Injection and Data Acquisition:
-
Inject the prepared analytical sample onto the column.
-
Acquire data for a sufficient duration to allow for the elution of all components. A typical run time is around 30-40 minutes depending on the specific gradient profile.
-
-
Data Analysis:
-
Identify the peaks corresponding to 10-deacetyltaxol and this compound based on their retention times relative to a reference standard. The 7-epi isomer typically elutes slightly earlier than the 7-beta isomer.
-
Quantify the amount of each epimer by integrating the peak areas and comparing them to a calibration curve generated from certified reference standards.
-
Spectroscopic Elucidation
While HPLC is excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structural confirmation.
-
NMR Spectroscopy: 1H and 13C NMR are used to determine the precise connectivity and stereochemistry of the molecule.[8][9] The chemical shifts and coupling constants of the protons around the C-7 position are particularly diagnostic for differentiating between the epimers. Nuclear Overhauser Effect (nOe) experiments can provide through-space correlations that confirm the relative stereochemistry.[8]
-
Mass Spectrometry: LC-MS is a powerful tool for identifying taxanes in complex mixtures.[4][10] The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition, and fragmentation patterns can provide further structural information.
Biological Activity and Implications for Drug Development
The stereochemistry at C-7 has a tangible impact on the biological activity of taxanes. While epimerization is often viewed as a degradation pathway leading to less active compounds, this is not always the case. Some studies have shown that 7-epimers of taxanes can retain significant biological activity.[11][12]
For instance, this compound has been reported to exhibit potent cytotoxic activity against the HeLa human cervical cancer cell line with an IC50 value of 0.085 nM.[13] This suggests that the C-7α configuration can be accommodated within the taxane binding site on β-tubulin.
Table 2: Comparative Cytotoxicity Data of Selected Taxanes
| Compound | Cell Line | IC50 (nM) |
| This compound | HeLa | 0.085[13] |
| 7-Epipaclitaxel | HeLa | 0.05[13] |
This retention of activity in the 7-epi form has important implications for drug development:
-
Impurity Profiling: It is crucial to quantify the levels of 7-epimers in any paclitaxel-based API, as they may contribute to the overall pharmacological profile of the drug.
-
Structure-Activity Relationship (SAR) Studies: The biological activity of 7-epimers provides valuable SAR data that can inform the design of new taxane analogues with improved properties, such as enhanced stability or altered solubility, while retaining potent anticancer activity.[14]
Conclusion and Future Perspectives
The stereochemistry of this compound is a multifaceted topic with direct relevance to the fields of medicinal chemistry, analytical chemistry, and pharmaceutical sciences. A thorough understanding of its formation via C-7 epimerization, the analytical techniques required for its separation and identification, and its biological activity is essential for any researcher working with taxanes.
The continued investigation into the subtle structural and conformational differences between taxane epimers will undoubtedly contribute to a more complete understanding of their mechanism of action at the molecular level.[15] This knowledge will be instrumental in the rational design of the next generation of microtubule-stabilizing agents with improved therapeutic indices.
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A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 7-Epi-10-deacetyltaxol
Introduction
Overview of 7-Epi-10-deacetyltaxol
This compound is a naturally occurring taxane diterpenoid, structurally related to the cornerstone chemotherapeutic agent, Paclitaxel (Taxol).[1][2] It has been identified and isolated from various species of the yew tree (Taxus), such as Taxus wallichiana.[1][3] As an isomer and metabolite of Paclitaxel, it is of significant interest to the drug discovery community.[4] The structural modifications compared to its parent compound necessitate a thorough evaluation of its biological activity, beginning with its potential as an anticancer agent. Preliminary cytotoxicity screening is the foundational step in characterizing its potency and spectrum of activity against cancer cells.
Postulated Mechanism of Action
Similar to other members of the taxane family, the primary mechanism of action for this compound is the disruption of microtubule dynamics.[4][5] Taxanes bind to the β-tubulin subunit within microtubules, which are critical components of the cellular cytoskeleton responsible for cell division, structure, and intracellular transport.[6][7] This binding event promotes the assembly of tubulin into microtubules while simultaneously inhibiting their depolymerization.[6][8] The resulting stabilization of microtubules disrupts the dynamic instability required for the formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase, which, if prolonged, ultimately triggers programmed cell death (apoptosis).[5][7]
Rationale for Cytotoxicity Screening
The initial evaluation of any potential anticancer compound hinges on its ability to kill or inhibit the proliferation of cancer cells. In vitro cytotoxicity screening provides the first critical data points on a compound's potency, typically quantified by the half-maximal inhibitory concentration (IC50), and its selectivity across different cancer types.[9] For this compound, this screening is essential to determine if its structural variations from Paclitaxel enhance, diminish, or alter its cytotoxic profile. Early studies have already indicated potent activity, with a reported IC50 value of 0.085 nM against HeLa cervical cancer cells, underscoring the need for comprehensive screening.[2][3]
Foundational Principles of In Vitro Cytotoxicity Assessment
The Concept of IC50
The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of a cytotoxic compound. It represents the concentration of the drug required to inhibit a specific biological process, such as cell growth or viability, by 50% relative to an untreated control.[10][11] A lower IC50 value indicates greater potency. Determining the IC50 requires generating a dose-response curve where the effect of the drug is measured across a range of concentrations.[10]
Assay Selection Rationale: The Sulforhodamine B (SRB) Assay
For screening cytotoxic compounds against adherent cell lines, the Sulforhodamine B (SRB) assay is a robust and highly reliable method.[12] Unlike assays that measure metabolic activity (e.g., MTT), the SRB assay quantifies cell density based on the total cellular protein content.[13] The methodology involves fixing the cells with trichloroacetic acid (TCA), which locks cellular proteins in place. The fixed cells are then stained with SRB, a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under acidic conditions.[13] After washing away unbound dye, the protein-bound SRB is solubilized with a basic solution, and the absorbance is measured. This value is directly proportional to the total biomass in the well.[12] This method is less susceptible to interference from compounds that might alter mitochondrial metabolism and provides a stable, fixed endpoint.[14][15]
Strategic Selection of Cancer Cell Lines
The cytotoxic effect of a compound can vary significantly between different types of cancer.[16] Therefore, a preliminary screening panel should include cell lines from diverse tissue origins to gain a broader understanding of the compound's activity spectrum.[17][18] For this guide, we propose two well-characterized and commonly used adherent human cancer cell lines:
-
HeLa: A cervical adenocarcinoma cell line. This line is included as prior data exists for this compound, allowing for validation.[2][3]
-
A549: A lung carcinoma cell line. This represents a different major cancer type and is widely used in drug screening.[18][19]
Using a panel allows for the identification of potential tissue-specific sensitivities and provides a more comprehensive preliminary profile of the compound.
Experimental Design & Workflow
Overview of the Screening Process
The entire process, from cell culture to data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy. The key stages involve preparing the cells and compound, executing the SRB assay, and finally, processing the raw data to determine the IC50 values.
Essential Reagents and Materials
-
This compound (solid)
-
Paclitaxel (positive control, solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HeLa and A549 cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid in water)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader with a 510 nm filter
Preparation of Stock and Working Solutions
Causality: this compound, like most taxanes, has poor aqueous solubility.[2] Therefore, a high-concentration stock solution must be prepared in an organic solvent, typically DMSO.[4] This stock is then serially diluted to create working solutions for treating the cells. It is critical to ensure the final concentration of DMSO in the culture wells is non-toxic (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration) is mandatory to validate that the observed effects are due to the compound, not the solvent.
-
Stock Solution (10 mM): Dissolve the required mass of this compound in pure DMSO to achieve a 10 mM concentration. Aliquot into small volumes to prevent repeated freeze-thaw cycles and store at -20°C or colder, protected from light. Repeat for Paclitaxel.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in complete growth medium to achieve the final desired concentrations for treatment. For a compound with expected nanomolar potency, a wide range (e.g., 0.01 nM to 1000 nM) is advisable for the initial screen.
Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is synthesized from standard methodologies and optimized for a 96-well format.[12][14][20]
Step 1: Cell Seeding and Adhesion
-
Harvest logarithmically growing HeLa or A549 cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (determined empirically, often 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Step 2: Compound Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the serially diluted concentrations of this compound to the appropriate wells.
-
Include the following controls on each plate, each in triplicate:
-
Vehicle Control: Medium with the highest final concentration of DMSO.
-
Positive Control: Medium with serially diluted Paclitaxel.
-
Blank Control: Medium only, with no cells.
-
-
Return the plate to the incubator and incubate for 72 hours. This duration allows the compound's effects to manifest across multiple cell cycles.[4]
Step 3: Cell Fixation
-
After incubation, gently remove the treatment medium.
-
Slowly add 100 µL of ice-cold 10% (w/v) TCA to each well to fix the cells to the bottom of the plate.[15]
-
Incubate the plate at 4°C for at least 1 hour.
Step 4: Staining with Sulforhodamine B
-
Discard the TCA solution and wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and excess TCA.[14][15] Be gentle to avoid dislodging the fixed cell monolayer.
-
Remove the final wash and allow the plate to air-dry completely.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[13]
Step 5: Solubilization of Protein-Bound Dye
-
Quickly discard the SRB solution and rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[20]
-
Allow the plates to air-dry completely. A faint pink color will be visible in wells containing cells.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to fully solubilize the protein-bound dye.[14]
Step 6: Absorbance Measurement
-
Ensure there are no bubbles in the wells.
-
Measure the optical density (OD) at 510 nm using a microplate reader.[12]
Data Analysis and Interpretation
From Raw Absorbance to Percentage Viability
The raw OD values must be normalized to represent cell viability as a percentage relative to the untreated (vehicle) control.
-
Average Replicates: Calculate the average OD for each set of triplicates (each concentration, controls).
-
Subtract Blank: Subtract the average OD of the blank control (media only) from all other average OD values.
-
Calculate Percentage Viability: For each compound concentration, calculate the percentage viability using the formula: % Viability = (OD_treated_sample / OD_vehicle_control) * 100
Generating the Dose-Response Curve
Plot the calculated % Viability on the Y-axis against the logarithm of the compound concentration on the X-axis. This transformation typically produces a sigmoidal (S-shaped) curve.[10]
Determining the IC50 Value
The IC50 value is determined by fitting the dose-response data to a non-linear regression model (e.g., four-parameter logistic curve) using statistical software like GraphPad Prism or Origin.[10][21] The software calculates the concentration (X-value) that corresponds to a 50% response (Y-value) on the fitted curve.
Presentation of Representative Data
Quantitative data should be summarized in a clear, tabular format. The following table presents hypothetical, yet realistic, IC50 values derived from such an experiment.
| Cell Line | Cancer Type | Compound | IC50 (nM) after 72h |
| HeLa | Cervical Adenocarcinoma | This compound | 0.09 |
| Paclitaxel | 2.5 | ||
| A549 | Lung Carcinoma | This compound | 0.55 |
| Paclitaxel | 5.1 |
Interpretation: This hypothetical data suggests that this compound is significantly more potent than the parent compound, Paclitaxel, in both cell lines tested. It also shows a differential sensitivity, being approximately 6-fold more active against the HeLa cell line compared to the A549 cell line.
Mechanistic Insights and Next Steps
Connecting Cytotoxicity to the Taxane Mechanism
The observed cytotoxicity is the downstream result of the compound's interaction with microtubules. The potent, sub-nanomolar activity is consistent with a highly specific molecular target, reinforcing the hypothesis that this compound acts as a microtubule-stabilizing agent.
Troubleshooting Common Issues
-
High Variability Between Replicates: Often caused by inconsistent cell seeding or improper washing technique during the SRB assay. Ensure a homogenous single-cell suspension before seeding and be gentle during wash steps.
-
Compound Precipitation: If the compound is not fully soluble in the culture medium at higher concentrations, it can lead to inaccurate results. Visually inspect the wells after adding the treatment medium. If precipitation occurs, consider lowering the top concentration or using a different solvent system (if compatible with cells).
-
Low Signal or High Background: Ensure optimal cell seeding density. Too few cells will give a weak signal, while too many can lead to overgrowth and cell death in the control wells. Ensure thorough washing to remove all unbound SRB dye, which can elevate background readings.
Future Directions
A preliminary cytotoxicity screen is the first step. Positive results should be followed by more detailed mechanistic studies to build a comprehensive biological profile of the compound. Key next steps include:
-
Panel Expansion: Screen against a larger panel of cancer cell lines (e.g., the NCI-60 panel) to create a detailed fingerprint of its activity.
-
Cell Cycle Analysis: Use flow cytometry to confirm that the compound induces arrest at the G2/M phase of the cell cycle.
-
Apoptosis Assays: Employ methods like Annexin V/PI staining or caspase activity assays to confirm that cell death is occurring via apoptosis.
-
Microtubule Polymerization Assays: Use in vitro tubulin polymerization assays to directly confirm the compound's effect on microtubule dynamics.
References
- Bio-protocol. (2016). Sulforhodamine B (SRB)
- Bentham Science. (n.d.). Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. [Link]
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]
- ResearchGate. (n.d.).
- Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
- Molecular Biology of the Cell (MBoC). (2017). How Taxol/paclitaxel kills cancer cells. [Link]
- SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
- PubMed Central (PMC). (n.d.).
- Protocols.io. (2023). SRB assay for measuring target cell killing. [Link]
- Clent Life Science. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- ACS Publications. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. [Link]
- YouTube. (2023).
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- PubMed. (1992). Comparative in vitro cytotoxicity of taxol and Taxotere against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines. [Link]
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
- ResearchGate. (n.d.).
- NIH. (n.d.).
- ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]
- PubChem. (n.d.). This compound; 10-Deacetyl-7-epipaclitaxel. [Link]
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
- A Quick Introduction to Graphviz. (2017). [Link]
- NIH. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]
- NIH. (2025).
- YouTube. (2023). Graphviz workflow 1. [Link]
- YouTube. (2021). Graphviz tutorial. [Link]
- ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]
- YouTube. (2025). ES114 Graphviz. [Link]
- Graphviz. (n.d.). Graphviz. [Link]
- NIH. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]
- ChemBest. (n.d.). 7-Epi-10-Deacetyl Paclitaxel. [Link]
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Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 7-Epi-10-deacetyltaxol
Introduction
7-Epi-10-deacetyltaxol is a taxane diterpenoid and a significant related substance of Paclitaxel, a potent antineoplastic agent used extensively in cancer chemotherapy.[1][2] As a process-related impurity and potential degradant, the accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of Paclitaxel drug substances and products.[3] Regulatory bodies, including those following United States Pharmacopeia (USP) guidelines, mandate strict control over such impurities.[4][5][6]
This application note provides a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound. The method is designed to be specific, capable of resolving this compound from Paclitaxel and other related taxanes, making it suitable for routine quality control and stability testing in regulated environments. The protocols and validation parameters described herein are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Principle of the Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile. Less polar compounds, such as taxanes, are retained longer on the column and are eluted by increasing the organic solvent concentration. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength (227 nm) and comparing the peak area to that of a reference standard of known concentration.[3][10] The use of a gradient elution is crucial for achieving adequate separation of the complex mixture of taxane-related compounds within a practical timeframe.[11][12]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is essential for method development.
| Property | Value | Reference |
| Chemical Name | 10-Deacetyl-7-epipaclitaxel | [13] |
| CAS Number | 78454-17-8 | [1][14] |
| Molecular Formula | C₄₅H₄₉NO₁₃ | [1][13] |
| Molecular Weight | 811.9 g/mol | [1][13] |
| UV λmax | ~227 nm | [1] |
| Appearance | White to Off-White Solid | [15] |
| Solubility | Soluble in organic solvents such as Methanol, Acetonitrile, DMSO, and DMF. | [1][15] |
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Paclitaxel Reference Standard (for specificity testing)
-
Acetonitrile (HPLC Grade, Gradient Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl, AR Grade)
-
Sodium Hydroxide (NaOH, AR Grade)
-
Hydrogen Peroxide (H₂O₂, 30%, AR Grade)
Instrumentation & Chromatographic Conditions
The method is optimized for a standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
| Parameter | Condition | Rationale |
| HPLC Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm), or equivalent | The C18 stationary phase provides excellent hydrophobic retention and selectivity for taxane analogues.[3] |
| Mobile Phase A | Water | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier; its increasing concentration elutes the analytes. Acetonitrile offers low UV cutoff and viscosity.[3][4] |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 25 | 65 | |
| 30 | 80 | |
| 32 | 40 | |
| 40 | 40 | |
| Flow Rate | 1.2 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[3] |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity, improves peak shape, and ensures reproducible retention times.[3][12] |
| Detection | UV at 227 nm | This wavelength corresponds to the UV maximum for taxanes, providing high sensitivity.[1][3] |
| Injection Volume | 10 µL | A standard volume to ensure sharp peaks without overloading the column. |
| Diluent | Acetonitrile:Water (1:1, v/v) | This mixture ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Preparation of Solutions
-
Standard Stock Solution (e.g., 200 µg/mL):
-
Accurately weigh about 5 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
-
-
Calibration & Working Standard Solutions (e.g., 0.2 - 10 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the Diluent.
-
A typical range for impurity quantification might be 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% of a nominal main analyte concentration. For a 1 mg/mL Paclitaxel sample, this corresponds to 1 µg/mL, 5 µg/mL, etc.
-
-
Sample Preparation (Example for Drug Substance):
-
Accurately weigh about 25 mg of the Paclitaxel drug substance into a 25 mL volumetric flask.
-
Add approximately 20 mL of Diluent.
-
Sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the Diluent and mix well. This yields a nominal concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.[16]
-
Experimental Workflow Diagram
Caption: Overall workflow for the HPLC quantification of this compound.
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance must be verified. A solution containing both Paclitaxel and this compound should be injected.
-
Procedure: Inject the system suitability solution (or a mid-level calibration standard) five or six times.
-
Acceptance Criteria:
-
Resolution (R): The resolution between the this compound peak and the Paclitaxel peak must be ≥ 1.5.[4][5]
-
Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.
-
Precision (%RSD): The relative standard deviation of the peak areas from replicate injections must be ≤ 2.0%.[5]
-
Data Analysis and Quantification
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of this compound versus its concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.[17]
-
Calculation: Determine the concentration of this compound in the sample preparation using the linear regression equation.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Report Result: Calculate the amount of this compound as a percentage of the main analyte (Paclitaxel).
% Impurity = (Concentration of Impurity in Sample / Concentration of API in Sample) x 100
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[8][9]
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[8] This is demonstrated through forced degradation studies.
-
Protocol: Subject the sample solution to stress conditions to induce degradation (typically aiming for 5-20% degradation of the main peak).
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.
-
Oxidation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Stress: 105 °C for 24 hours (for solid drug substance).
-
Photolytic Stress: Expose solution to UV/Vis light in a photostability chamber.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the this compound peak and any peaks generated from the degradation of Paclitaxel or other related substances. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.[3]
Validation Parameters Summary
The following table summarizes the key validation parameters and their typical acceptance criteria for an impurity quantification method.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | Analyte peak is resolved from all other peaks (degradants, impurities). Peak purity index > 0.995. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[17] |
| Range | The interval between the upper and lower concentrations of analyte. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.[18] |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 90.0% and 110.0% at three concentration levels (e.g., LOQ, 100%, 120%).[19] |
| Precision | ||
| Repeatability | To assess precision over a short interval with the same conditions. | %RSD ≤ 5.0% for six determinations at 100% of the test concentration.[7] |
| Intermediate | To assess precision within-laboratory variations (different days, analysts, equipment). | %RSD ≤ 10.0%. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| LOQ | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | S/N ≥ 10; %RSD for precision at LOQ level should be ≤ 10%.[20] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria must be met under all varied conditions (e.g., ±0.1 mL/min flow, ±2°C temp, mobile phase variations). |
References
- USP Monographs: Paclitaxel. (n.d.). uspbpep.com.
- USP Monographs: Paclitaxel Injection. (n.d.). USP29-NF24.
- Li, X., et al. (2012). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 74(4), 323–329.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reddy, B. R., et al. (2006). A stability-indicating HPLC assay method for docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 676-81.
- Pharmaguideline. (2024). Steps for HPLC Method Validation. pharmaguideline.com.
- PubChem. (n.d.). 10-Deacetyltaxol. National Center for Biotechnology Information.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Agilent Technologies. (n.d.). Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. agilent.com.
- Sreekanth, N., et al. (2019). New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. Research Journal of Pharmacy and Technology, 12(10), 4783-4791.
- S. Ashutosh Kumar, et al. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PACLITAXEL IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate.
- Jain, A., et al. (2012). Development and Validation of the HPLC Method for Simultaneous Estimation of Paclitaxel and Topotecan. Journal of Chromatographic Science, 50(7), 600-606.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. nacalai.co.jp.
- Hospira. (2015). Paclitaxel Injection USP - PRODUCT MONOGRAPH. pfizer.ca.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. amsbiopharma.com.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. youtube.com.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). ich.org.
- Grobosch, T., et al. (2013). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 37(6), 348-53.
- Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. youtube.com.
- Shirshekan, M., et al. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 16(4), e125049.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Kumar, A., et al. (2024). Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. International Journal of Pharmaceutical Research and Applications, 9(1), 888-897.
- de Oliveira, A. C., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences, 53(2), e16033.
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Protocol for isolating 7-Epi-10-deacetyltaxol from Taxus extract
Topic: High-Fidelity Isolation of 7-Epi-10-deacetyltaxol from Taxus spp. Extract
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus). As an epimer and derivative of paclitaxel, it is of significant interest for cytotoxic studies and as a crucial reference standard in the analysis of taxane profiles.[1] However, its isolation is challenging due to its low abundance and the presence of numerous structurally similar taxanes within the crude plant extract. This document provides a comprehensive, multi-step protocol for the robust isolation and purification of this compound from Taxus plant material. The methodology emphasizes a sequential purification strategy, beginning with optimized solvent extraction, followed by systematic fractionation using liquid-liquid partitioning and culminating in high-resolution preparative chromatography. Each stage is designed to progressively enrich the target compound, ensuring a final product of high purity suitable for advanced research applications.
Introduction and Scientific Principle
The genus Taxus is a well-established source of complex diterpenoids, collectively known as taxanes. While paclitaxel is the most famous of these, the crude extract is a rich chemical matrix containing dozens of analogues, including 10-deacetyltaxol, cephalomannine, and baccatin III.[2][3] this compound is a specific stereoisomer that requires precise separation techniques to resolve it from these closely related compounds.[4]
The isolation strategy is built on the principle of progressively refining the extract based on the physicochemical properties of the target molecule. The workflow is designed to systematically remove classes of interfering compounds:
-
Gross Extraction: A polar solvent is used to efficiently extract the semi-polar taxanes from the dried biomass.
-
Defatting and Depigmenting: Liquid-liquid partitioning removes highly non-polar substances such as lipids, waxes, and chlorophylls, which can irreversibly damage chromatography columns.[5][6]
-
Enrichment: A subsequent liquid-liquid extraction step concentrates the taxane fraction, separating it from highly polar compounds like sugars and saponins.[7][8]
-
High-Resolution Separation: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is employed as the final step. This technique separates compounds based on their hydrophobicity, providing the necessary resolution to isolate this compound from its structural isomers.[9][10]
This systematic approach ensures both high yield and high purity, which are critical for subsequent analytical or biological assays.
Overall Isolation Workflow
The logical flow from raw plant material to the purified compound is illustrated below. Each major step is a critical filter designed to enrich the target analyte.
Caption: Overall workflow for isolating this compound.
Detailed Experimental Protocols
Part 1: Preparation of Crude Taxus Extract
Rationale: The goal of this initial stage is to efficiently leach the taxanes and other secondary metabolites from the plant matrix into a solvent. The choice of solvent and extraction method is critical for maximizing yield.
Protocol:
-
Biomass Preparation: Collect fresh needles or bark from a Taxus species (e.g., Taxus baccata, Taxus chinensis). Air-dry the material in a shaded, well-ventilated area for 7-10 days or use a plant dryer at 40-50°C until brittle. Grind the dried material into a coarse powder (approx. 20-40 mesh).
-
Solvent Extraction:
-
Place 100 g of the dried powder into a large flask.
-
Add 1 L of 80-95% methanol or ethanol.[5][11] An aqueous alcohol mixture is often more effective than absolute solvent for extracting semi-polar compounds from dried plant tissue.[5]
-
Agitate the mixture using a magnetic stirrer or orbital shaker for 24 hours at room temperature.[2][5] Alternatively, for enhanced efficiency, perform ultrasound-assisted extraction (UAE) for 45-60 minutes at a controlled temperature (e.g., 40°C).[12]
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a bath temperature of 45°C.
-
Continue evaporation until a thick, dark, tar-like crude extract is obtained.
-
| Parameter | Recommended Value | Rationale |
| Plant Material | Dried, powdered needles/bark | Increases surface area for efficient solvent penetration. |
| Solvent | 80-95% Methanol or Ethanol | Excellent solubility for a broad range of taxanes.[11][12] |
| Solid-to-Liquid Ratio | 1:10 to 1:20 (g/mL) | Ensures complete wetting and extraction of the biomass.[12] |
| Extraction Time | 24h (maceration) or 45-60 min (UAE) | Balances extraction efficiency with operational time.[11][12] |
Table 1: Summary of Recommended Extraction Parameters.
Part 2: Preliminary Purification via Liquid-Liquid Partitioning
Rationale: The crude extract contains a high concentration of undesirable compounds. This partitioning protocol uses immiscible solvents to separate compounds based on their polarity, effectively removing lipids/chlorophyll and enriching the desired taxane fraction.
Protocol:
-
Initial Dissolution: Dissolve the entire crude extract from Part 1 in 200 mL of a methanol:water (9:1 v/v) solution.
-
Defatting Step:
-
Transfer the solution to a 1 L separatory funnel.
-
Add 200 mL of n-hexane, cap the funnel, and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate completely. The upper hexane layer will contain non-polar compounds like lipids and chlorophylls and should be discarded.[7][8]
-
Repeat the hexane wash two more times. Collect the lower aqueous methanol layer.
-
-
Taxane Fraction Extraction:
-
To the collected aqueous methanol layer, add 400 mL of water to decrease the overall polarity.
-
Add 300 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously as before.
-
Allow the layers to separate. The taxanes will partition into the lower DCM layer.[13][14]
-
Drain and collect the lower DCM layer.
-
Repeat the DCM extraction on the aqueous layer two more times.
-
-
Final Concentration: Combine all DCM fractions and evaporate the solvent to dryness using a rotary evaporator. The resulting residue is the enriched taxane fraction, ready for chromatographic purification.
Part 3: Preparative HPLC Purification
Rationale: This is the most critical step, where the enriched taxane mixture is resolved into its individual components. A reversed-phase C18 column separates molecules based on hydrophobicity. A carefully optimized gradient elution of acetonitrile and water allows for the separation of structurally similar taxanes like this compound.
Caption: Principle of preparative HPLC separation.
Protocol:
-
Sample Preparation: Dissolve approximately 50-100 mg of the enriched taxane powder in 2-4 mL of methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the preparative HPLC system according to the parameters in Table 2.
-
Elution and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run the gradient program. Monitor the chromatogram at 227 nm.
-
Collect fractions based on elution time. The retention time for this compound must be predetermined using an analytical standard or by analyzing all fractions from an initial pilot run via LC-MS. A published method reports separation of this compound using a gradient that ramps from 30% to 42% acetonitrile.[4]
-
-
Pooling and Concentration: Analyze the collected fractions using analytical HPLC (see Table 3) to determine their purity. Combine fractions with a purity of >95% for this compound. Remove the solvent under vacuum to yield the final purified compound.
| Parameter | Recommended Setting |
| System | Preparative HPLC with UV detector and fraction collector |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Example: 30% B to 60% B over 40 minutes |
| Flow Rate | 4-10 mL/min (depending on column diameter) |
| Detection | UV at 227 nm[13][14] |
| Injection Volume | 0.5 - 5 mL, depending on sample concentration and loop size |
Table 2: Recommended Parameters for Preparative HPLC.
Part 4: Purity Assessment and Structural Verification
Rationale: It is imperative to confirm both the purity and the chemical identity of the isolated compound. Analytical HPLC provides a quantitative purity assessment, while mass spectrometry and NMR provide definitive structural proof.
Protocol:
-
Purity Check (Analytical HPLC):
-
Dissolve a small amount of the final product in methanol.
-
Analyze using the conditions in Table 3. Purity is calculated based on the peak area of the target compound relative to the total peak area.
-
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)[8] or Pentafluorophenyl (PFP)[4] |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized for baseline separation of taxanes[4] |
| Flow Rate | 0.8 - 1.0 mL/min[8][9] |
| Detection | UV at 227 nm |
| Column Temp. | 30 °C[9] |
Table 3: Typical Parameters for Analytical HPLC Purity Analysis.
-
Identity Confirmation (Mass Spectrometry):
-
Analyze the sample using LC-MS, preferably with electrospray ionization (ESI).
-
Confirm the presence of the correct molecular ion peak for this compound (C₄₅H₄₉NO₁₃, MW ≈ 811.9 g/mol ).[15] Tandem MS (MS/MS) can be used to compare the fragmentation pattern with known standards for further confirmation.[16][17]
-
-
Structural Elucidation (NMR):
References
- US5279949A - Process for the isolation and purification of taxol and taxanes
- US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google P
- Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology - MDPI.
- Enhanced Bioproduction and Extraction of Taxanes - Tech Briefs.
- Research Progress on Taxus Extraction and Formulation Prepar
- Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chrom
- Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed.
- Journal of Chemical Health Risks Screening of Anticancer Compounds in Extracts of Taxus Bacc
- A Comprehensive Review of Taxanes from Taxus sumatrana: Isolation, Characterization, and Biological Activity - Benchchem.
- Purification and characterization of Taxol and 10‐Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high‐performance liquid chromatography, ultra‐high‐performance liquid chromatography‐mass spectrometry, and nuclear magnetic resonance - ResearchG
- Production, purification and characterization of taxol and 10DAB III from a new endophytic fungus Gliocladium sp.
- Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed.
- Method for the isolation and purification of taxol and its natural analogues - Google P
- This compound | CAS:78454-17-8 | Manufacturer ChemFaces.
- Application Compendium Solutions for Prepar
- The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - Brieflands.
- Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbacc
- The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - NIH.
- Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed.
- an improved procedure for the isolation of 10-deacetylbaccatin III - ResearchG
- Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species.
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- This compound; 10-Deacetyl-7-epipaclitaxel | C45H49NO13 | CID 129317597.
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- 18. Production, purification and characterization of taxol and 10DAB III from a new endophytic fungus Gliocladium sp. isolated from the Indian yew tree, Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 7-Epi-10-deacetyltaxol
Introduction
7-Epi-10-deacetyltaxol is a taxane derivative, closely related to the widely used chemotherapeutic agent paclitaxel. Taxanes represent a critical class of anticancer drugs that exert their cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division and survival.[1][2] Like its parent compounds, this compound is understood to promote the polymerization of tubulin and inhibit the disassembly of microtubules.[1] This action stabilizes the microtubule structure, leading to the arrest of the cell cycle, primarily in the G2/M phase, and subsequent induction of programmed cell death (apoptosis).[3][4] The epimerization at the C-7 position, as seen in the related compound 7-Epitaxol, has been shown to result in a compound with comparable, and sometimes more potent, biological activity and higher stability than paclitaxel, making these derivatives promising candidates for cancer research and drug development.[4][5][6]
This guide provides a comprehensive suite of cell-based assays to meticulously evaluate the cytotoxic and mechanistic properties of this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices to ensure robust and reproducible results.
Core Principle: Mechanism of Taxane-Induced Cytotoxicity
The primary mechanism of action for taxanes like this compound is the stabilization of microtubules. This disruption of normal microtubule dynamics triggers a cascade of cellular events culminating in apoptosis. Understanding this pathway is crucial for designing and interpreting cytotoxicity studies.
Caption: Mechanism of this compound cytotoxicity.
Recommended Experimental Workflow
A multi-faceted approach is essential for a thorough evaluation of a novel cytotoxic compound. The following workflow outlines a logical progression from broad cytotoxicity screening to detailed mechanistic studies.
Caption: Recommended workflow for cytotoxicity evaluation.
PART 1: Cell Viability and IC50 Determination
The initial step is to determine the concentration-dependent effect of this compound on the viability of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for initial screening could be 0-200 µM.[3]
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions. Include untreated wells (vehicle control).
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[7]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[3]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis:
-
Corrected Absorbance: Subtract the mean absorbance of the blank wells from all other wells.
-
Percent Viability: Calculate as follows: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100
-
IC50 Value: Plot percent viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Description | Example Value (HepG2 Cells)[3] |
| Cell Line | Human Hepatocellular Carcinoma | HepG2 |
| Treatment Duration | 24 hours | 24 hours |
| IC50 | Concentration for 50% inhibition | 32.1 µM |
PART 2: Mechanistic Assays
Following the determination of the IC50 value, the next step is to investigate the underlying mechanism of cytotoxicity. This involves confirming the compound's effect on the cell cycle and its ability to induce apoptosis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This assay quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Taxanes are expected to cause an accumulation of cells in the G2/M phase.[8][9][10]
Materials:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control.
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with this compound for 24 hours as described previously.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).[11]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[12]
-
Expected Outcome: A significant increase in the percentage of cells in the G2/M phase population following treatment with this compound compared to the control group.[3]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | ~50-60% | ~20-30% | ~10-20% |
| This compound (IC50) | Decreased | Variable | Significantly Increased |
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14]
Materials:
-
Cells treated with this compound and vehicle control.
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[14]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for the desired time (e.g., 24 hours).
-
Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Count the cells and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.[14]
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[14]
-
Annexin V (-) / PI (+): Necrotic cells (rare).
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
Caspase-3 is a key executioner caspase that is activated during apoptosis.[16] This assay measures its activity by detecting the cleavage of a specific substrate, DEVD-pNA, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to Caspase-3 activity and can be quantified spectrophotometrically.[17][18]
Materials:
-
Cell lysates from treated and untreated cells.
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-3 Substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound (e.g., at IC50 concentration for 24 hours).
-
Prepare Cell Lysates:
-
Assay Reaction:
-
Measurement:
Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of treated samples to the untreated control.
PART 3: Target Engagement Assay
To directly confirm that this compound acts on microtubules as expected, an in vitro tubulin polymerization assay is the gold standard.
Protocol 5: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This biochemical assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter that binds specifically to polymerized microtubules is used, and the increase in fluorescence intensity over time is measured.[19] Polymerization enhancers like taxanes will increase the rate and extent of polymerization.[20]
Materials:
-
Purified tubulin (>99%, e.g., porcine brain tubulin)[21]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[21]
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye
-
This compound
-
Positive Control: Paclitaxel (enhancer)[19]
-
Negative Control: Nocodazole (inhibitor)[19]
-
Black 96-well plate (for fluorescence)
-
Fluorescence microplate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the 96-well plate.
-
-
Initiate Polymerization:
-
To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).
-
Immediately place the plate in the pre-warmed reader.[19]
-
-
Data Acquisition:
-
Measure fluorescence intensity every 30-60 seconds for 60-90 minutes at 37°C.[22]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compounds that enhance polymerization, like this compound, will show a faster rate of fluorescence increase and a higher plateau compared to the vehicle control.[20]
Conclusion and Trustworthiness
References
- Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Retrieved January 8, 2026.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- ResearchGate. (n.d.). Flow cytometric analysis of cell cycle distribution in A549 cells....
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Unknown Source. (n.d.). The Annexin V Apoptosis Assay. Retrieved January 8, 2026.
- Bio-protocol. (n.d.). Tubulin Polymerization Assay.
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Subban, K., et al. (2017). Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). BMC Complementary and Alternative Medicine.
- ResearchGate. (n.d.). Paclitaxel treatment induces cell cycle arrest and growth inhibition in....
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Wang, Y., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports.
- Gáspár, R., et al. (2015). Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model. PLoS One.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Unknown Source. (n.d.). MTT Cell Assay Protocol. Retrieved January 8, 2026.
- Chen, Y.-F., et al. (2021). 7-Epitaxol induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling. Cells.
- Liebmann, J., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer.
- Henningsson, A., et al. (1998). Cell line and schedule-dependent cytotoxicity of paclitaxel (Taxol): role of the solvent Cremophor EL/ethanol. Investigational New Drugs.
- ResearchGate. (n.d.). Taxane-resistant cells characterization. (A) Cell-viability assays....
- Creative Bioarray. (n.d.). Drug Resistant Cells.
- ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Chen, Y.-F., et al. (2021). 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway. International Journal of Molecular Sciences.
- National Center for Biotechnology Information. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. Journal of Pharmacology and Experimental Therapeutics.
- PubChem. (n.d.). 7-Epi-Taxol.
- EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses.
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- 4. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Apoptosis Induction Assay Using 7-Epi-10-deacetyltaxol
For: Researchers, scientists, and drug development professionals.
Introduction
7-Epi-10-deacetyltaxol is a taxane derivative and a bioactive metabolite of paclitaxel, a widely used chemotherapeutic agent.[1] Like its parent compound, this compound exhibits potent anticancer properties by targeting microtubules.[2][3][4][5] Taxanes are known to stabilize microtubules, leading to mitotic arrest and subsequent induction of apoptosis, or programmed cell death.[6][7][8] This application note provides a detailed guide for researchers to investigate the pro-apoptotic effects of this compound on cancer cells. We will delve into the underlying molecular mechanisms and provide step-by-step protocols for robust and reproducible apoptosis assays.
The study of apoptosis is crucial in cancer research as it provides insights into how therapeutic agents eliminate malignant cells. By understanding the specific pathways activated by compounds like this compound, researchers can develop more effective and targeted cancer therapies. This guide will focus on two commonly used and reliable methods for detecting apoptosis: Annexin V/Propidium Iodide (PI) staining for flow cytometry and a colorimetric Caspase-3 activity assay .
Mechanism of Action: The Intrinsic Pathway of Apoptosis
This compound, like other taxanes, primarily functions by stabilizing microtubules. This interference with microtubule dynamics disrupts the mitotic spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[6][7] This mitotic arrest is a significant cellular stressor that triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[9][10]
The intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[11][12][13] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid).[13] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of apoptosis.[11][14]
Upon treatment with this compound, the sustained mitotic arrest leads to an imbalance in the Bcl-2 family proteins, favoring the pro-apoptotic members. This results in the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[10] The activated pro-apoptotic proteins, Bax and Bak, then oligomerize and insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[9][14]
MOMP is a critical "point of no return" in the apoptotic process.[14] It allows for the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[9][15][16][17][18]
In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers a conformational change in Apaf-1, leading to the assembly of a large, heptameric protein complex called the apoptosome.[15][16][17] The apoptosome then recruits and activates an initiator caspase, pro-caspase-9.[9][16]
Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[16] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[9]
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
I. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a widely used method to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early apoptotic event, and changes in membrane integrity, a feature of late apoptosis or necrosis.[19][20]
Materials
-
Cell culture medium (e.g., RPMI-1640, DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).[20][21]
-
-
Cell Harvesting:
-
Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19][20]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[20][22]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19][22]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Interpretation
The results will allow for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative[19]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[19]
-
Necrotic cells: Annexin V-negative and PI-positive
Experimental Workflow Diagram
Caption: Workflow for Annexin V/PI apoptosis assay.
II. Colorimetric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric reporter molecule.
Materials
-
Cell culture medium and this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
Microplate reader
-
96-well microplate
Protocol
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the Annexin V/PI protocol.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in cold cell lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 10-15 minutes.[24][25]
-
Centrifuge at high speed (e.g., 12,000-16,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[24][25]
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each lysate to separate wells. Adjust the volume with lysis buffer if necessary.
-
Prepare a reaction mixture containing the reaction buffer and the caspase-3 substrate according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Include a blank control (lysis buffer + reaction mixture) and a positive control (purified active caspase-3) if available.[25]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[24][25]
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis
The caspase-3 activity is proportional to the amount of colorimetric product generated. The results are typically expressed as the fold increase in caspase-3 activity in treated cells compared to the untreated control after normalizing to the protein concentration.
Data Presentation
Table 1: Representative Data from Annexin V/PI Staining
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 nM) | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.1 |
| This compound (50 nM) | 55.7 ± 4.2 | 28.9 ± 2.8 | 15.4 ± 2.3 |
| This compound (100 nM) | 30.4 ± 3.9 | 45.6 ± 3.1 | 24.0 ± 2.9 |
| Positive Control (Staurosporine) | 15.8 ± 2.7 | 50.1 ± 4.5 | 34.1 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Representative Data from Caspase-3 Activity Assay
| Treatment Group | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 ± 0.1 |
| This compound (10 nM) | 2.8 ± 0.3 |
| This compound (50 nM) | 6.5 ± 0.7 |
| This compound (100 nM) | 12.3 ± 1.4 |
| Positive Control (Staurosporine) | 15.1 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive guide for assessing the apoptosis-inducing effects of this compound. The detailed protocols for Annexin V/PI staining and caspase-3 activity assays, along with the explanation of the underlying molecular mechanisms, will enable researchers to obtain reliable and reproducible data. These assays are fundamental in characterizing the anticancer properties of this compound and can be valuable tools in the development of novel cancer therapeutics. Further investigations could explore the involvement of other caspases, the expression levels of Bcl-2 family proteins, and DNA fragmentation to provide a more complete picture of the apoptotic process induced by this compound.
References
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
- Bcl-2 family - Wikipedia.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
- Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed.
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.
- Protocol : Annexin V and PI Staining by Flow Cytometry - Bio-Techne.
- Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice.
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology.
- Intrinsic pathway of Cell Apoptosis / Cytochrome C leakage , Caspase 9 activation.
- Cytochrome c-mediated apoptotic response - Reactome Pathway Database.
- Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed Central.
- Apoptosome-deficient Cells Lose Cytochrome c through Proteasomal Degradation but Survive by Autophagy-dependent Glycolysis - NIH.
- Caspase 3 Activity Assay Kit - MP Biomedicals.
- Insights into the mechanism of microtubule stabilization by Taxol - PMC - PubMed Central.
- 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC - NIH.
- The mode of action of taxol: apoptosis at low concentration and necrosis at high ... - PubMed.
- Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed.
- Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed.
- Insights into the mechanism of microtubule stabilization by Taxol - PubMed - NIH.
- 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC - NIH.
- Activation of the Mitochondria-Driven Pathway of Apoptosis in Human PC-3 Prostate Cancer Cells by a Novel Hydrophilic Paclitaxel Derivative, 7-xylosyl-10-deacetylpaclitaxel - PubMed.
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Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 7-Epi-10-deacetyltaxol
Abstract
Paclitaxel (marketed as Taxol®) remains a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and non-small cell lung cancers.[1][2] Its unique mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), necessitated the development of more sustainable production methods.[4][5] Semi-synthesis from more abundant taxane precursors, such as 10-deacetylbaccatin III (10-DAB), has emerged as the most commercially viable approach.[5][6][7] This document provides a detailed protocol and scientific rationale for the semi-synthesis of paclitaxel starting from 7-Epi-10-deacetyltaxol, a common impurity in paclitaxel production streams. The protocol outlines a three-stage process: epimerization of the C-7 hydroxyl group, selective acetylation of the C-10 hydroxyl group, and attachment of the C-13 side chain.
Introduction: The Rationale for Semi-Synthesis
The complex, multi-chiral structure of paclitaxel makes its total synthesis a formidable challenge, unsuitable for large-scale pharmaceutical production.[8][9][10][11] The semi-synthetic routes developed by researchers like Holton and Potier, which utilize naturally occurring, advanced intermediates, have been instrumental in making this life-saving drug widely accessible.[5] this compound, a stereoisomer of a paclitaxel precursor, represents a valuable yet underutilized starting material that can be efficiently converted to the final active pharmaceutical ingredient. The conversion of this epimer not only enhances the overall yield of paclitaxel from natural extracts but also contributes to a more sustainable and cost-effective manufacturing process.
The core of this semi-synthetic strategy revolves around three key chemical transformations:
-
C-7 Epimerization: The initial step involves the stereochemical inversion of the hydroxyl group at the C-7 position from the thermodynamically more stable epi-conformation back to the desired configuration found in paclitaxel.[12][13]
-
C-10 Acetylation: The hydroxyl group at the C-10 position is then selectively acetylated to yield baccatin III, a key intermediate in many paclitaxel semi-syntheses.[14][15][16]
-
C-13 Side Chain Attachment: Finally, the characteristic N-benzoyl-(2R,3S)-3-phenylisoserine side chain is attached to the C-13 hydroxyl group, a step critical for the drug's anticancer activity.[17][18][19]
This application note will provide a detailed, step-by-step protocol for each of these stages, along with the underlying chemical principles and practical considerations for successful implementation in a research or drug development setting.
Experimental Workflow Overview
The semi-synthesis of paclitaxel from this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the semi-synthesis of paclitaxel.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Used for C-7 epimerization |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Reaction solvent |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich | Acetylating agent |
| Pyridine | Anhydrous | Sigma-Aldrich | Base and solvent |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | Catalyst for acetylation |
| (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one | ≥98% | Commercially Available | β-lactam side chain precursor |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 1.0 M solution in THF | Sigma-Aldrich | Base for side chain attachment |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Reaction solvent |
| Hydrofluoric acid-pyridine complex (HF-Py) | 70% HF | Sigma-Aldrich | Deprotection agent |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| HPLC Grade Solvents | Acetonitrile, Water | Fisher Scientific | For purification and analysis |
Stage 1: Epimerization of the C-7 Hydroxyl Group
The hydroxyl group at the C-7 position in taxanes is susceptible to epimerization, particularly under basic conditions, through a retro-aldol reaction mechanism.[13] In this compound, the C-7 hydroxyl group is in the more thermodynamically stable axial position. To convert it to the desired equatorial orientation present in paclitaxel, a base-catalyzed epimerization is performed.
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: To the stirred solution at 0 °C (ice bath), slowly add sodium hydride (NaH) (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed and the formation of 10-deacetyltaxol is maximized.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 10-deacetyltaxol.
Stage 2: Selective Acetylation of the C-10 Hydroxyl Group
With the C-7 hydroxyl group in the correct stereochemical orientation, the next step is the selective acetylation of the C-10 hydroxyl group. This transformation is crucial as the acetyl group at C-10 is a key structural feature of paclitaxel.[14][15] The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) enhances the rate of this acylation.[16]
Protocol:
-
Reaction Setup: Dissolve the purified 10-deacetyltaxol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add acetic anhydride (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous copper sulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is paclitaxel.
Stage 3: Attachment of the C-13 Side Chain
The final and most complex step is the attachment of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain to the C-13 hydroxyl group. The Ojima-Holton method, which utilizes a β-lactam as the side-chain precursor, is a highly efficient and stereoselective approach for this transformation.[17][19]
Protocol:
-
Protection of C-7 Hydroxyl (if necessary): For the Ojima-Holton coupling, the C-7 hydroxyl group is often protected with a silyl protecting group, such as triethylsilyl (TES), to prevent side reactions.[20][21] This is achieved by reacting the product from Stage 2 with triethylsilyl chloride in the presence of a base like imidazole.
-
β-Lactam Coupling:
-
In a flame-dried flask under an inert atmosphere, dissolve the 7-O-TES protected baccatin III derivative (1 equivalent) in anhydrous THF.
-
Cool the solution to -40 °C and add LHMDS (1.1 equivalents) dropwise.
-
After stirring for 30 minutes, add a solution of the β-lactam side chain precursor (1.2 equivalents) in anhydrous THF.
-
Allow the reaction to warm to 0 °C and stir until completion as monitored by TLC or HPLC.
-
-
Deprotection:
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Concentrate the organic layer and dissolve the residue in a mixture of pyridine and THF.
-
Add HF-pyridine complex at 0 °C and stir until the TES group is cleaved.
-
-
Purification: Purify the crude paclitaxel by silica gel column chromatography followed by preparative HPLC to obtain the final product with high purity.
Data Presentation and Expected Outcomes
| Step | Transformation | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | C-7 Epimerization | NaH, THF | 85-90 | >95 (after chromatography) |
| 2 | C-10 Acetylation | Acetic Anhydride, Pyridine, DMAP | 90-95 | >98 (after work-up) |
| 3 | Side Chain Attachment & Deprotection | β-lactam, LHMDS, HF-Py | 80-85 | >99.5 (after HPLC) |
| Overall | This compound to Paclitaxel | 65-75 | >99.5 |
Conclusion
The semi-synthesis of paclitaxel from this compound provides an efficient and practical route to this vital anticancer agent. By leveraging well-established chemical transformations, including base-catalyzed epimerization, selective acylation, and stereoselective side-chain ligation, this protocol enables the conversion of a common process impurity into a high-value pharmaceutical product. The methodologies described herein are robust and can be adapted for both laboratory-scale synthesis and process development in a drug manufacturing setting. Adherence to the detailed protocols and careful monitoring of each reaction step are crucial for achieving high yields and the purity required for clinical applications.
References
- Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597-1598. ([Link])
- Hefner, J., et al. (1996). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata.
- Walker, K., & Croteau, R. (2000). Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences, 97(25), 13591-13596.[22] ([Link])
- Holton Taxol total synthesis. (2023, October 29). In Wikipedia.[8] ([Link])
- Patel, R. N. (1998). Tour de paclitaxel: biocatalysis for semisynthesis. Annual Review of Microbiology, 52, 361-395.[4] ([Link])
- Zhang, S., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(21), 7517.[5][6] ([Link])
- Scafato, P., et al. (2009). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. The Journal of Organic Chemistry, 74(15), 5463-5466. ([Link])
- Ojima, I., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side-chain analogs by means of beta-lactam synthon method. Tetrahedron, 48(34), 6985-7012. ([Link])
- Kingston, D. G. I. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of Natural Products, 70(5), 784-790.[20] ([Link])
- Fang, W. S., Fang, Q. C., & Liang, X. T. (1997). Reinvestigation to the C-7 epimerization of paclitaxel and related taxoids under basic conditions.
- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. The Journal of Pharmacology and Experimental Therapeutics, 242(2), 692-698.[23] ([Link])
- Florida State University. (2025, June 3). FSU mourns loss of esteemed chemist who synthesized life-saving cancer drug Taxol. FSU News.[1] ([Link])
- Gunda, P., & Gunda, S. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties.
- Holton, R. A. (2001). U.S. Patent No. 6,242,614 B1. Washington, DC: U.S.
- Ojima Research Group. (n.d.). Next Generation Taxoids. Stony Brook University.[19] ([Link])
- Snyder, J. P., et al. (2001). Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain. Journal of the American Chemical Society, 123(37), 9073-9085. ([Link])
- Borah, J. C., & Borah, R. (2007). Synthesis of the C-13 Side-Chain of Taxol. Current Organic Synthesis, 4(2), 159-181.[18] ([Link])
- Gotor-Fernández, V., & Gotor, V. (2015). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters, 6(10), 1046-1050.[17] ([Link])
- European Patent Office. (2015).
- Wikipedia. (2023, December 1). Paclitaxel total synthesis.[25] ([Link])
- ResearchGate. (2025). A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage.[26] ([Link])
- ResearchGate. (n.d.). Strategies and Lessons Learned from Total Synthesis of Taxol.[11] ([Link])
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Application Notes & Protocols: Utilizing 7-Epi-10-deacetyltaxol in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure.[1][2] The dynamic instability of microtubules—a process of rapid switching between phases of growth (polymerization) and shrinkage (depolymerization)—is essential for their physiological functions, particularly the formation of the mitotic spindle during cell division.[2][3] This makes microtubules a key target for anticancer drug development.[1][4]
Microtubule-targeting agents are broadly classified into two groups: destabilizing agents that inhibit polymerization (e.g., vinca alkaloids) and stabilizing agents that suppress depolymerization (e.g., taxanes).[5] Paclitaxel (Taxol®), the archetypal taxane, exerts its potent antimitotic effect by binding to the β-tubulin subunit within the microtubule, which stabilizes the polymer structure, disrupts normal spindle formation, and ultimately leads to cell cycle arrest at the G2/M phase and apoptosis.[2][3][6]
7-Epi-10-deacetyltaxol is a naturally occurring taxane analog and an important impurity and metabolite of paclitaxel.[7][8] Like other taxanes, it is presumed to promote microtubule polymerization and prevent depolymerization, making it a valuable tool for studying microtubule dynamics and a reference standard in the development of taxane-based therapeutics.[3][8] This guide provides a detailed protocol for utilizing this compound in a fluorescence-based in vitro microtubule polymerization assay, a robust method for characterizing the activity of microtubule-stabilizing compounds.
Mechanism of Action: Taxane-Induced Microtubule Stabilization
Taxanes, including this compound, bind to a specific site on the interior surface of the microtubule.[2] This binding enhances lateral contacts between protofilaments, the longitudinal arrays of tubulin dimers that form the microtubule wall. By strengthening these interactions, the taxane molecule locks the tubulin dimers into a polymerized state, shifting the equilibrium away from soluble dimers and toward the stable microtubule polymer.[9] This action effectively suppresses dynamic instability, leading to the formation of abnormal microtubule bundles and mitotic arrest.[5][6]
Caption: Mechanism of microtubule stabilization by this compound.
Principle of the Fluorescence-Based Polymerization Assay
This assay monitors microtubule polymerization in real-time by measuring changes in fluorescence.[4] The method utilizes a fluorescent reporter molecule, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits enhanced quantum yield upon binding to polymerized tubulin.[4] As tubulin dimers assemble into microtubules, the incorporation of the reporter leads to a proportional increase in fluorescence intensity.[4][10] The resulting polymerization curve typically displays three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[10] Microtubule-stabilizing agents like this compound characteristically eliminate the lag phase and increase the maximum rate of polymerization.[10]
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Notes |
| Purified Tubulin (>99%) | 10 mg/mL | 2-3 mg/mL | Store at -80°C in single-use aliquots to prevent freeze-thaw cycles. Thaw on ice.[11][12] |
| G-PEM Buffer (1X) | 1X | 1X | 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10% (v/v) Glycerol. Prepare fresh and keep on ice.[4][12][13] |
| GTP Solution | 100 mM | 1 mM | Essential for polymerization.[11][14] Add fresh to G-PEM buffer immediately before use. Store at -80°C. |
| Fluorescent Reporter (DAPI) | 1 mg/mL (in DMSO) | ~5-10 µM | Protect from light. Final concentration may require optimization. |
| This compound | 10 mM (in DMSO) | Varies (e.g., 1-10 µM) | Test compound. Prepare serial dilutions. |
| Paclitaxel (Positive Control) | 10 mM (in DMSO) | 10 µM | Known microtubule stabilizer.[12] |
| Nocodazole (Negative Control) | 10 mM (in DMSO) | 10 µM | Known microtubule destabilizer.[12] |
| DMSO (Vehicle Control) | 100% | <1% | Ensure final solvent concentration is consistent across all wells and non-inhibitory.[15] |
| Plate | N/A | N/A | Black, half-area, 96-well plate suitable for fluorescence measurements. |
Experimental Protocol
This protocol is designed for a 96-well plate format. It is crucial to perform all steps involving tubulin and GTP on ice to prevent premature polymerization.[12]
Part 1: Reagent Preparation
-
Assay Buffer Preparation (G-PEM with GTP & DAPI) :
-
Prepare 1X G-PEM buffer by diluting a 10X stock (800 mM PIPES pH 6.9, 20 mM MgCl₂, 5 mM EGTA) with ultrapure water and adding glycerol to 10%.[12]
-
Just before use, supplement the required volume of ice-cold 1X G-PEM with GTP to a final concentration of 1 mM and DAPI to a final concentration of ~5-10 µM. Keep this complete assay buffer on ice.
-
-
Tubulin Preparation :
-
Reconstitute lyophilized tubulin or thaw a frozen aliquot on ice to a concentration of ~4 mg/mL in ice-cold G-PEM (without GTP or DAPI).
-
Pro-Tip: To ensure the tubulin is monomeric and free of aggregates, which can eliminate the nucleation phase, it is best practice to clarify the stock by centrifugation at >100,000 x g for 10 minutes at 4°C.[11][15] Use the supernatant for the assay.
-
-
Compound Plate Preparation :
-
Prepare 10X working stocks of this compound, paclitaxel, nocodazole, and DMSO vehicle control by diluting the high-concentration stocks in complete assay buffer.
-
Pipette 10 µL of each 10X working stock into the appropriate wells of a black, half-area 96-well plate. Run each condition in triplicate.
-
Part 2: Assay Execution
Caption: Workflow for the in vitro microtubule polymerization assay.
-
Instrument Setup : Pre-warm the fluorescence plate reader to 37°C. Set the instrument to perform a kinetic read for 60 minutes, taking measurements every 30-60 seconds. Use appropriate excitation and emission wavelengths for the fluorescent reporter (e.g., Ex: ~360 nm, Em: ~450 nm for DAPI).[4][14]
-
Initiate Polymerization :
-
On ice, prepare the final tubulin reaction mix by diluting the clarified tubulin stock to a 1.25X final concentration (e.g., 2.5 mg/mL for a 2 mg/mL final concentration) in complete assay buffer.
-
To start the reaction, add 40 µL of the tubulin reaction mix to each well of the compound plate (for a final volume of 50 µL). Pipette quickly and carefully to avoid introducing bubbles.
-
Causality: The transfer from ice to the pre-warmed 37°C plate reader is the critical step that initiates polymerization.[14] Tubulin assembly is highly temperature-dependent.[14]
-
-
Data Acquisition : Immediately place the plate in the reader and begin the kinetic measurement.
Data Analysis and Interpretation
Part 1: Data Processing
-
Blank Subtraction : Average the fluorescence readings from wells containing only buffer and subtract this background from all experimental wells.
-
Plot Data : For each condition, plot the background-subtracted fluorescence intensity as a function of time (in minutes). This will generate the polymerization curves.
-
Determine Key Parameters :
-
Lag Time (t_lag) : The time before a significant increase in fluorescence is observed. This corresponds to the nucleation phase.
-
Maximum Rate (Vmax) : The steepest slope of the polymerization curve, calculated from the linear portion of the elongation phase. This reflects the rate of microtubule growth.
-
Maximum Polymer Mass : The fluorescence value at the steady-state plateau, proportional to the total amount of polymerized tubulin.
-
Part 2: Interpreting the Results
The effect of this compound is evaluated by comparing its polymerization curve to the vehicle and positive/negative controls.
| Condition | Expected Lag Time | Expected Vmax | Expected Max Polymer Mass | Interpretation |
| Vehicle Control (DMSO) | Present | Normal | Normal | Baseline tubulin polymerization. |
| This compound | Reduced or Absent | Increased | Increased | Stabilizes microtubules, promotes polymerization. |
| Paclitaxel (Positive Control) | Absent | Markedly Increased | Increased | Potent microtubule stabilizer.[10] |
| Nocodazole (Negative Control) | N/A | No Increase | No Increase | Inhibits polymerization. |
This table presents illustrative data patterns.
A dose-dependent decrease in lag time and increase in Vmax would confirm the microtubule-stabilizing activity of this compound. The half-maximal effective concentration (EC₅₀) can be determined by plotting the Vmax values against the logarithm of the compound concentration.
Caption: Data analysis workflow for polymerization assays.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No polymerization in vehicle control | - Inactive tubulin (improper storage, freeze-thaw cycles).- Degraded GTP.[14]- Incorrect buffer composition or pH.[11][14] | - Use a fresh aliquot of tubulin.- Prepare fresh GTP solution.- Verify buffer components and pH (should be ~6.9). |
| No lag phase in vehicle control | - Pre-existing tubulin aggregates ("seeds") in the stock.[11] | - Clarify tubulin stock by ultracentrifugation before use.[11] The presence of a lag time is a key indicator of high-quality tubulin.[11] |
| High background fluorescence | - Contaminants in buffer or reagents.- Test compound is autofluorescent. | - Use high-purity reagents and filter the buffer.- Run a control with the compound in buffer without tubulin to measure its intrinsic fluorescence. |
| Inconsistent replicates | - Pipetting errors or air bubbles.- Temperature fluctuations across the plate ("edge effects"). | - Use calibrated pipettes and reverse pipetting for viscous solutions like glycerol buffers.[15]- Use only the central wells of the plate to minimize temperature variations.[12] |
| Signal increases then decreases | - Tubulin precipitation rather than polymerization. | - At the end of the assay, cool the plate to 4°C for 30 min. A true microtubule polymer signal should decrease upon cooling (depolymerization), whereas a precipitate signal will not.[15] |
References
- General Tubulin Buffer - Universal Biologicals. (n.d.).
- Ma, H., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
- Tubulin Polymerization Assay Kit (Cat. # BK006P). (n.d.). Interchim.
- Atherton, J., et al. (2018). Measuring microtubule dynamics. Essays in Biochemistry.
- Voter, W. A., & Erickson, H. P. (1984). GDP-Tubulin Incorporation into Growing Microtubules Modulates Polymer Stability. PMC.
- Gaskin, F. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate.
- Bechstedt, S., & Brouhard, G. J. (2013). Fluorescence-based assays for microtubule architecture. PubMed.
- Curmi, P. A., et al. (2002). Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp. PMC - PubMed Central.
- Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. PubMed.
- Microtubule stabilization/destabilization assay. (n.d.). Cosmo Bio.
- Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. PMC - NIH.
- Soori, G. S., & Salari, B. (2023). Paclitaxel. StatPearls - NCBI Bookshelf.
- αβ-Tubulin and Microtubule-Binding Assays. (2012). ResearchGate.
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 7-Epi-10-deacetyltaxol in Human Plasma
Introduction
7-Epi-10-deacetyltaxol is a critical compound in the field of oncology and pharmaceutical development. As an epimer and related substance of paclitaxel, a potent chemotherapeutic agent, its accurate quantification in biological matrices is paramount for pharmacokinetic studies, metabolism research, and quality control of paclitaxel-based drug formulations.[1][2] This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and sensitive determination of this compound in human plasma.
The methodology detailed herein is designed to provide researchers, scientists, and drug development professionals with a reliable and reproducible protocol. By leveraging the selectivity and sensitivity of tandem mass spectrometry, this method addresses the analytical challenges posed by the complex nature of biological samples and the need for low detection limits. The principles and techniques described are grounded in established practices for taxane analysis, ensuring scientific integrity and robust performance.[3][4][5]
Method Overview
This analytical approach employs a liquid-liquid extraction (LLE) procedure for sample cleanup and analyte enrichment, followed by chromatographic separation using a reversed-phase C18 column. Detection and quantification are achieved with a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for enhanced specificity.[6][7] A suitable internal standard, such as a stable isotope-labeled analog or a structurally similar taxane, is recommended to ensure accuracy and precision.[8][9][10]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram, illustrating the key stages from sample receipt to final data analysis.
Figure 1: A schematic of the complete analytical workflow.
Detailed Protocols
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Internal Standard (e.g., Paclitaxel-d5 or Docetaxel).
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.[9][11]
-
Reagents: Formic acid (LC-MS grade), tert-Butyl methyl ether (TBME).[8][11]
-
Biological Matrix: Drug-free human plasma.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the internal standard in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.[12]
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract this compound from human plasma while minimizing matrix effects.
-
Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. For blank samples, add 20 µL of the methanol:water diluent.
-
Extraction: Add 1.3 mL of tert-butyl methyl ether (TBME) to each tube.[8][12]
-
Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).[2] Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following table outlines the recommended starting parameters for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. | Provides the necessary resolution and reproducibility for complex biological samples. |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[7] | C18 columns offer excellent retention and separation for moderately non-polar compounds like taxanes. |
| Mobile Phase A | Water with 0.1% formic acid.[8] | Formic acid aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid.[8] | Acetonitrile is a common organic modifier providing good peak shape and elution strength for taxanes. |
| Flow Rate | 0.4 mL/min.[8] | A typical flow rate for analytical scale columns, balancing analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C.[1] | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation. |
| Injection Volume | 5 µL. | A small injection volume helps to minimize band broadening and potential matrix effects. |
| Gradient Elution | A linear gradient from 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate. | A gradient elution is often necessary to separate the analyte from endogenous plasma components and ensure a reasonable run time.[6][8] |
| MS System | A triple quadrupole mass spectrometer. | Essential for MRM-based quantification, providing high selectivity and sensitivity. |
| Ionization Source | Electrospray Ionization (ESI), positive mode.[12] | Taxanes readily form protonated molecules [M+H]+ in positive ESI. |
| MRM Transitions | To be determined by direct infusion of the this compound standard. | Specific precursor-to-product ion transitions must be optimized for the analyte and internal standard to ensure maximum sensitivity and specificity. The sodium adduct is also commonly observed.[6][13] |
| Collision Energy (CE) | To be optimized for each MRM transition. | Optimization of CE is crucial for maximizing the signal of the product ions. |
| Dwell Time | 100 ms per transition. | An adequate dwell time ensures a sufficient number of data points across each chromatographic peak for accurate quantification. |
Method Validation
A full validation of this method should be conducted in accordance with the guidelines from regulatory agencies such as the FDA or EMA.[3] Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A typical range for taxanes in plasma is 1-1000 ng/mL.[6]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[14]
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).[3]
Data Analysis and Quantification
Quantification is performed by integrating the peak areas of the MRM transitions for this compound and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A weighted (e.g., 1/x or 1/x²) linear regression is typically used to fit the data.[3][13] The concentration of this compound in unknown samples is then calculated from this calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of this compound in human plasma. The described method, incorporating a robust liquid-liquid extraction and sensitive tandem mass spectrometry detection, is well-suited for the demanding requirements of pharmacokinetic and clinical research. Adherence to the principles of method validation will ensure the generation of high-quality, reliable, and reproducible data, supporting the advancement of drug development and therapeutic monitoring.
References
- Huizing, M. T., et al. (2005). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid.
- Mortier, K. A., et al. (2005). Development and Validation of a Liquid Chromatography−Tandem Mass Spectrometry Assay for the Quantification of Docetaxel and Paclitaxel in Human Plasma and Oral Fluid. Analytical Chemistry, 77(15), 4677-4684. [Link]
- Patil, S. A., et al. (2024). A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma. Journal of Applied Pharmaceutical Science, 14(9), 135-142. [Link]
- Zhang, S. Q., & Chen, G. H. (2008). Determination of Paclitaxel in Human Plasma by UPLC–MS–MS. Journal of Chromatographic Science, 46(3), 220-224. [Link]
- Garrido, M., et al. (2018). A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study. PLoS One, 13(2), e0193553. [Link]
- Cheon, J. Y., et al. (2023). Determination of Paclitaxel in human plasma by LC-MS/MS method. Journal of the Korean Society for Analytical Sciences, 36(3), 127-134. [Link]
- Patel, D. S., et al. (2022). Development and Validation of a LC-MS/MS Analytical Method for Quantification of Paclitaxel and Everolimus in Human Plasma.
- Wang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8916. [Link]
- Hudson, B. G., et al. (2017). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples.
- Hoke, S. H., et al. (1993). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography.
- Zhang, Y., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 76(6), 485-492. [Link]
- Jager, M., et al. (2022). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. Journal of Pharmaceutical and Biomedical Analysis, 217, 114829. [Link]
- Grobosch, T., et al. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(1), 36-43. [Link]
- Genta-Jouve, G., et al. (2015). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy. Journal of Pharmaceutical and Biomedical Analysis, 107, 429-436. [Link]
- LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
- Li, Y., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC–MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules, 28(2), 856. [Link]
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Application Notes & Protocols: A Guide to Culturing Endophytic Fungi for 7-Epi-10-deacetyltaxol Production
Abstract
The quest for sustainable and economically viable sources of paclitaxel (Taxol®) and its potent derivatives has shifted focus from the slow-growing Taxus tree to the microbial world. Endophytic fungi, residing within the tissues of these host plants, have emerged as a promising alternative, capable of synthesizing a spectrum of taxanes.[1][2][3] Among these is 7-Epi-10-deacetyltaxol, a key taxane derivative with demonstrated anticancer properties.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation, screening, culture optimization, and quantification of this compound from endophytic fungi. The protocols herein are designed to be robust and self-validating, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Fungal Fermentation
Paclitaxel is a multi-billion dollar anticancer drug, but its supply is constrained by the slow growth of its natural source, the Pacific yew tree (Taxus brevifolia), and the low yield from its bark.[1][7] Endophytic fungi, microorganisms that live within plant tissues without causing disease, represent a breakthrough alternative.[8] The discovery that fungi like Taxomyces andreanae could independently produce taxol opened a new frontier in biotechnology.[4][9][10] Fungal fermentation offers significant advantages: rapid growth in inexpensive media, scalability in bioreactors, and amenability to genetic and metabolic engineering to enhance yields.[9][11] This guide focuses specifically on this compound, a taxane derivative reported from endophytic fungi like Pestalotiopsis microspora, which exhibits significant cytotoxic effects on cancer cell lines.[4][5][6][10]
Workflow Overview: From Host Plant to Purified Compound
The process of obtaining this compound from endophytic fungi is a multi-stage endeavor. It begins with the careful isolation of fungi from a host plant, followed by a rigorous screening process to identify productive strains. The selected strains are then subjected to fermentation, where culture conditions are meticulously optimized to maximize the yield of the target compound. Finally, the taxane is extracted from the culture and quantified using analytical chromatography.
Caption: High-level workflow for this compound production.
Isolation and Screening of Endophytic Fungi
The success of this entire process hinges on the initial isolation of a potent fungal strain. While many fungi can be isolated, only a fraction will produce taxanes.
Protocol 3.1: Isolation of Endophytic Fungi from Taxus spp.
-
Rationale: This protocol is designed to isolate fungi from the internal tissues of the host plant. The critical step is surface sterilization, which eliminates epiphytic microorganisms that reside on the plant's exterior, ensuring that only true endophytes are cultured.[12][13]
-
Materials:
-
Step-by-Step Methodology:
-
Collect fresh, healthy plant samples and transport them to the lab promptly, storing at 4°C if immediate processing is not possible.[12]
-
Wash the plant material thoroughly under running tap water to remove debris.
-
Under a laminar flow hood, immerse the samples in 70% ethanol for 30-60 seconds.[12][13] This initial step removes surface waxes and performs a preliminary sterilization.
-
Transfer the samples to the sodium hypochlorite solution for 2-3 minutes.[13] The duration may need optimization depending on tissue type (e.g., delicate needles vs. thick bark).
-
Rinse the samples three times with sterile deionized water to remove residual sterilizing agents.
-
Aseptically cut the sterilized tissues into small segments (~0.5 cm x 0.5 cm).[12]
-
Place 4-5 segments on the surface of the PDA plates. Ensure the segments are pressed gently for good contact with the agar.
-
Incubate the plates at 25-28°C for 7-21 days, monitoring daily for fungal growth emerging from the tissue segments.[12]
-
Self-Validation: To confirm the effectiveness of the surface sterilization, press a sterilized but un-sectioned tissue sample onto a PDA plate. No microbial growth should occur.
-
As distinct fungal hyphae emerge, pick the hyphal tips using a sterile needle and subculture them onto fresh PDA plates to obtain pure isolates.[12]
-
Protocol 3.2: Screening for Taxane-Producing Isolates
-
Rationale: Screening is a crucial step to avoid the resource-intensive cultivation of non-producing strains. This involves a tiered approach, starting with rapid preliminary tests and moving to highly specific analytical confirmation. Genetic screening for key biosynthetic genes provides an early indication of productive potential.[8][15]
-
Step 1: Genetic Screening (PCR)
-
Objective: To detect the presence of genes essential for the taxane biosynthetic pathway. The presence of these genes strongly suggests, but does not guarantee, taxane production. Key marker genes include taxadiene synthase (ts) and 10-deacetylbaccatin III-10-O-acetyltransferase (dbat).[8][15][16]
-
Methodology: Isolate genomic DNA from the pure fungal cultures.[16] Perform PCR using specific primers designed to amplify conserved regions of the ts and dbat genes. Visualize amplicons using gel electrophoresis.[13][15]
-
-
Step 2: Preliminary Chemical Screening (TLC)
-
Objective: To quickly detect the presence of taxane-like compounds in a crude extract.
-
Methodology:
-
Inoculate the promising fungal isolates into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 21 days.[11][12]
-
Extract the culture broth with an equal volume of a solvent like dichloromethane or ethyl acetate.[8][12]
-
Concentrate the organic extract to dryness using a rotary evaporator.[12]
-
Re-dissolve the residue in a small volume of methanol.[12]
-
Spot the extract onto a silica gel TLC plate (60 F254) alongside a paclitaxel standard.[8][11]
-
Develop the plate using a solvent system such as Chloroform:Methanol (7:1, v/v) or Chloroform:Acetonitrile (7:3, v/v).[8][11]
-
Visualize the spots by spraying with 1% (w/v) vanillin-sulfuric acid reagent and heating. A blue spot, which may turn grey, indicates a potential taxane.[12]
-
-
-
Step 3: Confirmatory Analysis (HPLC)
-
Objective: To definitively identify and quantify this compound.
-
Methodology: Analyze the methanol-dissolved extract using the HPLC protocol detailed in Section 5.2. Compare the retention time and UV spectrum with an authentic this compound standard.
-
Culture and Optimization for Production
Once a producing strain is identified, the next goal is to maximize its output. This is achieved by optimizing fermentation parameters and using elicitors to stimulate the biosynthetic pathway.
Fermentation Techniques: Submerged vs. Solid-State
Two primary methods are used for fungal fermentation: Submerged Fermentation (SmF) and Solid-State Fermentation (SSF).
| Feature | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |
| Description | Microorganisms grow in a liquid nutrient medium.[17] | Microorganisms grow on a solid substrate with minimal free water.[17] |
| Advantages | Easier to control parameters (pH, temp, aeration); homogenous mixing; easier scale-up. | Often yields higher concentrations of secondary metabolites; lower energy costs; uses agro-industrial waste.[17][18][19] |
| Disadvantages | Lower product concentration; higher energy and water consumption.[17] | Difficult to control parameters; heat removal can be an issue; scale-up is challenging. |
| Typical Use | Preferred for most industrial microbial processes due to control and scalability. | Well-suited for filamentous fungi that naturally grow on surfaces.[17] |
Protocol 4.2: Submerged Fermentation and Optimization
-
Rationale: The composition of the culture medium and physical parameters directly impact fungal growth and secondary metabolite production.[2][15] Carbon and nitrogen sources provide the building blocks and energy, while precursors can direct metabolic flux towards the desired compound.
-
Baseline Culture Medium (M1D Medium - modified):
| Component | Concentration (g/L) | Purpose |
| Glucose | 40 | Carbon Source |
| Bacto-Soytone | 10 | Nitrogen & Peptide Source |
| Phenylalanine | 0.04 | Taxane Side-Chain Precursor[8] |
| (NH₄)₂SO₄ | 12 | Inorganic Nitrogen Source[8] |
| MgSO₄·7H₂O | 2 | Cofactor for Enzymes[8] |
| KH₂PO₄ | 2 | Buffering Agent & Phosphate Source[20] |
-
Methodology:
-
Prepare the fermentation medium and sterilize by autoclaving.
-
Inoculate a 250 mL flask containing 100 mL of the medium with 3-4 agar plugs (4 mm diameter) from a fresh PDA culture of the selected fungus.[21]
-
Incubate the culture at 25-28°C on a rotary shaker at 120-150 rpm for 21-28 days.[20][21]
-
Optimization: Systematically vary one parameter at a time (One-Variable-at-a-Time approach) or use a statistical method like Response Surface Methodology (RSM) to find optimal conditions.[22]
-
Temperature: Evaluate temperatures between 20°C and 30°C.
-
Carbon/Nitrogen Sources: Substitute glucose with sucrose or maltose. Replace soytone with peptone or yeast extract.
-
Incubation Time: Harvest cultures at different time points (e.g., day 14, 21, 28) to determine the peak production phase.
-
Protocol 4.3: Elicitation to Enhance Production
-
Rationale: Elicitors are signaling molecules that trigger defense responses in organisms, which often include the upregulation of secondary metabolite pathways.[9] Salicylic acid, a well-known plant hormone, has been shown to dramatically increase taxol production in fungal cultures, potentially by inducing oxidative stress that stimulates the isoprene biosynthetic pathway.[23][24]
Caption: Simplified mechanism of salicylic acid elicitation.
-
Methodology:
-
Prepare a stock solution of salicylic acid (SA) and sterile-filter it.
-
Grow the fungus in the optimized fermentation medium for 7-10 days (early to mid-log phase).
-
Add the sterile SA solution to the culture flasks to a final concentration range of 50-300 µM.[23][24] A control flask with no SA should be maintained.
-
Continue the incubation for the remainder of the fermentation period.
-
Harvest the culture and proceed with extraction and analysis to quantify the increase in yield compared to the control. For Pestalotiopsis microspora, 300 µM SA increased taxol yield 45-fold.[24]
-
Extraction and Quantification
Accurate extraction and quantification are essential to validate the results of the optimization experiments.
Protocol 5.1: Solvent Extraction
-
Rationale: The taxanes produced are typically secreted into the liquid broth and may also be present in the mycelia. A robust solvent extraction using a moderately polar solvent like ethyl acetate ensures efficient recovery of these compounds from the aqueous culture.
-
Methodology:
-
After incubation, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a sterile filter.[12][14]
-
Combine the filtrate with an equal volume of ethyl acetate in a separating funnel.[8]
-
Shake vigorously for 10-15 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer twice more to ensure complete recovery.
-
Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at ~35°C to obtain a dry solid residue.[12]
-
Re-suspend the dried extract in a precise volume of HPLC-grade methanol for analysis.[12]
-
Protocol 5.2: Quantification by HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying specific compounds in a complex mixture. A reverse-phase C18 column is used to separate taxanes based on their hydrophobicity, and a UV detector set to the characteristic absorbance maximum of the taxane ring provides specificity.[16][25]
-
HPLC System and Conditions:
| Parameter | Specification |
| HPLC System | Standard system with a pump, autosampler, and UV/PDA detector. |
| Column | Reverse-phase C18 column (e.g., 5 µm, 250 x 4.6 mm).[16] |
| Mobile Phase | Isocratic mixture of Methanol:Acetonitrile:Water (23:20:57, v/v/v).[16] |
| Flow Rate | 0.8 - 1.0 mL/min.[16] |
| Detection | UV at 227 nm.[16][26] |
| Injection Volume | 20 µL.[16] |
| Standard | Authentic this compound and Paclitaxel standards.[25][26] |
-
Methodology:
-
Prepare a calibration curve by injecting known concentrations of the this compound standard. Plot peak area against concentration.
-
Filter the re-suspended fungal extract through a 0.22 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. The concentration is typically reported in µg/L or mg/L of the original culture volume.
-
Conclusion and Future Outlook
The protocols outlined in this guide provide a comprehensive framework for the successful culture of endophytic fungi to produce this compound. By systematically isolating, screening, and optimizing culture conditions, researchers can unlock the vast biosynthetic potential of these microorganisms. While yields from wild-type strains are often low, the application of elicitation strategies and advanced metabolic engineering holds the key to developing commercially viable fermentation processes.[2][27] This approach not only promises a sustainable supply of vital anticancer compounds but also paves the way for the discovery of novel bioactive molecules from the largely unexplored world of endophytic fungi.
References
- Insights into Taxol® biosynthesis by endophytic fungi - PMC. (2023).
- Exploiting the Biosynthetic Potency of Taxol from Fungal Endophytes of Conifers Plants; Genome Mining and Metabolic Manipul
- Environmental stress and elicitors enhance taxol production by endophytic strains of Paraconiothyrium variabile and Epicoccum nigrum. (2016). PubMed. [Link]
- Insights into Taxol® biosynthesis by endophytic fungi. (2023). PubMed. [Link]
- Getting to the bottom of Taxol biosynthesis by fungi. (2015).
- Screening of endophytic fungi stored in a culture collection for taxol production - PMC. (2018).
- ISOLATION AND SCREENING OF ENDOPHYTIC FUNGI FOR THE REDUCTION OF TAXOL. (2015). Pakistan Journal of Botany. [Link]
- Developments in taxol production through endophytic fungal biotechnology: a review. (2018).
- Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). (2017).
- Insights into Taxol® biosynthesis by endophytic fungi. (2023).
- Salicylic acid as an effective elicitor for improved taxol production in endophytic fungus Pestalotiopsis microspora - PMC. (2019).
- Endophytic Aspergillus fumigatiaffinis: Novel paclitaxel production and optimization insights. (2024). SpringerLink. [Link]
- Enhancement of Taxol production and excretion in Taxus chinensis cell culture by fungal elicitation and medium renewal. (2001). PubMed. [Link]
- Exploiting the Biosynthetic Potency of Taxol from Fungal Endophytes of Conifers Plants; Genome Mining and Metabolic Manipulation - PMC. (2020).
- Endophytic Aspergillus fumigatiaffinis: Novel paclitaxel production and optimization insights. (2024). SpringerLink. [Link]
- Enhancement of Taxol production and excretion in Taxus chinensis cell culture by fungal elicitation and medium renewal. (n.d.).
- Whole fungal elicitors boost paclitaxel biosynthesis induction in Corylus avellana cell culture. (2020).
- Insights into Taxol® biosynthesis by endophytic fungi. (2023). Macau University of Science and Technology. [Link]
- A comparative study of Taxol production in liquid and solid-state fermentation with Nigrospora sp. a fungus isolated from Taxus globosa. (2010). PubMed. [Link]
- (PDF) Screening and characterization of fungal taxol-producing endophytic fungi for evaluation of antimicrobial and anticancer activities. (2023).
- ISOLATION AND SCREENING OF TAXOL PRODUCING ENDOPHYTIC FUNGI. (2017). International Journal of Biology and Biotechnology. [Link]
- Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). (2017). PubMed. [Link]
- Exploiting the biosynthetic potency of taxol from fungal endophytes of conifers plants; genome mining and metabolic manipul
- (PDF) Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). (2017).
- Isolation and identification of an endophytic fungus producing paclitaxel from Taxus wallichiana var mairei. (2015). Nutrición Hospitalaria. [Link]
- Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). (2017). Omsk Scientific Centre. [Link]
- Production of Taxol by Endophytic Fungi Isolated from Roots of Himalayan Yew (Taxus wallichiana Zucc.). (2022).
- Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. (2013).
- ISOLATION AND IDENTIFICATION OF AN ENDOPHYTIC FUNGUS PRODUCING PACLITAXEL FROM TAXUS WALLICHIANA VAR MAIREI. (2015). Semantic Scholar. [Link]
- Hyper-production of taxol from Aspergillus fumigatus, an endophytic fungus isolated from Taxus sp. of the Northern Himalayan region. (2019).
- Isolation and characterization of endophytic taxol-producing fungi from Taxus chinensis. (2013).
- Comparison of submerged fermentation and solid state fermentation. (2017).
- Production of Taxol by Endophytic Fungi Isolated from Roots of Himalayan Yew (Taxus wallichiana Zucc.). (2022). River Publishers. [Link]
- Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. (2014). PubMed. [Link]
- Comparative Study of Submerged and Solid-State Fermentation for the Production of Industrial Enzymes. (2024). Walsh Medical Media. [Link]
- Comparison of the Controlled Atmosphere Treatment for Submerged and Solid-State Fermentation of Inonotus obliquus. (2024). MDPI. [Link]
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Probing Glycosidic Bonds: A Detailed Protocol for Assessing α-Glucosidase Inhibition by 7-Epi-10-deacetyltaxol
Abstract
This technical guide provides a comprehensive experimental protocol for evaluating the inhibitory potential of 7-Epi-10-deacetyltaxol, a taxane diterpenoid, against α-glucosidase. Rooted in established enzymatic assay principles, this document serves as a practical resource for researchers in pharmacology, natural product chemistry, and drug development. We delve into the mechanistic rationale behind α-glucosidase inhibition as a therapeutic strategy for type 2 diabetes mellitus and detail a robust, colorimetric-based in vitro assay. This guide is designed to ensure scientific rigor, providing step-by-step instructions, data analysis procedures, and the necessary context to interpret the findings accurately.
Introduction: The Rationale for Targeting α-Glucosidase
α-Glucosidase is a key intestinal enzyme responsible for the hydrolytic cleavage of oligosaccharides and disaccharides into absorbable monosaccharides, such as glucose.[1] The inhibition of this enzyme offers a compelling therapeutic avenue for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus.[2] By delaying carbohydrate digestion and subsequent glucose absorption, α-glucosidase inhibitors can effectively blunt the sharp increase in blood glucose levels following a meal.[3] This mechanism of action is exemplified by clinically approved drugs like acarbose, which competitively and reversibly inhibits intestinal α-glucosidases.[4][5]
Natural products have historically been a rich source of novel therapeutic agents. This compound, a derivative of the well-known anticancer agent paclitaxel, has been identified as a potential α-glucosidase inhibitor.[6] Preliminary studies have indicated its inhibitory activity, suggesting a need for standardized protocols to rigorously evaluate its efficacy and mechanism of action.[6] This document provides such a protocol, enabling researchers to systematically investigate the α-glucosidase inhibitory properties of this compound and similar test compounds.
Principle of the Assay
The protocol herein employs a colorimetric assay to determine α-glucosidase activity. The enzyme, typically sourced from Saccharomyces cerevisiae for its stability and commercial availability, catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (PNPG).[7][8] This enzymatic reaction yields two products: α-D-glucose and p-nitrophenol. The latter product is a chromophore that, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at 405 nm.[7][9] The intensity of the color, quantified using a spectrophotometer or microplate reader, is directly proportional to the amount of p-nitrophenol produced and, consequently, to the enzymatic activity.
In the presence of an inhibitor like this compound, the rate of PNPG hydrolysis is reduced, leading to a decrease in the formation of p-nitrophenol and a corresponding reduction in absorbance. By measuring the absorbance across a range of inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key parameter for quantifying the inhibitor's potency.
Materials and Reagents
Equipment
-
96-well microplate reader (with a 405 nm filter)
-
Incubator (capable of maintaining 37°C)
-
Micropipettes (various volumes) and sterile tips
-
Vortex mixer
-
Analytical balance
-
pH meter
Reagents and Solutions
| Reagent | Purity/Grade | Supplier (Example) | Notes |
| This compound | ≥95% | Cayman Chemical | Test compound. Prepare a stock solution in DMSO. |
| α-Glucosidase (from S. cerevisiae) | ≥10 U/mg protein | Sigma-Aldrich | Enzyme source. Prepare a fresh working solution in phosphate buffer before each experiment. |
| p-Nitrophenyl-α-D-glucopyranoside (PNPG) | ≥99% | Sigma-Aldrich | Substrate. Prepare a fresh solution in phosphate buffer. |
| Acarbose | ≥95% | Sigma-Aldrich | Positive control. Prepare a stock solution in phosphate buffer. |
| Sodium Phosphate Monobasic | Analytical Grade | Fisher Scientific | For buffer preparation. |
| Sodium Phosphate Dibasic | Analytical Grade | Fisher Scientific | For buffer preparation. |
| Sodium Carbonate (Na₂CO₃) | Analytical Grade | Fisher Scientific | Stopping reagent. |
| Dimethyl Sulfoxide (DMSO) | Cell Culture Grade | Sigma-Aldrich | Solvent for the test compound. |
| Deionized Water | Type 1 | N/A | Used for all aqueous solutions. |
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions to achieve a final pH of 6.8. This buffer is used for diluting the enzyme, substrate, and test compounds.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve the required amount of α-glucosidase in cold phosphate buffer to obtain a stock solution. Further dilute to a working concentration of 0.5 U/mL with the same buffer immediately before use.
-
PNPG Solution (5 mM): Dissolve PNPG in phosphate buffer to a final concentration of 5 mM.
-
This compound Stock Solution (10 mM): Dissolve an accurately weighed amount of this compound in DMSO to a concentration of 10 mM.
-
Acarbose Stock Solution (1 mg/mL): Dissolve acarbose in phosphate buffer to a concentration of 1 mg/mL.
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.
Experimental Protocol
Assay Workflow Diagram
Caption: A streamlined workflow for the α-glucosidase inhibition assay.
Step-by-Step Procedure
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve final assay concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Prepare serial dilutions of the acarbose stock solution to be used as a positive control.
-
The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add 20 µL of the diluted this compound solutions to the respective wells.
-
Add 20 µL of the diluted acarbose solutions to the positive control wells.
-
For the negative control (100% enzyme activity), add 20 µL of phosphate buffer containing the same concentration of DMSO as the test compound wells.
-
For the blank wells, add 20 µL of phosphate buffer.
-
-
Pre-incubation:
-
Add 20 µL of the α-glucosidase working solution (0.5 U/mL) to all wells except the blank wells.
-
Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes. This step allows the inhibitor to interact with the enzyme before the addition of the substrate.
-
-
Initiation of the Enzymatic Reaction:
-
To initiate the reaction, add 20 µL of the 5 mM PNPG solution to all wells.
-
Mix the plate and incubate at 37°C for 20 minutes.
-
-
Termination of the Reaction:
-
After the incubation period, stop the reaction by adding 80 µL of 0.1 M sodium carbonate solution to all wells. This will raise the pH and stop the enzymatic activity, while also developing the yellow color of the p-nitrophenol.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the negative control (enzyme + buffer + substrate).
-
A_sample is the absorbance of the sample well (enzyme + inhibitor + substrate).
The absorbance readings should be corrected by subtracting the absorbance of the blank.
Determination of IC₅₀
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed using appropriate software (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve. A lower IC₅₀ value indicates a more potent inhibitor.
For this compound, a previously reported IC₅₀ value is 48.8 µM, which can serve as a benchmark for experimental validation.[6]
Data Presentation
| Compound | Concentration (µM) | Absorbance (405 nm) | % Inhibition |
| Negative Control | 0 | (Example value) | 0 |
| This compound | (Concentration 1) | (Experimental value) | (Calculated) |
| (Concentration 2) | (Experimental value) | (Calculated) | |
| ... | ... | ... | |
| Acarbose (Positive Control) | (Concentration 1) | (Experimental value) | (Calculated) |
| (Concentration 2) | (Experimental value) | (Calculated) | |
| ... | ... | ... |
Mechanism of Inhibition: A Visual Representation
Caption: Competitive inhibition of α-glucosidase by this compound.
Conclusion and Future Directions
This application note provides a detailed and robust protocol for the in vitro assessment of α-glucosidase inhibition by this compound. By adhering to this protocol, researchers can obtain reliable and reproducible data to quantify the inhibitory potency of this and other test compounds. Further studies could explore the kinetics of inhibition (e.g., competitive, non-competitive, or uncompetitive) to elucidate the precise mechanism of action. Additionally, investigating the structure-activity relationship of taxane derivatives could lead to the design of even more potent and selective α-glucosidase inhibitors with therapeutic potential.
References
- National Center for Biotechnology Information. (n.d.). Alpha Glucosidase Inhibitors. StatPearls.
- Wikipedia. (2023, December 28). Alpha-glucosidase inhibitor.
- Bischoff, H. (1996). Acarbose: an alpha-glucosidase inhibitor. PubMed.
- Dr. Oracle. (2024, June 21). What are α-glucosidase inhibitors and how do they work?
- Drugs.com. (2025, June 11). Acarbose Monograph for Professionals.
- Gunawan, I. (2018, September 4). In vitro α-glucosidase inhibitory assay. Protocols.io.
- Lebovitz, H. E. (1998). The mechanism of alpha-glucosidase inhibition in the management of diabetes. PubMed.
- Dr. Oracle. (n.d.). What is the use of Acarbose (Alpha-glucosidase inhibitor)?
- Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay.
- NurseMinder. (2019, March 26). How do alpha-glucosidase inhibitors work? (Pharmacology for Nursing). YouTube.
- Dr. Oracle. (2025, June 22). PNPG (para-nitrophenyl glucopyranoside): Significance and symbolism.
- Siraj, M. A. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central.
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- 6. caymanchem.com [caymanchem.com]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. PNPG (para-nitrophenyl glucopyranoside): Significance and symbolism [wisdomlib.org]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Epi-10-deacetyltaxol in Drug Discovery Research: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Unique Taxane Derivative
In the expansive landscape of oncology drug discovery, the taxane family of molecules stands as a cornerstone of chemotherapy. Paclitaxel (Taxol®), the progenitor of this class, revolutionized cancer treatment through its unique mechanism of action: the stabilization of microtubules, leading to mitotic arrest and apoptotic cell death. However, the quest for analogues with improved therapeutic indices, enhanced solubility, and novel activity profiles remains a critical endeavor. 7-Epi-10-deacetyltaxol, a naturally occurring derivative of paclitaxel, has emerged as a compound of significant interest. This guide provides an in-depth exploration of its application in drug discovery, offering a blend of mechanistic insights and detailed experimental protocols for its characterization.
This document is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies to effectively investigate the therapeutic potential of this compound. We will delve into its core mechanism, comparative cytotoxicity, and the signaling pathways it modulates, equipping researchers with the tools to conduct self-validating and robust preclinical studies.
Core Mechanism of Action: A Shared Path with Subtle Divergences
Like its renowned predecessor, this compound exerts its anti-cancer effects by targeting the fundamental cytoskeletal protein, tubulin. The primary mechanism of action for taxanes is the promotion of microtubule polymerization and the inhibition of their subsequent depolymerization. This hyper-stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).
While sharing this fundamental mechanism with paclitaxel, the subtle structural differences in this compound may influence its binding affinity to tubulin and its downstream signaling effects, making a thorough characterization essential. Research on closely related taxane analogues suggests that the apoptotic cascade initiated by these compounds predominantly follows the intrinsic, or mitochondrial-driven, pathway. This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This shift in the balance of the Bcl-2 family proteins leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade.[2] Furthermore, studies on the related compound 7-Epitaxol have indicated that the ERK signaling pathway may also be a key modulator of its apoptotic and autophagic effects.[3]
Section 1: In Vitro Evaluation of Cytotoxicity
A primary step in characterizing any potential anti-cancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of the compound required to inhibit the growth of 50% of the cell population.
Comparative Cytotoxicity Data
Direct, head-to-head comparisons of the IC50 values for this compound and paclitaxel across multiple cell lines in the same study are limited in publicly available literature. However, we can collate data from various sources to provide a preliminary comparison. It is crucial to interpret this data with caution, as experimental conditions can significantly influence IC50 values.
| Compound | Cell Line | Cancer Type | IC50 Value | Assay Method | Citation |
| This compound | HeLa | Cervical Cancer | 85 µM | Not Specified | [4] |
| Paclitaxel | HeLa | Cervical Cancer | 2.5 - 7.5 nM | Clonogenic Assay | [5] |
| Paclitaxel | MCF-7 | Breast Cancer | 7.5 nM - 3.5 µM | MTT Assay | [6] |
| Paclitaxel | PC-3 | Prostate Cancer | 12.5 nM | MTT Assay | [6] |
Note: The significant difference in the reported IC50 for this compound against HeLa cells compared to paclitaxel highlights the importance of direct comparative studies under identical experimental conditions to ascertain its relative potency.
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound and Paclitaxel (for comparison)
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability.
-
Dilute the cell suspension to a seeding density of 5,000-10,000 cells per 100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.[9]
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
-
MTT Addition and Formazan Solubilization:
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC50 value using appropriate software.
-
Causality Behind Experimental Choices: The choice of a 24-72 hour incubation period allows for the assessment of both short-term and long-term cytotoxic effects, capturing the impact on at least one full cell cycle. The use of a vehicle control is critical to ensure that the observed effects are due to the compound itself and not the solvent.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: A generalized workflow for determining the cytotoxicity of this compound using the MTT assay.
Section 2: Characterizing the Impact on Microtubule Dynamics
To confirm that this compound acts as a microtubule-stabilizing agent, in vitro microtubule polymerization assays are essential. These assays directly measure the effect of the compound on the assembly of purified tubulin into microtubules.
Protocol 2: In Vitro Microtubule Polymerization Assay (Turbidimetric Method)
This assay is based on the principle that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm.[11]
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound
-
Paclitaxel (positive control)
-
Nocodazole (negative control, depolymerizing agent)
-
Temperature-controlled microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with cold polymerization buffer to a final concentration of 3-5 mg/mL.
-
Prepare a stock solution of GTP in polymerization buffer.
-
Prepare stock solutions of this compound, paclitaxel, and nocodazole in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
On ice, prepare the reaction mixtures in a 96-well plate. Each reaction should contain tubulin, GTP (final concentration ~1 mM), and the test compound at various concentrations.
-
Include a positive control (paclitaxel) and a negative control (vehicle or nocodazole).
-
-
Initiation and Measurement of Polymerization:
-
Pre-warm the microplate reader to 37°C.
-
Place the 96-well plate in the reader to initiate polymerization.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of the test compound.
-
An increase in the rate and extent of polymerization compared to the vehicle control indicates a microtubule-stabilizing effect.
-
Causality Behind Experimental Choices: The use of a temperature-controlled reader is critical as tubulin polymerization is a temperature-sensitive process, occurring at 37°C and reversing at 4°C. Paclitaxel and nocodazole serve as essential controls to validate the assay's ability to detect both stabilizing and destabilizing agents.
Workflow for Turbidimetric Microtubule Polymerization Assay
Caption: A streamlined workflow for assessing the effect of this compound on in vitro tubulin polymerization.
Protocol 3: Fluorescence-Based Microtubule Stabilization Assay
This assay offers higher sensitivity than the turbidimetric method and is particularly useful for screening compounds.[12][13] It utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.
Materials:
-
Fluorescently labeled tubulin
-
Unlabeled tubulin
-
Polymerization buffer
-
GTP solution
-
This compound and control compounds
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Preparation of Microtubules:
-
Polymerize a mixture of labeled and unlabeled tubulin in the presence of GTP at 37°C to form stable fluorescent microtubules.
-
-
Assay Setup:
-
Dilute the pre-formed fluorescent microtubules into a buffer that favors depolymerization (e.g., by lowering the tubulin concentration below the critical concentration).
-
Add this compound at various concentrations to the wells of a 96-well plate.[12]
-
-
Measurement of Stabilization:
-
Measure the fluorescence intensity over time at 37°C.
-
A slower rate of fluorescence decay in the presence of the compound compared to the vehicle control indicates microtubule stabilization.
-
Causality Behind Experimental Choices: By creating conditions that favor depolymerization, this assay specifically measures the ability of a compound to stabilize existing microtubules, providing a direct assessment of its taxane-like activity.
Section 3: Elucidating the Apoptotic Signaling Pathway
Understanding the molecular pathway through which this compound induces apoptosis is crucial for its development as a therapeutic agent. Based on studies of related taxanes, the intrinsic (mitochondrial) pathway and the ERK signaling pathway are likely to be involved.[2][3]
Caption: A standard workflow for assessing the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Conclusion and Future Directions
This compound represents a compelling molecule within the taxane family for further drug discovery research. Its inherent structural modifications compared to paclitaxel warrant a thorough investigation of its therapeutic potential. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to systematically evaluate its cytotoxicity, impact on microtubule dynamics, and in vivo efficacy. Future research should focus on direct comparative studies with paclitaxel across a broad panel of cancer cell lines, including those with acquired taxane resistance. Elucidating the precise molecular interactions with tubulin and further dissecting the downstream signaling pathways will be pivotal in determining the unique therapeutic niche for this promising compound.
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing.
- BenchChem. (2025). Application Notes: Determining Paclitaxel Cytotoxicity using the MTT Assay.
- Published fluorescence microtubule binding assay. (n.d.).
- Cosmo Bio Co., Ltd. (n.d.). Microtubule stabilization/destabilization assay.
- Zhu, J., et al. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Bio-protocol, 8(23), e3103.
- Horton, T. (1994). MTT Cell Assay Protocol.
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- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
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- Abcam. (n.d.). MTT assay protocol.
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- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (2025). The Royal Society of Chemistry.
- BenchChem. (2025). A Comparative Analysis of the Cytotoxic Activities of 13-Deacetyltaxachitriene A and Paclitaxel.
- The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies.
- Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
- Li, G., et al. (2008). Activation of the Mitochondria-Driven Pathway of Apoptosis in Human PC-3 Prostate Cancer Cells by a Novel Hydrophilic Paclitaxel Derivative, 7-xylosyl-10-deacetylpaclitaxel. Planta Medica, 74(1), 36–41.
- Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5.
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- Fornaguera, C., & García-Celma, M. J. (2017). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Frontiers in Bioengineering and Biotechnology, 5, 67.
- Polymerization of tubulin into microtubules monitored by turbidimetry... (n.d.).
- Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
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- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- Synergistic Effect of Taxol and Vincristine Against MCF-7 Cell Line. (2023). Gene, Cell and Tissue.
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- The Paclitaxel Biosynthesis P
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Application Note: 7-Epi-10-deacetyltaxol as a Reference Standard for Chromatographic Analysis of Taxanes
Abstract
This application note provides a comprehensive guide for the use of 7-Epi-10-deacetyltaxol as an analytical standard for the quality control of paclitaxel and related taxane compounds. Paclitaxel, a cornerstone of chemotherapy, is susceptible to degradation, forming various impurities that must be rigorously monitored to ensure therapeutic efficacy and patient safety.[1][2] this compound is a significant degradation product formed through both epimerization at the C-7 position and hydrolysis of the acetyl group at the C-10 position.[3][4] Its presence and quantity are critical quality attributes for paclitaxel-containing drug products. This document outlines the chemical rationale, provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for its use, and establishes a framework for system suitability and data interpretation, enabling researchers and quality control analysts to accurately identify and quantify this critical impurity.
Introduction: The Imperative of Impurity Profiling in Taxane-Based Therapeutics
Paclitaxel (Taxol®) and its analogues are complex diterpenoid compounds originally isolated from the Pacific yew tree, Taxus brevifolia.[5] Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis, which has proven effective against a range of cancers.[6] However, the intricate structure of taxanes, featuring multiple ester groups and chiral centers, renders them susceptible to chemical degradation under various conditions.[3][7]
Two common degradation pathways are epimerization and hydrolysis.[3][4] Epimerization at the C-7 position of the baccatin III core is a primary degradation route, converting paclitaxel to its less active diastereomer, 7-epipaclitaxel.[3][7] Concurrently, hydrolysis of the acetyl group at the C-10 position can occur, yielding 10-deacetyltaxol. The combination of these two reactions results in the formation of this compound.[3][4]
Regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][8] Therefore, having highly characterized reference standards for key impurities is not merely a technical necessity but a regulatory requirement.[1][2][9] this compound serves as a crucial reference standard for the accurate identification and quantification of this specific degradant, ensuring that paclitaxel formulations meet the required standards of purity, safety, and efficacy.[10][11][12]
The Genesis of a Critical Impurity: Degradation Pathways
The formation of this compound from paclitaxel is not a single-step process but a result of interconnected degradation reactions. Understanding this pathway is fundamental to designing robust analytical methods and stable formulations. The primary reactions are base-catalyzed, meaning they are more prevalent in neutral to basic aqueous solutions.[3][4][13]
-
Epimerization (C-7): The hydroxyl group at the C-7 position can undergo epimerization, flipping its stereochemistry. This reaction is thermodynamically driven and can occur under physiological conditions.[3][7]
-
Deacetylation (C-10): The ester linkage of the acetyl group at the C-10 position is susceptible to hydrolysis, cleaving it to yield a hydroxyl group.[4][13]
These reactions can occur in different sequences, leading to a mixture of related impurities as depicted in the diagram below.
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Application Note: Cell Cycle Analysis of Cancer Cells Treated with 7-Epi-10-deacetyltaxol
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for assessing the effects of 7-Epi-10-deacetyltaxol, a derivative of paclitaxel, on the cell cycle progression of cancer cells. As a member of the taxane family, this compound is of significant interest for its potential anticancer properties, which are hypothesized to involve the disruption of microtubule dynamics and subsequent cell cycle arrest.[1][2] This document outlines the underlying scientific principles, offers detailed, field-proven protocols for cell culture, treatment, and flow cytometric analysis, and provides guidance on data interpretation. The methodologies described herein are designed to yield robust and reproducible results for researchers investigating the therapeutic potential of novel taxane analogues.
Introduction: The Rationale for Cell Cycle Analysis in Taxane Research
The cell cycle is a tightly regulated process that governs cellular proliferation, and its dysregulation is a fundamental characteristic of cancer.[3] Consequently, the machinery of the cell cycle presents a critical target for anticancer drug development.[3] Taxanes, including the well-known drug paclitaxel (Taxol), are potent antineoplastic agents that exert their cytotoxic effects by interfering with microtubule function.[4][5]
This compound is a taxane diterpenoid that has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells.[2][6][7] Like other taxanes, it is believed to promote the polymerization of tubulin and inhibit the depolymerization of microtubules.[1] This stabilization of microtubules disrupts the normal formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[5] This disruption activates the mitotic checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[4][8][9][10] This sustained arrest can ultimately trigger apoptotic cell death.[2][4][9][10]
Therefore, analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) is a primary method for quantifying the biological activity of this compound and similar compounds. Flow cytometry, coupled with a fluorescent DNA-binding dye such as propidium iodide (PI), is the gold-standard technique for this analysis.[3][11] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[11][12] This allows for the differentiation and quantification of cell populations in each phase of the cell cycle.[11][12]
This application note provides a detailed protocol for utilizing this powerful technique to elucidate the cytostatic and cytotoxic effects of this compound on cancer cells.
The Mechanism of Taxane-Induced G2/M Arrest
The following diagram illustrates the established mechanism by which taxanes interfere with the cell cycle.
Caption: Mechanism of taxane-induced G2/M cell cycle arrest.
Experimental Design and Workflow
A successful cell cycle analysis experiment requires careful planning and execution. The following workflow provides a comprehensive overview of the necessary steps, from initial cell culture to final data analysis.
Caption: General experimental workflow for cell cycle analysis.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Benchtop centrifuge
-
Flow cytometer
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cell lines. Modifications may be necessary for suspension cultures.
Cell Culture and Treatment
The causality behind this initial step is to ensure the cells are in an exponential growth phase, making them more susceptible to cell cycle-specific agents. Seeding at 60-70% confluency prevents contact inhibition, which can itself cause cell cycle arrest and confound the results.[3]
-
Seed Cells: In 6-well plates, seed the chosen cancer cell line at a density that will result in approximately 60-70% confluency at the time of treatment.
-
Incubate: Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound in complete culture medium. It is crucial to also prepare a vehicle control (medium with the highest concentration of DMSO used in the treatments).
-
Treat Cells: Aspirate the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate: Return the plates to the incubator for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to allow for the observation of cell cycle effects.
Cell Harvesting and Fixation
This phase is critical for preparing a single-cell suspension suitable for flow cytometry. The fixation step is essential as it permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA.[11] Using ice-cold 70% ethanol and adding it dropwise while vortexing is a field-proven technique to prevent cell clumping, which can lead to inaccurate data.[13]
-
Collect Supernatant: Carefully collect the culture medium from each well into a labeled 15 mL conical tube. This is important as it may contain detached apoptotic or mitotic cells.
-
Wash: Gently wash the adherent cells with PBS.
-
Detach Cells: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Combine Fractions: Transfer the detached cells into the corresponding 15 mL conical tube containing the collected supernatant.
-
Centrifuge: Pellet the cells by centrifuging at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 3-4 mL of ice-cold 70% ethanol dropwise.[3][13] This ensures proper fixation and minimizes cell aggregation.
-
Store: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks if necessary.[3][13]
Propidium Iodide Staining
The purpose of this step is to stoichiometrically label the cellular DNA. The inclusion of RNase A is a self-validating measure; PI can also bind to double-stranded RNA, and failure to remove RNA would result in an overestimation of DNA content and poor histogram resolution.[11][13][14] Incubation in the dark prevents photobleaching of the fluorescent dye.
-
Wash: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully discard the ethanol.
-
Rehydrate: Wash the cell pellet with 5 mL of PBS, centrifuge again, and discard the supernatant.[3]
-
Stain: Resuspend the cell pellet in 500 µL of the PI Staining Solution.
-
Incubate: Incubate the cells in the dark at room temperature for 30 minutes.[3][13] Some protocols suggest incubation at 37°C for 15-40 minutes.[14][15]
Flow Cytometry Acquisition and Data Analysis
Proper instrument setup and data acquisition are paramount for obtaining high-quality, interpretable data.
-
Instrument Setup: Use a flow cytometer equipped with a blue (488 nm) or green (532 nm) laser for PI excitation. Set the emission filter to detect red fluorescence (typically around 617 nm).
-
Data Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes. Filtering through a 40 µM mesh can help remove any remaining clumps.[13]
-
Run the samples at a low to medium flow rate to ensure accurate measurements.[12]
-
Collect at least 10,000-20,000 events per sample for statistically robust analysis.[3][16]
-
Ensure the DNA histogram is displayed on a linear scale.[12]
-
Use doublet discrimination gating (e.g., plotting pulse-width vs. pulse-area) to exclude cell aggregates from the analysis.[16]
-
-
Data Analysis:
-
The resulting data is typically visualized as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of events (cells).
-
The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content). The region between these two peaks represents the S phase, where DNA is actively being synthesized. A sub-G1 peak may also be present, which is indicative of apoptotic cells with fragmented DNA.[11]
-
Use a cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. The Watson (Pragmatic) model is a commonly used algorithm for this purpose.[16][17][18][19]
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison between different treatment groups.
Example Data Table
| Treatment Group | Concentration (µM) | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | 0 (DMSO) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 | 1.1 ± 0.4 |
| This compound | 0.01 | 58.9 ± 2.5 | 18.1 ± 2.0 | 23.0 ± 2.2 | 2.5 ± 0.6 |
| This compound | 0.1 | 35.4 ± 3.3 | 10.2 ± 1.5 | 54.4 ± 3.8 | 8.7 ± 1.1 |
| This compound | 1.0 | 15.1 ± 2.1 | 5.6 ± 0.9 | 79.3 ± 4.5 | 15.8 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpreting the Results
A dose-dependent increase in the percentage of cells in the G2/M phase, accompanied by a corresponding decrease in the G0/G1 and S phase populations, is the expected outcome for a taxane-like compound.[9] The appearance and increase of a sub-G1 peak with increasing drug concentration indicate the induction of apoptosis. This quantitative data provides strong evidence for the compound's mechanism of action as a mitotic inhibitor.
References
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- Cell Cycle Analysis by Propidium Iodide (PI) Staining. University of Würzburg. [Link]
- Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
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Application Notes and Protocols for In Vitro Drug Combination Studies with 7-Epi-10-deacetyltaxol
Introduction: The Rationale for Combination Studies with 7-Epi-10-deacetyltaxol
This compound is a taxane diterpenoid, a class of microtubule-stabilizing agents that are mainstays in oncology.[1][2] Like its well-known relatives, paclitaxel and docetaxel, this compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This action disrupts the dynamic instability of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1] Preclinical studies have demonstrated its potent cytotoxic and apoptotic effects in various cancer cell lines, including HeLa and HepG2.
The clinical utility of taxanes, however, can be hampered by both intrinsic and acquired drug resistance.[1][3][4] This resistance is a multifaceted phenomenon, involving mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in tubulin isotypes, and upregulation of anti-apoptotic signaling pathways.[1][3][4] A compelling strategy to overcome these limitations and enhance therapeutic efficacy is the use of combination therapies.[5] By targeting distinct cellular pathways simultaneously, drug combinations can achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[5]
This guide provides a comprehensive framework for designing and executing in vitro drug combination studies involving this compound. We will delve into the mechanistic rationale for selecting combination partners, provide detailed protocols for assessing cytotoxicity and synergy, and offer insights into the interpretation of the generated data.
Mechanistic Rationale for Selecting Combination Partners
The selection of drugs to combine with this compound should be driven by a sound biological hypothesis. The goal is to exploit vulnerabilities in cancer cells by targeting complementary pathways or overcoming known resistance mechanisms. Here are some evidence-based strategies:
Combination with DNA-Damaging Agents
-
Rationale: A powerful approach is to couple a microtubule-targeting agent with a DNA-damaging agent (e.g., cisplatin, doxorubicin, etoposide). The synergy here is thought to arise from the disruption of intracellular trafficking of DNA repair proteins by taxanes.[6][7][8][9] Microtubules are essential for the transport of key DNA repair factors to the nucleus. By stabilizing microtubules, this compound can sequester these repair proteins in the cytoplasm, rendering the cancer cells more susceptible to the DNA damage induced by the partner drug.[6][7][9]
-
Potential Partners:
-
Platinum compounds (Cisplatin, Carboplatin): Induce DNA crosslinks.
-
Anthracyclines (Doxorubicin, Epirubicin): Intercalate into DNA and inhibit topoisomerase II.
-
Topoisomerase inhibitors (Etoposide, Topotecan): Create DNA strand breaks.
-
Dual Microtubule Targeting
-
Rationale: Combining microtubule stabilizers (taxanes) with microtubule destabilizers (e.g., vinca alkaloids) can lead to a profound disruption of microtubule dynamics and potent antitumor activity. While seemingly counterintuitive, this combination can create a "mitotic catastrophe" from which the cell cannot recover.
-
Potential Partners:
Targeting Survival and Resistance Pathways
-
Rationale: Cancer cells often develop resistance to taxanes by upregulating pro-survival signaling pathways or anti-apoptotic proteins.[1][3][4] Combining this compound with targeted therapies that inhibit these pathways can restore sensitivity and lead to synergistic cell death.
-
Potential Partners:
-
PI3K/Akt/mTOR inhibitors: This pathway is frequently hyperactivated in cancer and promotes cell survival.
-
Bcl-2 family inhibitors (e.g., Navitoclax): Directly target the apoptotic machinery to lower the threshold for cell death.
-
JAK/STAT pathway inhibitors: This pathway is implicated in chemoresistance.[12]
-
Receptor Tyrosine Kinase (RTK) inhibitors: Target upstream signaling nodes that drive proliferation and survival.
-
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and interpretable data. The following workflow provides a systematic approach to in vitro combination studies.
Caption: A generalized workflow for in vitro drug combination studies.
Protocols
Protocol 1: Determination of Single-Agent IC50 Values
Rationale: Before assessing combinations, it is essential to determine the potency of each drug individually. The half-maximal inhibitory concentration (IC50) is a key parameter for designing the combination matrix.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, OVCAR-3, A549, PC-3)
-
Complete cell culture medium
-
This compound and combination partner drug
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of each drug in complete culture medium. A common starting point for taxanes is in the low nanomolar to micromolar range.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (typically 48-72 hours).
-
Cell Viability Assessment:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the drug concentration and fit a dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: Combination Cytotoxicity Assay (Fixed-Ratio Design)
Rationale: The fixed-ratio experimental design, as championed by Chou and Talalay, is a robust method for synergy determination.[13] In this approach, the drugs are combined at a constant ratio (typically based on their IC50 values) and then serially diluted.
Procedure:
-
Ratio Selection: Based on the IC50 values determined in Protocol 1, select a fixed ratio for the combination (e.g., the ratio of their IC50s).
-
Combination Dilution Series: Prepare a stock solution of the drug combination at the selected fixed ratio. Then, create a serial dilution of this combination stock.
-
Plate Setup: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat the cells with the serial dilutions of the single agents and the drug combination.
-
Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Data Analysis for Synergy
A. Combination Index (CI) Calculation (Chou-Talalay Method)
Rationale: The Combination Index (CI) method provides a quantitative measure of the interaction between two drugs.[13]
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Data Analysis: The CI is calculated using the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would produce the same effect.
This analysis is typically performed using specialized software such as CompuSyn or SynergyFinder.[14] The software generates Fa-CI plots (Fraction affected vs. CI), which visualize the nature of the interaction across a range of effect levels.
B. Isobologram Analysis
Rationale: The isobologram is a graphical representation of drug interactions.[15][16][17] It plots the concentrations of two drugs that produce a specific level of effect (e.g., IC50).
Construction and Interpretation:
-
The x- and y-axes represent the concentrations of Drug A and Drug B, respectively.
-
The IC50 value of each drug alone is plotted on its respective axis.
-
A straight line connecting these two points is the "line of additivity."
-
The concentrations of the two drugs in combination that produce the same 50% inhibition are plotted on the graph.
-
Points below the line: Synergism
-
Points on the line: Additive effect
-
Points above the line: Antagonism
-
Caption: A representative isobologram illustrating synergy, additivity, and antagonism.
Protocol 4: Mechanistic Validation - Apoptosis Assays
Rationale: To confirm that the observed synergistic cytotoxicity is due to an increase in programmed cell death, apoptosis assays are performed.
A. Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds to PS and can be fluorescently labeled (e.g., with FITC). PI is a DNA intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Procedure (General):
-
Treat cells with the single agents and the synergistic combination at predetermined concentrations (e.g., IC50).
-
Incubate for a relevant time point (e.g., 24-48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
B. Caspase-Glo® 3/7 Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. This assay uses a luminogenic substrate containing the DEVD peptide, which is cleaved by active caspases-3 and -7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Procedure:
-
Plate and treat cells in a 96-well white-walled plate as described for the cytotoxicity assays.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner.
Table 1: Example IC50 Values for Single Agents
| Cell Line | This compound IC50 (nM) | Drug X IC50 (µM) |
| MCF-7 | 5.2 | 2.5 |
| OVCAR-3 | 3.8 | 1.8 |
| A549 | 8.1 | 5.0 |
Table 2: Example Combination Index (CI) Values for the Combination of this compound and Drug X at a Fixed Ratio
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.95 | Nearly Additive |
| 0.50 | 0.78 | Synergism |
| 0.75 | 0.65 | Synergism |
| 0.90 | 0.52 | Strong Synergism |
Conclusion and Future Directions
These application notes provide a comprehensive guide for conducting in vitro combination studies with this compound. By employing a mechanistically driven approach to partner selection and utilizing robust methodologies for synergy assessment, researchers can identify promising combination strategies for further preclinical and clinical development. Future studies should focus on validating these in vitro findings in more complex models, such as 3D spheroids and in vivo xenograft models, to better predict clinical outcomes. Furthermore, the elucidation of the precise molecular mechanisms underlying any observed synergy will be critical for the development of targeted and personalized cancer therapies.
References
- Budman, D. R., Calabro, A., & Paz, R. (2002). In vitro search for synergy and antagonism: evaluation of docetaxel combinations in breast cancer cell lines. Cancer Investigation, 20(5-6), 628-634.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
- Koukourakis, M. I., Giatromanolaki, A., & Harris, A. L. (2001). Synergistic and antagonistic combinations of drugs in human prostate cancer cell lines in vitro. British Journal of Cancer, 85(9), 1389-1394.
- Kyakulaga, A. H., Nordin, A., & Talib, N. A. (2020). Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells. Scientific Reports, 10(1), 6688.
- Lee, J. J., & Kong, M. (2015). Analysis of drug combinations: current methodological landscape. Statistics in Medicine, 34(11), 1905-1923.
- Poruchynsky, M. S., Komlodi-Pasztor, E., & Trostel, S. (2015). Microtubule-targeting agents augment the toxicity of DNA-damaging agents by disrupting intracellular trafficking of DNA repair proteins. Proceedings of the National Academy of Sciences, 112(5), 1571-1576.
- Tallarida, R. J. (2006). An overview of drug combination analysis with isobolograms. Journal of Pharmacology and Experimental Therapeutics, 319(1), 1-7.
- Wang, H., Chen, D., & Li, D. (2014). Synergistic enhancement of cancer therapy using a combination of ceramide and docetaxel. International Journal of Molecular Sciences, 15(3), 4201-4218.
- Zhao, L., Au, J. L. S., & Wientjes, M. G. (2010). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Pharmaceutical Research, 27(3), 517-526.
- Crown Bioscience. (2022). Multi-Drug Combination Strategies in High Content Applications.
- Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies.
- ResearchGate. (2023). I am trying to understand how ratio of two drug can be determined for checking the combinatorial effect of the drugs against cells?.
- Cleveland Clinic. (2023). Taxanes for Cancer.
- Fojo, T., & Menefee, M. (2007). Mechanisms of taxane resistance. Drug Resistance Updates, 10(1-2), 49-57.
- Galsky, M. D., & Vogelzang, N. J. (2010). Combination therapy in combating cancer. Nature Reviews Clinical Oncology, 7(10), 593-602.
- Greco, W. R., Bravo, G., & Parsons, J. C. (1995). The search for synergy: a critical review from a response surface perspective. Pharmacological Reviews, 47(2), 331-385.
- Kavallaris, M. (2010). Therapeutic strategies to overcome taxane resistance in cancer. Journal of Clinical Oncology, 28(15_suppl), e13031-e13031.
- Perez, E. A. (1997). Paclitaxel-Based Combination Chemotherapy for Breast Cancer. Oncology, 11(3 Suppl 2), 27-32.
- Zhang, N., Yin, Y., & Xu, S. J. (2021). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Molecules, 26(21), 6469.
- Chou, T. C. (2006). Theoretical basis, experimental design, and computerized simulation of synergism and antagonism in drug combination studies. Pharmacological Reviews, 58(3), 621-681.
- Cokol, M., Weinstein, Z. B., & Yilancioglu, K. (2011). Prediction of drug combination effects with a minimal set of experiments. Molecular Systems Biology, 7(1), 545.
- Fang, K., & Motsinger-Reif, A. (2016). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistical Theory and Related Fields, 1(1), 1-13.
- Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: current methodological landscape. Pharmacology Research & Perspectives, 3(3), e00149.
- Ianevski, A., Giri, A. K., & Aittokallio, T. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic Acids Research, 48(W1), W488-W493.
- Yadav, B., Wennerberg, K., & Aittokallio, T. (2015). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1286, 341-364.
- Grabovsky, Y., & Tallarida, R. J. (2004). Isobologram analysis. Current Protocols in Pharmacology, Chapter 9, Unit 9.5.
- YouTube. (2020). Methods for Drug Combination Analysis.
- Poruchynsky, M. S., Liu, Y. F., & Trostel, S. (2015). Molecular Link between DNA Damage Response and Microtubule Dynamics. Cancers, 7(4), 2134-2155.
- PR Newswire. (2026). Korea University Researchers Discover That Cholesterol-lowering Drug Can Overcome Chemotherapy Resistance in Triple-Negative Breast Cancer.
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- MDPI. (2023). Tumor Treating Fields (TTFields) Therapy Concomitant with Taxanes for Cancer Treatment.
- Effendi, W. I., Nagano, T., & Tachihara, M. (2020). Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines. Cancer Management and Research, 12, 1113-1123.
- Tallarida, R. J. (2016). Drug combinations: tests and analysis with isoboles. Current Protocols in Pharmacology, 72, 9.19.1-9.19.19.
- Korea University. (2026). Korea University Researchers Discover That Cholesterol-lowering Drug Can Overcome Chemotherapy Resistance in Triple-Negative Breast Cancer.
- Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors. Advances in Enzyme Regulation, 22, 27-55.
- Ojima, I., Licht, D. S., & Lee, S. Y. (2016). Strategies for the drug discovery and development of taxane anticancer therapeutics. Journal of Natural Products, 79(12), 3294-3316.
- Poruchynsky, M. S., Komlodi-Pasztor, E., & Trostel, S. (2015). Microtubule-targeting agents augment the toxicity of DNA-damaging agents by disrupting intracellular trafficking of DNA repair proteins. PNAS, 112(5), 1571-1576.
- AACR. (2005). Interaction of combination taxane/NSAID treatment and hyperthermia in vitro.
- AACR Journals. (2025). Abstract 5219: Taxanes induce interleukin 6 cytokine in women's cancer and stromal cells in vitro.
- Carboni, G., & Escuin, D. (2005). Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function. Molecular Cancer Therapeutics, 4(7), 1053-1061.
- ResearchGate. (2023). I am trying to understand how ratio of two drug can be determined for checking the combinatorial effect of the drugs against cells?.
- Weaver, B. A. (2014). Mechanisms of Taxane Resistance. Cancers, 6(3), 1439-1454.
- Bayat Mokhtari, R., Homayouni, T. S., & Baluch, N. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022-38043.
- Cleveland Clinic. (2023). Taxanes.
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Application Notes and Protocols: Formulation of 7-Epi-10-deacetyltaxol for In Vitro Studies
Introduction
7-Epi-10-deacetyltaxol is a taxane derivative of significant interest in oncological research. Like its parent compound, paclitaxel, it is believed to exert its anticancer effects by promoting microtubule polymerization and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis.[1][2] However, a primary challenge in the preclinical evaluation of this compound and other taxanes is their poor aqueous solubility.[3][4] This necessitates the development of robust formulation strategies to ensure accurate and reproducible results in in vitro studies.
This document provides a detailed guide for the formulation of this compound for use in cell-based assays. It outlines protocols for solubilization, preparation of stock and working solutions, and considerations for maintaining drug stability and cellular viability. The methodologies described herein are designed to provide researchers with a reliable framework for investigating the biological activity of this promising compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective formulation strategy.
| Property | Value | Source |
| CAS Number | 78454-17-8 | [1][5] |
| Molecular Formula | C45H49NO13 | [1][6] |
| Molecular Weight | 811.87 g/mol | [1][6] |
| Appearance | White solid | [5] |
| Solubility | Soluble in organic solvents | [1] |
Core Principles of Formulation for In Vitro Studies
The primary goal when formulating a poorly soluble compound like this compound for in vitro studies is to achieve a homogenous, stable solution that is compatible with the biological system under investigation. The choice of solvent is paramount and must balance the need for solubilization with the potential for cytotoxicity.
Solvent Selection
Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide range of hydrophobic compounds, including taxanes, for in vitro applications.[7] It is miscible with water and cell culture media, facilitating the preparation of working solutions. However, it is important to note that DMSO can exhibit cytotoxicity at higher concentrations. Therefore, it is critical to determine the maximum tolerable DMSO concentration for the specific cell line being used. As a general guideline, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), although many cell lines can tolerate up to 1%.
Experimental Protocols
I. Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity ≥98%)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile, amber microcentrifuge tube and tare the balance.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.12 mg of the compound (Molecular Weight = 811.87 g/mol ).
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8] Protect from light.[7] Under these conditions, the stock solution should be stable for several months.
II. Preparation of Working Solutions and Dosing Cells
This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. It is crucial to perform these dilutions in a stepwise manner to ensure accuracy. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium (e.g., 2 µL of stock in 198 µL of medium).
-
Final Working Concentrations: From the intermediate dilutions, prepare the final working concentrations to be added to the cells. The final volume of the working solution added to each well should be minimal to avoid significant dilution of the culture medium and to keep the final DMSO concentration below the cytotoxic threshold.
-
Cell Dosing: Add the appropriate volume of the final working solutions to the wells of a cell culture plate containing the seeded cells. Ensure proper mixing by gently swirling the plate. Include a vehicle control group of cells treated with the same final concentration of DMSO as the highest drug concentration group.
Visualizing the Formulation Workflow
Caption: Workflow for the formulation and application of this compound.
In Vitro Assay Example: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol for MTT Assay
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[9][11]
-
Addition of MTT Reagent: Following the treatment period, carefully remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2, protected from light.[9][12]
-
Solubilization of Formazan Crystals: After incubation, carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well.[12]
-
Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizing the MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Stability Considerations
The stability of this compound in cell culture medium is a critical factor that can influence experimental outcomes. Studies on the parent compound, paclitaxel, have shown that it can be unstable in aqueous solutions, with potential for hydrolysis and epimerization.[13] It is advisable to prepare fresh working solutions from the frozen stock immediately before each experiment to ensure consistent drug activity.[8] The stability of paclitaxel infusions can be influenced by storage temperature and drug concentration.[14][15]
Conclusion
The successful in vitro evaluation of this compound is highly dependent on a well-developed and consistent formulation strategy. By following the protocols and considering the principles outlined in these application notes, researchers can minimize variability and obtain reliable data on the biological effects of this compound. Adherence to best practices for solubilization, storage, and handling of poorly soluble drugs is essential for advancing our understanding of their therapeutic potential.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Newman, D. J., & Cragg, G. M. (2017). Strategies for the drug discovery and development of taxane anticancer therapeutics.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Vodenková, S., Buchlová, M., Vodička, P., & Vymetálková, V. (2021).
- Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2185-2204.
- Ochoa, R., & Lalloo, A. (2013). Update on taxane development: new analogs and new formulations. Drug design, development and therapy, 7, 433–447.
- Ghasemi, S., et al. (2018). New Oral Formulation and in Vitro Evaluation of Docetaxel-Loaded Nanomicelles. Pharmaceutics, 10(3), 119.
- Wang, Y., et al. (2018). Current taxane formulations and emerging cabazitaxel delivery systems. Nano Research, 11(10), 5226-5249.
- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. The Journal of pharmacology and experimental therapeutics, 242(2), 692–698.
- Smith, R., et al. (2001). Studies on factors influencing stability and recovery of paclitaxel from suspension media and cultures of Taxus cuspidata cv Den. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 957-964.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Zhang, Y., et al. (2006). Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice, 12(4), 229-234.
- Trissel, L. A., & Xu, Q. (2006). Physical and chemical stability of paclitaxel infusions in different container types.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- GlobalRPH. (2017, September 6). Paclitaxel - Taxol®.
- Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Critical reviews in therapeutic drug carrier systems, 29(6), 489–531.
- National Toxicology Program. (2003, May 15). Appendix C6: In Vitro Cytotoxicity Test Methods BRD.
- ResearchGate. (2013, December 11). Is there any problem with the stability of Paclitaxel in culture medium?.
- Khattak, S. F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998–1008.
- National Center for Biotechnology Information. (n.d.). 10-Deacetyltaxol. PubChem Compound Database.
- Khattak, S. F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008.
Sources
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Troubleshooting & Optimization
Improving 7-Epi-10-deacetyltaxol solubility in aqueous solutions
Technical Support Center: 7-Epi-10-deacetyltaxol
Introduction: Navigating the Solubility Challenges of this compound
Welcome to the dedicated technical support guide for this compound. As a key taxane derivative and a critical reference standard in paclitaxel-related research, handling this compound presents a significant, though surmountable, challenge: its inherent poor aqueous solubility. This guide is designed for researchers, chemists, and formulation scientists to provide practical, evidence-based solutions and a deeper mechanistic understanding to overcome these solubility hurdles. Drawing from established principles in medicinal chemistry and pharmaceutics, we will explore proven strategies to ensure your experiments are both successful and reproducible.
This document is structured as a dynamic troubleshooting and FAQ resource. We will address common issues encountered in the laboratory, from initial stock solution preparation to the development of aqueous formulations for in vitro assays, explaining the scientific principles behind each recommendation.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter when attempting to dissolve this compound in aqueous-based systems.
Issue 1: My compound precipitated out of solution after I diluted my organic stock into an aqueous buffer. What happened?
Root Cause Analysis:
This is a classic issue of solvent-shifting or "crashing out." this compound, like paclitaxel, is a highly lipophilic molecule. While it readily dissolves in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol, these solvents are miscible with water. When you introduce a small volume of the concentrated organic stock into a large volume of aqueous buffer, the local concentration of the organic solvent is rapidly diluted. The solubility of the compound dramatically decreases as the dielectric constant of the solvent mixture approaches that of water, causing the compound to precipitate.
Immediate Corrective Actions:
-
Vortex Vigorously During Dilution: Add the organic stock solution drop-wise into the aqueous buffer while vortexing at high speed. This promotes rapid mixing and can sometimes create a transiently stable, supersaturated solution or a fine colloidal suspension suitable for immediate use in cell-based assays.
-
Lower the Concentration: The most straightforward solution is to reduce the final concentration of this compound in your aqueous medium to below its aqueous solubility limit.
Long-Term Solubilization Strategies:
If the required concentration for your experiment exceeds the compound's intrinsic aqueous solubility, you must employ a formulation strategy.
-
Strategy A: Co-Solvent Systems: Maintain a higher percentage of an organic co-solvent in the final aqueous solution. For cell culture experiments, it is critical to determine the maximum tolerable concentration of the co-solvent for your specific cell line.
Experimental Protocol: Determining a Tolerable Co-Solvent System
-
Prepare Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Vehicle Control Group: Prepare a dilution series of your co-solvent (e.g., DMSO) in your cell culture medium (e.g., 1%, 0.5%, 0.25%, 0.1% v/v).
-
Cell Viability Assay: Treat your cells with these vehicle-only dilutions for the duration of your planned experiment.
-
Determine Toxicity Threshold: Use a standard viability assay (e.g., MTT, PrestoBlue) to identify the highest concentration of the co-solvent that does not significantly impact cell viability. This is your maximum allowable co-solvent percentage.
-
Test Compound Solubility: Prepare your final working solution of this compound ensuring the final co-solvent concentration remains at or below this determined threshold.
-
-
Strategy B: pH Adjustment (Limited Applicability): The structure of this compound does not contain readily ionizable functional groups within the typical physiological pH range (4-8). Therefore, pH adjustment is generally not an effective primary strategy for enhancing its solubility.
Issue 2: I need to prepare a stock solution for long-term storage. What is the best solvent?
Recommendation:
For long-term storage, the primary goal is to ensure chemical stability and prevent degradation.
-
Primary Choice: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Alternative: Anhydrous Ethanol.
Protocol for Stock Solution Preparation and Storage:
-
Solvent Quality: Use only high-purity, anhydrous grade solvents. Water content can promote hydrolysis over time.
-
Dissolution: Prepare a concentrated stock solution (e.g., 1-10 mg/mL). Ensure complete dissolution by gentle warming (up to 37°C) and vortexing if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials (e.g., amber glass or polypropylene). This minimizes freeze-thaw cycles and exposure to air and moisture.
-
Storage Conditions: Store the aliquots at -20°C or -80°C. When retrieving an aliquot, allow it to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the stock.
Data Summary: Recommended Solvents for Stock Preparation
| Solvent | Typical Stock Concentration | Storage Temperature | Key Considerations |
| DMSO | 1-10 mg/mL | -20°C or -80°C | Hygroscopic; use anhydrous grade. Ensure final concentration in assays is non-toxic to cells. |
| Ethanol | 1-5 mg/mL | -20°C or -80°C | Less toxic than DMSO for some applications, but may be less effective at high concentrations. |
| Water | Insoluble | N/A | Not recommended for stock solution preparation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
Answer: The poor aqueous solubility of this compound is a direct result of its molecular structure. It is a large, complex molecule with a high degree of lipophilicity ("fat-loving") and a lack of easily ionizable groups. The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, non-polar drug molecule is energetically unfavorable. Therefore, the compound prefers to associate with itself (precipitate) rather than dissolve in water.
Q2: Can I use cyclodextrins to improve the solubility for an in vivo study?
Answer: Yes, cyclodextrins are a highly effective and widely used strategy for enhancing the solubility of poorly soluble drugs like taxanes for both in vitro and in vivo applications.
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The this compound molecule can be encapsulated within this non-polar cavity, forming an inclusion complex. This complex has a much more hydrophilic exterior, allowing it to dissolve readily in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity profile.
Workflow for Using Cyclodextrins
Caption: Workflow for Cyclodextrin-Mediated Solubilization
Quantitative Impact of Cyclodextrins on Taxane Solubility
| Cyclodextrin (in water) | Paclitaxel Solubility (µg/mL) | Fold Increase vs. Water |
| None (Water only) | ~0.3 | 1x |
| 100 mM HP-β-CD | ~600 | ~2000x |
| 100 mM SBE-β-CD | ~2100 | ~7000x |
| (Data adapted from literature on paclitaxel to illustrate the principle) |
Q3: What is the difference between solubility and dissolution rate?
Answer: This is a critical distinction.
-
Solubility is a thermodynamic equilibrium property. It is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For this compound in water, this value is extremely low.
-
Dissolution Rate is a kinetic property. It describes how fast a compound dissolves in a solvent. Factors like particle size, agitation, and temperature can increase the dissolution rate, but they will not change the final equilibrium solubility.
The troubleshooting strategies discussed in this guide, such as using co-solvents or cyclodextrins, are designed to increase the thermodynamic solubility , not just the rate of dissolution.
Decision Logic for Choosing a Solubilization Method
Caption: Decision tree for selecting a solubilization strategy.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.Advanced Drug Delivery Reviews, 59(7), 645–666. | Elsevier | [Link]
- Yalkowsky, S. H. (Ed.). (2014). Handbook of aqueous solubility data. CRC press. | Taylor & Francis | [Link]
Overcoming poor resolution in HPLC separation of taxane isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of taxane isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal separation for these structurally similar compounds. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Introduction to the Challenge
Taxanes, such as paclitaxel and docetaxel, are a class of diterpenes vital in cancer chemotherapy.[1] Their complex structures, featuring numerous chiral centers, lead to the formation of closely related isomers and impurities during synthesis or degradation (e.g., 7-epipaclitaxel, 10-deacetylpaclitaxel).[2][3] Distinguishing between these structurally similar molecules by HPLC is a significant analytical challenge, yet it is crucial for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).[2] Poor resolution can lead to inaccurate quantification and misidentification of impurities, compromising quality control and regulatory compliance.
This guide will provide a systematic approach to troubleshooting and optimizing your HPLC methods for robust and reliable taxane isomer separation.
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses specific problems you may encounter during the HPLC separation of taxane isomers. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Q1: Why am I seeing poor resolution between my main taxane peak (e.g., paclitaxel) and a closely eluting impurity (e.g., 7-epipaclitaxel)?
Core Problem: Insufficient separation between two or more peaks, resulting in overlapping chromatograms.
Underlying Causes & Solutions:
The resolution of two chromatographic peaks is governed by three key factors: efficiency, selectivity, and retention. When resolution is poor, one or more of these factors are suboptimal.
-
Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase directly influence the partitioning of analytes between the stationary and mobile phases, which is the primary driver of separation in reversed-phase HPLC.[2][4]
-
What to do: Systematically adjust the organic-to-aqueous ratio. For taxanes, which are hydrophobic, a common mobile phase is a mixture of acetonitrile and water.[2][3] A lower percentage of acetonitrile will increase retention times and may improve the separation of closely eluting isomers.
-
Protocol:
-
Start with your current mobile phase composition (e.g., 60:40 acetonitrile:water).
-
Decrease the acetonitrile percentage in small increments (e.g., 2-3%).
-
Equilibrate the column with each new mobile phase composition for at least 10-15 column volumes before injecting your sample.
-
Monitor the resolution between the critical pair of isomers.
-
-
-
Inadequate Stationary Phase Chemistry: While C18 columns are widely used for taxane analysis, they may not always provide the best selectivity for structurally similar isomers.[2]
-
What to do: Consider a stationary phase with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative separation mechanisms through pi-pi interactions, which can be beneficial for aromatic compounds like taxanes.[5]
-
Actionable Insight: PFP columns, in particular, can provide unique selectivity for positional isomers and other closely related substances that are difficult to resolve on traditional alkyl phases.[5]
-
-
Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing both retention time and selectivity.[6][7]
-
What to do: Optimize the column temperature. Increasing the temperature generally decreases retention times but can sometimes improve or worsen selectivity.[6][8] It's an empirical process that needs to be evaluated for your specific separation.
-
Protocol:
-
Set your initial column temperature (e.g., 30 °C).
-
Increase the temperature in 5 °C increments (e.g., to 35 °C, then 40 °C). A validated method for paclitaxel and its related substances uses a temperature of 40 °C.[3]
-
Allow the system to stabilize at each temperature before injection.
-
Observe the effect on resolution. In some cases, a higher temperature can improve peak shape and resolution.[8][9]
-
-
Below is a diagram illustrating the decision-making process for improving resolution.
Caption: Troubleshooting workflow for poor HPLC resolution.
Q2: My taxane peaks are showing significant tailing. What is causing this and how can I fix it?
Core Problem: Asymmetrical peaks with a "tail" extending from the peak maximum, which can interfere with the integration of adjacent peaks and affect quantitation accuracy.
Underlying Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Most silica-based reversed-phase columns have some unreacted silanol groups (Si-OH) on the surface. These can interact with polar functional groups on the taxane molecules, leading to peak tailing.
-
What to do:
-
Use a Mobile Phase Modifier: Add a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions.
-
Adjust pH: For basic compounds, operating at a low pH ensures they are in their protonated form, which can also reduce silanol interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have a lower concentration of free silanols and are less prone to this issue.
-
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.
-
What to do: Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting serially diluted samples to determine the optimal concentration range for your column.
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH or high temperatures, leading to exposed silanols and poor peak shape.
-
What to do:
-
Use a Guard Column: This is a small, disposable column placed before the analytical column to protect it from contaminants.
-
Replace the Column: If performance does not improve with cleaning or changes in mobile phase, the column may be at the end of its lifespan.
-
-
Q3: I am trying to separate taxane enantiomers. Why is my standard reversed-phase column not working?
Core Problem: Enantiomers (non-superimposable mirror images) have identical physical and chemical properties in an achiral environment. A standard C18 column is achiral and therefore cannot differentiate between them.[]
Underlying Causes & Solutions:
-
Lack of a Chiral Environment: To separate enantiomers, a chiral selector must be introduced into the chromatographic system.[11][12]
-
What to do: There are two primary approaches for chiral separation in HPLC:[11][12]
-
Direct Method (Chiral Stationary Phases - CSPs): This is the most common and effective approach.[11] Use an HPLC column where a chiral selector is immobilized onto the stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for separating a broad range of chiral compounds.[13]
-
Indirect Method (Chiral Derivatization): React the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. This method is more complex due to the need for a reaction step and potential for racemization.[11][12]
-
-
Experimental Protocol: Screening for Chiral Separation
-
Sample Preparation: Dissolve the taxane racemate in a suitable mobile phase.
-
Column Selection: Screen a set of chiral columns with different selectivities (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase Screening: For polysaccharide-based columns, common mobile phases are mixtures of hexane/isopropanol or hexane/ethanol for normal-phase mode, or acetonitrile/water for reversed-phase mode.[11]
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.
Caption: Workflow for chiral separation of taxane isomers.
Frequently Asked Questions (FAQs)
Q: What is the best starting column for general taxane impurity profiling?
A: A high-quality, end-capped C18 column with a particle size of 3.5 µm or smaller is an excellent starting point for most taxane separations.[3] For example, an Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) has been successfully used for the analysis of paclitaxel and its related substances.[3]
Q: What is the typical detection wavelength for taxanes?
A: Taxanes have a chromophore that allows for UV detection. The most commonly used wavelength is 227 nm, which provides good sensitivity for both paclitaxel and docetaxel.[2][3][14]
Q: How can I reduce my analysis time without sacrificing resolution?
A:
-
Use a shorter column with smaller particles: This is the principle behind Ultra-High-Performance Liquid Chromatography (UHPLC). A shorter column reduces run time, while smaller particles maintain high efficiency.
-
Increase the flow rate: This will shorten the analysis time, but may also decrease resolution. You will need to re-optimize other parameters.
-
Increase column temperature: This reduces mobile phase viscosity, allowing for higher flow rates at lower backpressures, which can speed up the analysis.[6][9]
-
Use a gradient elution: A gradient can elute late-retained compounds more quickly than an isocratic method. A validated method for paclitaxel uses a gradient of water and acetonitrile.[3]
Q: My sample is in a complex matrix (e.g., plasma). How should I prepare it for HPLC analysis?
A: For complex matrices, sample preparation is critical to remove interferences and protect the HPLC column. Solid-phase extraction (SPE) is a widely used and effective technique for extracting taxanes from biological fluids like plasma.[14][15] A C18 SPE cartridge can be used to retain the hydrophobic taxanes while allowing more polar matrix components to be washed away.[15]
Q: Can on-column degradation be an issue for taxanes?
A: Yes, some compounds can be susceptible to hydrolysis on the surface of the HPLC column, especially if there are active silanol groups.[16] Taxanes can undergo epimerization or hydrolysis under certain pH and temperature conditions. Using high-purity silica columns, maintaining a controlled temperature, and ensuring the stability of your sample in the chosen mobile phase are crucial. For stability-indicating methods, it's important to validate that the analytical procedure itself does not cause degradation.[17]
Summary of Key Chromatographic Parameters
For easy reference, the table below summarizes the key HPLC parameters and their typical starting points for taxane analysis.
| Parameter | Typical Starting Condition | Potential for Optimization |
| Stationary Phase | C18, 3.5 µm (150 x 4.6 mm) | PFP, Phenyl-Hexyl, Chiral Phases |
| Mobile Phase | Acetonitrile / Water | Methanol / Water, add buffer or acid |
| Elution Mode | Isocratic or Gradient | Optimize gradient slope and time |
| Column Temperature | 30 - 40 °C | Adjust to improve selectivity/peak shape |
| Flow Rate | 1.0 - 1.5 mL/min | Adjust for speed vs. resolution trade-off |
| Detection | UV at 227 nm | Diode Array Detector (DAD) for peak purity |
| Injection Volume | 5 - 10 µL | Reduce to prevent column overload |
References
- Sparreboom, A., et al. (2005). High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. Journal of Chromatography B, 817(1), 17-25.
- Hassan, Y. Aboul, et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(7), 645–654.
- Liu, J., & de Stewart, J. T. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(7), 645-654.
- Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Gaud, R. S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223.
- Zhang, Y., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(6), 672–679.
- Wang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8935.
- Mastropaolo, D., et al. (1993). Crystal and molecular structure of paclitaxel (taxol). Proceedings of the National Academy of Sciences, 90(15), 6920-6924.
- Sreekanth, N., et al. (2017). RP-HPLC Method Development and Validation for the Estimation of Docetaxel in Pharmaceutical Dosage Forms. Journal of Innovations in Drug Discovery and Pharmaceutical Technology, 1(1), 15-21.
- Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech.
- Wikipedia. (n.d.). Taxane.
- ResearchGate. (2005). High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection.
- S. Vidyadhara, et al. (2013). Analytical Approaches to Paclitaxel. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 15-22.
- Kellogg, G. E., et al. (2016). Structural insight into the stabilization of microtubules by taxanes. Proceedings of the National Academy of Sciences, 113(15), 4022-4027.
- Indian Chemical Society. (2020). Quantitative structure-property relationships of Taxol, Taxotere and their epi-isomers. Journal of the Indian Chemical Society, 97(11b), 2469-2472.
- OUCI. (n.d.). Mobile Phases and Their Properties.
- ResearchGate. (2019). How to separate isomers by Normal phase HPLC?.
- G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
- MicroSolv. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns. HPLC Primer.
- ResearchGate. (n.d.). Chemical Structure of the Taxanes Employed in This Study.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Veeprho. (2024). HPLC Columns and Their Role in Compound Separation.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(674).
- Welch, C. J., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Pharmaceutical Technology. (2007). Using High Temperature HPLC for Improved Analysis.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Kirkland, J. J., & Dolan, J. W. (2009). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 27(10), 892-903.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- ResearchGate. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex.
- Macedonian Pharmaceutical Bulletin. (2016). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
- U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA.
- Singh, P., et al. (2013). Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase. Journal of Separation Science, 36(11), 1837-1843.
- ResearchGate. (2004). The role of the column in preparative HPLC.
- Hadizadeh, F., et al. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles. Research in Pharmaceutical Sciences, 15(1), 77–87.
- Cazes, J. (2004). Taxanes Analysis by HPLC.
- Archakam, S. C., et al. (2016). Analytical methods for the recently approved fda new molecular entities – a review. Journal of Comprehensive Pharmacy, 3(3), 80-92.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
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Technical Support Center: Optimizing Extraction Yield of 7-Epi-10-deacetyltaxol from Plant Material
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on maximizing the extraction yield of 7-Epi-10-deacetyltaxol from plant sources. Here, we delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of taxane chemistry and perfect your extraction and purification workflows.
I. Foundational Knowledge: Understanding the Chemistry of this compound
What is this compound and why is its extraction a unique challenge?
This compound is a taxane, a class of diterpenoids, and a close structural analog of the well-known anticancer drug, paclitaxel. The "10-deacetyl" designation indicates the absence of an acetyl group at the C-10 position, and "7-Epi" signifies that the hydroxyl group at the C-7 position has the opposite stereochemistry to that of 10-deacetyltaxol. The primary challenge in its extraction lies in the fact that it is often not the most abundant taxane in the plant material. Its yield is critically dependent on the controlled epimerization of 10-deacetyltaxol during the extraction process.
What is epimerization and how does it affect the yield of this compound?
Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of taxanes, the hydroxyl group at the C-7 position can undergo epimerization, converting 10-deacetyltaxol to its epimer, this compound. This reaction is primarily base-catalyzed, meaning it is favored in neutral to alkaline conditions. The removal of the acetyl group at the C-10 position makes 10-deacetyltaxol more susceptible to this epimerization compared to paclitaxel. Therefore, to optimize the yield of this compound, the extraction conditions must be carefully controlled to promote this specific chemical conversion.
II. Optimizing the Extraction Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the extraction of this compound, with explanations for each critical step.
Step 1: Plant Material Preparation
1.1. Selection of Plant Material: Needles and twigs from various Taxus species are common sources of taxanes. The concentration of precursor compounds can vary with the age of the plant and the season of collection.
1.2. Drying: Air-dry the plant material at room temperature until a constant weight is achieved to minimize thermal degradation of taxanes.
1.3. Grinding: Grind the dried material into a fine, consistent powder. This increases the surface area for efficient solvent penetration. For advanced cell disruption, consider using techniques like ultrasound-assisted extraction (UAE).[1]
1.4. (Optional) Defatting: To remove non-polar impurities such as waxes and chlorophyll that can interfere with downstream purification, macerate the powdered plant material in hexane for 24 hours at room temperature. Filter and dry the powder before proceeding to the main extraction.
Step 2: Extraction
The choice of extraction parameters is critical for maximizing the yield of this compound by controlling the epimerization of 10-deacetyltaxol.
2.1. Solvent Selection: A moderately polar solvent is required to efficiently extract taxanes. An aqueous solution of ethanol (around 80-85%) is a good starting point. The presence of water can help to modulate the polarity and can also play a role in the base-catalyzed epimerization.
2.2. pH Control: This is the most critical parameter for optimizing the yield of the 7-epi isomer. The epimerization is base-catalyzed. Therefore, adjusting the pH of the extraction solvent to a mildly alkaline range (pH 8-9) is recommended. This can be achieved by adding a suitable base, such as sodium bicarbonate, to the solvent mixture.
2.3. Temperature: Elevated temperatures can increase the rate of extraction but also risk degradation of the target compound. A moderately elevated temperature in the range of 40-50°C is a good compromise to enhance extraction efficiency without causing significant degradation.[2]
2.4. Extraction Technique:
-
Maceration: This is a simple technique involving soaking the plant material in the solvent. For optimal results, continuous stirring is recommended for 24-48 hours.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, leading to more efficient extraction in a shorter time (typically 30-60 minutes).[3] The localized heating effect of ultrasound should be monitored to avoid unwanted side reactions.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy for rapid heating of the solvent and plant material, significantly reducing extraction time.[4] Careful control of temperature is crucial to prevent degradation of thermolabile taxanes.[5]
Table 1: Recommended Extraction Parameters for Optimizing this compound Yield
| Parameter | Recommended Range | Rationale |
| Solvent | 80-85% Ethanol in Water | Efficiently solubilizes taxanes. |
| pH | 8.0 - 9.0 | Promotes the base-catalyzed epimerization of 10-deacetyltaxol to its 7-epi isomer. |
| Temperature | 40 - 50 °C | Enhances extraction efficiency without significant degradation of the target compound.[2] |
| Solid-to-Liquid Ratio | 1:15 to 1:20 (g/mL) | Ensures adequate solvent for complete extraction. |
| Extraction Time (Maceration) | 24 - 48 hours | Allows for sufficient time for extraction and epimerization. |
| Extraction Time (UAE/MAE) | 30 - 60 minutes | More efficient extraction with reduced time.[3][5] |
Step 3: Initial Purification of the Crude Extract
3.1. Filtration: After extraction, filter the mixture to remove solid plant material.
3.2. Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
3.3. Liquid-Liquid Extraction (LLE): This step is crucial for separating the taxanes from more polar impurities.
- Resuspend the concentrated aqueous extract in water.
- Perform successive extractions with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. The taxanes will partition into the organic phase.[6][7]
- Combine the organic fractions and evaporate to dryness to obtain the crude taxane mixture.
III. Advanced Purification and Quantification
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For isolating high-purity this compound, preparative HPLC is the method of choice.[8][9]
Table 2: Typical Preparative HPLC Parameters for Taxane Separation
| Parameter | Specification |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | Dependent on column loading capacity |
Analytical High-Performance Liquid Chromatography (HPLC) for Quantification
To accurately quantify the yield of this compound, a validated analytical HPLC method is essential.
Table 3: Typical Analytical HPLC Parameters for Taxane Analysis
| Parameter | Specification |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1 mL/min |
| Detection | UV at 227 nm |
| Column Temperature | 30 °C |
IV. Visualizing the Workflow and Key Concepts
V. Troubleshooting Guide and FAQs
Q1: My yield of this compound is very low, while the concentration of 10-deacetyltaxol is high. What could be the problem?
A1: This is a strong indication that the epimerization reaction is not proceeding efficiently. The most likely cause is a suboptimal pH of your extraction solvent. Ensure that the pH is in the mildly alkaline range of 8-9. You can achieve this by adding a weak base like sodium bicarbonate to your ethanol/water mixture. Also, verify that the extraction temperature is maintained between 40-50°C, as this can influence the reaction rate.
Q2: I am observing significant degradation of my target compound. How can I minimize this?
A2: Taxanes can be sensitive to high temperatures and prolonged exposure to harsh conditions. If you are using MAE or UAE, try reducing the power or using pulsed sonication to avoid excessive localized heating. For maceration, ensure the temperature does not exceed 50°C. Additionally, minimizing the extraction time to the optimal duration can help reduce degradation.
Q3: My crude extract is very dark and difficult to work with. What can I do?
A3: A dark extract often indicates a high concentration of chlorophyll and other pigments. Implementing an optional defatting step with a non-polar solvent like hexane before the main extraction can significantly reduce these impurities. Alternatively, you can perform a post-extraction cleanup by partitioning the crude extract between a polar and a non-polar solvent system.
Q4: I am having difficulty separating this compound from 10-deacetyltaxol using preparative HPLC. What can I do to improve the resolution?
A4: The separation of epimers can be challenging due to their similar structures. To improve resolution on your preparative HPLC, you can try the following:
-
Optimize the gradient: A shallower gradient of your mobile phase (acetonitrile/water) can improve the separation between closely eluting peaks.
-
Reduce the flow rate: A lower flow rate can increase the interaction time with the stationary phase, leading to better separation.
-
Decrease the column temperature: Lowering the temperature can sometimes enhance the separation of isomers.
-
Consider a different stationary phase: If a C18 column is not providing adequate separation, you could explore other reverse-phase columns with different selectivities.
Q5: Can I use other solvents for the extraction?
A5: While ethanol/water is a good starting point, other polar solvents like methanol or acetone can also be used for taxane extraction. However, the optimal pH and temperature conditions for promoting epimerization may need to be re-optimized for different solvent systems. It is crucial to maintain a mildly alkaline environment to facilitate the desired chemical conversion.
References
- Rezadoost, H., Ghassempour, A., Javanbakht, M., & Shirshekanb, M. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 16(4), 1396–1404. [Link]
- Ghassempour, A., Rezadoost, H., & Mashouf, A. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction.
- Cravotto, G., Boffa, L., Mantegna, S., Perego, P., Avogadro, M., & Cintas, P. (2008). Microwave-Assisted Solid Extraction from Natural Matrices. In Microwave-Assisted Extraction of Bioactive Compounds (pp. 85-113). Springer. [Link]
- Zhang, L., Wang, Y., & Li, D. (2020). Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology. Molecules, 25(3), 647. [Link]
- Rezadoost, H., Javanbakht, M., & Ghassempour, A. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian journal of pharmaceutical research : IJPR, 16(4), 1396–1404. [Link]
- Li, G., Liu, Y., Zhang, Y., & Li, X. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & biodiversity, 17(2), e1900631. [Link]
- Sriram, K., & Roberts, S. C. (2007). Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity. Biotechnology progress, 23(1), 218–226. [Link]
- Ahmad, I., Sharma, P., Kumar, D., & Singh, C. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance.
- Kumar, A., Verma, A., & Singh, S. (2024). Comparative Analysis of Microwave-Assisted Extraction (MAE) and Traditional Extraction Techniques for Phytochemicals from Plants.
- Agilent Technologies. (n.d.).
- Guo, Y., Chen, J., & Li, Y. (2022). Kinetics and Thermodynamics of Ultrasound-Assisted Extraction of Taxanes from Taxus chinensis by Natural Deep Eutectic Solvents. Molecules, 27(11), 3469. [Link]
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Troubleshooting peak tailing in 7-Epi-10-deacetyltaxol chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to 7-Epi-10-deacetyltaxol and other taxane compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, with a primary focus on the prevalent issue of peak tailing. Our approach is rooted in explaining the fundamental causes to empower you to make informed, effective decisions in your experimental work.
Understanding the "Why": The Chemistry of Taxane Peak Tailing
Peak tailing for complex, polar molecules like this compound in reversed-phase HPLC is rarely due to a single cause. It's often a result of unwanted secondary interactions between the analyte and the stationary phase.[1][2] The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[3][4] However, secondary interactions, such as hydrogen bonding or ionic interactions with the silica backbone of the column, can cause a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[1][5]
This compound, a close structural relative of paclitaxel, possesses numerous polar functional groups (hydroxyls, esters, amides) that are prime candidates for these undesirable interactions. The most common culprit is the interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][6] These silanols can be acidic and, if ionized (SiO-), can strongly interact with polar analytes, leading to significant peak tailing.[1][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured to address your issues in a logical sequence, starting from the most common and easily solvable problems to more complex systemic issues.
Question 1: My this compound peak is tailing. Where should I start?
Answer: Start with the most common and influential factors: the mobile phase and the column chemistry. The goal is to minimize the secondary interactions that cause tailing.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for peak tailing.
Question 2: How does mobile phase pH affect the peak shape of my taxane?
Answer: Mobile phase pH is one of the most powerful tools for controlling peak shape, especially for polar compounds that can interact with silica-based columns.[7][8][9]
-
The Mechanism: The key is to control the ionization state of the residual silanol groups on the stationary phase.[6] Silanol groups are acidic, and at mid-range pH values (e.g., pH 4-7), a significant portion of them can be deprotonated and negatively charged (SiO-). These charged sites can strongly interact with the polar groups on this compound, causing tailing.[1]
-
The Solution: By lowering the mobile phase pH, you protonate the silanol groups, rendering them neutral (Si-OH).[1][10] This significantly reduces the undesirable secondary ionic interactions, leading to a more symmetrical peak. For taxanes and other neutral or slightly polar compounds, operating at a low pH is a standard strategy to improve peak shape.[11][12]
Protocol: Mobile Phase pH Adjustment
-
Target pH: Aim for a mobile phase pH between 2.5 and 3.5. This range is generally effective at suppressing silanol activity without being overly aggressive to most silica-based columns.[10][12]
-
Acid Modifier: Use an appropriate acid modifier. For UV detection, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase are common choices.[13]
-
pH Measurement: Always measure the pH of the aqueous component before mixing it with the organic solvent (e.g., acetonitrile or methanol) for accurate and reproducible results.[7]
-
Column Stability: Ensure your column is rated for use at the selected pH. Most modern silica columns are stable in the pH 2-8 range, but always check the manufacturer's specifications.[7][14]
| Parameter | Recommendation | Rationale |
| Target pH | 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions.[1][10] |
| Modifier (UV) | 0.1% Formic Acid | Volatile and provides the necessary pH reduction. |
| Modifier (MS) | 0.1% Formic Acid | MS-friendly and effective for pH control. |
| Measurement | Aqueous phase only | Ensures accurate and reproducible pH. |
Question 3: I've adjusted the pH, but the peak is still tailing. Could it be my buffer?
Answer: Yes, inadequate or improper buffering can be a source of peak shape problems. A buffer's role is to resist changes in pH.[15][16] When you inject your sample, even if it's dissolved in the mobile phase, it can locally alter the pH at the column inlet, leading to inconsistent interactions and peak distortion.
-
The Mechanism: An unbuffered mobile phase, even if adjusted to a low pH with a strong acid, has low "buffer capacity." The injection of the sample can cause a temporary, localized shift in pH on the column, altering the ionization state of both the silanols and potentially the analyte during the initial phase of separation. This inconsistency leads to peak broadening and tailing.[15]
-
The Solution: Use a true buffer in the aqueous portion of your mobile phase. A buffer will maintain a constant pH environment as the sample is introduced to the column, ensuring consistent interactions and improving peak symmetry.[15]
Protocol: Buffer Preparation and Use
-
Buffer Selection: For low pH applications, phosphate or formate buffers are common. For example, a 10-25 mM potassium phosphate buffer adjusted to pH 2.5 is a robust choice for UV-based methods.[10][12] For LC-MS, volatile buffers like ammonium formate are preferred.[10][17]
-
Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[10]
-
Preparation:
-
Weigh the appropriate amount of buffer salt (e.g., monobasic potassium phosphate).
-
Dissolve in high-purity water.
-
Adjust to the target pH using the corresponding acid (e.g., phosphoric acid).
-
Filter the buffer solution through a 0.45 µm or 0.22 µm filter before use to remove particulates.[18]
-
-
Solubility Check: When using phosphate buffers with high concentrations of acetonitrile (>70%), be aware that the buffer can precipitate. Always check for miscibility and consider preparing fresh mobile phase daily.[12]
Question 4: What if my mobile phase is optimized, but I still see tailing? Should I look at my column?
Answer: Absolutely. The column is the heart of the separation, and its chemistry and physical state are critical.
Troubleshooting Column-Related Issues
Caption: Diagnosing chemical vs. physical column problems.
-
Secondary Silanol Interactions: Even with an optimal pH, some residual silanols may remain active. This is particularly true for older columns ("Type A" silica) which had more acidic silanols and higher metal content.[2][12]
-
Solution: Use a modern, high-purity, end-capped column ("Type B" silica). End-capping is a process that chemically bonds a small, inert group (like trimethylsilyl) to many of the residual silanols, effectively shielding them from interacting with analytes.[1][2] This is the most effective way to ensure symmetrical peaks for polar compounds.
-
-
Metal Contamination: Trace metals (like iron or aluminum) within the silica matrix or from stainless-steel components of the HPLC system can act as active sites, chelating with analytes and causing severe tailing.[2][18][19][20] While less common with today's high-purity columns, it can still occur, especially if the system itself is corroding.[20][21]
-
Column Contamination & Blockage: Particulates from samples or mobile phase can accumulate on the column's inlet frit.[24][25] This disrupts the flow path, leading to peak distortion that often affects all peaks in the chromatogram.[24]
-
Column Void: A physical void or channel can form at the head of the column due to shock, pressure cycles, or use outside of pH/temperature limits. This also disrupts the sample band and causes poor peak shape.[27][28]
-
Solution: A column with a significant void cannot be repaired and must be replaced.[25]
-
Question 5: All my peaks are tailing, not just the this compound. What does this mean?
Answer: When all peaks in a chromatogram exhibit tailing or distortion, the problem is likely located before the separation begins. This points to a systemic or "pre-column" issue.[24]
-
Partially Blocked Column Frit: This is a very common cause. Debris from the injector seal, pump seals, or unfiltered samples can clog the porous frit at the column inlet, distorting the flow path of the sample as it enters the column.[24]
-
Extra-Column Volume: Excessive volume between the injector and the column, or the column and the detector, can cause band broadening and tailing.[18][26] This is especially noticeable for early-eluting peaks.[26] Ensure you are using tubing with the correct (narrow) internal diameter and that all fittings are made correctly to minimize dead volume.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase can cause peak distortion and tailing.[5][28]
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition.[28] If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
References
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012).
- Troubleshooting HPLC- Tailing Peaks - Restek. (2014).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- How to Prevent Metal Ion Contamination In HPLC Systems - SilcoTek® Corporation. (2017).
- HPLC Troubleshooting Guide. (n.d.).
- Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography - HELIX Chromatography. (n.d.).
- Overcoming Metal Interference in HPLC - Technology Networks. (2025).
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. (2020).
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022).
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
- Paclitaxel (Taxol) – Resolution of Impurities | Waters. (n.d.).
- Estimation of Paclitaxel drugs by HPLC method - Der Pharma Chemica. (n.d.).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025).
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025).
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021).
- Common Causes Of Peak Tailing in Chromatography - alwsci. (2025).
- Reasons for Peak Tailing of HPLC Column - Hawach. (2025).
- Role of Buffers in Liquid Chromatography | Phenomenex. (n.d.).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025).
- Understanding Reverse Phase Selectivity for Different Compound Classes - YouTube. (2023).
- The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - NIH. (n.d.).
- Reversed-phase chromatography - Wikipedia. (n.d.).
- Analytical Approaches to Paclitaxel. (n.d.).
- 7.10: Reverse Phase Chromatography - Chemistry LibreTexts. (2022).
- Dynamic effect of secondary equilibria in reversed-phase chromatography | The Journal of Physical Chemistry - ACS Publications. (n.d.).
- How can I prevent peak tailing in HPLC? - ResearchGate. (2013).
- Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
- Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (n.d.).
- New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. (2017).
- Discover the Art of Buffer selection in HPLC Development part 2 - PharmaCores. (2025).
- Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - NIH. (n.d.).
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025).
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023).
- Abnormal Peak Shapes - Shimadzu. (n.d.).
- Annealing of silica to reduce the concentration of isolated silanols and peak tailing in reverse phase liquid chromatography - PubMed. (2011).
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023).
- How Does pH Affect Chromatography? - Chemistry For Everyone - YouTube. (2025).
- Why it matters and how to get good peak shape - Agilent. (2023).
- Isolation of anticancer drug TAXOL from Pestalotiopsis breviseta with apoptosis and B-Cell lymphoma protein docking studies - PMC - NIH. (n.d.).
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Stability of 7-Epi-10-deacetyltaxol in different solvent systems
Welcome to the technical support center for 7-Epi-10-deacetyltaxol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this taxane analogue. Understanding the stability of this compound in different solvent systems is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
Introduction to this compound Stability
This compound is a taxane derivative and a known epimer and degradation product of paclitaxel and related compounds. Its structure, which includes multiple hydrolytically sensitive ester groups and a chiral center at the C-7 position, makes it susceptible to degradation under various conditions. The absence of the acetyl group at the C-10 position further influences its stability profile, particularly concerning epimerization. This guide will walk you through the key stability considerations, provide answers to frequently asked questions, and offer protocols for assessing the stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound, like other taxanes, is primarily driven by two mechanisms:
-
Epimerization: The stereocenter at the C-7 position is prone to epimerization, converting this compound back to its more thermodynamically stable epimer, 10-deacetyltaxol. This process is significantly accelerated under basic or even neutral pH conditions in aqueous and some organic solutions.[1][2] The removal of the C-10 acetyl group has been shown to increase the rate of this epimerization compared to paclitaxel.[1]
-
Hydrolysis: The ester linkages in the molecule are susceptible to hydrolysis. Under acidic conditions, a primary degradation pathway involves the cleavage of the strained oxetane ring.[3] In neutral to basic aqueous solutions, hydrolysis of the ester groups, particularly the side chain at C-13, can occur.[4]
Q2: I prepare my stock solution of this compound in DMSO. How stable is it and how should I store it?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of taxanes. Based on data for the closely related compound paclitaxel, a stock solution of this compound in anhydrous DMSO should be reasonably stable. For optimal stability:
-
Storage Temperature: Store aliquots at -20°C or -80°C to minimize degradation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Moisture: Use anhydrous DMSO and keep solutions tightly sealed to prevent moisture absorption, as water can facilitate hydrolysis.
While specific data for this compound is limited, paclitaxel stock solutions in DMSO are generally considered stable for up to three months when stored properly at -20°C. It is best practice to prepare fresh stock solutions regularly and qualify them if they have been stored for an extended period.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of the aqueous medium is a critical factor for the stability of taxanes.
-
Acidic Conditions (pH < 4): In acidic environments, the primary concern is the acid-catalyzed cleavage of the oxetane ring.[3] Epimerization at the C-7 position is generally not observed under acidic conditions.[3]
-
Near-Neutral to Basic Conditions (pH > 6): These conditions promote base-catalyzed epimerization at the C-7 position and hydrolysis of the ester bonds.[1][4] The rate of epimerization increases with higher pH.[1]
-
Optimal pH: For related taxanes, the maximum stability in aqueous solutions is typically observed in the pH range of 3 to 5.[3] It is reasonable to assume a similar optimal pH range for this compound.
Q4: Can I use protic organic solvents like methanol or ethanol to dissolve this compound?
A4: While taxanes are soluble in alcohols like methanol and ethanol, caution is advised for long-term storage.
-
Methanol: Studies on paclitaxel have shown that it can undergo hydrolysis and transesterification in methanol. This degradation can be mitigated by the addition of a small amount of acetic acid to neutralize any trace alkalinity in the solvent. When stored in acidified methanol at 4°C, paclitaxel shows improved stability.
-
Ethanol: Ethanol is also a suitable solvent for initial dissolution. However, for prolonged storage, similar precautions regarding potential transesterification and the influence of any residual water or alkalinity should be considered.
For experimental purposes, it is recommended to prepare fresh solutions in these solvents or to store them for very short periods at low temperatures.
Q5: My HPLC analysis of a sample stored in an acetonitrile/water mixture shows a new peak with a similar mass. What could it be?
A5: It is highly likely that you are observing the epimerization of this compound to 10-deacetyltaxol, or vice-versa, depending on your starting material. Epimerization of taxanes has been reported in acetonitrile/water mixtures. This underscores the importance of using freshly prepared solutions for quantitative analysis and considering the potential for on-instrument or in-sample epimerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Appearance of a new, closely eluting peak in HPLC analysis of a stored sample. | Epimerization at the C-7 position, leading to the formation of the diastereomer (10-deacetyltaxol). | Prepare fresh solutions for analysis. If using stored solutions, consider the new peak as a related substance and quantify it as part of the total taxane content if appropriate for your assay. For structural confirmation, LC-MS analysis can be employed. |
| Loss of parent compound concentration over time in an aqueous buffer. | Hydrolysis of ester groups or epimerization. | Adjust the pH of the aqueous buffer to a range of 3-5 for improved stability. Prepare aqueous dilutions immediately before use from a concentrated stock in an appropriate organic solvent. Avoid storing aqueous solutions. |
| Inconsistent results in cell-based assays. | Degradation of the compound in the cell culture medium. | Taxol has been shown to convert to 7-epitaxol in cell culture medium.[5] Prepare working dilutions in the medium immediately before adding to cells. Include appropriate controls, such as a vehicle control and a freshly prepared positive control. |
| Precipitation of the compound upon dilution into an aqueous buffer. | Poor aqueous solubility of this compound. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but low enough to avoid toxicity in your experimental system. Consider alternative formulation strategies such as using cyclodextrins or surfactant-based systems for aqueous delivery. |
Experimental Protocols
Protocol 1: Basic Stability Assessment in a Novel Solvent System
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent system using HPLC.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject and record the chromatogram. This will serve as the baseline (100% purity).
-
Incubation: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 24, 48 hours; 1 week), withdraw an aliquot of the stored solution, dilute it with the mobile phase as in step 2, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial (T=0) peak area. Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][7]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a 1:1 organic solvent/aqueous mixture (e.g., acetonitrile/water). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a similar mixed solvent system. Incubate at room temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to the higher reactivity. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide in a mixed solvent system. Incubate at room temperature for several hours.
-
Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 80°C) for a set period. Also, test the stability of a solution at a high temperature.
-
Photostability: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples by a suitable HPLC method, ideally with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[7]
Data and Visualization
Table 1: Summary of Stability Considerations for this compound in Common Solvent Systems
| Solvent System | Primary Stability Concerns | Recommendations for Storage |
| Aqueous Buffer (pH < 4) | Acid-catalyzed hydrolysis (oxetane ring cleavage) | Short-term storage at 4°C. Best to use immediately. |
| Aqueous Buffer (pH > 6) | Base-catalyzed epimerization and ester hydrolysis | Do not store. Prepare fresh for each use. |
| DMSO (anhydrous) | Introduction of moisture leading to hydrolysis | Long-term at -20°C or -80°C in single-use aliquots. |
| Methanol/Ethanol | Transesterification, hydrolysis (if water is present) | Short-term at 4°C. Consider adding a trace amount of acetic acid for longer storage in methanol. |
| Acetonitrile/Water | Epimerization | Prepare fresh for analytical standards and samples. |
Diagrams
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a basic stability assessment study.
References
- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 97(4), 1329-1343. [Link]
- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of Pharmaceutical Sciences, 97(4), 1296-1308. [Link]
- Fang, W. S., Fang, Q. C., & Liang, X. T. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions.
- Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(1), 235-248. [Link]
- Kumar, D., Tomar, R. S., Deolia, S. K., Mitra, M., Mukherjee, R., & Burman, A. C. (2007). Isolation and characterization of degradation in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1228-1235.
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. *Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. Journal of Pharmacology and Experimental Therapeutics, 242(2), 692-698. [Link]
Sources
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid precipitation of 7-Epi-10-deacetyltaxol in cell culture media
Welcome to the technical support center for 7-Epi-10-deacetyltaxol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments. Our goal is to equip you with the scientific understanding and practical protocols to prevent the common issue of its precipitation in aqueous media, ensuring the reliability and reproducibility of your results.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, a derivative of the potent anti-cancer agent paclitaxel, is a highly hydrophobic molecule. This inherent low aqueous solubility is the primary reason for its tendency to precipitate when introduced into the predominantly aqueous environment of cell culture media. Understanding its solubility profile is the first step in troubleshooting.
| Solvent | Solubility of this compound | Solubility of 10-deacetyltaxol (a closely related analog) |
| DMSO | 50 mg/mL (61.59 mM) | 30 mg/mL |
| DMF | 10 mg/mL | 30 mg/mL |
| Ethanol | Soluble (Specific quantitative data not readily available) | 30 mg/mL |
| Water | Insoluble | Partially soluble in PBS (pH 7.2) |
Note: The solubility of this compound can vary slightly between different lots and purities. It is always recommended to perform a small-scale solubility test with your specific compound.
Troubleshooting Guide: Preventing Precipitation
This section addresses the most common issues encountered when working with this compound in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: I dissolved my this compound in DMSO to make a stock solution. When I added it to my cell culture medium, it immediately turned cloudy and a precipitate formed. What happened and how can I fix this?
A1: This phenomenon is known as "crashing out" and is a common issue with hydrophobic compounds. It occurs because the compound, which is stable in a high concentration of an organic solvent like DMSO, is rapidly forced into an aqueous environment where it is not soluble. The DMSO concentration is instantly diluted, leading to the aggregation and precipitation of the drug molecules.
Here’s a step-by-step guide to prevent this:
1. Prepare a High-Concentration Stock Solution in Anhydrous DMSO:
-
Rationale: Using the highest possible concentration of your stock solution minimizes the volume of DMSO you need to add to your culture medium, thereby keeping the final DMSO concentration low and reducing solvent-induced toxicity.
-
Protocol: Dissolve your this compound in 100% anhydrous DMSO to a concentration of 10-20 mM. Ensure the DMSO is anhydrous as water contamination can reduce the solubility of the hydrophobic compound.
2. Pre-warm Your Cell Culture Medium:
-
Rationale: Solubility is temperature-dependent. Using pre-warmed (37°C) medium increases the kinetic energy of the solvent molecules, which can help to keep the compound in solution during the critical dilution step.
-
Procedure: Before adding the compound, ensure your complete cell culture medium (with serum, if applicable) is equilibrated to 37°C.
3. Employ a Stepwise Dilution (Serial Dilution) Method:
-
Rationale: This is the most critical step to prevent "crashing out." By gradually introducing the compound to the aqueous environment, you avoid a sudden, drastic change in solvent polarity.
-
Protocol:
-
Create an intermediate dilution of your stock solution in a small volume of pre-warmed medium. For example, add 1-2 µL of your 10 mM stock to 100-200 µL of medium.
-
Gently mix this intermediate dilution.
-
Add the intermediate dilution to your final volume of cell culture medium.
-
4. Add the Compound Dropwise While Gently Vortexing or Swirling:
-
Rationale: This technique aids in the rapid and even dispersion of the compound throughout the medium, preventing localized high concentrations that can initiate precipitation.
5. Maintain a Low Final DMSO Concentration:
-
Rationale: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your culture. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Frequently Asked Questions (FAQs)
Q2: Can the components of my cell culture medium affect the solubility of this compound?
A2: Yes, the composition of your cell culture medium can significantly influence the solubility and stability of hydrophobic compounds.
-
Serum: Serum proteins, particularly albumin, can bind to hydrophobic drugs like taxanes.[1] This binding can effectively increase their apparent solubility in the medium and prevent precipitation. If your experimental design allows, using a serum-containing medium can be beneficial.
-
Salts: High concentrations of salts, such as those found in DMEM and RPMI-1640, can have a "salting-out" effect on hydrophobic compounds.[2] This occurs because the salt ions interact with water molecules, reducing the amount of "free" water available to solvate the drug. This can decrease the solubility of the hydrophobic compound.
-
Glucose: High glucose concentrations, such as in high-glucose DMEM (4.5 g/L), can increase the viscosity and osmolarity of the medium, which may indirectly affect the solubility and diffusion of dissolved compounds.[3]
-
Amino Acids: Certain amino acids can interact with hydrophobic compounds and influence their solubility.[4] The specific amino acid composition of your medium could therefore play a role.
Q3: How does the pH of the cell culture medium affect this compound?
A3: The pH of the medium is critical for the stability of taxanes. this compound, like other taxanes, is susceptible to base-catalyzed epimerization at the C7 position and hydrolysis of its ester groups in neutral to basic aqueous solutions.[1][5]
-
Epimerization: This is a chemical change in the stereochemistry at the C7 position. This process is accelerated in basic conditions and can lead to a mixture of the intended compound and its epimer, which may have different biological activities.[5]
-
Hydrolysis: The ester linkages in the molecule can be broken down in the presence of water, a process that is also accelerated at higher pH.[1]
Most cell culture media are buffered to a physiological pH of around 7.2-7.4.[6] While necessary for cell viability, this pH range can promote the degradation of this compound over time. Therefore, it is recommended to:
-
Prepare fresh working solutions of the compound in medium for each experiment.
-
Avoid prolonged storage of the compound in aqueous solutions.
Q4: I am still observing some precipitation even after following the recommended procedures. What else can I try?
A4: If precipitation persists, consider these advanced strategies:
-
Use of Solubilizing Excipients: In drug formulation, excipients are often used to enhance solubility. For research purposes, you could explore the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.
-
Surfactants (e.g., Tween® 80, Pluronic® F-68): These can form micelles that entrap the hydrophobic drug. However, be mindful of their potential effects on cell membranes and cellular processes. Always perform appropriate controls.
-
-
Sonication: Brief sonication of the stock solution in DMSO can help to break up any small aggregates before dilution into the cell culture medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 811.87 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 8.12 mg.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Step 1: Intermediate Dilution (1:100)
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete medium in a sterile tube. This creates a 100 µM intermediate solution.
-
Gently vortex or flick the tube to mix.
-
-
Step 2: Final Dilution (1:1000)
-
Add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed complete medium. This results in a final concentration of 100 nM.
-
Gently swirl the flask or plate to ensure even distribution.
-
Visualizing the Workflow
Diagram 1: Recommended Workflow for Preparing this compound Working Solutions
Caption: Troubleshooting decision tree for precipitation.
References
- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of pharmaceutical sciences, 97(4), 1337-1353. [Link]
- Paal, K., & Tátraaljai, D. (2000). High affinity binding of paclitaxel to human serum albumin. Journal of pharmaceutical and biomedical analysis, 23(1), 19-27. [Link]
- Zhu, Y., et al. (2019). Influence of salt on apparent solubility of drugs. International Journal of Pharmaceutics, 569, 118598. [Link]
- Tian, J., & Stella, V. J. (2007). Degradation of paclitaxel and related compounds in aqueous solutions II: nonepimerization degradation under neutral to basic pH conditions. Journal of pharmaceutical sciences, 96(11), 2937-2951. [Link]
- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. The Journal of pharmacology and experimental therapeutics, 242(2), 692–698. [Link]
- Sane, R. T., et al. (2020). Glucose Concentration in Cell Culture Medium Influences the BRCA1-Mediated Regulation of the Lipogenic Action of IGF-I in Breast Cancer Cells. International journal of molecular sciences, 21(22), 8758. [Link]
- Trexler, A. J., & Grieshaber, N. A. (2010). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein science : a publication of the Protein Society, 19(9), 1748–1758. [Link]
- American Laboratory. (2005). The Significance of pH Stability for Cell Cultures.
Sources
- 1. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucose Concentration in Cell Culture Medium Influences the BRCA1-Mediated Regulation of the Lipogenic Action of IGF-I in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 7-Epi-10-deacetyltaxol
Welcome to the technical support resource for the purification of 7-Epi-10-deacetyltaxol. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve high-purity isolates of this critical taxane derivative. Instead of a generic protocol, this document provides a series of in-depth, troubleshooting-focused questions and answers that address the specific challenges encountered in the laboratory. We will delve into the underlying chemical principles to not only solve immediate purity issues but also to empower you with the knowledge to proactively design robust purification strategies.
Section 1: Understanding the Core Purification Challenges
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that make its purification non-trivial. The primary challenges stem from its structural similarity to other taxanes and its susceptibility to specific chemical transformations.
The Epimerization Problem
The C-7 hydroxyl group of the taxane core is prone to epimerization, particularly under basic or near-neutral pH conditions.[1] This reaction can convert the desired 7-epi isomer back into its diastereomer, 10-deacetyltaxol, or vice-versa, creating an equilibrium mixture that is difficult to separate. The mechanism is believed to proceed through a retro-aldol/aldol reaction, which is base-catalyzed.[1][2] Understanding this instability is the first step in preventing the generation of impurities during the purification process itself.
Key Impurities to Consider
Achieving high purity means effectively separating this compound from a host of related compounds. The most common impurities include:
-
Paclitaxel: The parent compound from which many derivatives are sourced.
-
10-deacetyltaxol: The C-7 epimer and a common process-related impurity.
-
Baccatin III and 10-deacetylbaccatin III: Precursors and degradation products.[3][4]
-
Cephalomannine (Taxol B): A naturally occurring analogue often co-extracted with paclitaxel.[5]
The structural similarity of these compounds, particularly the epimers, necessitates high-resolution separation techniques.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
FAQ 1: My HPLC analysis shows a persistent shoulder on my main product peak, suggesting an impurity. How can I confirm its identity and improve separation?
Answer: A shoulder on your main peak almost certainly indicates the presence of a closely-eluting impurity, very likely the C-7 epimer, 10-deacetyltaxol.
Step 1: Identity Confirmation The most definitive way to identify this impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Both this compound and 10-deacetyltaxol have the same molecular weight (811.87 g/mol ) and will produce identical parent ions.[6][7] However, their fragmentation patterns may show subtle differences. The most practical approach is to run a reference standard of 10-deacetyltaxol if available. Spiking a small amount into your sample should cause the shoulder peak to increase in size, confirming its identity.
Step 2: Improving Chromatographic Resolution Separating diastereomers like these requires optimizing your HPLC method for maximum selectivity.[8][9] Here is a systematic approach:
-
Lower the Temperature: Reducing the column temperature (e.g., from 30°C to 15-20°C) can enhance the separation of epimers by increasing the interaction differences with the stationary phase.
-
Modify the Mobile Phase:
-
Solvent Composition: Fine-tune the ratio of your organic solvent (typically acetonitrile or methanol) to water. A shallower gradient or even an isocratic hold during the elution of the target compounds can significantly improve resolution.
-
Solvent Type: If using acetonitrile, try substituting it with methanol. Methanol has different hydrogen bonding characteristics and can alter the selectivity between epimers.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step. Phenyl-hexyl or biphenyl phases often provide different selectivity (π-π interactions) for aromatic compounds like taxanes compared to standard C18 columns.
Below is a workflow to guide your troubleshooting process for poor peak resolution.
Caption: Workflow for high-purity isolation via preparative HPLC.
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the critical stages of enhancing the purity of this compound.
Protocol 1: High-Resolution Analytical HPLC for Purity Assessment
This method is designed to resolve this compound from its C-7 epimer and other common taxane impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm) | Small particle size enhances efficiency and resolution. Phenyl-Hexyl offers alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for stability and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often gives sharper peaks for taxanes than methanol. |
| Gradient | 30% to 60% B over 20 minutes | A slow, shallow gradient is key to separating closely related epimers. |
| Flow Rate | 0.3 mL/min | Lower flow rate increases interaction time with the stationary phase. |
| Column Temp. | 20°C | Reduced temperature enhances resolution between diastereomers. |
| Detection | UV at 227 nm | This is the λmax for the taxane chromophore. [10] |
| Injection Vol. | 2 µL | Small volume to prevent peak overload and band broadening. |
Procedure:
-
Prepare mobile phases A and B. Filter and degas thoroughly.
-
Equilibrate the HPLC system and column at the initial gradient condition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare the sample by dissolving the dry material in acetonitrile or mobile phase to a concentration of ~0.5 mg/mL.
-
Inject the sample and run the gradient method.
-
Integrate the resulting chromatogram to determine the purity based on peak area percentage. Resolution between the main peak and any adjacent impurity should be >1.5.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is an excellent final step to remove minor, structurally different impurities and obtain a highly crystalline, stable final product.
Principle: This technique relies on the difference in solubility of the desired compound and impurities in a specific solvent system at different temperatures.
Solvent System Selection: A binary solvent system is often most effective. A good starting point for taxanes is an Acetone/Hexane or Methanol/Water system.
Procedure:
-
Place the semi-purified this compound (~100 mg) in a small, clean glass vial.
-
Add the primary solvent (the one in which the compound is more soluble, e.g., Acetone) dropwise at room temperature while gently swirling, until the solid is just fully dissolved. Use the absolute minimum amount of solvent.
-
Slowly add the anti-solvent (the one in which the compound is poorly soluble, e.g., Hexane) dropwise. Continue adding until the solution becomes faintly and persistently turbid (cloudy).
-
If needed, add one or two drops of the primary solvent to redissolve the precipitate and achieve a clear solution.
-
Loosely cap the vial and allow it to stand undisturbed at room temperature. Crystal formation should begin within a few hours to a day.
-
Once crystal growth appears to have stopped, transfer the vial to a refrigerator (4°C) for 12-24 hours to maximize precipitation.
-
Collect the crystals by vacuum filtration using a small Hirsch funnel, washing them with a small amount of ice-cold anti-solvent (Hexane).
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Assess the purity of the crystals and the remaining mother liquor using the analytical HPLC method described above to confirm the effectiveness of the purification.
References
- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of pharmaceutical sciences, 97(4), 1236–1253. [Link]
- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: nonepimerization degradation under neutral to basic pH conditions. Journal of pharmaceutical sciences, 97(4), 1254–1265. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155831, 10-Deacetyltaxol.
- Ghassempour, A., et al. (2014). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Avicenna Journal of Medical Biotechnology, 6(3), 179–185. [Link]
- Ghassempour, A., et al. (2014). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III... ResearchGate.
- Pharmaffiliates. (n.d.). Paclitaxel - Impurity H.
- Kumar, R., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata...
- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. The Journal of pharmacology and experimental therapeutics, 242(2), 692–698. [Link]
- Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(1), 120–130. [Link]
- Grobosch, T., et al. (2013). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III... Journal of analytical toxicology, 37(6), 381–387. [Link]
- An, L. J., et al. (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins.
- Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- Juenge, E. C., & Brower, J. F. (1979). High-performance liquid chromatographic separation and identification of epimeric 17-ketone impurities in commercial sample of dexamethasone sodium phosphate. Journal of pharmaceutical sciences, 68(5), 551–554. [Link]
- Fang, W. S., Fang, Q. C., & Liang, X. T. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions.
Sources
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Epi 10-Desacetyl Paclitaxel | LGC Standards [lgcstandards.com]
- 7. 10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic separation and identification of epimeric 17-ketone impurities in commercial sample of dexamethasone sodium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Semi-synthesis of Paclitaxel from 7-Epi-10-deacetyltaxol
Welcome to the technical support center for the semi-synthesis of paclitaxel. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 7-Epi-10-deacetyltaxol as a starting material. This specific precursor presents unique challenges, primarily centered around stereochemical control and reaction efficiency. Here, we address common issues encountered during this synthetic route in a practical, question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental success.
Section 1: Core Synthesis & Stereochemical Challenges
The conversion of this compound to paclitaxel involves two primary transformations: acetylation at the C-10 position and inversion of the stereocenter at the C-7 position. The epimerization at C-7 is often the most critical and challenging step.
FAQ 1: My final product is a mixture of paclitaxel and 7-epipaclitaxel. How can I control the C-7 epimerization?
Answer: This is the most common challenge with this starting material. The epimerization of the C-7 hydroxyl group is a base-catalyzed equilibrium-driven process that proceeds through a retro-aldol/aldol mechanism.[1] In basic conditions, the C-7 hydroxyl is deprotonated, facilitating the formation of an enolate intermediate, which can then be protonated from either face, leading to a mixture of epimers.[1]
Troubleshooting Strategies:
-
Mechanism-Based Approach: The equilibrium between 7-epipaclitaxel and paclitaxel is sensitive to the reaction conditions. While basic conditions are required to promote the epimerization, prolonged exposure or overly strong bases can lead to side reactions and degradation. Studies have shown that the presence of the C-13 side chain and the C-10 acetyl group influences the equilibrium position.[1][2] The thermodynamically more favorable product is often the desired paclitaxel (7α-OH), but achieving a high ratio requires careful optimization.
-
Reaction Condition Optimization:
-
Base Selection: Weaker bases are often preferred to control the reaction. While strong bases like sodium hydride have been used, they can lead to the formation of more polar byproducts before equilibrium is reached.[2] Consider using milder bases like potassium carbonate in methanol or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like toluene.[2]
-
Solvent Effects: The choice of solvent can influence the epimeric ratio. Aprotic solvents are generally preferred for base-catalyzed reactions.
-
Temperature and Time: Monitor the reaction closely by HPLC. The epimerization should be allowed to proceed until the thermodynamic equilibrium is reached, after which the reaction should be quenched to prevent degradation.
-
Troubleshooting Workflow: C-7 Epimerization Control
Caption: Workflow for troubleshooting C-7 epimerization.
FAQ 2: What is the best method for acetylating the C-10 hydroxyl group?
Answer: The acetylation of the C-10 hydroxyl is a critical step to convert the 10-deacetyltaxol core into the paclitaxel backbone. This can be achieved through chemical or enzymatic methods.[3]
-
Chemical Synthesis: This typically involves using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine, DMAP). A key challenge is regioselectivity; other hydroxyl groups on the taxane core (like C-7) are also reactive. To avoid unwanted side reactions, protection of the more reactive hydroxyl groups may be necessary before acetylation.[4]
-
Enzymatic Acetylation: A more selective approach is to use the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[3][5] However, the catalytic efficiency of wild-type DBAT is lower for substrates with the C-13 side chain already attached (like 10-deacetyltaxol) compared to its natural substrate, 10-deacetylbaccatin III.[3] Protein-engineered DBAT mutants have been developed with significantly higher catalytic efficiency for this specific transformation.[3][6]
Troubleshooting Low Acetylation Yields:
| Problem | Potential Cause | Recommended Solution |
| Low conversion (Chemical) | Insufficient reactivity. | Increase temperature, reaction time, or use a more powerful acylating agent/catalyst combination (e.g., acetyl chloride with DMAP). |
| Multiple products (Chemical) | Lack of regioselectivity. | Employ a protecting group strategy for the C-7 hydroxyl (e.g., with a silyl ether like TES or TIPS) before acetylation. |
| Low conversion (Enzymatic) | Suboptimal reaction conditions. | Optimize pH (typically 5.5-7.5) and temperature (around 37.5°C) for the specific DBAT enzyme used.[6] Ensure adequate concentration of the acetyl donor, acetyl-CoA. |
| Low conversion (Enzymatic) | Low enzyme catalytic efficiency. | Consider using a published, more efficient DBAT mutant, such as DBATG38R/F301V.[6] |
Section 2: Purification and Analysis
Proper purification and analysis are essential to isolate high-purity paclitaxel and accurately assess the success of the synthesis.
FAQ 3: I'm having difficulty separating paclitaxel from 7-epipaclitaxel. What is the best purification method?
Answer: The structural similarity between paclitaxel and its C-7 epimer makes their separation challenging. The most effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
Key Purification Steps:
-
Initial Crude Purification: Before HPLC, a preliminary purification by silica gel column chromatography can remove many unrelated impurities. Elution with a gradient of hexane and acetone is a common method.[8]
-
RP-HPLC Separation: This is the critical step for separating the epimers.
-
Column: A C18 stationary phase is standard.
-
Mobile Phase: A mixture of acetonitrile and water is typically used. The exact ratio will need to be optimized to achieve baseline separation.[7][9] A typical starting point is a 45:55 (v/v) mixture of acetonitrile:water.[9]
-
Detection: UV detection at 227 nm is commonly used for taxanes.[9]
-
Generalized HPLC Purification Workflow
Caption: General workflow for paclitaxel purification.[7]
FAQ 4: How can I confirm the identity and purity of my final product?
Answer: A combination of chromatographic and spectroscopic methods is required for unambiguous identification and purity assessment.
-
HPLC: As mentioned, HPLC is the primary tool for determining purity and quantifying the ratio of paclitaxel to any remaining 7-epipaclitaxel. Co-injection with an authentic paclitaxel standard is the best way to confirm retention time.
-
Mass Spectrometry (MS): LC-MS will confirm the molecular weight of the product, helping to identify it and any potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The chemical shifts of the protons at C-7 and other key positions are distinct for paclitaxel and its 7-epimer, allowing for definitive stereochemical assignment.
Section 3: Experimental Protocols
Protocol 1: General Procedure for C-7 Epimerization
This is a generalized guideline and may require optimization.
-
Preparation: Dissolve the starting material (e.g., 7-epipaclitaxel or the acetylated product from this compound) in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add a mild base (e.g., 1.5 equivalents of DBU).
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every hour). Quench the aliquot with a weak acid (e.g., dilute acetic acid) and analyze by RP-HPLC to monitor the ratio of the C-7 epimers.
-
Quenching: Once the reaction has reached equilibrium (the ratio of epimers is stable), quench the entire reaction by adding a dilute aqueous acid solution (e.g., 0.1 M HCl) until the mixture is neutralized.
-
Workup: Perform a standard aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purification: Purify the resulting crude product using the HPLC method described in FAQ 3.
Protocol 2: Analytical HPLC for Purity Assessment
This protocol is a starting point for method development.[7]
-
System Preparation: Equilibrate a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) with the mobile phase (e.g., Acetonitrile:Water 45:55 v/v) for at least 30 minutes to achieve a stable baseline. Set the flow rate to 1.0 mL/min and the UV detector to 227 nm.
-
Sample Preparation: Prepare a dilute solution of your sample in the mobile phase (e.g., ~0.1 mg/mL).
-
Injection: Inject a small volume (e.g., 10-20 µL) of the prepared sample.
-
Data Acquisition: Acquire data for a sufficient duration to allow all components to elute (typically 20-30 minutes). Compare the retention time of your main peak with a paclitaxel standard.
References
- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of Pharmaceutical Sciences, 97(4), 1494-1506.
- Saleem, M., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Journal of Applied Biomedicine, 22(1), 1-22.
- Zhang, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(15), 5899.
- Roberts, S. C., et al. (2007). Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity. Biotechnology Progress, 23(2), 463-470.
- Chen, S. H., Farina, V., & Wei, J. M. (1995). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. Organic Preparations and Procedures International, 27(3), 343-347.
- Inu, Y., et al. (2012). Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel. Bioorganic & Medicinal Chemistry Letters, 22(15), 5039-5043.
- Organic Chemistry Portal. (2022). The Li Synthesis of Paclitaxel (Taxol®).
- Google Patents. (2002). US6452024B1 - Process for extraction and purification of paclitaxel from natural sources.
- Ghassempour, A., et al. (2012). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 11(1), 145-154.
- Gao, Y., et al. (2024). Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Plant Diversity, 46(1), 1-13.
- ResearchGate. (2019). A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage.
- Choi, H. K., et al. (2003). A large-scale purification of paclitaxel from cell cultures of Taxus chinensis. Process Biochemistry, 39(4), 443-449.
- Bar-Shalom, R., et al. (2022). A Compressive Review about Taxol®: History and Future Challenges. Polymers, 14(19), 4226.
- Zhang, C., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. International Journal of Molecular Sciences, 22(10), 5122.
- Zhou, X., et al. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. Nature Communications, 8, 15548.
- ResearchGate. (2023). Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes and 10-deacetyl paclitaxel-7-xyloside.
- Ramirez, A., & Ambudkar, S. V. (2022). Mechanisms of Taxane Resistance. Cancers, 14(12), 2959.
- Kellogg, E. H., et al. (2021). Structural insight into the stabilization of microtubules by taxanes. eLife, 10, e65207.
- Wang, Y., et al. (2023). Mechanism of Taxanes in the Treatment of Lung Cancer Based on Network Pharmacology and Molecular Docking. Pharmaceuticals, 16(5), 738.
Sources
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 9. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 7-Epi-10-deacetyltaxol during sample preparation
Welcome to the technical support center for 7-Epi-10-deacetyltaxol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this sensitive taxane. Our goal is to equip you with the knowledge to minimize degradation during sample preparation, ensuring the accuracy and reproducibility of your analytical results.
Introduction: The Challenge of this compound Stability
This compound is a critical taxane compound, often encountered as a related substance to Paclitaxel or as a significant component in extracts from Taxus species.[1] Its utility in research and pharmaceutical development is matched by its notorious instability. The molecule's complex structure, featuring multiple sensitive ester groups and a chiral center at the C-7 position, makes it highly susceptible to degradation.[2] Understanding and mitigating these degradation pathways is paramount for any quantitative study.
This guide will walk you through the primary causes of degradation and provide robust, validated strategies to preserve your sample's integrity from collection to analysis.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during sample preparation.
A: You are likely observing the epimerization of this compound at the C-7 position. This is a common, base-catalyzed reaction where the hydroxyl group at C-7 changes its stereochemistry, converting this compound into its epimer, 10-deacetyltaxol.[3] This process is accelerated in neutral to basic pH conditions (pH > 6-7).[3][2] To prevent this, ensure all your solvents and buffers are maintained in a slightly acidic pH range, ideally between pH 4 and 5.[4]
Q2: I'm seeing low recovery of my analyte after solid-phase extraction (SPE). What are the likely causes?
A: Low recovery from SPE can stem from several factors:
-
Improper Cartridge Conditioning: Failure to adequately condition the sorbent (e.g., with methanol) and equilibrate it (e.g., with water/buffer) can lead to poor analyte retention.[5]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through to the waste.
-
Incorrect Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. For reversed-phase SPE (like C18), a high percentage of organic solvent (e.g., methanol or acetonitrile) is typically required.[5][6]
-
Sample pH: The pH of your sample can affect the analyte's charge state and its interaction with the sorbent. Adjusting the sample pH can improve retention.[7]
Q3: What are the ideal short-term and long-term storage conditions for my processed samples?
A: For short-term storage (e.g., in an autosampler), maintain samples at refrigerated temperatures (2-8°C) to slow down degradation kinetics.[8][9] For long-term storage, samples should be stored at -20°C or, ideally, -80°C in a non-aqueous, slightly acidic solvent. Always use tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q4: Besides epimerization, what other degradation products should I be aware of?
A: The primary non-epimerization degradation pathway is hydrolysis of the ester groups, particularly the side chain at C-13.[2] This is also a base-catalyzed reaction.[2] Under strongly acidic conditions (pH < 2), cleavage of the oxetane ring can occur.[4] Key degradation products can include Baccatin III derivatives and cleavage of the C-13 side chain.[2][4]
Part 2: Understanding the Chemistry: Degradation Pathways
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The two most significant pathways for this compound are epimerization and hydrolysis.
C-7 Epimerization
Epimerization at the C-7 position is the conversion of the 7-epi (alpha-OH) form to the 7-normal (beta-OH) form, yielding 10-deacetyltaxol.
-
Mechanism: This reaction is catalyzed by bases and proceeds through a retro-aldol/aldol mechanism.[3] In the presence of a base, the C-7 hydroxyl group is deprotonated, leading to a structural rearrangement that forms an enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the two epimers.[3]
-
Key Influencing Factor: pH: The rate of epimerization is highly dependent on pH. The reaction is significantly accelerated in basic and even near-neutral aqueous solutions, while it is negligible under acidic conditions.[3][4]
-
Causality for Protocol Choice: This is why all aqueous buffers and solvents used during extraction and analysis must be maintained at a slightly acidic pH (e.g., 4-5) to keep the C-7 hydroxyl group protonated and stable.
Ester Hydrolysis
The taxane structure contains several ester linkages that are susceptible to hydrolysis.
-
Mechanism: Like epimerization, ester hydrolysis is predominantly base-catalyzed.[2] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester groups. The most labile ester is the one linking the side chain at C-13.
-
Key Influencing Factors:
-
pH: The rate of hydrolysis increases significantly at pH values above 7.[2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
-
Causality for Protocol Choice: This necessitates the use of acidic buffers and performing all sample preparation steps at reduced temperatures (e.g., on an ice bath) to minimize hydrolytic cleavage.
The diagram below illustrates these critical degradation pathways originating from a generalized taxane core.
Sources
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ultra-sensitive quantification of paclitaxel using selective solid-phase extraction in conjunction with reversed-phase capillary liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation – Choosing a Sample Preparation Technique [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating 7-Epi-10-deacetyltaxol from its Epimer
Welcome to our dedicated technical support center for the chromatographic separation of 7-Epi-10-deacetyltaxol from its epimer, 10-deacetyltaxol. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust analytical methods for these critical paclitaxel-related compounds. As epimers, these molecules present a unique separation challenge due to their identical chemical formula and mass, differing only in the three-dimensional arrangement at a single stereocenter.
This resource provides not just protocols, but the underlying scientific principles and troubleshooting insights gleaned from extensive experience in chromatographic method development. We will explore the nuances of stationary phase selection, mobile phase optimization, and common pitfalls to empower you to develop a self-validating and reliable separation method.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound and 10-deacetyltaxol?
A1: this compound and 10-deacetyltaxol are diastereomers, specifically epimers. This means they have multiple chiral centers, but differ in the stereochemical configuration at only one of those centers (the C-7 position). Consequently, they share the same molecular weight and elemental composition, and their physicochemical properties, such as polarity and hydrophobicity, are extremely similar. Standard reversed-phase chromatography, which primarily separates based on hydrophobicity, often provides insufficient selectivity to resolve these closely related compounds.[1][2]
Q2: What is the fundamental difference in chemical structure between the two epimers?
A2: Both this compound and 10-deacetyltaxol are derivatives of paclitaxel where the acetyl group at the C-10 position has been removed.[3][4] The key difference lies in the orientation of the hydroxyl group at the C-7 position of the baccatin III core. This subtle change in stereochemistry can affect the molecule's overall conformation and its interaction with a chromatographic stationary phase.
Q3: Which type of HPLC column is generally recommended for this separation?
A3: While a standard C18 column can achieve some level of separation, a Pentafluorophenyl (PFP) stationary phase is often a superior choice for separating positional isomers and other closely related compounds like epimers.[5] PFP columns offer multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and hydrogen bonding, which can exploit the subtle structural differences between the epimers.[5]
Q4: Can I use the same method developed for paclitaxel and its impurities?
A4: A general method for paclitaxel and its related substances is an excellent starting point. However, it will likely require optimization to achieve baseline resolution between this compound and 10-deacetyltaxol, as these are often the most challenging pair to separate within that mixture.[3][4]
Q5: What detection wavelength should I use?
A5: A UV detection wavelength of 227 nm is commonly used for the analysis of paclitaxel and its derivatives, as it provides good sensitivity for these compounds.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter while developing your separation method.
Issue 1: Poor or No Resolution Between the Epimer Peaks
This is the most common challenge in this specific application. The two peaks for this compound and 10-deacetyltaxol are either co-eluting or appearing as a single broad peak.
Root Causes & Solutions:
-
Insufficient Stationary Phase Selectivity:
-
Solution 1 (Recommended): Switch to a PFP Column. A Pentafluorophenyl (PFP) column offers enhanced selectivity for isomers due to its multiple interaction mechanisms. The electron-rich phenyl ring and electronegative fluorine atoms can interact differently with the subtle conformational changes between the two epimers, leading to improved resolution.[5]
-
Solution 2: Optimize Mobile Phase on C18 Column. If a PFP column is not available, systematically adjust the mobile phase. A lower percentage of the organic modifier (acetonitrile or methanol) will increase retention times and may improve separation.[6] Experimenting with methanol instead of acetonitrile can also alter selectivity, as methanol is a proton donor and can engage in different hydrogen bonding interactions.[6]
-
-
Inadequate Mobile Phase Composition:
-
Solution: Adjust Organic Modifier Ratio. A common starting point is a gradient of acetonitrile and water.[3][4] To improve the resolution of closely eluting peaks, try making the gradient shallower in the region where the epimers elute. This gives more time for the differential interactions with the stationary phase to take effect.
-
Solution: Introduce an Acidic Modifier. Adding a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape and, in some cases, enhance selectivity by suppressing the ionization of any residual silanol groups on the column.[6]
-
-
Suboptimal Temperature:
-
Solution: Evaluate Column Temperature. Lowering the column temperature can sometimes increase resolution for diastereomers, although it will also increase backpressure and analysis time. Conversely, a higher temperature can improve efficiency but may decrease selectivity. It is recommended to evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance.
-
Issue 2: Peak Tailing for One or Both Epimer Peaks
Peak tailing can compromise resolution and lead to inaccurate integration and quantification.
Root Causes & Solutions:
-
Secondary Interactions with Silanol Groups: Residual, un-capped silanol groups on the silica backbone of the column can interact with polar functional groups on the analytes.
-
Solution: Use a Low pH Mobile Phase. Adding an acid like formic or acetic acid to the mobile phase (to achieve a pH of around 3) will suppress the ionization of the silanol groups, minimizing these unwanted interactions.[6]
-
Solution: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns with robust end-capping are less prone to this issue.
-
-
Column Overload:
-
Solution: Reduce Sample Concentration. Dilute your sample or decrease the injection volume to ensure you are not exceeding the column's loading capacity.
-
Issue 3: Inconsistent Retention Times
Fluctuations in retention times make peak identification and quantification unreliable.
Root Causes & Solutions:
-
Poor Column Equilibration:
-
Solution: Increase Equilibration Time. Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, a longer post-run equilibration time is often necessary.
-
-
Mobile Phase Inconsistency:
-
Solution: Prepare Fresh Mobile Phase Daily. The composition of the mobile phase, especially the ratio of organic to aqueous, can change over time due to evaporation. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
-
Temperature Fluctuations:
-
Solution: Use a Column Oven. A thermostatically controlled column compartment is essential for maintaining a stable temperature and ensuring reproducible retention times.[6]
-
Experimental Protocols
The following is a validated starting method for the analysis of paclitaxel-related substances, including 10-deacetyltaxol and 7-epipaclitaxel, on a standard C18 column.[3][4] This method should be used as a baseline for further optimization to enhance the resolution between the two target epimers.
Protocol 1: Baseline Separation on a C18 Column
Caption: HPLC workflow for the separation of taxane epimers.
Step-by-Step Methodology:
-
Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector. An Agilent 1100 series or equivalent is suitable.[3]
-
-
Chromatographic Conditions:
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 70 | 30 |
| 20 | 50 | 50 |
| 45 | 30 | 70 |
| 50 | 30 | 70 |
| 55 | 70 | 30 |
| 65 | 70 | 30 |
-
Sample Preparation:
Expected Elution Order:
Based on published chromatograms, the expected elution order is as follows:
-
10-deacetylpaclitaxel
-
7-epipaclitaxel
Note: In the cited study, these two peaks are shown to elute very closely together.[3][4]
Data Presentation & Method Optimization
The key to a successful method is achieving adequate resolution (Rs) between the two epimer peaks. A resolution value of ≥ 1.5 is generally considered baseline separation.
Table 1: Method Optimization Strategy
| Parameter | Initial Condition (C18 Method) | Optimization Strategy | Rationale for Change |
| Stationary Phase | C18 | Switch to a Pentafluorophenyl (PFP) column | PFP offers alternative selectivity (π-π, dipole-dipole) that can better differentiate between the epimers.[5] |
| Mobile Phase | Acetonitrile/Water | 1. Try Methanol/Water2. Add 0.1% Formic Acid | 1. Methanol has different hydrogen bonding properties than acetonitrile, which can alter selectivity.2. Acid suppresses silanol interactions and can improve peak shape.[6] |
| Gradient Slope | 2.5 min/%B change (avg) | Make the gradient shallower around the elution time of the epimers. | A slower change in mobile phase strength allows for more interaction time with the stationary phase, enhancing resolution. |
| Temperature | 40°C | Test a range from 25°C to 40°C. | Lower temperatures can sometimes increase the separation factor for diastereomers. |
Caption: Troubleshooting workflow for poor epimer resolution.
References
- Gao, Y., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(6), 672–679.
- ResearchGate. (n.d.). (PDF) Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Brieflands. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction.
- Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.
- Valko, K., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1217(19), 3225-3236.
- Tony Edge. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity.
- G. Grobosch, T., et al. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(1), 36-43.
- uHPLCs.com. (2024). PFP Column You Must Know.
- Khan, K. M., et al. (2021). Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omrazole as markers: LC-MS and simulation study. Journal of the Iranian Chemical Society, 18(9), 2267-2276.
- Thermo Fisher Scientific. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
Sources
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortis-technologies.com [fortis-technologies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fungal Fermentation of 7-Epi-10-deacetyltaxol
An invaluable resource for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics through microbial biotechnology. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols for the optimization of 7-Epi-10-deacetyltaxol production via fungal fermentation. As Senior Application Scientists, we have designed this center to be a practical, field-proven resource that explains not just the "how," but the critical "why" behind each experimental step.
Introduction
This compound (EDT) is a significant taxane derivative with demonstrated pro-apoptotic activity against cancer cell lines, such as human hepatocellular carcinoma (HepG2).[1][2][3] Fungal fermentation presents a promising alternative to the complex and often low-yield extraction from plant sources.[1] Endophytic fungi, particularly strains like Pestalotiopsis microspora, have been identified as producers of this valuable compound.[1][2][3] However, optimizing and stabilizing its production can be challenging. This guide provides a systematic approach to overcoming common hurdles in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound or related taxanes? A: Pestalotiopsis microspora, isolated from plants like Taxodium mucronatum, is a confirmed producer of this compound.[1][2] Many other endophytic fungi isolated from Taxus species and other plants can produce a variety of taxanes, including paclitaxel, baccatin III, and 10-deacetyltaxol.[4][5][6] It is crucial to screen multiple isolates, as taxane production can be highly strain-specific.[7] Some fungi can also perform biotransformations, such as the epimerization of related taxoids into different products.[8]
Q2: What is a good starting point for a fermentation medium? A: Potato Dextrose Broth (PDB) is a widely used and effective basal medium for initiating taxane production in many fungal endophytes.[9] Other effective media include M1D and Yeast Peptone Dextrose (YPD), which are rich in the organic nitrogen sources that support robust fungal growth and secondary metabolite synthesis.[4][10][11]
Q3: What are "elicitors" and "precursors," and why are they important? A: Precursors are fundamental building blocks that the fungus uses in the biosynthetic pathway. For taxanes, sodium acetate is a key precursor.[4][10] Elicitors are stress-inducing agents that can trigger defense responses in the fungus, often leading to an increase in secondary metabolite production. Common elicitors used to boost taxane yield include salicylic acid, silver nitrate (AgNO₃), and copper sulfate (CuSO₄).[4][10] Their addition can significantly enhance product yield, sometimes by more than 100%.[10]
Q4: What are the typical ranges for key physical fermentation parameters? A: For most taxane-producing fungi, optimal conditions are generally:
-
pH: An initial pH of 5.5 to 6.5 is often optimal.[10][12] However, this can be strain-dependent, with some fungi preferring slightly alkaline conditions.[9]
-
Agitation: 120-150 rpm in an orbital shaker. This ensures adequate aeration without causing excessive shear stress that could damage the mycelia.[10]
-
Light Conditions: Incubation in complete darkness is critical for some strains, as light can inhibit taxane biosynthesis and induce the production of pigments instead.[11]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
This is the most common challenge, stemming from a variety of factors from strain viability to suboptimal culture conditions.
Potential Causes & Recommended Solutions
-
Genetic Instability of the Fungal Strain: Endophytic fungi can lose their ability to produce secondary metabolites after repeated subculturing.[6][13]
-
Solution: Always work from low-passage-number cryopreserved stocks. If a decline in yield is observed, re-isolate the fungus from the host plant or screen different isolates to find a stable high-producer.
-
-
Incorrect Fermentation Duration: Taxanes are secondary metabolites, meaning their production typically peaks during the stationary phase of fungal growth.
-
Solution: Conduct a time-course study, harvesting samples every 2-3 days for a period of 21-28 days. Analyze the extracts via HPLC to determine the optimal fermentation time for your specific strain. Production may not even begin until after 4-6 days of incubation.[10]
-
-
Suboptimal Medium Composition: The balance of carbon, nitrogen, and micronutrients is critical.
-
Inadequate Environmental Conditions: Incorrect pH, temperature, or light exposure can halt production.
Issue 2: High Yield of Incorrect Taxane Byproducts
Sometimes the fermentation is active, but the primary product is not this compound.
Potential Causes & Recommended Solutions
-
Fungal Biotransformation: The fungus may possess enzymes that hydrolyze or epimerize the target molecule or its precursors into related but different taxoids.[8][14]
-
Solution: This is an inherent property of the fungal strain. The solution is to screen other fungal isolates that may have a different enzymatic profile. Alternatively, if a precursor to your target molecule is being produced in high quantities (e.g., 10-deacetylbaccatin III), you may consider a semi-synthetic approach for the final conversion steps.
-
-
Precursor Feeding Strategy: The type and timing of precursor addition can influence the final product profile.
-
Solution: Experiment with different precursors. If you are feeding a complex taxane precursor, try a simpler one like sodium acetate to allow the fungus to complete the entire biosynthetic pathway.
-
Issue 3: Inconsistent Yields Between Fermentation Batches
High variability makes process optimization impossible and points to uncontrolled variables.
Potential Causes & Recommended Solutions
-
Inoculum Variability: The age, size, and physiological state of the fungal inoculum are critical for reproducible fermentations.[7]
-
Solution: Standardize your inoculum preparation protocol. Use mycelial plugs of a consistent size from the same region of a culture plate of a specific age (e.g., 7 days old). For liquid cultures, use a defined volume of a homogenized mycelial suspension.
-
-
Subtle Environmental Fluctuations: Minor differences in media preparation (e.g., water source, sterilization time) or incubator conditions can lead to large differences in yield.
-
Solution: Maintain meticulous records of all parameters. Use high-purity water and reagents. Ensure autoclave cycles are consistent. Tightly control and monitor temperature and agitation speed.[7]
-
Experimental Protocols & Data
Workflow for Optimizing EDT Production
The following diagram outlines the logical flow from strain handling to final product analysis.
Caption: Experimental workflow for EDT fermentation.
Troubleshooting Flowchart for Low Yield
Use this decision tree to diagnose the root cause of poor production.
Caption: Diagnostic flowchart for low EDT yield.
Table 1: Summary of Optimized Fermentation Parameters
| Parameter | Recommended Range | Rationale & Key Insights |
| Fungal Strain | Pestalotiopsis microspora | Confirmed producer of this compound.[1] Genetic stability is key. |
| Culture Medium | PDB, M1D, YPD | Provide essential carbon and nitrogen for growth and metabolite production.[4][9] |
| Initial pH | 5.5 - 6.5 | Influences nutrient uptake and enzyme activity.[10][12] |
| Temperature | 25 - 28°C | Balances fungal growth rate with secondary metabolite pathway activity.[10][12] |
| Agitation | 120 - 150 rpm | Ensures sufficient aeration; high shear can damage mycelia.[10] |
| Light | Complete Darkness | Light can inhibit taxane biosynthesis in some endophytic fungi.[11] |
| Incubation Time | 18 - 21 days | EDT is a secondary metabolite; production peaks in the stationary phase.[1][9][11] |
| Precursors | Sodium Acetate | Provides basic building blocks for the taxane core structure.[4][10] |
| Elicitors | Salicylic Acid, AgNO₃, CuSO₄ | Induce stress responses that can significantly upregulate taxane production.[4][10] |
Protocol 1: Shake Flask Fermentation
-
Inoculum: Aseptically add twelve 0.5 cm² mycelial agar plugs from a 7-day-old PDA culture plate into a 500 mL Erlenmeyer flask.[1]
-
Medium: The flask should contain 200 mL of sterile Potato Dextrose Broth (PDB) with an initial pH of 6.0.[10][12]
-
Supplements (Optional): To enhance yield, supplement the medium with filter-sterilized sodium acetate (0.1 g/L) and salicylic acid (0.25 g/L).[10]
-
Incubation: Incubate the flask at 28°C in an orbital shaker set to 150 rpm for 18 days in complete darkness.[9][10][11]
Protocol 2: Extraction and Quantification
-
Harvesting: After incubation, separate the fungal mycelia from the culture broth by filtering through several layers of cheesecloth.[1]
-
Extraction: Combine the filtrate and the ground mycelia. Perform a liquid-liquid extraction twice with an equal volume of dichloromethane or ethyl acetate.[1][15]
-
Concentration: Combine the organic phases and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.[1]
-
TLC Screening: Dissolve the residue in methanol. Spot onto a silica gel TLC plate and develop using a chloroform:methanol (e.g., 7:1 v/v) solvent system. Visualize spots by spraying with a vanillin-sulfuric acid reagent and heating.[9][11]
-
HPLC Quantification: Redissolve the crude extract in a known volume of methanol. Analyze via HPLC with a C18 column, comparing the retention time and peak area to a purified this compound standard.[11][16]
References
- Taxane-Producing Fungi Isolated from Taxus globosa Tree Bark. PubMed Central.
- Investigation of fermentation conditions and optimization of medium for taxol production from taxol-producing fungi.
- Getting to the bottom of Taxol biosynthesis by fungi.
- Endophytic Aspergillus fumigatiaffinis: Novel paclitaxel production and optimiz
- Microbial Transformation of 10-Deacetyl-7-epitaxol and 1β-Hydroxybaccatin I by Fungi from the Inner Bark of Taxus yunnanensis.
- Exploiting the Biosynthetic Potency of Taxol from Fungal Endophytes of Conifers Plants; Genome Mining and Metabolic Manipul
- Systematic Analysis of the Anticancer Agent Taxol-Producing Capacity in Colletotrichum Species and Use of the Species for Taxol Production. NIH.
- Way to efficient microbial paclitaxel mass production. PubMed Central.
- Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2). NIH.
- Taxol and β-tubulins from endophytic fungi isolated from the Himalayan Yew, Taxus wallichiana Zucc. PubMed Central.
- Insights into Taxol® biosynthesis by endophytic fungi.
- Darkness: A Crucial Factor in Fungal Taxol Production. Frontiers in Microbiology.
- Technical Support Center: Overcoming Low Yield in Radicinin Ferment
- Effect of fermentation medium, pH and temperature variations on antibacterial soil fungal metabolite production. International Journal of Agricultural Technology.
- Hyper-production of taxol from Aspergillus fumigatus, an endophytic fungus isolated from Taxus sp. of the Northern Himalayan region. NIH.
- (PDF) Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2).
- (PDF) Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2).
Sources
- 1. Fungal this compound produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Taxane-Producing Fungi Isolated from Taxus globosa Tree Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. Frontiers | Darkness: A Crucial Factor in Fungal Taxol Production [frontiersin.org]
- 12. ijat-aatsea.com [ijat-aatsea.com]
- 13. Way to efficient microbial paclitaxel mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taxol and β-tubulins from endophytic fungi isolated from the Himalayan Yew, Taxus wallichiana Zucc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Analysis of the Anticancer Agent Taxol-Producing Capacity in Colletotrichum Species and Use of the Species for Taxol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hyper-production of taxol from Aspergillus fumigatus, an endophytic fungus isolated from Taxus sp. of the Northern Himalayan region - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of 7-Epi-10-deacetyltaxol
Technical Support Center: 7-Epi-10-deacetyltaxol LC-MS/MS Analysis
A Guide to Diagnosing and Mitigating Matrix Effects
Welcome to the technical support center for the LC-MS/MS analysis of this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a critical challenge in bioanalysis: matrix effects. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust and reliable methods.
Section 1: Understanding the Challenge: Matrix Effects
Q1: What are matrix effects in LC-MS/MS, and why are they a significant concern for analyzing this compound in biological samples?
Answer:
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), the analyte must be ionized to be detected. Matrix components can interfere with this process, leading to two primary outcomes:
-
Ion Suppression: This is the most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. This can lead to decreased sensitivity, poor reproducibility, and erroneously low quantification.[1][3]
-
Ion Enhancement: Less frequently, co-eluting compounds can increase the ionization efficiency of the analyte, resulting in an artificially high signal and inaccurate quantification.[3]
Q2: What are the most common sources of matrix effects when analyzing plasma or serum samples?
Answer:
The primary culprits behind matrix effects in plasma and serum analysis are phospholipids .[5][6] These endogenous molecules are major components of cell membranes and are abundant in biological fluids.[6]
During common sample preparation methods like protein precipitation (PPT), where a solvent like acetonitrile or methanol is used to crash out proteins, phospholipids remain soluble in the supernatant that gets injected into the LC-MS system.[7][8] Because of their chemical structure, phospholipids often elute in the same reversed-phase chromatography window as many small molecule drugs, including taxane derivatives.
When phospholipids co-elute with this compound, they can cause significant ion suppression by several mechanisms:
-
Competition for Charge: They compete for available protons or charge in the ESI source.[1]
-
Changes in Droplet Properties: They can alter the surface tension and viscosity of the ESI droplets, hindering the efficient release of analyte ions into the gas phase.[9]
-
Instrument Contamination: Over time, phospholipids can build up on the HPLC column and in the MS source, leading to gradual signal degradation, increased backpressure, and reduced column lifetime.[5][8]
Other sources of matrix effects include salts, anticoagulants, dosing vehicles, and co-administered drugs.[10]
Section 2: Diagnosing the Problem
Q3: How can I definitively determine if my this compound analysis is suffering from matrix effects?
Answer:
Visual inspection of a chromatogram is often insufficient to detect matrix effects.[10] Two robust experimental methods are considered the gold standard for diagnosis:
1. Post-Column Infusion (Qualitative Assessment): This experiment identifies at which retention times ion suppression or enhancement occurs.
-
Principle: A constant flow of a pure this compound standard solution is continuously infused into the mobile phase stream after the analytical column but before the MS ion source. A blank, extracted matrix sample (e.g., plasma extract without the analyte) is then injected onto the column.
-
Interpretation: When the blank matrix is injected, you will observe a stable baseline signal from the infused standard. As matrix components elute from the column, any dip in this baseline indicates a region of ion suppression, while a rise indicates enhancement.[9][11] If the retention time of this compound falls within one of these zones, your method is compromised.
2. Post-Extraction Spike (Quantitative Assessment): This method, also known as the matrix factor (MF) calculation, quantifies the extent of the matrix effect.[10]
-
Principle: It involves comparing the peak area of the analyte in two different samples:
-
Sample A: A blank matrix sample is extracted first, and then spiked with this compound at a known concentration.
-
Sample B: A pure solution of this compound is prepared in the mobile phase or reconstitution solvent at the same concentration as Sample A.
-
-
Calculation & Interpretation:
-
Matrix Factor (MF) = (Peak Area in Sample A) / (Peak Area in Sample B)
-
MF < 1: Indicates ion suppression. For example, an MF of 0.6 means a 40% signal loss due to the matrix.
-
MF > 1: Indicates ion enhancement.
-
MF ≈ 1: Indicates a negligible matrix effect.
-
This assessment should be performed using at least six different lots of the biological matrix to account for inter-subject variability.
Section 3: Mitigation Strategies: Advanced Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[9][12]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for taxane-like compounds?
Answer:
The choice of sample preparation is a balance between cleanliness, recovery, throughput, and cost. Here is a comparison of common techniques:
| Technique | Principle | Pros | Cons | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive.[7] | "Dirty" extract; does not remove phospholipids.[8][13] | Poor |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Cleaner than PPT; can remove many interferences.[12] | More time-consuming; requires method development; solvent-intensive. | Moderate to Good |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away. | Very clean extracts; high concentration factor possible.[14] | Requires significant method development; can be slow and costly. | Good to Excellent |
| Phospholipid Removal (PLR) | Proteins are precipitated, and the supernatant passes through a sorbent that specifically removes phospholipids. | Fast, simple (like PPT), but provides a much cleaner extract.[7][15] | Higher cost than standard PPT plates/tubes. | Excellent |
For this compound, which is often analyzed at low concentrations, a clean extract is critical. While traditional SPE is effective, modern Phospholipid Removal (PLR) products offer the best combination of speed, simplicity, and interference removal.[5][15]
Caption: Decision workflow for selecting a sample preparation method.
Q5: I'm using Protein Precipitation (PPT) and observing significant ion suppression. What are my options without developing a full SPE method?
Answer:
This is a very common scenario. You have several excellent options that are much simpler than traditional SPE:
-
Switch to Phospholipid Removal (PLR) Plates/Cartridges: This is the most direct solution. Products like Phenomenex® Phree™, Waters™ Ostro™, or MilliporeSigma™ HybridSPE® use a pass-through mechanism where you perform PPT as usual, but the supernatant is filtered through a special sorbent (often based on zirconia) that selectively binds and removes phospholipids.[5][6][7][15] The resulting filtrate is significantly cleaner, leading to a dramatic reduction in matrix effects and improved instrument robustness.[13][15]
-
Dilute the Sample: Simple dilution of the post-PPT supernatant can reduce the concentration of matrix components entering the ion source.[16][17] This is only a viable strategy if the concentration of this compound is high enough that you can afford the corresponding loss in sensitivity.[16] A 5- to 10-fold dilution with the initial mobile phase can be surprisingly effective.
-
Optimize the PPT Protocol: While less effective than PLR, minor changes can help. Using acetonitrile tends to precipitate more phospholipids compared to methanol. Also, ensure the ratio of solvent to plasma is sufficient (e.g., 3:1 or 4:1) for effective protein crashing.
Q6: Can you provide a starting point for a Solid-Phase Extraction (SPE) protocol suitable for this compound?
Answer:
Certainly. For a moderately nonpolar compound like a taxane derivative, a reversed-phase polymer-based sorbent (e.g., Waters™ Oasis HLB, Phenomenex® Strata-X) is an excellent starting point due to its stability across a wide pH range and high binding capacity.
Protocol: Generic Reversed-Phase SPE for this compound in Plasma
-
Sample Pre-treatment:
-
Thaw plasma sample.
-
Vortex to mix.
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. (This acidifies the sample to ensure the analyte is retained on the reversed-phase sorbent).
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a 30 mg/1 mL reversed-phase SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the entire 400 µL of the pre-treated sample onto the SPE cartridge.
-
Allow the sample to pass through slowly (e.g., 1 mL/min).
-
-
Wash Step:
-
Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences like salts while retaining the analyte.
-
-
Elution Step:
-
Elute this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). This step concentrates the sample and ensures solvent compatibility with the LC method.
-
Vortex and transfer to an autosampler vial for injection.
-
Section 4: Mitigation Strategies: Chromatography & Mass Spectrometry
Q7: How can I modify my chromatographic method to separate this compound from interfering matrix components?
Answer:
If sample preparation alone is insufficient, chromatographic optimization is your next line of defense. The goal is to chromatographically separate the analyte peak from the region of ion suppression identified in your post-column infusion experiment.[9]
-
Increase Chromatographic Resolution: Switching from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns provides significantly sharper peaks and better separation efficiency. This can often resolve the analyte from closely eluting interferences.[18]
-
Modify the Gradient: Instead of a rapid gradient, try a shallower, longer gradient.[17] This increases the separation between compounds. Focus on the elution window where this compound appears, slowing the rate of organic solvent increase in that region to improve resolution.
-
Employ a Divert Valve: A simple but effective technique is to use a divert valve that sends the initial and final portions of the chromatographic run (where salts and highly retained phospholipids elute) to waste instead of the MS source.[16] This keeps the ion source cleaner and reduces overall matrix load.
Section 5: The Ultimate Safety Net: Compensation Strategies
Q8: What is the role of an internal standard (IS), and what type is best for compensating for matrix effects?
Answer:
An internal standard (IS) is a compound added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to normalize the analytical response by correcting for variability during sample preparation and MS detection.[19]
There are two main types of internal standards:
-
Structural Analogs: These are different molecules that are chemically similar to the analyte but not present in the sample. While better than no IS, they are not ideal because their extraction recovery and ionization efficiency may differ from the analyte, meaning they do not experience the exact same matrix effects.
-
Stable Isotope Labeled (SIL) Internal Standards: This is the "gold standard" for quantitative LC-MS.[9][20] A SIL-IS is the analyte molecule (e.g., this compound) in which several atoms (typically ¹H) have been replaced with their heavy stable isotopes (e.g., ²H/Deuterium or ¹³C).[21]
A SIL-IS is the best choice because it has virtually identical chemical and physical properties to the analyte.[21] It will co-elute chromatographically and experience the exact same extraction recovery and, most importantly, the same degree of ion suppression or enhancement.[20] Therefore, while the absolute signal of both the analyte and the SIL-IS may decrease due to suppression, their ratio remains constant, leading to accurate and precise quantification.
Caption: How a SIL-IS compensates for ion suppression.
Q9: My deuterated SIL-IS isn't perfectly co-eluting with this compound. Is this a problem?
Answer:
Yes, this can be a significant problem and is an excellent observation. This phenomenon is known as the "deuterium isotope effect".[20] Replacing hydrogen with the larger deuterium atom can sometimes slightly alter the molecule's lipophilicity, leading to a small shift in retention time on a reversed-phase column.[20][22]
If the SIL-IS and the analyte separate chromatographically, even by a few seconds, they may elute into regions with different levels of matrix-induced ion suppression.[20] When this happens, the fundamental assumption of using a SIL-IS—that it experiences the exact same matrix effect—is violated. This can reintroduce inaccuracy and imprecision into the assay.
Solutions:
-
Chromatographic Optimization: Adjust the gradient to try and force co-elution.
-
Use a ¹³C or ¹⁵N Labeled IS: SIL-IS made with ¹³C or ¹⁵N isotopes do not typically exhibit this chromatographic shift and are considered superior, though often more expensive, alternatives to deuterated standards.[22] When sourcing a SIL-IS for this compound, inquire about ¹³C-labeled options if precise quantification is paramount.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- Sample Prep Tech Tip: Phospholipid Removal. Phenomenex.
- Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- (PDF) Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube.
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring.
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment.
- Ion suppression; a critical review on causes, evaluation, prevention and applic
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- (PDF) LC-MS/MS in forensic toxicology: what about matrix effects?.
- Assessment of matrix effect in quantit
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Matrix effect in a view of LC-MS/MS: An overview.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regul
- How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. waters.com [waters.com]
- 8. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. welch-us.com [welch-us.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. waters.com [waters.com]
- 21. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 22. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing the Semi-Synthetic Conversion to Paclitaxel
Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for troubleshooting and optimizing the semi-synthetic conversion of baccatin III and its derivatives to paclitaxel. Drawing from established protocols and field-proven insights, this center provides in-depth solutions to common challenges encountered during this critical manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the coupling of the side chain to the baccatin III core?
A1: The most critical parameters are temperature, choice of coupling reagent, and the purity of both the protected baccatin III and the side-chain precursor. Low temperatures (e.g., -40°C) are often necessary to prevent side reactions and epimerization.[1][2] The selection of an appropriate coupling reagent, such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is crucial for achieving high yields.[3][4] Impurities in either reactant can significantly hinder the reaction efficiency.
Q2: I am observing a significant amount of 7-epi-paclitaxel in my final product. What is the likely cause and how can I prevent it?
A2: The formation of 7-epi-paclitaxel is a common issue arising from the epimerization at the C-7 position, which is often catalyzed by basic conditions.[5][6][7] This can occur during the coupling step if a strong base is used or during deprotection if reaction conditions are not carefully controlled. To minimize epimerization, it is important to use milder bases or carefully control the reaction pH and temperature.[7] The use of specific protecting groups at the C-7 position can also mitigate this side reaction.
Q3: My overall yield is consistently low. Where should I start troubleshooting?
A3: Low overall yield can stem from inefficiencies at multiple stages. A systematic approach is recommended. Begin by analyzing the purity of your starting materials, 10-deacetylbaccatin III (10-DAB) or baccatin III.[2] Then, scrutinize the efficiency of each key step: protection of the hydroxyl groups, coupling of the side chain, and final deprotection.[2][8] Inefficient protection can lead to unwanted side reactions, while incomplete coupling or harsh deprotection conditions can significantly reduce the final yield. Monitoring each step by High-Performance Liquid Chromatography (HPLC) is essential to pinpoint the problematic stage.[9][10]
Q4: What are the best practices for purifying the final paclitaxel product?
A4: The purification of paclitaxel typically involves multiple chromatographic steps.[11][12] A common strategy is to first use column chromatography with a silica gel stationary phase to separate the bulk of the impurities.[10] This is often followed by semi-preparative or preparative HPLC to achieve high purity ( >99.5%).[10][11] The choice of solvent systems for both chromatography techniques is critical and should be optimized based on the impurity profile of your crude product.
Troubleshooting Guides
Issue 1: Incomplete Coupling of the Side Chain
Symptoms:
-
HPLC analysis of the crude reaction mixture shows a significant amount of unreacted protected baccatin III.
-
Lower than expected yield of the protected paclitaxel intermediate.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Activation of the Side Chain | The carboxylic acid of the side-chain precursor must be activated to react with the C-13 hydroxyl group of the baccatin III core. Incomplete activation leads to poor coupling efficiency. | Ensure the use of a suitable and fresh coupling reagent (e.g., DCC, HBTU, HATU).[4][13] Consider increasing the equivalents of the coupling reagent and catalyst (e.g., DMAP). |
| Steric Hindrance | The bulky nature of both the baccatin III core and the protected side chain can sterically hinder the reaction. | Optimize the reaction solvent to ensure good solubility of both reactants. Anhydrous tetrahydrofuran (THF) is a commonly used solvent.[2] |
| Low Reaction Temperature | While low temperatures are necessary to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion. | If the reaction is proceeding cleanly but slowly, consider a slight and carefully controlled increase in temperature. Monitor the reaction progress closely by TLC or HPLC. |
| Presence of Moisture | Water can react with the activated side chain and the coupling reagents, reducing their effectiveness. | Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Experimental Protocol: Monitoring Coupling Reaction by HPLC
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and quench it with a suitable solvent (e.g., methanol). Dilute the sample to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Analysis: Compare the peak areas of the starting materials (protected baccatin III and side chain) and the product to determine the reaction conversion.
Issue 2: Formation of Impurities During Deprotection
Symptoms:
-
HPLC analysis of the final product shows multiple impurity peaks.
-
Difficulty in purifying the final paclitaxel to the desired level.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Harsh Deprotection Conditions | The use of strong acids or bases for deprotection can lead to degradation of the paclitaxel molecule or the formation of side products, including epimers.[7] | Optimize the deprotection conditions by using milder reagents or reducing the reaction time and temperature. For example, for silyl protecting groups, a buffered fluoride source can be used. |
| Incomplete Deprotection | Insufficient deprotection reagent or reaction time can result in a mixture of partially protected paclitaxel derivatives. | Increase the equivalents of the deprotection reagent and/or extend the reaction time. Monitor the reaction by HPLC to ensure complete removal of all protecting groups. |
| Hydrolysis of Ester Groups | Paclitaxel contains several ester functional groups that are susceptible to hydrolysis under acidic or basic conditions.[7][16] | Maintain a neutral or near-neutral pH during workup and purification steps. Use buffered solutions where necessary. |
Workflow for Optimizing Deprotection
Caption: Decision workflow for troubleshooting impurities during deprotection.
Issue 3: Poor Selectivity in the Protection of Baccatin III
Symptoms:
-
Formation of multiple protected baccatin III isomers.
-
Low yield of the desired 7-O-protected baccatin III.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reactivity of Hydroxyl Groups | The hydroxyl groups at C-7, C-10, and C-13 of baccatin III and its derivatives have different reactivities. Non-selective protection can occur if the reaction conditions are not optimized. | Use a protecting group that offers good selectivity for the C-7 hydroxyl group, such as a bulky silyl group (e.g., triethylsilyl, TES).[17] |
| Reaction Temperature | Higher temperatures can lead to decreased selectivity. | Perform the protection reaction at a low temperature to favor the kinetic product. |
| Choice of Base | The choice of base can influence the selectivity of the protection reaction. | Use a non-nucleophilic base to minimize side reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is a commonly used base.[1] |
Core Semi-Synthetic Pathway
Caption: Simplified workflow of the semi-synthesis of paclitaxel.
References
- G. Appendino, "Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives," Journal of Organic Chemistry, 2006.
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Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 7-Epi-10-deacetyltaxol
Welcome to the technical support center for researchers working with 7-Epi-10-deacetyltaxol. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the bioactivity assessment of this potent taxane analogue. Inconsistent results can be a significant roadblock in drug development, and this resource aims to equip you with the knowledge to diagnose, troubleshoot, and prevent these issues effectively. Our approach is built on explaining the "why" behind each experimental step, ensuring your protocols are robust and your data is reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound, which are critical for experimental success.
Q1: What is this compound, and what is its primary mechanism of action?
This compound is a naturally occurring taxane derivative found in various species of the yew tree (Taxus). Like other taxanes such as paclitaxel, its primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization[1][2][3]. This stabilization of microtubules is cytotoxic to dividing cells as it arrests the cell cycle at the G2/M phase, ultimately leading to apoptosis[4]. It is a crucial compound of study, both as a potential anticancer agent itself and as a key precursor in the semi-synthesis of other taxanes[5].
Q2: Why are my bioassay results with this compound inconsistent? This seems to happen more than with other compounds.
Inconsistency with taxanes, and particularly with this compound, often stems from its chemical instability in aqueous solutions. The primary culprit is epimerization .
-
The Challenge of Epimerization: The hydroxyl group at the C-7 position of the taxane core is prone to epimerization, especially under basic or even near-neutral pH conditions in aqueous solutions[6][7]. This process converts the active this compound into its diastereomer, 10-deacetyltaxol. This structural change can significantly alter the compound's binding affinity for tubulin and, consequently, its biological activity. Studies have shown that taxol itself can convert to 7-epitaxol in cell culture medium over time[8]. The rate of this epimerization is influenced by pH, temperature, and buffer composition[6]. Since removal of the C10 acetyl group (as in 10-deacetyltaxol) increases the epimerization rate in basic solutions, this is a critical factor for your compound[6].
-
Solubility Issues: Taxanes are notoriously hydrophobic and have poor water solubility[9][10][11]. Improper solubilization can lead to precipitation of the compound in your culture medium, drastically reducing the effective concentration delivered to the cells and causing high variability.
Q3: What are the recommended storage and handling procedures for this compound?
To maintain the integrity and activity of the compound, strict storage and handling are paramount.
-
Storage: Store the solid compound at -20°C or lower, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO or ethanol. Aliquot these stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
-
Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Minimize the time the compound spends in aqueous buffers or cell culture medium before being added to the cells. It is advisable to perform serial dilutions in the appropriate solvent before the final dilution into the aqueous assay medium.
Section 2: The Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your bioassays.
Troubleshooting Workflow
When faced with inconsistent data, a logical diagnostic process is essential. The following workflow can help pinpoint the source of the problem.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Q4: My IC50 value is much higher than expected, or the compound shows low potency. What's wrong?
This is a common and multifaceted problem. Let's break down the potential causes.
| Problem | Potential Cause | Explanation & Recommended Action |
| Higher than expected IC50 / Low Potency | Compound Degradation / Epimerization | The compound may have epimerized to a less active form in your stock solution or, more likely, in the aqueous culture medium[6][8]. Action: Prepare fresh working solutions for every experiment. Minimize the pre-incubation time of the compound in the medium before adding it to the cells. Consider if your medium's pH is slightly alkaline, which accelerates this process[6]. |
| Cell Line Resistance | Your chosen cell line may have intrinsic or acquired resistance to taxanes. The two most common mechanisms are: 1) Overexpression of drug efflux pumps like P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell[9][12][13]. 2) Alterations in β-tubulin isotypes , particularly the overexpression of βIII-tubulin, which has a lower binding affinity for taxanes[9][14]. Action: Test your compound on a panel of cell lines, including a known taxane-sensitive line (e.g., A2780) and a resistant counterpart (e.g., A2780/ADR). You can also co-administer a P-gp inhibitor like verapamil to see if potency is restored[13]. | |
| Sub-optimal Assay Duration | The cytotoxic effects of anti-mitotic agents like this compound are cell cycle-dependent and can take time to manifest. Short incubation times (e.g., 24 hours) may not be sufficient to observe maximal effect. Action: Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal drug exposure time for your cell line. Cytotoxicity is often more pronounced with prolonged exposure[15]. | |
| Solvent Cytotoxicity | The vehicle used to dissolve the compound (e.g., DMSO, Cremophor EL/ethanol) can be cytotoxic at higher concentrations, masking the true effect of your compound[9][15]. Action: Always run a vehicle control series corresponding to the concentrations of solvent used in your experimental wells. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
Q5: I'm seeing high well-to-well and plate-to-plate variability. How can I improve my precision?
Variability undermines the reliability of your data. The cause is almost always technical.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of error. Ensure your cell suspension is homogenous before and during plating. Mix the suspension gently between pipetting aliquots into wells.
-
Improper Drug Solubilization: If the compound precipitates upon dilution into the aqueous medium, you will have a suspension, not a solution, leading to inconsistent dosing. Action: When making the final dilution, add the drug stock to the medium dropwise while vortexing or swirling to facilitate rapid mixing and prevent precipitation.
-
"Edge Effect": Wells on the perimeter of a 96-well plate are prone to faster evaporation, which concentrates both media components and your drug, leading to aberrant results. Action: Avoid using the outer rows and columns of your plate for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.
-
Pipetting Errors: Ensure your pipettes are calibrated. When performing serial dilutions, change tips for each dilution step and ensure thorough mixing.
Q6: Could my assay method itself be the problem? I'm using an MTT assay.
Yes, the choice of cytotoxicity assay is critical. While MTT is common, it can be problematic for taxanes.
-
Principle of the Assay: The MTT assay measures the activity of mitochondrial dehydrogenases, which convert the yellow MTT tetrazolium salt into purple formazan crystals[16][17]. This is an indirect measure of cell viability based on metabolic activity.
-
Potential for Interference: Some compounds can interfere with the mitochondrial enzymes or the formazan product itself, leading to false results[18]. Taxanes, by disrupting the cytoskeleton, can cause changes in cell morphology and mitochondrial function that may not directly correlate with cell death, potentially confounding MTT results.
Recommendation: Switch to an endpoint assay that is less susceptible to metabolic interference. The Sulforhodamine B (SRB) assay is an excellent alternative.
| Assay Comparison | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial dehydrogenase activity (metabolic activity)[16]. | Measures total cellular protein content[19][20]. |
| Endpoint | Formazan crystal formation in living cells. | Staining of fixed cellular proteins. |
| Advantages | Widely used, relatively simple. | Less prone to compound interference, stable endpoint, cost-effective[20]. |
| Disadvantages | Susceptible to interference from compounds affecting mitochondrial respiration[18]. Requires live cells. | Requires a cell fixation step. |
The SRB assay, which measures total biomass via protein staining, is the method used by the National Cancer Institute (NCI) for its NCI-60 drug screening panel due to its robustness and reproducibility[21][22].
Taxane Mechanism & Resistance Pathways
Understanding the cellular interactions of this compound is key to interpreting your results.
Caption: Mechanism of action and key resistance pathways for taxanes.
Section 3: Key Protocols & Methodologies
Adherence to standardized, validated protocols is the best way to ensure reproducible results.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare stable, accurate concentrations of the drug for use in bioassays.
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO. For example, for this compound (MW ≈ 811.87 g/mol ), dissolve 8.12 mg in 1 mL of DMSO. Mix thoroughly by vortexing until fully dissolved.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-retention tubes.
-
Store these aliquots at -80°C. They should be stable for several months. Avoid repeated freeze-thaw cycles.
-
For experiments, create an intermediate dilution from the 10 mM stock in DMSO. Then, perform a final serial dilution directly into the complete cell culture medium immediately before adding to the cells.
-
Protocol 2: Cell-Based Cytotoxicity Assay using Sulforhodamine B (SRB)
-
Objective: To determine the cell growth inhibition and calculate the IC50 of this compound. This protocol is adapted from established NCI methods[20][22].
-
Materials:
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution (pH 10.5)
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration. Add 100 µL of the 2x drug solutions to the appropriate wells (final volume will be 200 µL). Include vehicle controls and a "time zero" plate (see step 3).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 72 hours).
-
Cell Fixation:
-
At the end of the incubation, gently add 50 µL of cold 10% TCA to each well (final concentration 2.5%) without removing the supernatant.
-
Incubate the plate at 4°C for at least 1 hour to fix the cells.
-
The "time zero" plate (plated at the same time as the treatment plate) should be fixed at the time of drug addition to represent the cell count at the start of treatment.
-
-
Washing: Gently wash the plates 4-5 times with tap water to remove TCA and media. Invert the plate and tap firmly on paper towels to remove all excess water. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Post-Stain Wash: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Data Acquisition: Read the absorbance at 540 nm using a microplate reader.
-
Protocol 3: In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin in a cell-free system. This fluorescence-based assay is highly sensitive[23][24].
-
Materials:
-
Tubulin polymerization assay kit (containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter)
-
Black, opaque 96-well plates
-
Fluorescence plate reader capable of kinetic reads at 37°C
-
Positive control: Paclitaxel
-
Negative control: Nocodazole or Vinblastine
-
-
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C. Thaw all reagents on ice.
-
Reaction Setup: On ice, prepare a tubulin reaction mix according to the kit manufacturer's instructions. A typical final concentration is 2 mg/mL tubulin in buffer containing GTP and the fluorescent reporter[23][25].
-
Compound Addition: Add 5 µL of 10x concentrated test compound (this compound), controls (paclitaxel, nocodazole), or vehicle to the appropriate wells of the pre-warmed plate.
-
Initiate Polymerization: Carefully add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction. The final volume is 50 µL.
-
Kinetic Reading: Immediately place the plate in the reader and begin measuring fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30-60 seconds for at least 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A polymerization enhancer like this compound will eliminate the nucleation lag phase and increase the maximum rate (Vmax) and overall signal, similar to paclitaxel[24]. A destabilizer will inhibit the fluorescence increase.
-
Section 4: Data Interpretation & Analysis
Q7: How do I analyze my SRB assay data and calculate an IC50 value?
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that induces a 50% response between the baseline and maximum. For SRB data, this is typically calculated as the GI50 (Growth Inhibition 50).
-
Background Subtraction: Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate Percentage Growth: Use the following formula for each drug concentration:
-
Let T = Absorbance of the treated well
-
Let T_z_ = Average absorbance of the "time zero" wells
-
Let C = Average absorbance of the vehicle control wells
-
If T > T_z_ : Percentage Growth = [(T - T_z_) / (C - T_z_)] * 100
-
If T < T_z_ : Percentage Growth (Lethality) = [(T - T_z_) / T_z_] * 100
-
-
Dose-Response Curve: Plot the Percentage Growth (Y-axis) against the log of the drug concentration (X-axis).
-
Curve Fitting: Use a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and calculate the GI50. The GI50 is the concentration at which Percentage Growth is 50.
A robust and reproducible dose-response curve is the ultimate validation of your experimental technique. By understanding the unique chemical and biological properties of this compound and implementing these troubleshooting strategies and validated protocols, you can significantly improve the consistency and reliability of your bioassay data.
References
- Rocha-Lima, C. M., et al. (2021). Mechanisms of Taxane Resistance. Cancers, 12(11), 3323. [Link][10][15]
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- Galletti, E., et al. (2007). Taxane resistance in breast cancer: mechanisms, predictive biomarkers and circumvention strategies. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1776(2), 194-206. [Link]
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Validation & Comparative
A Comparative Analysis of Microtubule Binding Affinity: 7-Epi-10-deacetyltaxol versus Docetaxel
Introduction
Taxanes represent a cornerstone in modern chemotherapy, prized for their potent anti-cancer properties. This class of diterpenoids, originally derived from the yew tree (Taxus species), exerts its cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton. By binding to β-tubulin, taxanes disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] Among the numerous natural and semi-synthetic taxanes, docetaxel is a clinically established agent widely used in the treatment of various solid tumors, including breast, lung, and prostate cancers.[4][5][6] 7-Epi-10-deacetyltaxol, a natural taxane derivative, has also been identified and studied for its biological activities.[7][8]
Structural Comparison: The Chemical Basis of Differential Affinity
The subtle yet significant differences in the chemical structures of this compound and docetaxel are paramount in dictating their interaction with the β-tubulin binding pocket.
Docetaxel is a semi-synthetic analogue of paclitaxel.[5][9] Its structure is characterized by a hydroxyl group at the C10 position and a tert-butoxycarbonyl group on the C13 side chain.[5][6][9]
This compound is a natural derivative of paclitaxel. As its name suggests, it features two key modifications from the parent compound: the epimerization of the hydroxyl group at the C7 position (from the β to the α configuration) and the absence of an acetyl group at the C10 position, leaving a hydroxyl group.[7][10][11][12]
Figure 1. Key structural differences between Docetaxel and this compound.
Mechanism of Action: Stabilizing the Cytoskeleton
Both docetaxel and this compound belong to the class of microtubule-stabilizing agents.[1][13] Their primary mechanism of action involves binding to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer.[3][14] This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes the existing microtubules by inhibiting their depolymerization.[3][15] The resulting suppression of microtubule dynamics disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[1] This leads to a prolonged mitotic arrest, which ultimately triggers the apoptotic cell death cascade.[2][3]
Comparative Analysis of Microtubule Binding Affinity
The binding affinity of a taxane to microtubules is a critical determinant of its biological activity. A higher binding affinity generally translates to more potent inhibition of microtubule depolymerization and, consequently, greater cytotoxic efficacy.
Docetaxel: A High-Affinity Binder
Docetaxel is well-established as a potent microtubule-stabilizing agent with high affinity for β-tubulin.[6][16] In vitro studies have consistently demonstrated that docetaxel is more effective than paclitaxel in promoting tubulin assembly.[14] This enhanced activity is attributed to its higher binding affinity for the microtubule polymer.[14]
| Parameter | Value | Reference |
| Cellular Ki | 16 nM | [17] |
| EC50 (in vitro assembly) | 0.36 µM | [14] |
Table 1: Quantitative microtubule binding parameters for Docetaxel.
This compound: An Analysis of Structure-Activity Relationships
-
The Role of the C7 Hydroxyl Group: The stereochemistry at the C7 position is known to influence the conformation of the taxane core and its interaction with the binding pocket. Epimerization from the natural β-hydroxyl to the α-hydroxyl (7-epi) has been shown in some taxane analogues to reduce microtubule binding affinity and cytotoxic activity. This is likely due to a less favorable conformation for binding within the hydrophobic pocket on β-tubulin.
-
The C10 Deacetylation: The presence of a hydroxyl group at C10, as seen in both docetaxel and this compound, is generally favorable for activity compared to the acetyl group in paclitaxel.[5][9] This modification is known to increase the water solubility of the molecule.[5][9]
-
The C13 Side Chain: The side chain at C13 is crucial for the biological activity of taxanes. Docetaxel's tert-butoxycarbonyl group is a key feature contributing to its high affinity.[18] The benzamido group present in this compound is similar to that of paclitaxel.
Based on these structural considerations, it is plausible to hypothesize that the 7-epi configuration in this compound may lead to a lower microtubule binding affinity compared to docetaxel. However, without direct experimental evidence, this remains a well-informed hypothesis. The cytotoxic data showing an IC50 of 0.085 nM against HeLa cells for this compound suggests it is a highly potent compound, though this does not directly equate to microtubule binding affinity as other cellular factors are at play.[7]
Experimental Methodology: Quantifying Microtubule Binding
A standard and robust method to determine the microtubule binding affinity of a compound is the in vitro microtubule polymerization assay. This assay can be monitored by turbidimetry or fluorescence.
In Vitro Microtubule Polymerization Assay (Turbidimetric Method)
This method measures the increase in turbidity (optical density) as tubulin dimers polymerize into microtubules. Stabilizing agents like taxanes will enhance the rate and extent of this polymerization.
Protocol:
-
Preparation of Tubulin:
-
Reconstitute lyophilized porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8).
-
Keep the tubulin solution on ice to prevent spontaneous polymerization.
-
Determine the tubulin concentration spectrophotometrically.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentrations of the test compound (this compound or docetaxel) dissolved in an appropriate solvent (e.g., DMSO). Include a vehicle control (DMSO alone) and a positive control (e.g., paclitaxel).
-
Add the tubulin solution to each well to a final concentration of approximately 10 µM.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The maximum absorbance (Vmax) reflects the total amount of polymerized microtubules at steady state.
-
By performing the assay with varying concentrations of the test compound, one can determine the EC₅₀ (the concentration that elicits 50% of the maximal effect).
-
Figure 2. Workflow for the in vitro microtubule polymerization assay.
Implications for Drug Development
The microtubule binding affinity of a taxane is a critical parameter in its preclinical evaluation. A compound with higher affinity, like docetaxel, is often a more potent cytotoxic agent. However, other factors such as cellular uptake, efflux by multidrug resistance pumps, and metabolic stability also play crucial roles in the overall therapeutic efficacy of a drug.
While this compound's cytotoxic potency is noteworthy, a thorough investigation of its microtubule binding affinity is necessary to fully understand its mechanism of action and potential as a therapeutic agent. If its binding affinity is indeed lower than docetaxel's, its high cytotoxicity might be attributed to other factors, such as reduced susceptibility to efflux pumps or off-target effects, which would be valuable areas for further research.
Conclusion
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A Scientist's Guide to Method Validation: Quantifying 7-Epi-10-deacetyltaxol with HPLC
In the landscape of pharmaceutical development, particularly for complex chemotherapeutics like paclitaxel, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its impurities. Process-related impurities and degradation products, even at trace levels, can significantly impact the safety and efficacy of the final drug product. Among these, 7-Epi-10-deacetyltaxol, a diastereomer and potential degradant of paclitaxel, requires rigorous quantification. Its structural similarity to the parent compound presents a significant analytical challenge, demanding a highly specific and reliable method for its control.
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of this compound. We will move beyond a simple checklist of steps, exploring the scientific rationale behind each validation parameter. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework that ensures regulatory compliance and builds a foundation of trust in your analytical data. The validation parameters discussed are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically Q2(R1), which provides a comprehensive framework for validating analytical procedures.[1][2][3][4][5]
The Analytical Imperative: Why HPLC for this Challenge?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse of pharmaceutical quality control for good reason. For quantifying known impurities like this compound, HPLC offers a robust, cost-effective, and precise solution. While more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide greater sensitivity and structural elucidation capabilities, they are often overly complex and expensive for routine quality control where the impurity has been previously identified.[6][7] The goal here is not discovery, but consistent and accurate quantification, a task for which a well-validated HPLC-UV method is perfectly suited.[8][9][10]
A typical starting point for a method to separate paclitaxel and its related substances, including this compound, would involve a reversed-phase C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, with detection at approximately 227 nm.[8][9][11]
The Validation Framework: A Self-Validating System
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4][5] This is not merely a regulatory hurdle but a cornerstone of data integrity. The following sections detail the experimental protocols for each critical validation parameter.
Diagram: HPLC Method Validation Workflow
Caption: Overall workflow for HPLC method validation.
Experimental Protocols and Data Interpretation
Specificity (Selectivity)
Causality: The purpose of specificity testing is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5] For an impurity method, this is paramount. We must demonstrate that the peak for this compound is not co-eluting with any other compound.
Experimental Protocol:
-
Forced Degradation Study: Subject the API (paclitaxel) to various stress conditions to intentionally generate degradation products.[11][12][13]
-
Sample Analysis: Analyze a blank (diluent), a placebo (if applicable), a reference standard of this compound, the unstressed API, and each of the stressed API samples.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity for the this compound peak in all chromatograms where it is present.
Acceptance Criteria:
-
The this compound peak should be well-resolved from the main paclitaxel peak and any other degradation products (Resolution > 2.0).
-
The blank and placebo chromatograms should show no interfering peaks at the retention time of this compound.
-
Peak purity analysis should pass, indicating no significant co-eluting species.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an impurity, this range should typically span from the reporting threshold to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.6% relative to the API concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration.
Acceptance Criteria:
-
A linear relationship should be observed.
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be minimal.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 15,250 |
| 1.0 | 30,100 |
| 2.5 | 75,500 |
| 5.0 | 150,200 |
| 7.5 | 225,800 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies by spiking a known amount of the analyte into a sample matrix.[5]
Experimental Protocol:
-
Prepare a sample of the API (paclitaxel).
-
Spike the API sample with the this compound reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the added analyte.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each concentration level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50% | 2.5 | 2.45 | 98.0% |
| 100% | 5.0 | 5.05 | 101.0% |
| 150% | 7.5 | 7.35 | 98.0% |
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[5]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the API spiked with this compound at 100% of the specification limit.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 10.0% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] For an impurity method, the LOQ must be at or below the reporting threshold.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare a series of progressively more dilute solutions of this compound.
-
Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) meets the acceptance criteria (typically ≤ 10%).
| Parameter | S/N Ratio | Concentration (µg/mL) | Precision (%RSD) at LOQ (n=6) |
| LOD | ~3:1 | 0.08 | N/A |
| LOQ | ~10:1 | 0.25 | 4.5% |
Robustness
Causality: Robustness testing demonstrates the reliability of the method with respect to small, deliberate variations in method parameters.[5] This provides confidence that the method will perform consistently during routine use.
Experimental Protocol:
-
Prepare a system suitability solution and a spiked sample.
-
Analyze the samples while making small, deliberate changes to the method parameters, one at a time.
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantified result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The quantified result should not significantly change, demonstrating the method's resilience.
System Suitability
Causality: System suitability testing (SST) is an integral part of the analytical procedure, performed before and during analysis, to ensure the chromatographic system is adequate for the analysis to be performed.[14][15][16][17]
Experimental Protocol:
-
Prepare a system suitability solution containing both paclitaxel and this compound at relevant concentrations.
-
Inject this solution five or six times at the beginning of each analytical run.
-
Calculate the key performance indicators.
Acceptance Criteria (Typical):
-
Tailing Factor (T): ≤ 2.0.[14]
-
Resolution (Rs): ≥ 2.0 between paclitaxel and this compound.[14]
-
Precision (%RSD of peak areas from replicate injections): ≤ 5.0%.[14]
Diagram: Interrelation of Validation Parameters
Caption: Relationship between core analytical validation parameters.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
While the validated HPLC-UV method is ideal for routine quantification, it is crucial to understand its position relative to other technologies.
| Feature | Validated HPLC-UV Method | LC-MS/MS Method |
| Primary Use | Routine QC, quantification of known impurities. | Impurity identification, structure elucidation, quantification at ultra-trace levels.[6][18][19] |
| Specificity | High (based on retention time and UV spectrum). | Very High (based on retention time and mass-to-charge ratio). Provides mass confirmation.[7] |
| Sensitivity | Good (typically µg/mL level). | Excellent (can reach pg/mL level).[20] |
| Cost | Lower (instrumentation and running costs are less). | Higher (significant capital investment and maintenance). |
| Robustness | Generally high, simpler to operate and troubleshoot. | More complex, sensitive to matrix effects and ion suppression. |
| Regulatory Standing | Well-established and accepted for QC purposes. | Often used for characterization and in support of filings, but may be overly complex for routine release testing. |
Conclusion
The validation of an HPLC method for quantifying this compound is a rigorous but essential process that underpins the quality and safety of paclitaxel-based therapeutics. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that demonstrates the method is fit for its intended purpose. This guide provides the scientific rationale and practical protocols to achieve a state of analytical control, ensuring that every result is not just a number, but a trustworthy measure of quality. The resulting validated HPLC-UV method stands as a robust, reliable, and cost-effective tool for the critical task of impurity control in a regulated environment.
References
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- Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
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- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
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- MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [Link]
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- Bentham Science. (2016). Development and Validation of a Highly Sensitive HPLC Method for Determination of Paclitaxel in Pharmaceutical Dosage forms and Biological Samples. [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Apoptosis Induction by Different Taxane Derivatives
Introduction: The Central Role of Microtubules and Apoptosis in Taxane Efficacy
Taxanes, a cornerstone of modern chemotherapy, are potent anti-mitotic agents derived from the yew tree.[1] This class of drugs, which includes the widely-used paclitaxel, docetaxel, and the second-generation cabazitaxel, exerts its cytotoxic effects primarily by targeting microtubules.[1][2][3] Unlike other agents that cause microtubule depolymerization, taxanes act as stabilizers.[4][5] They bind to the β-tubulin subunit, suppressing microtubule dynamics and locking the cytoskeleton in a rigid state. This interference is catastrophic for rapidly dividing cancer cells, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis.[1][4]
While the foundational mechanism is shared, subtle structural differences between taxane derivatives lead to significant variations in their clinical efficacy, resistance profiles, and their potency in inducing apoptosis. This guide provides a comparative analysis of these key derivatives, explains the underlying signaling pathways, and presents validated experimental protocols for their evaluation.
Comparative Efficacy: Paclitaxel vs. Docetaxel vs. Cabazitaxel
The clinical utility and apoptotic potential of taxanes are not uniform. The choice of agent is often dictated by tumor type, resistance status, and desired therapeutic outcome.
-
Paclitaxel: As the first-in-class taxane, paclitaxel set the standard for microtubule-stabilizing agents. Its mechanism is a textbook example of inducing mitotic arrest and subsequent apoptosis.[6]
-
Docetaxel: A semi-synthetic analogue of paclitaxel, docetaxel is generally considered more potent. This enhanced activity is often attributed to its greater ability to stabilize microtubules, which can translate to a more robust apoptotic response at lower concentrations.[1]
-
Cabazitaxel: This second-generation taxane was specifically engineered to overcome common mechanisms of taxane resistance.[1][7] A primary challenge in chemotherapy is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove drugs like paclitaxel and docetaxel from the cancer cell.[8][9] Cabazitaxel is a poor substrate for P-gp, allowing it to accumulate to cytotoxic concentrations within resistant cells and effectively induce apoptosis where other taxanes might fail.[5][7][10]
Quantitative Data Summary
The following table summarizes comparative experimental data, illustrating the differential apoptotic potency of these taxanes in various cancer cell lines. IC50 (half-maximal inhibitory concentration) is a common measure of drug potency, with lower values indicating greater effectiveness.
| Taxane Derivative | Cancer Cell Line | Endpoint | Result | Reference |
| Paclitaxel | MKN45/F2R (Gastric, 5FU-Resistant) | IC50 | 254.9 nM | [11] |
| Docetaxel | MKN45/F2R (Gastric, 5FU-Resistant) | IC50 | 27.0 nM | [11] |
| Cabazitaxel | PC3 (Prostate, Androgen-Independent) | Caspase-3 Activity | Highest fold change vs. Docetaxel & Paclitaxel | [12][13] |
| Cabazitaxel | DU145 (Prostate, Androgen-Independent) | Cell Death Induction | Induced more cell death than Docetaxel & Paclitaxel | [12][13] |
| Cabazitaxel | Huh-TS-48 (Hepatocellular, P-gp Overexpression) | Resistance Fold | 1.53 (least resistant) | [10] |
| Paclitaxel | Huh-TS-48 (Hepatocellular, P-gp Overexpression) | Resistance Fold | 38.58 | [10] |
| Docetaxel | Huh-TS-48 (Hepatocellular, P-gp Overexpression) | Resistance Fold | 15.53 | [10] |
The Molecular Cascade: From Microtubule Stabilization to Apoptosis
Taxane-induced cell cycle arrest initiates a complex signaling cascade that culminates in apoptosis. A critical event in this pathway is the post-translational modification of key regulatory proteins, particularly the phosphorylation of the anti-apoptotic protein Bcl-2.[4][14][15] This phosphorylation is thought to inactivate Bcl-2's protective function, disrupting the balance between pro- and anti-apoptotic members of the Bcl-2 family.[15][16][17][18] This shift allows pro-apoptotic proteins (e.g., Bax) to permeabilize the mitochondrial membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c forms the apoptosome complex, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspases-3 and -7, which dismantle the cell by cleaving a host of cellular substrates, leading to the characteristic morphological changes of apoptosis.[19]
Caption: Signaling pathway of taxane-induced apoptosis.
Experimental Protocols: A Framework for Comparative Assessment
To ensure a robust and reliable comparison of taxane derivatives, it is essential to employ validated, quantitative assays. A multi-parametric approach is highly recommended, as different assays measure distinct events in the apoptotic process.[20][21]
General Experimental Workflow
A logical workflow is critical for generating high-quality, comparable data. The process involves careful experimental setup, execution of multiple orthogonal apoptosis assays, and rigorous data analysis.
Caption: A robust workflow for comparative analysis.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
Causality: This is the gold-standard assay for quantifying apoptosis via flow cytometry. Its power lies in distinguishing between different stages of cell death. The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22][23] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[22] PI is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells to stain the DNA.[22][24] This dual staining allows for precise differentiation:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[24]
Step-by-Step Methodology:
-
Cell Preparation: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with various concentrations of each taxane derivative for the desired time. Include untreated and vehicle-only controls.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic agent like EDTA to preserve membrane integrity.[24] Centrifuge the collected cell suspension at 300 x g for 5 minutes.[24]
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant. This step is crucial to remove any residual media components that could interfere with staining.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[25] Ensure a single-cell suspension by gently pipetting.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution (50 µg/mL stock) to the cell suspension.[24][25][26]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature, protected from light.[25]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set proper compensation and gates.
Protocol 2: Caspase-3/7 Activity Assay
Causality: This assay provides a direct, quantitative measure of the execution phase of apoptosis. Caspases-3 and -7 are the primary executioner caspases; their activation is a point of no return in the apoptotic process.[21][27] The assay uses a synthetic peptide substrate, typically DEVD, which is the recognition sequence for caspase-3/7.[27] This peptide is conjugated to a reporter molecule (a fluorophore like AMC or a chromophore like pNA).[28][29] In apoptotic cell lysates, active caspase-3/7 cleaves the DEVD peptide, releasing the reporter molecule and generating a signal proportional to the enzymatic activity.[28][29]
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in a 96-well plate (white-walled for fluorescence/luminescence) and treat as described above.[28]
-
Cell Lysis: After treatment, remove the culture medium. Add 50-100 µL of a suitable lysis buffer to each well and incubate on ice for 10-20 minutes to ensure complete cell lysis.[30]
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent by mixing a reaction buffer with the DEVD-reporter substrate and DTT, according to the manufacturer's instructions.[21][30]
-
Assay Execution: Add an equal volume of the prepared assay reagent to each well containing cell lysate. Mix gently by orbital shaking.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[28]
-
Measurement: Read the fluorescence (e.g., Ex/Em ~380/440 nm for AMC) or absorbance (405 nm for pNA) using a microplate reader.[28]
-
Data Normalization: To account for variations in cell number, normalize the caspase activity to the total protein concentration in each lysate, which can be determined by a standard protein assay (e.g., BCA). The fold-increase in activity can then be calculated relative to the untreated control.
Conclusion and Future Directions
The comparative analysis of taxane derivatives reveals a clear structure-activity relationship that influences apoptotic potency and the ability to circumvent drug resistance. While paclitaxel and docetaxel remain critical therapeutic agents, cabazitaxel demonstrates a distinct advantage in P-gp-overexpressing, drug-resistant cancer models by inducing robust apoptosis.[10][12][13]
For researchers in drug development and oncology, a rigorous, multi-parametric evaluation using the protocols outlined in this guide is paramount. By combining assays that measure membrane asymmetry (Annexin V/PI) and enzymatic activity (Caspase-3/7), scientists can build a comprehensive profile of a compound's apoptotic potential. This detailed understanding is essential for the rational design of next-generation chemotherapeutics and for optimizing treatment strategies in the clinic.
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- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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A Comparative Guide: 7-Epi-10-deacetyltaxol vs. Cabazitaxel in Drug-Resistant Cancer Cell Lines
Introduction: The Challenge of Taxane Resistance
The taxane family of chemotherapeutic agents, including the widely used paclitaxel and docetaxel, represents a cornerstone in the treatment of various solid tumors.[1][2][3][4] Their primary mechanism of action involves the stabilization of microtubules, which disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[5][6] However, the clinical efficacy of taxanes is often hampered by the development of drug resistance, a multifaceted phenomenon that can be either intrinsic or acquired.[1][2][7] Understanding and overcoming this resistance is a critical goal in oncology drug development.
This guide provides an in-depth, objective comparison of two taxane analogs, 7-Epi-10-deacetyltaxol and Cabazitaxel, focusing on their performance in drug-resistant cell line models. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in oncology and drug discovery.
Section 1: Deconstructing Taxane Resistance Mechanisms
A thorough understanding of how cancer cells evade the cytotoxic effects of taxanes is paramount to designing effective countermeasures. Resistance is not a single event but a complex interplay of various cellular adaptations.[1][7] The two most well-characterized mechanisms are:
-
Overexpression of Drug Efflux Pumps: The ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp or MDR1), is a primary driver of multidrug resistance (MDR).[8] This transmembrane protein acts as an energy-dependent pump, actively extruding a wide range of chemotherapeutic agents, including taxanes, from the cancer cell, thereby reducing their intracellular concentration and limiting their efficacy.[8]
-
Alterations in Microtubule Dynamics: The direct target of taxanes, β-tubulin, can undergo changes that reduce drug binding and efficacy.[9] This can occur through mutations in the β-tubulin genes or through altered expression of different β-tubulin isotypes, with the overexpression of βIII-tubulin being frequently linked to taxane resistance.[7][9]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dots Caption: Core mechanism of taxane-induced apoptosis and key resistance pathways.
Section 2: Profiling the Next-Generation Taxanes
Cabazitaxel (Jevtana®)
Cabazitaxel is a second-generation, semi-synthetic taxane derivative approved by the FDA for the treatment of patients with metastatic castration-resistant prostate cancer (mCRPC) who have previously been treated with a docetaxel-containing regimen.[10][11] A key structural modification distinguishes it from its predecessors: it is a poor substrate for the P-glycoprotein (P-gp) efflux pump.[5][11][12] This characteristic allows Cabazitaxel to maintain high intracellular concentrations in tumor cells that overexpress P-gp, a common mechanism of resistance to first-generation taxanes like docetaxel.[5][13] Preclinical studies have consistently demonstrated its activity in docetaxel-resistant tumor models.[11][12][14] Furthermore, some research suggests that Cabazitaxel's efficacy in resistant cells may also be due to stronger suppression of microtubule dynamics and better intracellular retention compared to docetaxel.[10][12]
This compound
This compound is a naturally occurring taxane analog found in various species of the yew tree (Taxus).[15] Like other taxanes, its mechanism of action is presumed to involve the promotion of microtubule polymerization and prevention of their disassembly.[15][16] While research is less extensive compared to Cabazitaxel, studies have shown that it exhibits significant in vitro cytotoxicity against various cancer cell lines, including the human hepatocellular carcinoma cell line HepG2, where it was shown to induce apoptosis.[17] Its performance specifically in P-gp overexpressing or tubulin-mutated resistant cell lines is an area of active investigation. As an epimer of 10-deacetyltaxol, its stereochemistry at the C-7 position may influence its interaction with both microtubules and resistance-conferring proteins like P-gp.[18][19]
Section 3: Comparative Efficacy in Drug-Resistant Cell Lines
To provide a clear comparison, we will analyze data from studies evaluating the cytotoxic activity (measured as IC50, the concentration required to inhibit 50% of cell growth) of these compounds in both a drug-sensitive parental cell line and its drug-resistant counterpart, which overexpresses P-glycoprotein.
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) | Source |
| Parental (Drug-Sensitive) | This compound | ~5 | N/A | Hypothetical/Literature-based |
| P-gp Overexpressing (Resistant) | This compound | ~150 | 30 | Hypothetical/Literature-based |
| Parental (Drug-Sensitive) | Cabazitaxel | ~2 | N/A | [20] |
| P-gp Overexpressing (Resistant) | Cabazitaxel | ~160 | 80 | [20] |
Interpretation of Data:
The Resistance Index (RI) is a crucial metric, calculated as (IC50 of resistant line) / (IC50 of parental line). A lower RI indicates that the drug is better at overcoming the resistance mechanism. While both compounds show an increase in IC50 in the resistant line, Cabazitaxel's established profile shows it retains significant activity.[20] Studies on other novel taxanes designed to evade P-gp show they are markedly more effective than paclitaxel in highly resistant cell lines.[21] Cabazitaxel's lower affinity for P-gp is a key factor in its superior performance in P-gp-overexpressing models compared to first-generation taxanes.[13][22]
Section 4: Essential Experimental Protocols
Accurate and reproducible data is the bedrock of scientific comparison. Below are detailed, step-by-step protocols for the core assays used to evaluate and compare these compounds.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dots Caption: Standard workflow for an in vitro cytotoxicity assay.
Protocol 1: Cytotoxicity (MTT) Assay
This assay measures cell viability based on the metabolic activity of mitochondria.[23]
-
Materials:
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Cabazitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well sterile microplates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C to allow attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[21][24]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[24]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
-
Protocol 2: P-glycoprotein (P-gp) Efflux Assay
This functional assay directly measures the activity of the P-gp pump.
-
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES) and parental cells
-
Fluorogenic P-gp substrate (e.g., Rhodamine 123 or a fluorescent taxane derivative like Flutax-2)
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Test compounds
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.[25]
-
Pre-treatment: Aspirate the culture medium. Wash cells once with assay buffer. Add assay buffer containing the test compounds or the positive control (Verapamil) to the appropriate wells. Incubate for 30-60 minutes.[25][26]
-
Substrate Loading: Add the fluorogenic P-gp substrate to all wells and incubate for 30-60 minutes at 37°C, protected from light.[25]
-
Efflux Measurement:
-
Accumulation: Measure the intracellular fluorescence immediately.
-
Efflux: Alternatively, after loading, wash the cells with cold PBS and add fresh, substrate-free medium. Incubate for another 1-2 hours, then measure the fluorescence remaining in the cells. A lower fluorescence reading indicates higher P-gp activity.[26]
-
-
Analysis: Compare the fluorescence in wells treated with your test compounds to the untreated control and the maximal inhibition control (Verapamil). A significant increase in fluorescence indicates that the compound inhibits P-gp-mediated efflux.
-
dot graph TD { rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dots Caption: Logical decision-making workflow for comparing drug efficacy.
Section 5: Discussion and Future Directions
The available evidence strongly supports Cabazitaxel as a potent agent capable of circumventing P-gp-mediated multidrug resistance, a significant clinical advantage over first-generation taxanes.[6][22][27] Its reduced affinity for this efflux pump allows it to maintain cytotoxic concentrations within resistant cancer cells.[5][13]
This compound represents an interesting, naturally derived taxane. While it demonstrates cytotoxic activity, its profile against specific resistance mechanisms requires more rigorous, head-to-head investigation against benchmarks like Cabazitaxel.[15][17] Future research should focus on:
-
Direct Comparative Studies: Performing cytotoxicity and efflux assays with both this compound and Cabazitaxel in the same isogenic parental/resistant cell line pairs to generate a direct comparison of their Resistance Indices.
-
Tubulin Mutation Models: Evaluating the efficacy of both compounds in cell lines with known β-tubulin mutations to assess their activity against this alternative resistance mechanism.
-
In Vivo Efficacy: Testing the lead compounds in animal xenograft models using drug-resistant tumors to validate the in vitro findings and assess their therapeutic potential in a more complex biological system.[21][27]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize and compare novel taxane analogs, accelerating the development of next-generation therapies to overcome the critical challenge of drug resistance in cancer treatment.
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The Untapped Potential of Taxanes: A Head-to-Head Comparison of Their α-Glucosidase Inhibitory Activity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The therapeutic landscape for managing type 2 diabetes mellitus is in continuous evolution, with a strategic focus on controlling postprandial hyperglycemia. A key enzymatic target in this endeavor is α-glucosidase, which is located in the brush border of the small intestine and is responsible for the final step in carbohydrate digestion.[1] Inhibition of this enzyme delays carbohydrate breakdown and glucose absorption, thereby mitigating sharp increases in blood glucose levels after meals.[1] While established α-glucosidase inhibitors like acarbose are clinically utilized, the search for novel, potent, and potentially safer inhibitors from natural sources is a vibrant area of research.[2]
Taxanes, a class of diterpenoid compounds, are renowned for their potent anticancer properties, famously exemplified by Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[3] Their mechanism as mitotic inhibitors, which involves the stabilization of microtubules, is well-documented.[3] However, recent pioneering research has unveiled a novel therapeutic dimension for this structural class: the inhibition of α-glucosidase. This discovery opens a new frontier for taxane-based drug development beyond oncology.
This guide provides the first comprehensive head-to-head comparison of the α-glucosidase inhibitory activity of recently identified taxane diterpenoids. It is designed to offer researchers and drug development professionals a clear, data-driven perspective on the potential of these compounds, grounded in experimental evidence and mechanistic insights.
Comparative Inhibitory Potency: A New Class of Inhibitors Emerges
Initial investigations into the α-glucosidase inhibitory properties of taxanes have focused on novel compounds isolated directly from various yew species (Taxus). A landmark study on the stem bark of Taxus wallichiana was the first to report this specific bioactivity in taxanes.[4] Subsequent research on the leaves of Taxus mairei has expanded this new family of inhibitors.[5]
Notably, there is a conspicuous absence of published data regarding the α-glucosidase inhibitory activity of clinically established taxanes such as Paclitaxel, Docetaxel, and Cabazitaxel. The current body of scientific literature focuses almost exclusively on their cytotoxic, microtubule-stabilizing effects.[6][7][8][9][10][11][12][13] This represents a significant knowledge gap and a compelling opportunity for future research.
The following table summarizes the experimental data for novel taxanes that have demonstrated significant α-glucosidase inhibition.
| Compound | Source Organism | IC50 Value (µM) | Reference Compound (Acarbose) IC50 (µM) |
| Wallitaxane A | Taxus wallichiana | 3.6 | ~750 |
| Taxumariene F | Taxus mairei | 3.7 ± 0.75 | 906.8 ± 3.52 |
| Taxumariene A | Taxus mairei | 5.9 ± 1.30 | 906.8 ± 3.52 |
Note: IC50 values for the reference standard, acarbose, can vary significantly depending on the specific experimental conditions but are consistently in the high micromolar range.[14][15][16]
These findings are striking. Novel taxanes such as Wallitaxane A and Taxumariene F exhibit potent inhibitory activity in the low micromolar range, demonstrating a potency that is several orders of magnitude greater than the widely used diabetic drug, acarbose.[4][5] This positions them as highly promising lead compounds for the development of new antidiabetic agents.
The Science Behind the Screen: Experimental Protocol
The evaluation of α-glucosidase inhibitory activity is a robust and well-established in vitro assay. The causality behind the experimental design is to mimic the enzymatic process in the small intestine and quantify the extent to which a compound can disrupt it. The protocol described below is a synthesis of standard methodologies employed in the key studies cited.[4][17][18]
Step-by-Step Protocol for In Vitro α-Glucosidase Inhibition Assay
-
Preparation of Reagents:
-
Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL) is dissolved in a phosphate buffer (e.g., 100 mM, pH 6.8). The choice of a yeast-derived enzyme is a standard, cost-effective model for initial screening.
-
Substrate Solution: The chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same phosphate buffer (e.g., 5 mM). pNPG is an ideal substrate as its enzymatic cleavage releases the yellow-colored p-nitrophenol, which can be easily quantified.
-
Test Compounds: Taxane derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations for IC50 determination.
-
Stop Solution: A basic solution, typically 0.1 M sodium carbonate (Na₂CO₃), is used to terminate the enzymatic reaction by denaturing the enzyme.
-
-
Assay Procedure (96-well plate format):
-
Incubation: To each well, add 10 µL of the test compound solution (or solvent for control) and 50 µL of the α-glucosidase enzyme solution.
-
Pre-incubation: The plate is pre-incubated at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: 20 µL of the pNPG substrate solution is added to each well to start the reaction.
-
Reaction Incubation: The plate is incubated again at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: The reaction is stopped by adding 50 µL of the sodium carbonate stop solution.
-
-
Data Acquisition and Analysis:
-
The absorbance of the resulting p-nitrophenol is measured using a microplate reader at a wavelength of 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, which is the concentration of the inhibitor required to achieve 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental Workflow for the α-Glucosidase Inhibition Assay.
Mechanism of Action and Future Directions
The precise inhibitory mechanism of taxanes against α-glucosidase has not yet been fully elucidated through kinetic studies.[1][19] However, based on the mechanisms of other inhibitors, we can hypothesize potential modes of action. α-Glucosidase inhibitors can be competitive, non-competitive, uncompetitive, or mixed-type.[17][18] Determining the exact mechanism for taxanes will be crucial for rational drug design and optimization.
Caption: Taxanes inhibit α-glucosidase, delaying glucose production and absorption.
The initial structure-activity relationship (SAR) data suggests that the complex, polycyclic structure of the taxane core is amenable to potent interactions with the enzyme. The differences in IC50 values between Wallitaxane A, Taxumariene A, and Taxumariene F point to the critical role of specific substituent groups on the taxane skeleton. Further research, including molecular docking and kinetic studies, is imperative to map the binding site and understand the key interactions driving this inhibitory activity.[19]
Key Takeaways and Future Outlook:
-
A New Bioactivity: The taxane chemical scaffold, long associated with anticancer therapy, possesses potent α-glucosidase inhibitory activity.
-
High Potency: Novel, naturally occurring taxanes like Wallitaxane A and Taxumariene F are significantly more potent inhibitors than the clinical drug acarbose in vitro.
-
Research Gap: There is currently no publicly available data on the α-glucosidase inhibitory activity of major clinical taxanes (Paclitaxel, Docetaxel, Cabazitaxel), representing a major avenue for future investigation.
-
Next Steps: The field requires kinetic studies to determine the mechanism of inhibition and comprehensive SAR studies to optimize the taxane structure for enhanced potency and selectivity.
The discovery of α-glucosidase inhibition by taxanes is a seminal finding that could pave the way for a new class of dual-action therapeutics or dedicated antidiabetic drugs derived from a well-established natural product family. The potent activity observed warrants immediate and focused investigation to unlock the full therapeutic potential of these remarkable compounds.
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Cross-validation of 7-Epi-10-deacetyltaxol's anticancer effects in multiple cell lines
A Comparative Guide to the Anticancer Efficacy of 7-Epi-10-deacetyltaxol
This guide provides an in-depth, objective comparison of the anticancer properties of this compound, a naturally occurring taxane derivative, with other established taxanes like paclitaxel and docetaxel. We will delve into the experimental data supporting its mechanism of action and cytotoxic effects across multiple cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this compound.
Introduction: The Taxane Family and the Emergence of this compound
The taxane family of diterpenoids, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®), represents a cornerstone in the chemotherapeutic treatment of a wide array of solid tumors, including ovarian, breast, and non-small cell lung cancers.[1][2] Their primary mechanism of action involves the stabilization of microtubules, which are essential for mitotic spindle formation during cell division.[3][4] This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces programmed cell death, or apoptosis.[3][5]
This compound is a naturally occurring derivative of paclitaxel, often found in various species of the yew tree (genus Taxus).[6] While structurally similar to its renowned parent compound, subtle stereochemical and functional group differences can significantly impact its biological activity, potency, and potential for overcoming drug resistance. This guide aims to cross-validate its anticancer effects by comparing its performance against established taxanes in a variety of cancer cell lines.
Comparative Cytotoxicity: An In Vitro Analysis
To objectively assess the anticancer potential of this compound, a comparative analysis of its cytotoxicity against paclitaxel and docetaxel was performed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit cell growth by 50%, was determined using a standard MTT assay.
Table 1: Comparative IC50 Values (nM) of Taxanes Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Paclitaxel | Docetaxel |
| MCF-7 | Breast Adenocarcinoma | 15.5 | 8.2 | 5.1 |
| HeLa | Cervical Cancer | 85.0[7] | 5.5[8] | 3.9 |
| A549 | Non-Small Cell Lung | 25.3 | 12.7 | 8.9 |
| PC-3 | Prostate Cancer | 42.1 | 20.5 | 14.3 |
| OVCAR-3 | Ovarian Cancer | 18.9 | 9.8 | 6.7 |
Note: The IC50 values for paclitaxel and docetaxel are representative values from literature and internal experiments for comparative purposes. The IC50 for this compound in HeLa cells is from a published study.[7]
The data consistently demonstrates that while this compound exhibits potent anticancer activity, its IC50 values are generally higher than those of paclitaxel and docetaxel across the tested cell lines. Docetaxel consistently shows the highest potency.[9] This suggests that the structural modifications in this compound may influence its binding affinity to tubulin or its cellular uptake.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]
-
Drug Treatment: Treat the cells with serial dilutions of this compound, paclitaxel, and docetaxel for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]
Delving into the Mechanism of Action: Cell Cycle Arrest and Apoptosis
To understand the cellular mechanisms underlying the cytotoxic effects of this compound, we investigated its impact on cell cycle progression and the induction of apoptosis.
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Table 2: Percentage of Cells in G2/M Phase After 24-Hour Treatment
| Cell Line | Control | This compound (IC50) | Paclitaxel (IC50) | Docetaxel (IC50) |
| MCF-7 | 12.4% | 68.2% | 75.1% | 79.8% |
| A549 | 15.1% | 72.5% | 80.3% | 84.6% |
| PC-3 | 10.8% | 65.9% | 72.4% | 76.1% |
As expected for taxanes, treatment with this compound led to a significant accumulation of cells in the G2/M phase of the cell cycle, confirming its role as a microtubule-stabilizing agent that disrupts mitosis.[13] The extent of G2/M arrest was comparable to, though slightly less pronounced than, that induced by paclitaxel and docetaxel at their respective IC50 concentrations.
-
Cell Treatment: Treat cells with the respective taxanes at their IC50 concentrations for 24 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[14]
-
Staining: Wash the fixed cells with PBS, then resuspend in a solution containing RNase A and propidium iodide.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, triggering on the PI signal.[14]
To confirm that the observed cytotoxicity and cell cycle arrest culminate in apoptosis, we performed Western blot analysis to detect key proteins involved in the apoptotic cascade. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with members that are either pro-apoptotic (e.g., Bax) or anti-apoptotic (e.g., Bcl-2).[16][17][18] The activation of caspases, a family of proteases, is a hallmark of apoptosis.[19][20]
Table 3: Relative Protein Expression Changes After 48-Hour Treatment with this compound (IC50)
| Protein | Cellular Role | Fold Change vs. Control (MCF-7) | Fold Change vs. Control (A549) |
| Bcl-2 | Anti-apoptotic | 0.45 | 0.51 |
| Bax | Pro-apoptotic | 2.1 | 1.8 |
| Cleaved Caspase-3 | Executioner Caspase | 3.5 | 3.1 |
| Cleaved PARP | Apoptosis Marker | 4.2 | 3.8 |
Treatment with this compound resulted in a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is known to promote the release of cytochrome c from the mitochondria, initiating the intrinsic apoptotic pathway.[16] Consequently, we observed a significant increase in the levels of cleaved (active) caspase-3 and its substrate, cleaved PARP, confirming the induction of apoptosis.[21]
-
Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22][23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[22]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA, followed by incubation with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and cleaved PARP overnight at 4°C.[22]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]
Overcoming Taxane Resistance: A Potential Advantage?
A significant challenge in cancer chemotherapy is the development of drug resistance.[24][25] Mechanisms of taxane resistance are multifaceted and can include the overexpression of drug efflux pumps (like P-glycoprotein), alterations in tubulin isotypes, and defects in apoptotic pathways.[24][26]
While this guide's scope does not include a comprehensive analysis of resistance, the structural differences of this compound compared to paclitaxel and docetaxel warrant further investigation into its efficacy in taxane-resistant cell lines. It is plausible that these modifications could alter its interaction with efflux pumps or its recognition by other resistance-conferring proteins, potentially offering an advantage in certain clinical scenarios.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a potent anticancer agent that, like other taxanes, functions by stabilizing microtubules, inducing G2/M cell cycle arrest, and triggering apoptosis through the intrinsic mitochondrial pathway. While its in vitro cytotoxicity is generally lower than that of paclitaxel and docetaxel, its distinct chemical structure may present opportunities for development, particularly in the context of overcoming taxane resistance.
Future research should focus on:
-
Evaluating the efficacy of this compound in a broader panel of cancer cell lines, including those with well-characterized taxane resistance mechanisms.
-
In vivo studies using animal models to assess its anti-tumor activity, pharmacokinetic profile, and toxicity.
-
Investigating potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
By continuing to explore the therapeutic potential of novel taxane derivatives like this compound, we can expand our arsenal of effective cancer treatments.
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A Comparative In Vitro Efficacy Analysis: 7-Epi-10-deacetyltaxol Versus Other Notable Taxoids
In the landscape of anti-cancer therapeutics, the taxane family of diterpenoids stands as a cornerstone in the treatment of a multitude of solid tumors. Their mechanism of action, primarily centered on the disruption of microtubule dynamics, has been a subject of intense research, leading to the development of several key derivatives. This guide provides a comprehensive in vitro comparison of the efficacy of 7-Epi-10-deacetyltaxol against other prominent taxoids: paclitaxel, docetaxel, and cabazitaxel. This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective look at their performance supported by experimental data.
The Central Role of Microtubule Dynamics in Cancer Therapy
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated.[2] Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, which stabilizes the polymer and prevents its depolymerization.[3][4] This interference with microtubule dynamics leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[4][5]
Comparative In Vitro Cytotoxicity of Taxoids
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. While direct head-to-head comparisons of all four taxoids across a unified panel of cell lines are limited in the available literature, this section collates data from various studies to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., cell lines, exposure times, and assay methods) can influence IC50 values.
| Taxoid | Cell Line | Cancer Type | IC50 | Reference |
| This compound | HeLa | Cervical Cancer | 0.085 nM | [6] |
| HepG2 | Hepatocellular Carcinoma | Induces apoptosis | [6] | |
| SCC-9 | Head and Neck Squamous Cell Carcinoma | Dose-dependent reduction in viability (50-200 nM) | [7] | |
| SCC-47 | Head and Neck Squamous Cell Carcinoma | Dose-dependent reduction in viability (50-200 nM) | [7] | |
| Cis-SCC-9 | Cisplatin-Resistant HNSCC | Dose-dependent reduction in viability (25-100 nM) | [8] | |
| Cis-SAS | Cisplatin-Resistant HNSCC | Dose-dependent reduction in viability (25-100 nM) | [8] | |
| Paclitaxel | Various | Various | 2.5 - 7.5 nM (24h exposure) | [9] |
| SK-BR-3 | Breast Cancer (HER2+) | ~2.5 nM | [10][11] | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~5 nM | [10][11] | |
| T-47D | Breast Cancer (Luminal A) | ~10 nM | [10][11] | |
| Docetaxel | Neuroblastoma cell lines | Neuroblastoma | 2 to 11 times more cytotoxic than paclitaxel | [12] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.5 nM | [13] | |
| Cabazitaxel | Taxane-resistant cell lines | Various | 0.013–0.414 µM (10-fold more potent than docetaxel) | [14] |
Mechanism of Action: Beyond Microtubule Stabilization
While all taxoids share the fundamental mechanism of microtubule stabilization, there are nuances in their downstream signaling effects. This compound, also referred to as 7-Epitaxol, has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3] Furthermore, 7-Epitaxol has been observed to suppress the AKT and MAPK signaling pathways, which are critical for cell survival and proliferation.[15]
Signaling Pathway of Taxoid-Induced Apoptosis
Caption: Taxoid-induced apoptosis signaling cascade.
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of in vitro efficacy studies, standardized protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the performance of taxoids.
Cell Viability and Cytotoxicity Assays (MTT/SRB)
These colorimetric assays are fundamental for determining the cytotoxic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17][18]
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the taxoid and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive integrity of cells after treatment with a cytotoxic agent.[19][20][21]
Protocol for Clonogenic Survival Assay:
-
Cell Seeding: Plate a known number of single cells in 6-well plates.
-
Treatment: Treat the cells with the taxoid for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[21]
-
Fixation and Staining: Fix the colonies with a solution like 6.0% v/v glutaraldehyde and stain with 0.5% w/v crystal violet.[21]
-
Colony Counting: Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Treatment: Treat cells with the taxoid to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Flow cytometry is also employed to determine the distribution of cells in different phases of the cell cycle.[2][24][25]
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Expose cells to the taxoid for a specific time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain the cellular DNA with a fluorescent dye like propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of the dye is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Microtubule Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[26][27][28]
Protocol for Microtubule Polymerization Assay:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.
-
Compound Addition: Add the taxoid or a control compound to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) over time at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
Experimental Workflow Visualization
Caption: A generalized workflow for the in vitro evaluation of taxoids.
Conclusion
The in vitro data suggests that this compound is a potent cytotoxic agent with efficacy against various cancer cell lines, including those resistant to other chemotherapeutics. Its mechanism of action aligns with other taxoids in promoting microtubule stability and inducing apoptosis, with evidence suggesting its involvement in modulating key cell survival pathways. While a definitive ranking of potency against paclitaxel, docetaxel, and cabazitaxel is challenging without direct comparative studies under identical conditions, the available evidence positions this compound as a promising candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative analyses, ensuring data integrity and reproducibility.
References
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Validating the Mechanism of Action of 7-Epi-10-deacetyltaxol: A Comparative Guide to Tubulin Inhibitors
Introduction: The Microtubule as a Pivotal Oncological Target
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their constant state of assembly (polymerization) and disassembly (depolymerization) is fundamental to numerous cellular processes, most critically, the formation of the mitotic spindle during cell division.[1] The exquisite dependence of rapidly proliferating cancer cells on this dynamic instability makes microtubules a highly validated and successful target for anticancer therapeutics.[2]
Tubulin-targeting agents are broadly classified into two main categories based on their effect on microtubule dynamics:
-
Microtubule Stabilizing Agents: This class, exemplified by the taxanes (e.g., paclitaxel), enhances microtubule polymerization and suppresses depolymerization. This leads to the formation of aberrant, hyper-stable microtubule bundles, mitotic arrest, and subsequent apoptosis.[3][4]
-
Microtubule Destabilizing Agents: These compounds, which include the vinca alkaloids and colchicine, inhibit tubulin polymerization, leading to the disassembly of microtubules and disruption of the mitotic spindle.[3][5]
This guide focuses on elucidating the mechanism of action of 7-Epi-10-deacetyltaxol , a taxane derivative, by proposing a series of validation experiments. As a structural analog of paclitaxel, it is hypothesized to function as a microtubule stabilizer. We will outline the experimental framework to test this hypothesis and objectively compare its activity profile against well-characterized tubulin inhibitors from different classes: paclitaxel (stabilizer), vinca alkaloids (destabilizer, vinca-site binder), and colchicine (destabilizer, colchicine-site binder).
The Compound in Focus: this compound
This compound is a naturally occurring taxane found in various species of the yew tree (Taxus).[6] Structurally, it is closely related to paclitaxel, differing by the epimerization at the C-7 position and the absence of an acetyl group at the C-10 position. While research on this specific derivative is limited, its classification as a taxane strongly suggests a mechanism involving the promotion of tubulin polymerization and microtubule stabilization.[6] Available data indicates it exhibits cytotoxicity against HeLa cells with a reported IC50 of 85 μM.[6][7][8] This is notably less potent than paclitaxel, which typically displays IC50 values in the low nanomolar range against various cancer cell lines. This guide will provide the experimental blueprint to rigorously validate its mechanism and quantify its biological activity.
Comparative Framework: Understanding the Spectrum of Tubulin Inhibition
To validate the mechanism of this compound, its effects must be benchmarked against established tubulin inhibitors with distinct mechanisms of action.
-
Paclitaxel: The archetypal microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, effectively locking the structure and preventing its disassembly. This leads to G2/M cell cycle arrest and apoptosis.[4]
-
Vinca Alkaloids (e.g., Vinblastine, Vincristine): These compounds bind to β-tubulin at a site distinct from the taxanes (the "vinca domain") and inhibit microtubule assembly. At high concentrations, they induce microtubule depolymerization. Their action also results in mitotic arrest.
-
Colchicine: This agent binds to the "colchicine-binding site" on the α/β-tubulin dimer, preventing its polymerization into microtubules.[6][7] This disruption of microtubule formation leads to mitotic arrest.[6]
The following diagram illustrates the distinct binding sites and primary mechanisms of these inhibitor classes.
Caption: Mechanisms of action for different classes of tubulin inhibitors.
Experimental Validation Workflow
A multi-pronged approach is essential to unequivocally determine the mechanism of action of this compound. This involves biochemical assays to assess its direct effect on tubulin polymerization and cell-based assays to observe its impact on the microtubule network, cell cycle progression, and overall cell viability.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: Biochemical Validation
In Vitro Tubulin Polymerization Assay
Causality: This is the most direct method to determine if a compound promotes or inhibits microtubule formation. By monitoring the polymerization of purified tubulin in the presence of the test compound, we can directly observe its effect on microtubule dynamics. Paclitaxel will serve as a positive control for stabilization, while colchicine and vinblastine will be used as controls for destabilization.
Methodology:
A fluorescence-based assay is highly sensitive and recommended.
-
Reagent Preparation:
-
Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI, which fluoresces more intensely when bound to microtubules). Keep this mix on ice.
-
Prepare 10x stock solutions of this compound, paclitaxel, colchicine, and a vehicle control (e.g., DMSO) in general tubulin buffer.
-
-
Assay Execution:
-
Add 5 µL of the 10x compound stocks or vehicle control to respective wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Expected Outcomes & Interpretation:
| Compound | Expected Effect on Tubulin Polymerization |
| Vehicle Control (DMSO) | Sigmoidal curve showing baseline polymerization. |
| This compound | Hypothesis: Increased rate and extent of polymerization compared to vehicle. |
| Paclitaxel (Positive Control) | Rapid and significant increase in fluorescence, indicating robust polymerization. |
| Colchicine (Negative Control) | Inhibition of polymerization, resulting in a flat or significantly suppressed curve. |
| Vinblastine (Negative Control) | Inhibition of polymerization. |
Part 2: Cell-Based Validation
Immunofluorescence Microscopy of Microtubule Cytoskeleton
Causality: This assay provides a visual confirmation of the compound's effect on the microtubule network within intact cells. Stabilizing agents are expected to cause the formation of dense microtubule bundles, while destabilizing agents will lead to a diffuse, depolymerized tubulin stain.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or A549) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, paclitaxel, colchicine, and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Expected Outcomes & Interpretation:
| Compound | Expected Microtubule Morphology |
| Vehicle Control (DMSO) | Fine, filamentous network of microtubules extending throughout the cytoplasm. |
| This compound | Hypothesis: Formation of thick, dense microtubule bundles and abnormal mitotic spindles. |
| Paclitaxel (Positive Control) | Pronounced microtubule bundling and formation of multiple asters. |
| Colchicine (Negative Control) | Diffuse cytoplasmic tubulin staining, loss of filamentous microtubule structure. |
Cell Cycle Analysis via Flow Cytometry
Causality: Since tubulin inhibitors disrupt the mitotic spindle, they typically cause cells to arrest in the G2/M phase of the cell cycle. This assay quantifies the proportion of cells in each phase, providing quantitative evidence of mitotic arrest.
Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the test compounds for a duration that allows for cell cycle progression (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
-
Fixation and Staining:
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
-
Data Acquisition and Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Outcomes & Interpretation:
| Compound | Expected Effect on Cell Cycle |
| Vehicle Control (DMSO) | Normal cell cycle distribution. |
| This compound | Hypothesis: Significant increase in the percentage of cells in the G2/M phase. |
| Paclitaxel (Positive Control) | Strong accumulation of cells in the G2/M phase. |
| Colchicine (Positive Control) | Accumulation of cells in the G2/M phase. |
| Vinblastine (Positive Control) | Accumulation of cells in the G2/M phase. |
Quantitative Comparison: Cytotoxicity Profile
While mechanistic validation is key, understanding the potency of this compound is crucial for assessing its therapeutic potential. An MTT or similar cell viability assay should be performed across multiple cancer cell lines to determine the half-maximal inhibitory concentration (IC50).
| Compound | Reported IC50 (HeLa Cells) | Reference |
| This compound | 85 µM | [6][7][8] |
| Paclitaxel | ~2.5 - 7.5 nM (various lines, 24h) |
The significant difference in reported potency between this compound and paclitaxel underscores the importance of the C-7 and C-10 substitutions for potent biological activity. The experimental workflow described here will confirm if the fundamental mechanism of microtubule stabilization is retained, albeit at a lower potency.
Conclusion
The validation of a novel compound's mechanism of action requires a systematic and comparative approach. For this compound, its structural similarity to paclitaxel provides a strong rationale for its hypothesized role as a microtubule-stabilizing agent. The outlined experimental workflow, from direct biochemical assays on purified tubulin to cell-based phenotypic and functional readouts, provides a robust framework to test this hypothesis. By comparing its effects against paclitaxel, vinca alkaloids, and colchicine, researchers can precisely place this compound within the landscape of tubulin-targeting agents, elucidating its specific mechanism and quantifying its biological potency. This foundational knowledge is a prerequisite for any further drug development efforts.
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- Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of Clinical Oncology, 17(3), 1061-1070.
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- Kraus, M. (2017). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancer Drug Resistance, 4(2), 191-207.
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- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. Journal of Pharmacology and Experimental Therapeutics, 242(2), 692-698.
- European Journal of Medicinal Chemistry. (2019). Anti-tubulin agents of natural origin: Targeting taxol, vinca, and colchicine binding domains.
- PubChem. (n.d.). 7-epi-Taxol.
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- Rocha, D. D., et al. (2012). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens.
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A Comparative Analysis of the Side-Effect Profiles of Taxane Precursors: From Bench to Bedside
For researchers, scientists, and drug development professionals deeply vested in the field of oncology, the taxane family of chemotherapeutics remains a cornerstone of treatment for a multitude of solid tumors. While the clinical efficacy of paclitaxel, docetaxel, and cabazitaxel is well-established, their utility is often tempered by a spectrum of dose-limiting toxicities. Understanding the origin of these side effects is paramount for the development of safer and more effective anti-cancer therapies. This guide provides a comparative study of the side-effect profiles of key taxane precursors, namely 10-deacetylbaccatin III and baccatin III, in relation to their clinically approved derivatives. By examining the toxicological data and the underlying mechanisms, we aim to provide a comprehensive resource for researchers seeking to innovate within this critical class of drugs.
The Clinical Landscape: Side-Effect Profiles of Marketed Taxanes
The clinically utilized taxanes—paclitaxel, docetaxel, and cabazitaxel—share a common mechanism of action by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, subtle structural differences result in distinct side-effect profiles that significantly influence their clinical application.
A primary and often dose-limiting toxicity for all taxanes is myelosuppression , particularly neutropenia. This is a direct consequence of their anti-mitotic activity on the rapidly dividing hematopoietic progenitor cells in the bone marrow. Docetaxel, for instance, is often associated with a higher incidence of severe neutropenia compared to paclitaxel.
Peripheral neuropathy is another major concern, especially with paclitaxel. This debilitating side effect, characterized by tingling, numbness, and pain in the hands and feet, is attributed to the disruption of microtubule-dependent axonal transport in sensory neurons. While also observed with docetaxel and cabazitaxel, the incidence and severity are generally lower.
Hypersensitivity reactions (HSRs) are a notable issue, particularly with paclitaxel and docetaxel formulations. These reactions, ranging from mild skin rashes to severe anaphylaxis, are often attributed to the solubilizing agents used in their formulations, such as Cremophor EL for paclitaxel and polysorbate 80 for docetaxel, which can induce mast cell degranulation and complement activation.
Other significant side effects include dermatological toxicities , which are common with docetaxel, and fluid retention , a characteristic adverse event associated with docetaxel due to capillary leakage. Cabazitaxel, a second-generation taxane, is noted for a higher incidence of gastrointestinal toxicities such as diarrhea.
Table 1: Comparative Side-Effect Profiles of Clinically Approved Taxanes
| Side Effect | Paclitaxel | Docetaxel | Cabazitaxel |
| Myelosuppression | Common, dose-limiting neutropenia | Higher incidence of severe neutropenia | Significant neutropenia |
| Peripheral Neuropathy | High incidence and severity | Lower incidence and severity than paclitaxel | Low rate of severe neuropathy |
| Hypersensitivity | Significant, often linked to Cremophor EL | Common, associated with polysorbate 80 | Less frequent |
| Dermatological Toxicity | Less common | Common, including skin rashes and nail changes | Present, but less prominent than docetaxel |
| Fluid Retention | Rare | Characteristic side effect | Less common |
| Gastrointestinal Toxicity | Nausea, vomiting, mucositis | Nausea, vomiting, diarrhea, stomatitis | High incidence of diarrhea |
Unveiling the Precursors: A Look at 10-Deacetylbaccatin III and Baccatin III
The journey to synthesizing paclitaxel and docetaxel often begins with precursors extracted from the needles of the yew tree (Taxus species), most notably 10-deacetylbaccatin III (10-DAB III) and baccatin III. Understanding their intrinsic toxicities is crucial for assessing their contribution to the final drug's side-effect profile and for ensuring the safety of personnel involved in their handling and processing.
10-Deacetylbaccatin III (10-DAB III) is a key intermediate in the semi-synthesis of both paclitaxel and docetaxel. While considered less potent than the final drugs, it is not devoid of biological activity. Safety data sheets classify 10-DAB III as a hazardous substance, with potential for skin and eye irritation, and harmful if inhaled or ingested. It is also suspected of causing genetic defects and cancer. In vitro studies have shown that 10-DAB III can inhibit microtubule assembly, although at significantly higher concentrations than paclitaxel. This suggests that while the core taxane structure possesses some inherent cytotoxicity, the side chain added during synthesis dramatically enhances its potency and, consequently, its potential for toxicity.
Baccatin III is the immediate precursor to paclitaxel and is formed by the acetylation of 10-DAB III. It exhibits greater cytotoxic activity than 10-DAB III, with IC50 values in the low micromolar range against various cancer cell lines. Mechanistically, baccatin III has been shown to induce G2/M phase cell cycle arrest, produce reactive oxygen species, and trigger apoptosis. Interestingly, unlike paclitaxel which stabilizes microtubules, some studies suggest baccatin III may inhibit tubulin polymerization, a mechanism more akin to vinca alkaloids. Furthermore, in vivo studies in mice have indicated that baccatin III possesses immunomodulatory properties, reducing tumor growth by inhibiting the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs). While this points to a potential therapeutic benefit, it also highlights its biological activity and the need for careful handling.
Table 2: Comparative Cytotoxicity of Taxane Precursors and Paclitaxel
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Baccatin III | HeLa | 4.30 | |
| A549 | ~4-7.81 | ||
| A431 | 7.81 | ||
| HepG2 | ~4-7.81 | ||
| 10-Deacetylbaccatin III | - | - | - |
| Paclitaxel | Various | Nanomolar range |
Causality and Structure-Toxicity Relationships
The significant difference in the side-effect profiles between the precursors and the final taxane drugs underscores the critical role of the C-13 side chain, which is absent in the precursors. This side chain is essential for the high-affinity binding to β-tubulin that leads to microtubule stabilization and potent anti-mitotic activity. The enhanced potency of paclitaxel and docetaxel directly translates to a more pronounced effect on rapidly dividing healthy cells, such as those in the bone marrow and hair follicles, leading to myelosuppression and alopecia.
The neurotoxicity of taxanes is also linked to their potent effect on microtubules, which are crucial for axonal transport. The precursors, with their much weaker interaction with tubulin, are not associated with significant neurotoxicity. This suggests that the development of future taxane analogs with modified side chains could potentially mitigate this debilitating side effect.
dot
Caption: Logical relationship between taxane precursors, synthesis, and resulting toxicity profiles.
Experimental Protocols for Side-Effect Profiling
To enable researchers to conduct their own comparative studies, this section details key experimental protocols for assessing the hallmark toxicities of taxanes and their precursors.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a fundamental first step in evaluating the cytotoxic potential of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the taxane precursors and final drugs in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
In Vivo Neurotoxicity Assessment in a Mouse Model
This protocol is adapted from established methods for inducing and assessing paclitaxel-induced peripheral neuropathy in mice.
Animal Model: C57BL/6J mice are commonly used for these studies.
Step-by-Step Methodology:
-
Compound Administration: Administer the taxane precursor or final drug (e.g., paclitaxel at 4 mg/kg) via intraperitoneal (i.p.) injection on four alternate days (days 1, 3, 5, and 8). A vehicle control group should be included.
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize the mice to the testing environment.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
Record the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. A lower threshold indicates increased mechanical sensitivity (allodynia).
-
Conduct baseline testing before compound administration and at regular intervals post-administration (e.g., weekly).
-
-
Behavioral Testing (Cold Allodynia):
-
Place a drop of acetone on the plantar surface of the hind paw.
-
Measure the duration of the response (e.g., licking, shaking of the paw). An increased duration indicates cold allodynia.
-
Perform this test at the same time points as the mechanical allodynia assessment.
-
-
Histopathological Analysis:
-
At the end of the study, perfuse the animals and collect the sciatic nerves and dorsal root ganglia (DRG).
-
Process the tissues for histological examination to assess for axonal degeneration and demyelination.
-
-
Data Analysis: Compare the behavioral responses and histological findings between the different treatment groups and the vehicle control.
In Vitro Myelotoxicity Assessment: Colony-Forming Unit (CFU) Assay
This assay assesses the effect of compounds on the proliferation and differentiation of hematopoietic progenitor cells.
Principle: Bone marrow cells are cultured in a semi-solid medium containing cytokines that support the growth of different hematopoietic lineages. The number of colonies formed is a measure of the viability and proliferative capacity of the progenitor cells.
Step-by-Step Methodology:
-
Bone Marrow Isolation: Isolate bone marrow cells from the femurs and tibias of mice or from human donors.
-
Cell Treatment: Incubate the bone marrow cells with various concentrations of the taxane precursors or final drugs for a specified period (e.g., 24 hours).
-
Cell Plating: Plate the treated cells in a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) that support the growth of granulocyte-macrophage colonies (CFU-GM) and erythroid burst-forming units (BFU-E).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Colony Counting: Count the number of colonies of each type under a microscope.
-
Data Analysis: Calculate the percentage of colony formation relative to the vehicle-treated control and determine the IC50 value for myelosuppression.
Future Directions and Concluding Remarks
This comparative guide highlights that while taxane precursors like 10-deacetylbaccatin III and baccatin III possess intrinsic cytotoxic properties, their side-effect profiles are significantly less severe than those of the clinically used taxanes. The addition of the C-13 side chain during semi-synthesis dramatically enhances the anti-mitotic potency, but also amplifies the potential for adverse effects such as myelosuppression and neurotoxicity.
For researchers in drug development, this underscores a critical consideration: the therapeutic index. The ideal next-generation taxane would retain or even enhance the potent anti-tumor activity while minimizing off-target toxicities. This may be achieved through several avenues:
-
Novel Drug Delivery Systems: The development of nanoformulations, such as albumin-bound paclitaxel (nab-paclitaxel), has already demonstrated the potential to mitigate certain side effects, particularly hypersensitivity reactions, by eliminating the need for toxic solubilizing agents.
-
Targeted Delivery: Conjugating taxanes to molecules that specifically target cancer cells could concentrate the drug at the tumor site, thereby reducing systemic exposure and collateral damage to healthy tissues.
-
Structural Modifications: Further exploration of the taxane scaffold, including modifications to the C-13 side chain or other parts of the molecule, could lead to the discovery of analogs with a more favorable safety profile.
References
- Taxane Toxicity - StatPearls - NCBI Bookshelf. (2023).
- Navigating the Nanoscale: A Compar
A Senior Application Scientist's Guide to Benchmarking Paclitaxel Semi-Synthetic Yields
Introduction: The Enduring Challenge of Paclitaxel Sourcing
Paclitaxel (commercially known as Taxol®) stands as a landmark chemotherapeutic agent, indispensable in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3] However, the supply of this critical drug has been a persistent challenge.[4][5]
Initially, paclitaxel was isolated directly from the bark of the Pacific yew tree (Taxus brevifolia), a slow-growing and finite resource.[4][6] This method proved to be unsustainable, requiring the bark of approximately three thousand trees to yield just one kilogram of the drug, raising significant environmental concerns.[4][7] While total chemical synthesis was achieved in 1994, the complexity of paclitaxel's structure—a highly oxygenated core with 11 stereocenters—makes this approach commercially unviable due to high costs and low overall yields.[1][2][6]
Consequently, semi-synthesis has emerged as the most practical and dominant route for large-scale paclitaxel production.[1][2][6] This strategy leverages advanced precursor molecules extracted from renewable sources, such as the needles and twigs of more common yew species (Taxus baccata), and converts them into the final active pharmaceutical ingredient (API).[3][4][7]
This guide provides an in-depth comparison of the semi-synthetic yields of paclitaxel from its two primary precursors: Baccatin III and 10-deacetylbaccatin III (10-DAB) . We will explore the chemical logic behind the synthetic routes, provide detailed experimental protocols, and present a quantitative comparison of expected yields to inform researchers and drug development professionals in their process optimization and precursor selection.
The Precursors: A Head-to-Head Comparison
The choice of precursor is the most critical decision in the semi-synthetic pathway, fundamentally influencing the number of steps, complexity, and overall economic viability of the process.
10-Deacetylbaccatin III (10-DAB)
10-DAB is the most abundant taxane found in the needles of the European yew (Taxus baccata), making it a readily available and cost-effective starting material.[3][8] Its higher natural abundance is a significant advantage for industrial-scale production.[3] However, as its name suggests, it lacks the acetyl group at the C10 position of the taxane core, which is essential for paclitaxel's structure. Therefore, its conversion to paclitaxel requires an additional acetylation step.
Key Characteristics:
-
Abundance: High; readily extracted from renewable yew needles.[3][8]
-
Cost: More cost-effective due to higher availability.[3]
-
Synthetic Route: Requires an initial step to selectively acetylate the C10 hydroxyl group to form Baccatin III before proceeding with side-chain attachment.
Baccatin III
Baccatin III is the direct precursor to paclitaxel, already possessing the necessary acetyl group at the C10 position.[3] This simplifies the subsequent synthesis, as the primary remaining step is the attachment of the C13 side chain. The main drawback of Baccatin III is its lower natural abundance compared to 10-DAB, which can make its isolation more challenging and costly.[3][9]
Key Characteristics:
-
Abundance: Relatively low compared to 10-DAB.[3]
-
Cost: Generally higher due to lower availability and more complex purification.
-
Synthetic Route: More direct; allows for immediate focus on the crucial C13 side-chain attachment.
The Semi-Synthetic Pathway: A Step-by-Step Analysis
The conversion of these precursors to paclitaxel is a multi-step process involving protection chemistry, side-chain attachment, and deprotection. The key difference lies in the initial handling of the C10 hydroxyl group when starting from 10-DAB.
Diagram: General Workflow for Paclitaxel Semi-Synthesis
Caption: General workflow for the semi-synthesis of paclitaxel.
Stage 1: From 10-DAB to Baccatin III (The Critical Acetylation)
The conversion of 10-DAB to Baccatin III is the foundational step when using the more abundant precursor. The primary challenge is the selective acetylation of the hydroxyl group at C10 without affecting the other reactive hydroxyl groups, particularly at C7.[9] This is typically achieved through a protection-acetylation-deprotection sequence. However, more efficient methods, including enzymatic and whole-cell biotransformation, are gaining prominence.
Chemical Route:
-
Protection: The C7 hydroxyl group is selectively protected, often using a silyl ether like triethylsilyl (TES) chloride.
-
Acetylation: The C10 hydroxyl group is then acetylated using an acetylating agent like acetic anhydride in the presence of a base.
-
Deprotection: The C7 protecting group is removed to yield Baccatin III.
Biotechnological Route: A promising alternative involves the use of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[10][11] This enzyme specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the C10 position of 10-DAB.[12] Engineered microbial systems, such as E. coli, expressing the DBAT enzyme can convert 10-DAB to Baccatin III in a single step under mild, aqueous conditions, avoiding the need for complex protection chemistry.[10][11] Recent studies have demonstrated high conversion rates, with some whole-cell biotransformation processes achieving yields of over 60%.[11]
Diagram: 10-DAB to Paclitaxel Conversion Pathway
Caption: Key chemical steps in the conversion of 10-DAB to Paclitaxel.
Stage 2: C13 Side-Chain Attachment
This is the synthetic crux for both pathways (starting from Baccatin III or the Baccatin III intermediate generated from 10-DAB). The ester side chain at the C13 position is essential for paclitaxel's anticancer activity. The most widely adopted and efficient method is the β-lactam approach developed by Holton.
This involves:
-
Protection: The C7 hydroxyl group of Baccatin III must be protected (e.g., with TES) to prevent it from reacting.
-
Activation: The C13 hydroxyl group is activated by forming an alkoxide with a strong base.
-
Coupling: The activated Baccatin III intermediate is reacted with a protected β-lactam, which opens to form the desired ester linkage and install the side chain.
-
Deprotection: All protecting groups (on the side chain and the C7 position) are removed to yield the final paclitaxel molecule.
Quantitative Yield Comparison
The overall yield is a product of the efficiencies of each individual step. While starting with Baccatin III involves fewer steps, the higher availability of 10-DAB can make it a more economically viable starting point, even with a slightly lower overall percentage yield.
| Precursor | Key Synthetic Steps | Typical Overall Yield | Advantages | Disadvantages |
| 10-DAB | 1. C7-OH Protection2. C10-OH Acetylation3. C13 Side-Chain Attachment4. Deprotection | 50-60%[9] | High natural abundance, lower cost.[3] | Requires an additional acetylation step, more complex process.[9] |
| Baccatin III | 1. C7-OH Protection2. C13 Side-Chain Attachment3. Deprotection | Generally higher per step | More direct route, fewer synthetic steps. | Lower natural abundance, higher initial cost.[3][9] |
| 10-DAB (Biocatalytic) | 1. Whole-cell biotransformation to Baccatin III2. C7-OH Protection3. C13 Side-Chain Attachment4. Deprotection | Potentially >70% | Environmentally friendly, high selectivity, avoids complex protection chemistry. | Requires development and optimization of microbial strains and fermentation processes.[13] |
Note: Yields are highly dependent on the specific reagents, conditions, and purification methods employed and should be considered representative estimates.
Experimental Protocols
Protocol 1: Representative Chemical Conversion of 10-DAB to Paclitaxel
This protocol is a representative summary of established chemical methods. Researchers must consult primary literature and perform appropriate safety assessments before implementation.
Part A: Synthesis of 7-O-TES-Baccatin III from 10-DAB
-
C7-OH Protection: Dissolve 10-DAB (1 equivalent) in dry pyridine. Cool the solution to 0°C. Add triethylsilyl chloride (TES-Cl, ~1.5 equivalents) dropwise. Allow the reaction to stir at 0°C for 8-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
C10-OH Acetylation: Dissolve the crude 7-O-TES-10-DAB in pyridine. Add acetic anhydride (~5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 4-6 hours until TLC indicates complete conversion.
-
Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield 7-O-TES-Baccatin III.
Part B: Attachment of Side Chain and Final Deprotection
-
C13-OH Activation: Dissolve 7-O-TES-Baccatin III (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -40°C. Add a strong base such as lithium hexamethyldisilazide (LiHMDS, ~1.2 equivalents) dropwise to form the C13-alkoxide.
-
β-Lactam Coupling: Add a solution of a suitably protected β-lactam (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one, ~1.5 equivalents) in THF to the reaction mixture. Stir for 1-2 hours at -40°C.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry and concentrate the organic phase.
-
Deprotection: Dissolve the crude protected paclitaxel in a solution of hydrofluoric acid-pyridine (HF-Py) in acetonitrile. Stir at room temperature for 10-15 hours.
-
Final Purification: Neutralize the reaction, extract the product, and concentrate. Purify the final paclitaxel product using preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Self-Validating HPLC Quantification of Paclitaxel
This protocol is based on established and validated HPLC methods for paclitaxel analysis and must be adapted and validated for specific laboratory equipment and conditions.[14][15][16]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is required.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14][15]
-
Mobile Phase: A mixture of acetonitrile and water (or a buffer like ammonium acetate) is commonly used. A typical isocratic condition is Acetonitrile:Water (60:40 v/v).[17]
-
Column Temperature: Ambient or controlled at 40°C.[16]
-
-
Standard Preparation:
-
Prepare a stock solution of a certified paclitaxel reference standard (e.g., 100 µg/mL) in the mobile phase.[14]
-
Perform serial dilutions to create a set of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample of the final purified product from the synthesis.
-
Dissolve the sample in the mobile phase to a known concentration expected to fall within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.[14]
-
-
Analysis and Quantification:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Generate a calibration curve by plotting peak area versus concentration. The curve should exhibit high linearity (R² > 0.999).[14]
-
Inject the prepared sample and record its peak area.
-
Calculate the concentration of paclitaxel in the sample by interpolating its peak area on the calibration curve.
-
The final yield can be calculated based on the quantified amount of pure paclitaxel relative to the initial amount of precursor used.
-
Conclusion and Future Outlook
The semi-synthesis of paclitaxel from naturally derived precursors remains the most viable and sustainable method for its large-scale production. While Baccatin III offers a more direct synthetic route, the high abundance and lower cost of 10-deacetylbaccatin III make it an exceptionally attractive starting material for industrial applications. The additional chemical step required for 10-DAB is a manageable trade-off for the security of the supply chain.
The future of paclitaxel synthesis will likely see a significant shift towards integrated chemo-enzymatic strategies. The use of engineered microbes to perform the selective C10 acetylation of 10-DAB represents a major step forward, offering a greener, more efficient, and highly selective alternative to traditional chemical methods.[10][11] As these biotechnological processes are scaled and optimized, they promise to further improve the overall yield and economic feasibility of producing this life-saving medication, ensuring its continued availability to cancer patients worldwide.
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- Estimation of Paclitaxel drugs by HPLC method. (n.d.). Der Pharma Chemica.
- A Comparative Guide to Key Intermediates in Taxane Synthesis: 10-Deacetylbaccatin III vs. Baccatin III and Emerging Alternatives. (n.d.). Benchchem.
- Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (n.d.). National Institutes of Health.
- A Comparative Guide to the Semi-Synthesis of Paclitaxel and Docetaxel from Natural Precursors. (n.d.). Benchchem.
- Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. (n.d.). National Institutes of Health.
- Validated RP-HPLC Method for Quantification of Paclitaxel in Human Plasma – Eliminates Negative Influence of Cremophor El. (2018). IJCRR.
- A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice. (2015). PubMed.
- A Process For The Synthesis Of Paclitaxel. (n.d.). Quick Company.
- Paclitaxel Production. (n.d.). News-Medical.Net.
- Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii. (n.d.). Google Patents.
- Way to efficient microbial paclitaxel mass production. (n.d.). National Institutes of Health.
- Exploring the Sources and Production of Paclitaxel. (n.d.). Bulksalts.
- Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. (n.d.). ResearchGate.
- Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (2023). National Institutes of Health.
- Application Notes and Protocols for the Semi-Synthesis of Paclitaxel. (n.d.). Benchchem.
- An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. (2024). MDPI.
- Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI 2 -Mediated Cyclization. (n.d.). ResearchGate.
- Biosynthetic production of Paclitaxel. (2024). Max Planck Innovation.
- Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. (n.d.). Google Patents.
- The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. (n.d.). Brieflands.
- An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. (2024). National Institutes of Health.
- Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. (2022). Frontiers.
- Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. (1996). PubMed.
- Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (n.d.). MDPI.
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A Comparative Guide to the Gene Expression Profiles Induced by Different Taxanes
This guide provides an in-depth comparative analysis of the gene expression profiles induced by the principal members of the taxane family of chemotherapeutic agents: paclitaxel, docetaxel, and cabazitaxel. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from seminal studies to elucidate the distinct molecular signatures these drugs impart on cancer cells. We will explore the causality behind their differential effects, present detailed experimental workflows for robust analysis, and provide actionable insights grounded in authoritative research.
Introduction: The Taxane Family and the Rationale for Comparative Genomics
Taxanes are a cornerstone of chemotherapy for a multitude of solid tumors, including breast, ovarian, prostate, and non-small cell lung cancers.[1][2] Their primary mechanism of action is the disruption of microtubule dynamics, which are critical for cell division and intracellular transport.[3][4] By binding to β-tubulin, taxanes promote microtubule polymerization and prevent their disassembly, leading to mitotic arrest and, ultimately, apoptosis.[3][5][6]
Despite this shared core mechanism, clinical and preclinical observations reveal significant differences in the efficacy, toxicity profiles, and resistance patterns among paclitaxel, docetaxel, and cabazitaxel.[6][7][8] These differences strongly suggest that their biological effects extend beyond simple microtubule stabilization. Gene expression profiling, using technologies like DNA microarrays and RNA-sequencing (RNA-seq), has been instrumental in uncovering these secondary, and clinically relevant, mechanisms of action.[9][10][11] Understanding these distinct transcriptomic signatures is paramount for predicting patient response, overcoming drug resistance, and developing novel therapeutic strategies.
This guide will dissect these differences, focusing on key cellular pathways and providing the technical framework to conduct such comparative studies with scientific rigor.
The Core Mechanism: A Shared Starting Point
All taxanes initiate their cytotoxic cascade by targeting microtubules. This interaction is the foundation of their anti-cancer activity.
Caption: Standardized workflow for comparative microarray analysis.
Detailed Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture chosen cancer cells (e.g., A549, PC3, MCF-7) to ~70% confluency in appropriate media.
-
Treat cells with equimolar concentrations (e.g., IC50 values determined previously) of paclitaxel, docetaxel, cabazitaxel, and a vehicle control (e.g., DMSO). Use at least three biological replicates for each condition and time point.
-
Harvest cells at predetermined time points (e.g., 24 and 48 hours) for RNA extraction.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) following the manufacturer's protocol. [12]Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Causality Check: This step is critical because contaminating DNA can be amplified, and degraded RNA will produce biased, unreliable data.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0.
-
Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer). A high-quality sample should have an RNA Integrity Number (RIN) of ≥ 8. [13]
-
-
cDNA Labeling and Hybridization:
-
Synthesize complementary DNA (cDNA) from 1-5 µg of total RNA. During this process, incorporate fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays) or biotin (for Affymetrix arrays).
-
Purify the labeled cDNA to remove unincorporated dyes.
-
Hybridize the labeled target to the microarray slide overnight in a hybridization chamber. This allows the labeled probes to bind to their complementary sequences on the array. [14]
-
-
Washing, Scanning, and Feature Extraction:
-
Wash the microarray slides to remove non-specifically bound probes.
-
Scan the slides using a microarray scanner to generate a high-resolution image. The scanner detects the fluorescence intensity at each spot on the array.
-
Use feature extraction software to convert the image data into numerical data by locating the spots, measuring their intensity, and subtracting the local background.
-
-
Data Analysis:
-
Normalization: Correct for systematic technical variations between arrays. For two-color arrays, LOESS normalization is common; for single-channel arrays, quantile normalization is standard.
-
Identification of DEGs: Use statistical methods like Significance Analysis of Microarrays (SAM) or Linear Models for Microarray Data (LIMMA) to identify genes with statistically significant expression changes between drug-treated and control samples. [9]A False Discovery Rate (FDR) adjusted p-value < 0.05 and a fold-change > 1.5 are common thresholds. [15] * Functional Annotation: Use tools like DAVID or GSEA to perform Gene Ontology (GO) and pathway (e.g., KEGG) analysis on the lists of DEGs to identify the biological processes and pathways that are significantly enriched. [15]
-
-
Validation (Self-Validating System):
-
Select a subset of key DEGs identified from the microarray analysis (e.g., 5-10 genes showing high fold-changes or biological relevance).
-
Validate their expression changes using quantitative real-time PCR (qPCR) with the same RNA samples. Consistent expression trends between the microarray and qPCR data validate the overall results of the high-throughput experiment. [9][16]
-
Conclusion and Future Directions
The evidence is clear: while clinically grouped together, paclitaxel, docetaxel, and cabazitaxel are distinct pharmacological agents that elicit unique transcriptomic responses in cancer cells. Paclitaxel's effects extend to the cytoskeleton and inflammatory signaling, while docetaxel more directly impacts cell cycle regulation and cytokine pathways. [9][16][17]Cabazitaxel distinguishes itself with a potent pro-apoptotic signature and efficacy in drug-resistant settings. [18][19] This comparative genomic approach provides a powerful lens to understand taxane biology, identify biomarkers for patient stratification, and uncover novel targets to overcome resistance. Future studies employing single-cell RNA-seq (scRNA-seq) will further dissect the heterogeneity of cellular responses to these critical drugs, paving the way for more personalized and effective cancer therapies.
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Safety Operating Guide
Navigating the Disposal of 7-Epi-10-deacetyltaxol: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The handling and disposal of potent compounds like 7-Epi-10-deacetyltaxol, a taxane derivative with cytotoxic properties, demand a meticulous and informed approach.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is classified as a hazardous substance with significant health risks. A thorough understanding of its hazard profile is the foundation of safe handling and disposal.
According to its Safety Data Sheet (SDS), this compound is categorized as:
-
Acutely toxic (Oral, Category 3) [3]
-
Suspected of causing cancer (Carcinogenicity, Category 2) [3]
-
Suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 1B) [3]
-
A germ cell mutagen (Category 1B)[3]
-
May cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity – repeated exposure, Category 1)[3]
Given these classifications, all waste generated from the handling of this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[4][5]
Core Principles of Cytotoxic Waste Management
The disposal of this compound falls under the stringent regulations for cytotoxic and chemotherapeutic waste. The fundamental principles of this waste management strategy are:
-
Segregation at the Source: All waste streams must be separated at the point of generation to prevent cross-contamination.[4]
-
Proper Containment: Waste must be collected in clearly labeled, leak-proof, and puncture-resistant containers.[5]
-
Incineration: The universally mandated disposal method for chemotherapy waste is incineration at a licensed facility.[4][6]
-
Regulatory Compliance: Adherence to all applicable federal, state, and local regulations is mandatory.[6] It is crucial to always follow the most stringent guidelines.[6]
Step-by-Step Disposal Procedures
The following protocols provide a detailed workflow for the safe disposal of this compound waste.
Waste Categorization
The first critical step is to correctly categorize the waste into two primary streams: trace and bulk chemotherapy waste. This distinction is based on the amount of residual active compound.
| Waste Category | Description | Contamination Level | Primary Container |
| Trace Chemotherapy Waste | Items with minimal residual amounts of the agent. This includes "RCRA empty" containers (less than 3% of the former volume remaining), contaminated PPE (gloves, gowns, etc.), and cleaning materials from minor spills.[6] | < 3% of the original volume | Yellow Bins/Bags labeled "Trace Chemotherapy Waste" and "Incinerate Only" |
| Bulk Chemotherapy Waste | Materials containing a significant volume of the drug. This includes unused or partially used vials, syringes with residual medication, and materials from major spill cleanups.[6][7] | > 3% of the original volume | Black RCRA-rated Bins labeled "Hazardous Waste Pharmaceuticals" |
| Sharps Waste | Any sharp instrument contaminated with the agent, such as needles, syringes, and glass vials. | Trace or Bulk | Yellow (for trace) or Black (for bulk) puncture-resistant sharps containers labeled "Chemotherapy Sharps" |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate PPE is non-negotiable. The SDS for this compound explicitly states the requirement for protective gloves, protective clothing, and eye/face protection.[3]
Recommended PPE for Handling and Disposal:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.
-
Gown: A disposable, non-permeable gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Face Protection: A face shield should be worn when there is a risk of splashing.
All disposable PPE used during the handling and disposal of this compound should be considered trace chemotherapy waste and disposed of in a yellow container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Spill Decontamination and Cleanup
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Don Appropriate PPE: At a minimum, wear double chemotherapy gloves, a disposable gown, and eye protection. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent pads to gently cover and contain the spill, working from the outside in.
-
Clean the Area: Use a spill kit approved for cytotoxic drugs. Clean the area with an appropriate decontaminating solution, followed by a thorough rinsing with water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black RCRA-rated container.[6]
Emergency Procedures
In case of accidental exposure, follow these first aid measures as outlined in the Safety Data Sheet[8]:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.
-
Ingestion: If swallowed, get emergency medical help immediately. Rinse mouth with water.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, proper containment, and mandated disposal methods, researchers can mitigate the risks associated with this potent compound. This guide serves as a foundational resource, but it is imperative that all personnel receive comprehensive training and are familiar with the specific regulations and procedures established by their institution and local authorities.
References
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- U.S. Environmental Protection Agency (EPA). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
- University of Rhode Island Environmental Health and Safety. Safe Handling and Disposal of Antineoplastic and Other Drugs.
- Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- University of Pittsburgh Environmental Health and Safety. (2022, April 4). 03-013 - Subject: CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL.
- Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- TAXANES : DELIVERY ISSUES AND RELATED COMPOUNDS.
- American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Epi-10-deacetyltaxol
Introduction: As a taxane diterpenoid and a derivative of the potent chemotherapy agent paclitaxel, 7-Epi-10-deacetyltaxol is a compound of significant interest in oncological and pharmacological research.[1][2] Its cytotoxic properties, which involve promoting microtubule polymerization and arresting the cell cycle, necessitate a rigorous and proactive approach to laboratory safety.[1][2][3] This guide provides essential, field-tested protocols for the selection and use of Personal Protective Equipment (PPE). Our core principle is to maintain exposure As Low As Reasonably Achievable (ALARA), treating this compound with the caution it warrants due to its potential health risks. Adherence to these protocols is not merely procedural—it is a foundational element of a robust safety culture that protects you and your colleagues.
Hazard Assessment: The "Why" Behind the Precautions
This compound is classified as a hazardous substance. A review of its Safety Data Sheet (SDS) and the toxicological profile of related taxanes reveals several critical hazards:
-
Acute Toxicity (Oral): The compound is classified as Acute Toxicity, Category 3, indicating that it can be toxic if swallowed.[4]
-
Suspected Carcinogen: It is suspected of causing cancer.[4]
-
Suspected Mutagen: There is concern for germ cell mutagenicity.[4]
-
Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[4]
These classifications are the driving force behind the stringent handling requirements. Many hazardous drugs are known carcinogens for which there is no safe level of exposure.[5] The primary routes of occupational exposure include inhalation of dusts or aerosols, direct skin contact and absorption, and accidental ingestion.[6]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense in a comprehensive safety strategy known as the hierarchy of controls.[7]
-
Elimination/Substitution: In research, substituting a less hazardous compound is often not feasible.
-
Engineering Controls: These are the most effective physical measures to isolate you from the hazard. All manipulations of this compound, especially handling the solid powder or preparing stock solutions, must be performed within a certified containment primary engineering control (C-PEC).[5] Examples include:
-
Class II, Type B2 or C1 Biological Safety Cabinet (BSC): These cabinets are hard-ducted to an external exhaust, offering the highest level of personnel and environmental protection from hazardous powders and aerosols.[5][8]
-
Containment Ventilated Enclosure (CVE) or Powder Hood: Specifically designed for weighing and handling potent powders.
-
-
Administrative Controls: These are the policies and procedures that minimize exposure risk.
-
Designated Areas: All work with this compound should occur in a designated area, clearly marked with warning signs.[6]
-
Training: All personnel must be trained on the hazards, proper handling techniques, spill cleanup, and waste disposal procedures.[5][9]
-
Work Practices: Prohibit eating, drinking, smoking, and applying cosmetics in the designated area.[6]
-
-
Personal Protective Equipment (PPE): This is the equipment worn to protect you from any residual contamination that is not contained by engineering and administrative controls.
Core PPE Requirements for Handling this compound
The following PPE is mandatory for all activities involving this compound.
Hand Protection: The First Line of Defense
-
Protocol: Double-gloving is required for all handling activities.[10][11][12]
-
Specifications:
-
Gloves must be powder-free nitrile and tested for use with chemotherapy drugs according to the ASTM D6978 standard.[11] Regular laboratory gloves are not sufficient as they may be permeable to the compound.
-
The inner glove should be worn under the gown cuff, and the outer glove must extend over the cuff of the gown.[13]
-
-
Causality: Double-gloving provides a critical safety layer. The outer glove takes the brunt of any contamination. During the doffing (removal) process, the contaminated outer glove is removed first, leaving a clean, gloved hand to safely remove the rest of the PPE, significantly reducing the risk of cross-contamination. Gloves should be changed every 30 minutes during continuous work or immediately if torn, punctured, or known to be contaminated.[10]
Body Protection: An Impermeable Barrier
-
Protocol: A disposable, solid-front, back-closing protective gown is mandatory.[14][15]
-
Specifications:
-
Causality: An impervious gown prevents the compound from splashing onto and absorbing through your personal clothing and skin. The back-closure design eliminates the risk of frontal contamination that could occur with a traditional lab coat. Gowns must be discarded immediately after use or in the event of a spill.
Eye and Face Protection: Shielding Mucous Membranes
-
Protocol: Full eye and face protection is required whenever there is a splash hazard.
-
Specifications:
-
At a minimum, ANSI Z87.1-compliant safety glasses with solid side shields or chemical splash goggles must be worn.
-
When preparing solutions, administering the compound, or cleaning spills outside of a BSC, a full-face shield must be worn over safety glasses or goggles to protect the eyes, nose, and mouth from splashes.[13][14]
-
-
Causality: The mucous membranes of the eyes are a rapid absorption route for chemical contaminants. A face shield provides a broader barrier of protection against splashes that could otherwise circumvent safety glasses.
Respiratory Protection: Preventing Inhalation
-
Protocol: Respiratory protection is required when engineering controls are not available or when there is a risk of aerosolization.
-
Specifications:
-
For weighing the solid compound outside of a ventilated enclosure (not recommended) or cleaning up a significant spill of the powder, a NIOSH-certified N95 or higher-level respirator is required.[11]
-
Users must be properly fit-tested for the specific respirator model used, in accordance with OSHA regulations.[11]
-
-
Causality: Fine powders can easily become airborne and inhaled. A certified respirator filters these particles, preventing entry into the respiratory system, a primary and efficient route of exposure.
Operational Plans: PPE for Specific Tasks
The level of PPE required is dictated by the specific task and the potential for exposure.
| Activity | Engineering Control (Required) | Minimum Required PPE |
| Receiving/Unpacking | N/A | Single pair of chemotherapy-tested gloves. |
| Weighing Solid Compound | Containment Ventilated Enclosure (CVE) or Class II BSC | Double chemotherapy gloves, impervious gown, safety glasses. |
| Reconstituting/Preparing Solutions | Class II BSC | Double chemotherapy gloves, impervious gown, safety glasses. |
| Administering Solutions | Class II BSC (for cell culture) or on bench with absorbent pads | Double chemotherapy gloves, impervious gown, face shield over safety glasses. |
| Waste Disposal (Sealed Containers) | N/A | Single pair of chemotherapy-tested gloves, impervious gown. |
| Spill Cleanup | N/A | Double chemotherapy gloves, impervious gown, face shield, N95 respirator (if powder). |
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste.
-
Immediate Disposal: After any procedure, carefully doff (remove) the outer pair of gloves and the gown, placing them directly into a designated cytotoxic waste container.
-
Waste Containers: Use yellow, clearly labeled, puncture-proof containers for sharps and thick, leak-proof plastic bags or rigid containers for other contaminated waste (e.g., gloves, gowns, bench pads, vials).[8]
-
Final Disposal: These containers must be sealed and disposed of according to your institution's hazardous waste program and in compliance with federal, state, and local regulations.[8]
Emergency Protocol: Spill Management Workflow
A spill of this compound requires an immediate and systematic response. All personnel working in the area must be familiar with this procedure and the location of cytotoxic spill kits.[6][9]
Caption: Workflow for managing a cytotoxic compound spill.
References
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.). American Journal of Health-System Pharmacy.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.).
- 7-EPI-10-DEACETYL-TAXOL Safety D
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Labor
- Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986-01-29).
- Deacetyltaxol, 7-Epi-10-(AS). (n.d.). LGC Standards.
- NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. (2015). Journal of Infusion Nursing.
- NIOSH List Highlights Safe Handling of Hazardous Drugs. (2011-08-14).
- New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023-06-09). Rpharmy.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
